8-hydroxychroman-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
8-hydroxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-7-4-5-12-9-6(7)2-1-3-8(9)11/h1-3,11H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRTZLJYANJCHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C=CC=C2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10456099 | |
| Record name | 8-Hydroxy-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10456099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1843-90-9 | |
| Record name | 8-Hydroxy-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10456099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
8-hydroxychroman-4-one synthesis from resorcinol
An In-Depth Technical Guide to the Synthesis of 7-Hydroxychroman-4-one from Resorcinol
Abstract
The chroman-4-one scaffold is a privileged heterocyclic structure fundamental to the fields of medicinal chemistry and drug discovery, exhibiting a wide array of biological activities.[1][2] This guide provides a comprehensive, in-depth technical overview of a robust and reliable method for the synthesis of 7-hydroxychroman-4-one, a key intermediate, starting from the readily available precursor, resorcinol. We will dissect the underlying reaction mechanisms, provide a detailed, field-proven experimental protocol, and discuss critical parameters for optimization and troubleshooting. This document is intended for researchers, chemists, and professionals in drug development seeking a practical and scientifically grounded approach to accessing this valuable molecular framework.
Part 1: Foundational Principles & Mechanistic Overview
The Strategic Approach: A Tale of Two Reactions
The synthesis of 7-hydroxychroman-4-one from resorcinol is elegantly achieved through a two-step sequence. This strategy leverages two cornerstone reactions in organic chemistry:
-
Friedel-Crafts Acylation: An electrophilic aromatic substitution that installs a 3-halopropionyl group onto the electron-rich resorcinol ring.
-
Intramolecular Williamson Ether Synthesis: A base-mediated cyclization that forms the pyranone ring, constituting the core of the chromanone structure.
This approach is favored for its efficiency and high degree of control over the final structure, distinguishing it from related syntheses like the Pechmann condensation, which yields coumarins, or the Simonis cyclization, which produces chromones (the unsaturated analogs).[3]
A Note on Nomenclature
While the topic specifies "8-hydroxychroman-4-one," the product derived from resorcinol (1,3-dihydroxybenzene) is correctly named 7-hydroxychroman-4-one . According to IUPAC nomenclature for the chroman ring system, the oxygen atom is assigned position 1, and numbering proceeds around the heterocyclic ring first. Therefore, the hydroxyl group from resorcinol resides at the 7-position.
Mechanism Deep Dive
Understanding the causality behind each transformation is critical for successful synthesis and troubleshooting.
The initial step involves the acylation of resorcinol with a 3-halopropionic acid, such as 3-bromopropionic acid.[1] A strong Brønsted or Lewis acid is required to activate the carboxylic acid for electrophilic attack on the aromatic ring. Trifluoromethanesulfonic acid (triflic acid, CF₃SO₃H) is an exceptionally effective catalyst for this purpose.
The mechanism proceeds as follows:
-
Activation: Triflic acid protonates the carbonyl oxygen of 3-bromopropionic acid, forming a highly electrophilic acylium ion or a similarly reactive species.
-
Electrophilic Attack: The resorcinol ring, being highly activated by two hydroxyl groups, acts as a nucleophile. The attack occurs at the C4 position (ortho to one hydroxyl group and para to the other), which is the most sterically accessible and electronically enriched position.
-
Rearomatization: The resulting intermediate loses a proton to restore aromaticity, yielding the key intermediate, 3-bromo-1-(2,4-dihydroxyphenyl)propan-1-one .[1]
Caption: Mechanism of Friedel-Crafts Acylation.
The second step transforms the linear propiophenone intermediate into the final heterocyclic product. This reaction is performed in the presence of a base, typically an aqueous solution of sodium hydroxide (NaOH).[1][4][5]
The mechanism is a classic intramolecular Sₙ2 reaction:
-
Deprotonation: The strong base (OH⁻) selectively deprotonates the most acidic proton, which is the phenolic hydroxyl group at the C2 position of the phenyl ring (ortho to the ketone). This generates a potent phenoxide nucleophile.
-
Intramolecular Attack: The newly formed phenoxide attacks the carbon atom bearing the bromine atom, displacing the bromide ion.
-
Ring Closure: This nucleophilic substitution closes the six-membered ring, forming the 7-hydroxychroman-4-one product.[5]
Caption: Mechanism of Intramolecular Cyclization.
Part 2: Detailed Experimental Protocol
This protocol is a synthesized methodology based on established literature procedures, designed for reproducibility and high yield.[1][5]
Overall Experimental Workflow
Caption: High-level experimental workflow.
Materials and Reagents
| Reagent | CAS No. | Mol. Weight ( g/mol ) | Key Properties |
| Resorcinol | 108-46-3 | 110.11 | Solid, moisture sensitive |
| 3-Bromopropionic Acid | 590-92-1 | 152.97 | Solid, corrosive |
| Trifluoromethanesulfonic Acid | 1493-13-6 | 150.08 | Liquid, highly corrosive, hygroscopic |
| Sodium Hydroxide | 1310-73-2 | 40.00 | Solid, corrosive, hygroscopic |
| Sulfuric Acid (conc.) | 7664-93-9 | 98.08 | Liquid, highly corrosive |
| Ethyl Acetate | 141-78-6 | 88.11 | Solvent, flammable |
| Chloroform | 67-66-3 | 119.38 | Solvent, toxic |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | Drying agent |
Step-by-Step Synthesis Procedure
Step 1: Synthesis of 3-bromo-1-(2,4-dihydroxyphenyl)propan-1-one [1]
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a condenser, add resorcinol (4.15 g, 37.7 mmol) and 3-bromopropionic acid (5.82 g, 38.0 mmol).
-
CAUTION: In a fume hood, carefully and slowly add triflic acid (10 mL, 113 mmol) to the flask while stirring. The addition is exothermic.
-
Heat the reaction mixture to 80 °C using an oil bath and maintain this temperature with vigorous stirring for 1 hour.
-
After 1 hour, remove the flask from the oil bath and allow it to cool to room temperature for approximately 15 minutes.
-
Carefully pour the cooled reaction mixture into a separatory funnel containing 100 mL of chloroform and 100 mL of distilled water.
-
Shake the funnel vigorously, venting frequently. Separate the layers and extract the aqueous phase twice more with 100 mL portions of chloroform.
-
Combine the organic phases, wash with 100 mL of water, and then dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude intermediate product as a solid.
Step 2: Synthesis of 7-Hydroxychroman-4-one [1][5]
-
Prepare a 2 M sodium hydroxide solution by dissolving NaOH (8.0 g) in water (100 mL). Cool this solution to 5 °C in an ice bath.
-
Add the crude intermediate from Step 1 to the cooled NaOH solution with stirring.
-
Remove the flask from the ice bath and continue stirring at room temperature for 2 hours. The reaction progress can be monitored by TLC.
-
After 2 hours, re-cool the reaction mixture to 5 °C in an ice bath.
-
Slowly and carefully adjust the pH to ~2 by adding 6 M sulfuric acid dropwise.
-
The product will precipitate out. Extract the entire mixture three times with ethyl acetate (3 x 150 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude 7-hydroxychroman-4-one as a tan solid.
Purification
The crude product can be purified by recrystallization from an ethanol-water mixture or by silica gel column chromatography using a hexane/ethyl acetate gradient to yield a pure, off-white solid.
Part 3: Product Characterization & Validation
Verifying the structure and purity of the final product is paramount. The following data, consistent with literature reports, confirms the successful synthesis of 7-hydroxychroman-4-one.[1]
| Property | Expected Value |
| Appearance | Tan to off-white solid |
| ¹H NMR (500 MHz, DMSO-d₆) | δ 10.54 (s, 1H, 7-OH), 7.61 (d, 1H, H-5), 6.40-6.30 (m, 2H, H-6, H-8), 4.45 (t, 2H, H-2), 2.66 (t, 2H, H-3) |
| ¹³C NMR (APT, 125 MHz) | δ 189.8 (C=O), 164.4 (C-7), 128.5 (C-5), 110.4 (C-6), 102.4 (C-8), 66.9 (C-2), 36.9 (C-3) |
The key takeaways from the NMR data are the singlet at 10.54 ppm confirming the remaining phenolic proton and the two triplets at 4.45 and 2.66 ppm, which are characteristic of the adjacent methylene groups (H-2 and H-3) in the saturated pyranone ring.[1]
Part 4: Troubleshooting & Optimization
| Potential Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Yield in Step 1 | Incomplete reaction; insufficient catalyst; moisture. | Ensure anhydrous conditions. Increase reaction time or slightly increase temperature. Confirm catalyst quality. |
| Formation of Dark Polymer | Reaction temperature too high during acylation. | Maintain strict temperature control at 80°C. Ensure slow, careful addition of triflic acid. |
| Incomplete Cyclization | Insufficient base; reaction time too short. | Ensure pH is strongly basic during the reaction. Extend reaction time and monitor by TLC. |
| Difficulty in Purification | Presence of unreacted intermediate or side products. | Ensure complete conversion in each step before proceeding. Optimize chromatography conditions (solvent system). |
Conclusion
The synthesis of 7-hydroxychroman-4-one from resorcinol via a two-step Friedel-Crafts acylation and intramolecular cyclization pathway is a highly effective and reliable method. By understanding the underlying mechanisms and carefully controlling key experimental parameters such as temperature, catalyst loading, and reaction time, researchers can consistently obtain high yields of this valuable intermediate. This guide provides the necessary technical foundation for scientists to successfully implement this synthesis and leverage its product in the development of novel bioactive molecules.
References
- Jamaludin, A. A., Siti, R. D., Tatang, H. A., Wiani, H. I., & Achmad, Z. (2018). Synthesis of fluorescent compound, 7-Hydroxy-4- methyl-2H-chroman-2-one via Pechmann condensation of citric acid and resorcinol. Research Journal of Chemistry and Environment, 22(Special Issue II). [Link]
- de Oliveira, A. M., et al. (2023).
- Organic Chemistry Portal. (n.d.). Synthesis of Chromanones and Flavanones. [Link]
- Ewies, F. E. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085. [Link]
- ResearchGate. (n.d.). Pechmann reaction of resorcinol (1) with ethyl acetoacetate (2) to produce 7-hydroxy-4-methylcoumarin (3). [Link]
- Taylor & Francis Online. (n.d.).
- Wikipedia. (n.d.).
- ResearchGate. (2023).
- Mishra, A., et al. (2010). Synthesis of coumarins via Pechmann condensation using inorganic ion exchangers as solid acid catalysts. Journal of the Serbian Chemical Society, 75(1), 1-10. [Link]
- ResearchGate. (2015).
- Al-Amiery, A. A., et al. (2021). New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. Egyptian Journal of Chemistry, 64(10), 5571-5578. [Link]
- MySkinRecipes. (n.d.). This compound. [Link]
- ResearchGate. (n.d.). Synthesis of Chroman-4-ones by Reduction of Chromones. [Link]
- Asadipour, A., et al. (2017). A short synthesis of 7-amino alkoxy homoisoflavonoides. RSC Advances, 7(77), 48877-48885. [Link]
- Lee, J. H., et al. (2018). Synthesis of Resorcinol Derivatives and their Effects on Melanin Production. Molecules, 23(1), 196. [Link]
- Google Patents. (n.d.). CN103304477A - Purification method of 8-hydroxyquinoline crude product.
- ResearchGate. (2017). Alternative two steps route to the synthesis of 7-hydroxychroman-4-one. [Link]
Sources
An In-depth Technical Guide to the Biological Activity of 8-Hydroxychroman-4-one Derivatives
Introduction: The Promising Scaffold of 8-Hydroxychroman-4-one
The chroman-4-one (2,3-dihydro-1-benzopyran-4-one) skeleton is a privileged heterocyclic scaffold found in a plethora of natural products and synthetic compounds exhibiting significant therapeutic potential.[1] Structurally, it consists of a benzene ring fused to a dihydropyran ring, and the absence of a C2-C3 double bond distinguishes it from the related chromones, leading to notable differences in biological activity.[1] Chroman-4-ones serve as crucial intermediates in the synthesis of more complex bioactive molecules, including flavonoids and homoisoflavonoids.[2][3] The broad spectrum of pharmacological activities associated with chroman-4-one derivatives, including anticancer, antioxidant, anti-inflammatory, and antimicrobial effects, has cemented their importance in medicinal chemistry.[2][3][4]
The introduction of a hydroxyl group at the 8-position of the chroman-4-one core is of particular interest. This substitution can significantly influence the molecule's electronic properties and its ability to interact with biological targets, often enhancing its therapeutic efficacy. This guide provides a comprehensive overview of the multifaceted biological activities of this compound derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Chroman-4-one derivatives have emerged as a promising class of compounds in the quest for novel anticancer agents.[1] Their therapeutic potential lies in their ability to interfere with various cellular processes that are dysregulated in cancer, leading to the inhibition of tumor growth and induction of cancer cell death.
Mechanism of Action
The anticancer effects of chroman-4-one derivatives are often multifactorial, involving the modulation of key signaling pathways and the induction of cellular stress. While specific mechanisms for this compound derivatives are still under active investigation, the broader class of chroman-4-ones is known to exert its anticancer effects through:
-
Induction of Apoptosis: Many anticancer drugs function by triggering programmed cell death, or apoptosis, in cancer cells. Chroman-4-one derivatives have been shown to induce apoptosis by modulating the expression of pro- and anti-apoptotic proteins, leading to the activation of caspases, the executioners of apoptosis.
-
Cell Cycle Arrest: Uncontrolled cell division is a hallmark of cancer. Chroman-4-one derivatives can interfere with the cell cycle machinery, causing arrest at specific checkpoints (e.g., G2/M phase). This prevents cancer cells from progressing through the cell cycle and ultimately leads to a halt in proliferation.
-
Inhibition of Kinases: Protein kinases are crucial regulators of cellular signaling pathways that are often hyperactivated in cancer. Certain chroman-4-one derivatives have been found to inhibit specific kinases involved in cancer cell proliferation and survival.
-
Generation of Reactive Oxygen Species (ROS): While antioxidants are generally beneficial, the induction of high levels of ROS in cancer cells can be cytotoxic. Some chroman-4-one derivatives can promote ROS production, leading to oxidative stress and subsequent cell death.[5]
The 8-hydroxy group can potentially enhance these activities through its ability to form hydrogen bonds with target proteins or by participating in redox reactions.
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of novel compounds on cancer cell lines.[6][7]
Principle: The MTT assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) and a non-cancerous cell line (e.g., HEK293) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.[7]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Cell Seeding:
-
Trypsinize the cells and perform a cell count using a hemocytometer.
-
Seed the cells in 96-well plates at a density of 4 × 10³ to 5 × 10³ cells per well.[6]
-
Incubate the plates for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Remove the old medium from the 96-well plates and add 100 µL of the medium containing the different concentrations of the compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only).
-
-
Incubation:
-
Incubate the plates for 24 to 72 hours, depending on the experimental design.[6]
-
-
MTT Assay:
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[7]
-
Data Presentation: In Vitro Anticancer Activity
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Derivative X | MCF-7 | 8.4 | [7] |
| Derivative Y | HeLa | 12.5 | Fictional Data |
| Derivative Z | A549 | 5.2 | Fictional Data |
Note: The data in this table is illustrative. Specific IC₅₀ values for this compound derivatives would need to be determined experimentally.
Antioxidant Activity: Combating Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.[8] this compound derivatives, due to their phenolic hydroxyl group, are potential antioxidants capable of scavenging free radicals and mitigating oxidative damage.[8]
Mechanism of Action
The antioxidant activity of this compound derivatives is primarily attributed to their ability to donate a hydrogen atom from the phenolic hydroxyl group to free radicals, thereby neutralizing them. The resulting phenoxy radical is stabilized by resonance, making the parent molecule an effective radical scavenger.
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method to evaluate the antioxidant activity of compounds.[9][10][11]
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant activity of the compound.[10][12]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark.
-
Prepare stock solutions of the this compound derivatives and a positive control (e.g., ascorbic acid or Trolox) in methanol at various concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add a specific volume of the test compound solution (e.g., 100 µL) to each well.
-
Add a corresponding volume of the DPPH solution (e.g., 100 µL) to each well.
-
Prepare a blank containing methanol instead of the test compound.
-
Prepare a control containing the test compound and methanol instead of the DPPH solution.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_blank - (Abs_sample - Abs_control)) / Abs_blank] * 100
-
Plot the percentage of inhibition against the compound concentration to determine the EC₅₀ value (the effective concentration required to scavenge 50% of the DPPH radicals).
-
Visualization: DPPH Assay Workflow
Caption: Workflow of the DPPH radical scavenging assay.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can contribute to various diseases.[13] Chroman-4-one derivatives have demonstrated anti-inflammatory properties, suggesting their potential as therapeutic agents for inflammatory conditions.[2][3]
Mechanism of Action
The anti-inflammatory effects of chroman-4-one derivatives are often linked to their ability to inhibit the production of pro-inflammatory mediators. This can be achieved through various mechanisms, including:
-
Inhibition of Cyclooxygenase (COX) Enzymes: COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Some chroman-4-one derivatives can inhibit COX-1 and/or COX-2, thereby reducing prostaglandin production.
-
Downregulation of Pro-inflammatory Cytokines: Cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) play a central role in the inflammatory cascade. Chroman-4-one derivatives can suppress the production of these cytokines.[14]
-
Inhibition of Nitric Oxide (NO) Production: Inducible nitric oxide synthase (iNOS) produces large amounts of NO during inflammation, which can contribute to tissue damage. Chroman-4-one derivatives can inhibit iNOS expression or activity, leading to reduced NO levels.[14][15]
-
Modulation of Signaling Pathways: The anti-inflammatory effects can be mediated by the modulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which regulate the expression of inflammatory genes.[14][16]
Experimental Protocol: Measurement of Nitric Oxide Production in LPS-Stimulated Macrophages
This assay assesses the ability of a compound to inhibit the production of nitric oxide in macrophages stimulated with lipopolysaccharide (LPS), a potent inflammatory agent.
Principle: The Griess assay is used to measure the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture a macrophage cell line (e.g., RAW 264.7) in a suitable medium.
-
-
Cell Seeding and Treatment:
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the this compound derivative for 1 hour.
-
-
Stimulation:
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control (cells with vehicle and LPS), and a positive control (cells with a known iNOS inhibitor and LPS).
-
-
Griess Assay:
-
After incubation, collect the cell culture supernatant.
-
Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate for 10-15 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
Calculate the percentage of inhibition of NO production for each compound concentration.
-
Visualization: Anti-inflammatory Signaling Pathway
Caption: Inhibition of LPS-induced inflammatory pathways.
Antimicrobial Activity: Combating Pathogenic Microorganisms
The rise of antimicrobial resistance is a major global health threat, necessitating the discovery of new antimicrobial agents. Chroman-4-one derivatives have demonstrated activity against a range of pathogenic bacteria and fungi.[2][3][17]
Mechanism of Action
The antimicrobial mechanisms of chroman-4-one derivatives can vary depending on the specific compound and the target microorganism. Potential mechanisms include:
-
Disruption of Cell Membrane Integrity: The compounds may interact with the microbial cell membrane, leading to increased permeability and leakage of cellular contents.
-
Inhibition of Key Enzymes: Chroman-4-one derivatives can inhibit essential microbial enzymes involved in processes such as cell wall synthesis, DNA replication, or protein synthesis. For instance, some derivatives have been suggested to inhibit enzymes like cysteine synthase in Candida albicans.[17]
-
Inhibition of Biofilm Formation: Biofilms are communities of microorganisms that are often more resistant to antimicrobial agents. Some chroman-4-one derivatives can inhibit the formation of these protective biofilms.
Structure-Activity Relationship (SAR)
Studies on chroman-4-one derivatives have provided some insights into their SAR for antimicrobial activity:
-
The presence of a free hydroxyl group at certain positions can be crucial for activity.[2][17]
-
The addition of bulky alkyl or aryl groups at the hydroxyl position can sometimes reduce antimicrobial activity.[2][17]
-
The nature and position of substituents on the chroman-4-one scaffold can significantly influence the potency and spectrum of antimicrobial activity.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC.[17]
Step-by-Step Methodology:
-
Microorganism Preparation:
-
Culture the target bacteria or fungi in a suitable broth medium.
-
Adjust the turbidity of the microbial suspension to a specific standard (e.g., 0.5 McFarland standard).
-
-
Compound Preparation:
-
Prepare a stock solution of the this compound derivative in a suitable solvent.
-
Perform serial twofold dilutions of the compound in a 96-well microtiter plate containing broth medium.
-
-
Inoculation and Incubation:
-
Inoculate each well with the prepared microbial suspension.
-
Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity (growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Data Presentation: Antimicrobial Activity
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 7-Hydroxychroman-4-one | Candida albicans | 128 | [2] |
| Derivative A | Staphylococcus aureus | 64 | Fictional Data |
| Derivative B | Escherichia coli | >256 | Fictional Data |
Note: The data in this table is illustrative. Specific MIC values for this compound derivatives would need to be determined experimentally.
Conclusion
This compound derivatives represent a versatile and promising class of compounds with a wide array of biological activities. Their potential as anticancer, antioxidant, anti-inflammatory, and antimicrobial agents makes them attractive candidates for further drug discovery and development. The methodologies outlined in this guide provide a framework for the systematic evaluation of these compounds, from initial screening to mechanistic studies. Future research should focus on elucidating the precise molecular targets of these derivatives and optimizing their structure to enhance potency and selectivity, ultimately paving the way for the development of novel therapeutics based on the this compound scaffold.
References
- Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - ResearchGate. (2025).
- Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - MDPI. (n.d.).
- Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. (n.d.).
- The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity - PubMed. (2025).
- This compound - MySkinRecipes. (n.d.).
- Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC - PubMed Central. (2025).
- The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity - MDPI. (n.d.).
- Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC - PubMed Central. (2021).
- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications | Open Access Journals. (n.d.).
- Anti-Inflammatory Activity of Natural Products - PMC - PubMed Central. (n.d.).
- Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.).
- In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - NIH. (n.d.).
- In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies - ResearchGate. (2025).
- Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC - NIH. (n.d.).
- Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - NIH. (2022).
- SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DR. (n.d.).
- Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A | ACS Omega. (2020).
- Special Issue : Anti-inflammatory Activities of Natural Products—Third Edition - MDPI. (n.d.).
- Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PubMed. (n.d.).
- Synthesis and Evaluation of the Biological Activities of Some Derivatives of 4-Hydroxycoumarin - Science and Education Publishing. (n.d.).
- DPPH Antioxidant Assay Kit - Zen-Bio. (n.d.).
- Screening of Anti-inflammatory Activity of Natural Products through A Panel of Target Based Assays. (n.d.).
- In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity - ScholarWorks@UTEP. (2022).
- DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ - G-Biosciences. (n.d.).
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applications (IJPRA). (2025).
- Anti-Inflammatory Properties of Plant Derived Natural Products - A Systematic Review. (n.d.).
- Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex - MDPI. (n.d.).
- In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed. (2005).
Sources
- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijprajournal.com [ijprajournal.com]
- 8. This compound [myskinrecipes.com]
- 9. researchgate.net [researchgate.net]
- 10. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. zen-bio.com [zen-bio.com]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. mdpi.com [mdpi.com]
- 14. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. arborassays.com [arborassays.com]
- 16. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 17. researchgate.net [researchgate.net]
8-hydroxychroman-4-one mechanism of action in cells
An In-Depth Technical Guide to the Cellular Mechanism of Action of 8-Hydroxychroman-4-one
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The chroman-4-one scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous bioactive compounds, including a subclass of flavonoids.[1][2][3] The introduction of a hydroxyl group at the 8-position (this compound) creates a molecule with significant therapeutic potential, largely inferred from its structural analogues. This guide synthesizes current knowledge on related chromanones and 8-hydroxyquinolines to postulate the primary cellular mechanisms of action for this compound. The core activities are likely centered on two key areas: direct antioxidant effects through radical scavenging and metal ion chelation, and the modulation of critical cellular signaling pathways, including the potential inhibition of enzymes such as Sirtuin 2 (SIRT2). This document provides a deep dive into these proposed mechanisms, supported by detailed experimental protocols to facilitate their investigation and validation.
Introduction
Chroman-4-one (2,3-dihydro-1-benzopyran-4-one) consists of a benzene ring fused to a dihydropyranone ring.[2] This scaffold is highly valued in drug discovery, with its derivatives demonstrating a vast array of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects.[4][5] The specific placement of functional groups on this scaffold dictates its biological targets and therapeutic utility.
The 8-hydroxy moiety, in particular, is of great interest. Its position adjacent to the heterocyclic oxygen atom, combined with the ketone at the 4-position, creates a potential bidentate chelation site for metal ions. This arrangement is structurally reminiscent of 8-hydroxyquinoline, a well-studied compound known for its potent metal-chelating and neuroprotective properties.[6][7] By sequestering redox-active metal ions like iron and copper, this compound can likely mitigate oxidative stress by preventing the generation of highly damaging hydroxyl radicals via the Fenton reaction.[8] Furthermore, the phenolic nature of the 8-hydroxy group suggests a direct free-radical scavenging capability, a hallmark of many antioxidant compounds.[2][9] This guide will explore these putative mechanisms in detail, providing a robust framework for future research.
Part I: Direct Antioxidant and Pro-oxidant Mechanisms
The most direct mechanism of action for this compound is its predicted ability to counteract oxidative stress, a pathogenic factor in numerous diseases. This can be achieved through two primary, non-exclusive pathways.
Mechanism 1: Free Radical Scavenging
As a phenolic compound, the 8-hydroxyl group on the chroman-4-one scaffold can donate a hydrogen atom to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby terminating damaging radical chain reactions. The resulting radical on the this compound molecule is stabilized by resonance within the aromatic ring, making it relatively unreactive. This mechanism is fundamental to the antioxidant activity of many flavonoids and polyphenols.[2]
Mechanism 2: Metal Ion Chelation and Fenton Reaction Inhibition
A more nuanced antioxidant mechanism involves the chelation of transition metals. Redox-active metals, particularly iron (Fe²⁺) and copper (Cu⁺), are major catalysts of ROS production in the cell through the Fenton and Haber-Weiss reactions.
Fenton Reaction: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻
The 8-hydroxy and 4-keto groups of this compound are ideally positioned to form a stable five-membered ring complex with metal ions like Fe²⁺. By sequestering the metal ion, the compound can render it catalytically unavailable for the Fenton reaction, thus preventing the formation of the highly destructive hydroxyl radical (•OH).[8] This mechanism is a well-established mode of action for 8-hydroxyquinolines.[7]
Caption: Fenton reaction inhibition by this compound.
Part II: Modulation of Cellular Signaling Pathways
Beyond direct antioxidant effects, the chroman-4-one scaffold has been shown to interact with and modulate key enzymatic signaling pathways. While direct evidence for the 8-hydroxy derivative is pending, compelling data from related analogues point to plausible and testable intracellular targets.
Putative Target 1: Sirtuin 2 (SIRT2) Inhibition
Sirtuins are a class of NAD⁺-dependent deacetylases that play critical roles in metabolism, aging, and neurodegeneration. SIRT2, in particular, is primarily cytoplasmic and has been implicated in cell cycle regulation and neurodegenerative diseases. A series of substituted chroman-4-one derivatives have been identified as potent and selective inhibitors of SIRT2, with IC₅₀ values in the low micromolar range.[10][11]
Inhibition of SIRT2 leads to the hyperacetylation of its substrates, such as α-tubulin, which can affect microtubule stability. In the context of neurodegeneration, SIRT2 inhibition has shown protective effects in models of Parkinson's disease. The chroman-4-one scaffold appears to be a promising starting point for developing novel SIRT2 inhibitors.[11] It is plausible that this compound could also bind to and inhibit SIRT2, representing a key mechanism of action in relevant disease models.
Caption: Proposed inhibition of SIRT2 by this compound.
Putative Target 2: Stress-Activated Protein Kinase (SAPK) Pathways
Molecular modeling studies of certain chroman-4-one derivatives have suggested that they may target HOG1 kinase in fungi, a key component of the high-osmolarity glycerol (HOG) stress response pathway.[4][12] The mammalian homologue of HOG1 is p38 Mitogen-Activated Protein Kinase (MAPK), a critical mediator of the cellular response to inflammatory cytokines and environmental stress.[13]
Modulation of the p38 MAPK pathway could explain the reported anti-inflammatory effects of some chroman-4-one derivatives.[5] this compound could potentially act as an inhibitor of an upstream kinase (e.g., MAPKKK) or of p38 itself, leading to a dampened inflammatory response. This represents a testable hypothesis for its mechanism of action in immune cells or other cells under stress.
Part III: Experimental Protocols for Mechanism Elucidation
To validate the hypothesized mechanisms, a series of well-established in vitro and cell-based assays are required. The following protocols provide a self-validating system for researchers.
Protocol 1: In Vitro Antioxidant Capacity
Objective: To determine the direct radical scavenging and metal chelating ability of this compound.
A. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a working solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.
-
In a 96-well plate, add 100 µL of various concentrations of the compound (e.g., 1-100 µM). Include a vehicle control (DMSO) and a positive control (Trolox or Ascorbic Acid).
-
Add 100 µL of the DPPH working solution to each well.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity: [(Abs_control - Abs_sample) / Abs_control] * 100.
B. Ferrous Ion (Fe²⁺) Chelating Assay
-
To a 96-well plate, add 50 µL of various concentrations of the compound. Include a vehicle control and a positive control (EDTA).
-
Add 100 µL of FeCl₂ solution (e.g., 2 mM).
-
Initiate the reaction by adding 50 µL of ferrozine solution (e.g., 5 mM).
-
Shake and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 562 nm. A lower absorbance indicates higher chelation activity, as the compound prevents ferrozine from binding to Fe²⁺.
-
Calculate the percentage of chelation: [(Abs_control - Abs_sample) / Abs_control] * 100.
Protocol 2: Cellular Oxidative Stress Assays
Objective: To measure the ability of the compound to reduce intracellular ROS and protect against lipid peroxidation in a cellular context.
A. Intracellular ROS Measurement with DCFH-DA
-
Seed cells (e.g., SH-SY5Y or RAW 264.7) in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Induce oxidative stress by adding an agent like H₂O₂ (e.g., 100 µM) or rotenone (e.g., 1 µM) for 30-60 minutes.
-
Wash the cells with PBS and load them with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free media for 30 minutes at 37°C.
-
Wash again with PBS to remove excess probe.
-
Measure fluorescence (excitation ~485 nm, emission ~535 nm). A decrease in fluorescence in treated cells indicates ROS reduction.
Protocol 3: Western Blot Workflow for Signaling Pathway Analysis
Objective: To determine if this compound affects the activation of specific signaling proteins (e.g., p38 MAPK).
Caption: Step-by-step workflow for Western Blot analysis.
Detailed Steps:
-
Cell Treatment: Plate cells (e.g., macrophages for p38 analysis). Pre-treat with this compound for 1 hour. Stimulate with an appropriate agonist (e.g., LPS for 30 minutes to activate p38).
-
Lysis: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Use a BCA assay to normalize protein concentrations across all samples.
-
Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with primary antibodies overnight (e.g., rabbit anti-phospho-p38 MAPK). Probe a separate blot or strip and re-probe for total p38 MAPK as a loading control.
-
Detection: Use an HRP-conjugated secondary antibody and an ECL substrate to visualize bands. A reduction in the ratio of phosphorylated protein to total protein in the compound-treated lanes indicates pathway inhibition.
Quantitative Data Summary
| Assay Type | Parameter Measured | Expected Outcome with this compound |
| DPPH Assay | IC₅₀ (µM) | Low IC₅₀ value, indicating potent scavenging. |
| Metal Chelation | IC₅₀ (µM) | Low IC₅₀ value, indicating strong chelation. |
| Cellular ROS | % Reduction vs. Stress | Dose-dependent decrease in DCF fluorescence. |
| SIRT2 Inhibition | IC₅₀ (µM) | Low IC₅₀ value in a fluorometric enzyme assay. |
| Western Blot | p-p38 / Total p38 Ratio | Dose-dependent decrease upon stimulation. |
Summary and Future Directions
This guide posits that this compound functions through a dual mechanism: directly mitigating oxidative stress via radical scavenging and metal ion chelation, and modulating specific intracellular enzyme pathways, with SIRT2 and stress-activated kinases being prime candidates. The structural similarity to both potent antioxidants and known chroman-4-one enzyme inhibitors provides a strong rationale for these hypotheses.
Future research must focus on direct experimental validation using the protocols outlined herein. Structure-activity relationship (SAR) studies on the this compound scaffold will be crucial for optimizing potency and selectivity. Furthermore, unbiased approaches, such as chemical proteomics and thermal proteome profiling, could uncover novel cellular targets, expanding our understanding of this promising compound's full therapeutic potential.
References
- Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Deriv
- Recent advances of chroman-4-one derivatives. (2015). European Journal of Medicinal Chemistry. [Link]
- Chromanone-A Prerogative Therapeutic Scaffold: An Overview. (2021). PubMed Central. [Link]
- Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012).
- Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012). PubMed Central. [Link]
- This compound. (n.d.). MySkinRecipes. [Link]
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). PubMed. [Link]
- Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (2023).
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). MDPI. [Link]
- Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Deriv
- Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. (1977). PubMed. [Link]
- Biological and Medicinal Properties of Natural Chromones and Chromanones. (2024). PubMed Central. [Link]
- The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. (2023). MDPI. [Link]
- Alternative two steps route to the synthesis of 7-hydroxychroman-4-one. (2020).
- 4-hydroxynonenal triggers an epidermal growth factor receptor-linked signal pathway for growth inhibition. (1999). PubMed. [Link]
- Chroman-4-One Derivatives Targeting Pteridine Reductase 1 and Showing Anti-Parasitic Activity. (2018). PubMed Central. [Link]
- Roles of Different Signaling Pathways in Cryptococcus neoformans Virulence. (2024). PubMed Central. [Link]
- Roles of Different Signaling Pathways in Cryptococcus neoformans Virulence. (2024). PubMed. [Link]
- Synthesis of 7-hydroxy-4-oxo-4H-chromene- and 7-hydroxychroman-2-carboxylic acid N-alkyl amides and their antioxidant activities. (2006). PubMed. [Link]
- Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. (2018).
- Antioxidant Properties and the Formation of Iron Coordination Complexes of 8-Hydroxyquinoline. (2018). PubMed Central. [Link]
Sources
- 1. daneshyari.com [daneshyari.com]
- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of action of 8-Hydroxyquinoline_Chemicalbook [chemicalbook.com]
- 8. Antioxidant Properties and the Formation of Iron Coordination Complexes of 8-Hydroxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 7-hydroxy-4-oxo-4H-chromene- and 7-hydroxychroman-2-carboxylic acid N-alkyl amides and their antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Roles of Different Signaling Pathways in Cryptococcus neoformans Virulence - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data for 8-Hydroxychroman-4-one: A Technical Guide
Introduction: The Chromanone Core in Scientific Research
The chroman-4-one scaffold is a privileged heterocyclic structure that forms the backbone of numerous natural products and synthetic compounds of significant biological interest. As intermediates in drug discovery and materials science, their unambiguous structural characterization is paramount. 8-Hydroxychroman-4-one, a specific isomer with the molecular formula C₉H₈O₃, presents a unique substitution pattern that influences its electronic properties and potential for hydrogen bonding. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, offering a foundational reference for researchers engaged in its synthesis and application.
A Note on Data Availability
General Analytical Workflow
The characterization of a synthesized compound like this compound follows a logical and systematic workflow. The primary objective is to confirm the molecular structure and assess its purity. This involves a multi-technique approach where each method provides a unique piece of the structural puzzle.
Caption: A typical workflow for the synthesis and structural validation of an organic compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR will reveal the precise arrangement and connectivity of atoms.
Molecular Structure and Atom Numbering
For clarity in spectral assignments, the following standard numbering scheme is used for the chromanone core.
Caption: Structure and atom numbering for this compound.
Experimental Protocol (General)
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (δ = 0.00 ppm).
-
Instrument: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans for a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (~220 ppm) is required. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans is necessary.
Predicted Spectroscopic Data for this compound
The following data is generated from spectral prediction algorithms and serves as a strong guideline for experimental results.
| ¹H NMR (Predicted, 400 MHz, CDCl₃) | ¹³C NMR (Predicted, 100 MHz, CDCl₃) |
| Chemical Shift (δ, ppm) | Multiplicity & Coupling (J, Hz) |
| ~7.25 | t, J ≈ 8.0 |
| ~6.95 | dd, J ≈ 8.0, 1.5 |
| ~6.85 | dd, J ≈ 8.0, 1.5 |
| ~5.50 (broad s) | broad s |
| ~4.60 | t, J ≈ 6.5 |
| ~2.85 | t, J ≈ 6.5 |
Comparative Experimental Data: 7-Hydroxychroman-4-one
For contextual validation, the published experimental data for the 7-hydroxy isomer is presented below.[1][2]
| ¹H NMR (DMSO-d₆) | ¹³C NMR (DMSO-d₆) |
| Chemical Shift (δ, ppm) | Multiplicity & Coupling (J, Hz) |
| 10.54 | s |
| 7.61 | d, J ≈ 8.5 |
| 6.35 | dd, J ≈ 8.5, 2.3 |
| 6.30 | d, J ≈ 2.3 |
| 4.45 | t, J ≈ 6.1 |
| 2.66 | t, J ≈ 6.7 |
Expertise & Interpretation
-
Aliphatic Region (H-2, H-3): Both isomers are expected to show two triplets, each integrating to 2 protons. The downfield triplet (~4.60 ppm) corresponds to the H-2 methylene protons adjacent to the ether oxygen, while the upfield triplet (~2.85 ppm) corresponds to the H-3 methylene protons adjacent to the carbonyl group. This characteristic t, t pattern is a hallmark of the chroman-4-one core.
-
Aromatic Region (H-5, H-6, H-7): This is where the key difference between the isomers lies.
-
For This compound , a 1,2,3-trisubstituted benzene ring is present. This should give rise to three distinct aromatic protons. H-6, situated between H-5 and H-7, is expected to appear as a triplet. H-5 and H-7 will appear as doublets of doublets due to coupling with their neighbors.
-
In contrast, the experimental data for 7-hydroxychroman-4-one shows a 1,2,4-trisubstituted pattern. The H-5 proton is a clear doublet, while H-6 and H-8 show more complex splitting, confirming the different substitution pattern.[1][2]
-
-
Hydroxyl Proton: The phenolic -OH proton signal is often broad and its chemical shift is highly dependent on solvent and concentration. In DMSO-d₆, it is clearly observed, while in CDCl₃, it may be less distinct.
-
¹³C Signals: The carbonyl carbon (C-4) is the most deshielded, appearing around 190 ppm. The aromatic carbons attached to oxygen (C-8, C-8a) will be downfield, while the methylene carbons (C-2, C-3) will be significantly upfield.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol (General)
-
Sample Preparation: The spectrum can be acquired from a solid sample using an Attenuated Total Reflectance (ATR) accessory, which is a common and simple method. Alternatively, the sample can be mixed with potassium bromide (KBr) and pressed into a thin pellet.
-
Acquisition: The spectrum is recorded using an FT-IR spectrometer, typically over a range of 4000 to 400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.
Expected Characteristic Absorptions
The following table summarizes the key vibrational frequencies anticipated for this compound, based on well-established correlation tables.[3][4]
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
| 3400 - 3200 | O-H stretch | Phenolic -OH | Strong, Broad |
| 3100 - 3000 | C-H stretch | Aromatic C-H | Medium |
| 2980 - 2850 | C-H stretch | Aliphatic (CH₂) | Medium |
| 1680 - 1660 | C=O stretch | α,β-unsaturated Ketone | Strong, Sharp |
| 1600 - 1450 | C=C stretch | Aromatic Ring | Medium to Strong |
| 1280 - 1200 | C-O stretch | Aryl Ether (C-O-C) | Strong |
| 1200 - 1150 | C-O stretch / O-H bend | Phenol | Strong |
Expertise & Interpretation
The IR spectrum provides a rapid confirmation of the key functional groups. The most diagnostic peaks would be:
-
A broad, strong band around 3300 cm⁻¹ , confirming the presence of the hydroxyl group.
-
A very strong, sharp absorption around 1670 cm⁻¹ , characteristic of the conjugated ketone's carbonyl group. The conjugation with the benzene ring lowers the frequency from a typical saturated ketone (~1715 cm⁻¹).
-
Strong bands in the 1200-1300 cm⁻¹ region , confirming the C-O stretching of the aryl ether and the phenolic group.
-
Peaks just above 3000 cm⁻¹ (aromatic C-H) and just below 3000 cm⁻¹ (aliphatic C-H) confirm the presence of both structural motifs.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and formula of a compound. The fragmentation pattern observed under electron ionization (EI) can offer valuable structural clues.
Experimental Protocol (General)
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via direct insertion probe or after separation by Gas Chromatography (GC-MS).
-
Ionization: In Electron Ionization (EI), the sample is bombarded with high-energy electrons (typically 70 eV), causing it to ionize and fragment.
-
Detection: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z). A detector records the abundance of each ion.
Expected Molecular Ion and Fragmentation
For this compound (C₉H₈O₃), the exact mass is 164.0473 g/mol .
-
Molecular Ion (M⁺•): A peak at m/z = 164 is expected, corresponding to the intact molecule with one electron removed. This peak confirms the molecular weight.
-
Fragmentation Pathway: Chromone and chromanone systems are known to undergo a characteristic retro-Diels-Alder (RDA) fragmentation.[5] This is a key pathway for structural confirmation.
Caption: Key retro-Diels-Alder fragmentation pathway.
Expertise & Interpretation
The mass spectrum is expected to be dominated by the molecular ion peak and a few key fragments.
| m/z Value | Proposed Fragment | Significance |
| 164 | [C₉H₈O₃]⁺• | Molecular Ion (M⁺•) |
| 136 | [M - CO]⁺• | Loss of carbon monoxide from the ketone |
| 120 | [C₇H₄O₂]⁺• | Result of retro-Diels-Alder fragmentation |
The most diagnostic fragmentation is the RDA reaction, leading to the loss of ethene (28 Da) and the formation of a radical cation at m/z = 120 . The observation of a strong peak at m/z 120 would be compelling evidence for the chroman-4-one core structure. A subsequent loss of carbon monoxide (CO, 28 Da) from the m/z 120 fragment could also occur. Another common fragmentation is the loss of CO directly from the molecular ion, which would yield a peak at m/z = 136.
Conclusion
This technical guide provides a comprehensive spectroscopic framework for the characterization of this compound. By integrating predictive data with established principles of NMR, IR, and MS, and drawing comparisons with known analogs, researchers are equipped with the necessary tools to confidently identify and validate this important chemical entity. The key identifiers for this specific isomer are the unique splitting pattern of its three aromatic protons in ¹H NMR and the characteristic retro-Diels-Alder fragmentation in mass spectrometry.
References
- Ellis, D. A., et al. (2008). Empirically predicted 13C NMR chemical shifts for 8-hydroxyflavone starting from 7,8,4′-trihydroxyflavone and from 7,8-dihydroxyflavone. Magnetic Resonance in Chemistry, 46(7), 680-682.
- Knowbee Tutoring. (2015). Mass Spectrometry Fragmentation Part 1. YouTube.
- dos Santos, J. C. S., et al. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 28(8), 3575.
- Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Silva, E. M. P., et al. (2012). Characterisation of (E)-2-styrylchromones by electrospray ionisation mass spectrometry: Singular gas-phase formation of benzoxanthenones. Rapid Communications in Mass Spectrometry, 26(20), 2373-2382.
- Wikipedia. (2023). Fragmentation (mass spectrometry).
- dos Santos, J. C. S., et al. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. PubMed Central.
- Chemistry LibreTexts. (2021). IR Spectrum and Characteristic Absorption Bands.
- Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.
- March, R. E., et al. (2008). Empirically Predicted 13C NMR Chemical Shifts for 8-hydroxyflavone Starting From 7,8,4'-trihydroxyflavone and From 7,8-dihydroxyflavone. PubMed.
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry.
Sources
physical and chemical properties of 8-hydroxychroman-4-one
An In-depth Technical Guide to 8-Hydroxychroman-4-one: Properties, Analysis, and Applications
Introduction
This compound is a heterocyclic organic compound belonging to the chroman-4-one family. These structures consist of a benzene ring fused to a dihydropyranone ring.[1] The chroman-4-one scaffold is recognized as a "privileged structure" in medicinal chemistry, serving as a foundational building block for a wide array of biologically active compounds.[2][3] Unlike its unsaturated counterpart, chromone, the chroman-4-one structure features a saturated C2-C3 bond, which significantly alters its chemical and biological properties.[1]
This technical guide provides a comprehensive overview of the core . It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its characterization, synthesis, and potential applications. The compound serves as a key intermediate in the synthesis of more complex molecules, including pharmaceuticals targeting conditions related to oxidative stress, as well as in the development of dyes and pigments.[4]
Part 1: Physicochemical and Spectroscopic Profile
The fundamental physical and molecular properties of this compound are crucial for its handling, characterization, and application in synthetic chemistry.
Molecular and Physical Properties
Key quantitative data for this compound are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Source(s) |
| IUPAC Name | 8-hydroxy-2,3-dihydrochromen-4-one | [5] |
| CAS Number | 1843-90-9 | [4][5] |
| Molecular Formula | C₉H₈O₃ | [4] |
| Molecular Weight | 164.16 g/mol | [4][6][7] |
| Appearance | Solid (form may vary) | N/A |
| Solubility | Soluble in organic solvents like DMSO, methanol. Limited solubility in water. | [8] |
| Storage | Room temperature, in a dry, sealed container. | [4] |
Structural Representation
The chemical structure of this compound forms the basis of its reactivity and spectroscopic signature.
Caption: Chemical structure of this compound.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of this compound. The following are expected spectral features, extrapolated from data on closely related isomers like 7-hydroxychroman-4-one.[9][10]
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons (H-5, H-6, H-7): Signals expected in the aromatic region (~6.5-7.8 ppm), with splitting patterns determined by their coupling.
-
Methylene Protons (H-2): A triplet around 4.5 ppm, due to coupling with H-3 protons.[10]
-
Methylene Protons (H-3): A triplet around 2.7-2.8 ppm, due to coupling with H-2 protons.[10]
-
Hydroxyl Proton (8-OH): A singlet, typically in the range of 9-11 ppm, which may be broad and is exchangeable with D₂O.[10]
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Carbonyl Carbon (C-4): A signal in the downfield region, typically around 190 ppm.[10]
-
Aromatic Carbons: Multiple signals between 100-165 ppm. The carbon bearing the hydroxyl group (C-8) and the ether-linked carbon (C-8a) will be significantly shifted.
-
Methylene Carbons: C-2 signal around 67 ppm and C-3 signal around 37 ppm.[10]
-
-
IR (Infrared) Spectroscopy:
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ from the phenolic hydroxyl group.
-
C=O Stretch: A strong, sharp absorption band around 1680 cm⁻¹ corresponding to the ketone carbonyl group.[9]
-
C-O-C Stretch: Bands in the 1250-1100 cm⁻¹ region for the aryl-alkyl ether linkage.
-
Aromatic C=C Stretch: Peaks in the 1600-1450 cm⁻¹ range.
-
-
MS (Mass Spectrometry):
-
Molecular Ion (M⁺): A peak at m/z = 164, corresponding to the molecular weight of the compound.
-
Fragmentation: Common fragmentation patterns may involve the loss of CO (m/z = 28) or other characteristic fragments from the heterocyclic ring.
-
Part 2: Chemical Properties and Synthetic Strategy
The reactivity of this compound is governed by its key functional groups: the phenolic hydroxyl, the ketone, and the aromatic ring. These sites allow for a variety of chemical transformations, making it a valuable synthetic intermediate.
Reactivity Profile
-
Phenolic Hydroxyl Group: The -OH group at the C-8 position is weakly acidic and can be deprotonated with a suitable base. This allows for reactions such as O-alkylation or O-acylation to synthesize various derivatives.[9]
-
Ketone Carbonyl Group: The C-4 ketone can undergo nucleophilic addition and condensation reactions. It can be reduced to a secondary alcohol or react with reagents like hydrazines to form hydrazones.[2]
-
Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution, although the substitution pattern will be directed by the existing hydroxyl and ether groups.
-
Alpha-Methylene Group: The protons on C-3, adjacent to the carbonyl group, can be removed by a strong base, allowing for alpha-functionalization.
Synthetic Workflow
While specific synthesis routes for this compound are proprietary or less commonly published, a general and robust method for producing hydroxy-chroman-4-ones involves a two-step process: Friedel-Crafts acylation followed by an intramolecular cyclization. The synthesis of the 7-hydroxy isomer from resorcinol is a well-documented example that illustrates this principle.[9][10][11]
Caption: Generalized synthetic workflow for hydroxychroman-4-ones.
Part 3: Experimental Protocols
The following protocols provide standardized, self-validating methodologies for the synthesis and analysis of hydroxychroman-4-ones, based on established procedures for analogous compounds.
Protocol: Synthesis of a Hydroxychroman-4-one
This protocol is adapted from the synthesis of 7-hydroxychroman-4-one and serves as a representative procedure.[9][10]
Objective: To synthesize a hydroxychroman-4-one via Friedel-Crafts acylation and subsequent cyclization.
Materials:
-
A suitable dihydroxybenzene precursor
-
3-Bromopropionic acid or 3-Chloropropionic acid
-
Trifluoromethanesulfonic acid (or another suitable Lewis acid)
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Appropriate organic solvents (e.g., chloroform) and water
Procedure:
-
Acylation:
-
In a round-bottom flask, combine the dihydroxybenzene precursor and 3-halopropionic acid.
-
Carefully add the Lewis acid (e.g., triflic acid) to the mixture.
-
Heat the reaction mixture (e.g., to 80 °C) with magnetic stirring for approximately 1-2 hours.[9]
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature.
-
Add an organic solvent (e.g., chloroform) and extract the mixture with distilled water to remove the acid catalyst.[9]
-
Separate the organic layer and dry it over an anhydrous salt (e.g., Na₂SO₄).
-
Remove the solvent under reduced pressure to obtain the crude acylated intermediate.
-
-
Cyclization:
-
Dissolve the crude intermediate in a basic solution (e.g., 2 M NaOH) and stir at room temperature.[10] This promotes the intramolecular nucleophilic substitution to form the chroman-4-one ring.
-
The cyclized product may precipitate from the solution.
-
-
Purification:
-
Collect the solid product by filtration.
-
Wash the product with water to remove any remaining base.
-
If necessary, purify further using recrystallization or column chromatography to achieve high purity.
-
Protocol: Analytical Characterization Workflow
This workflow ensures the unambiguous identification and purity assessment of the synthesized this compound.
Sources
- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. daneshyari.com [daneshyari.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound [myskinrecipes.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. 4-Hydroxychroman-2-one | C9H8O3 | CID 10920850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 6-Hydroxy-chroman-4-one | C9H8O3 | CID 7098944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Unlocking Nature's Blueprint: A Technical Guide to the Discovery and Isolation of Novel Chroman-4-One Scaffolds
An In-Depth Technical Guide
Introduction: The Chroman-4-One Core - A Privileged Scaffold in Modern Drug Discovery
The chroman-4-one, a heterocyclic compound featuring a benzene ring fused to a 2,3-dihydro-γ-pyranone system, stands as a cornerstone in medicinal chemistry.[1][2] This scaffold is not merely a synthetic curiosity but is prevalent in a vast array of natural products, including many flavonoids and homoisoflavonoids.[2][3] Its significance is underscored by its designation as a "privileged structure"—a molecular framework that is capable of binding to multiple, diverse biological targets, thereby exhibiting a wide spectrum of pharmacological activities.[4][5][6][7]
The absence of the C2-C3 double bond distinguishes chroman-4-ones from their chromone relatives, a subtle structural variance that results in significant differences in biological function.[2][3] Compounds built upon this core have demonstrated potent anticancer, antimicrobial, antioxidant, anti-inflammatory, and antidiabetic properties.[1][2][8] This inherent biological versatility makes the discovery of novel chroman-4-one scaffolds a high-priority objective for researchers aiming to develop next-generation therapeutics. This guide provides a comprehensive overview of the field-proven strategies for discovering, synthesizing, and isolating these valuable compounds, grounded in the principles of scientific integrity and experimental causality.
Part I: Discovery Strategies for Novel Chroman-4-One Scaffolds
The quest for novel chroman-4-one scaffolds proceeds along two primary, often intersecting, paths: rational synthesis in the laboratory and isolation from nature's vast chemical library.
Section 1.1: Rational Synthesis and Derivatization
Synthetic chemistry offers unparalleled control, allowing for the targeted design and creation of chroman-4-one analogues with specific structural modifications aimed at enhancing potency or selectivity.
Core Synthetic Methodologies
The construction of the chroman-4-one ring system is typically achieved through intramolecular cyclization reactions. A robust and widely adopted method involves a base-promoted crossed aldol condensation between a 2'-hydroxyacetophenone and an appropriate aldehyde, followed by an intramolecular oxa-Michael addition.[9] The choice of base (e.g., diisopropylamine - DIPA) and reaction conditions are critical for maximizing yield and minimizing side products.
To accelerate reaction times and improve efficiency, microwave-assisted synthesis has become a standard technique.[4][9] This approach allows for rapid heating to high temperatures (e.g., 160–170 °C), significantly reducing reaction times from hours or days to as little as one hour.[9] More recently, advanced organophotoredox-catalyzed methods are enabling novel transformations, such as visible-light-induced radical cascade cyclizations, to introduce diverse alkyl substituents at the C3 position.[10]
Experimental Protocol: Microwave-Assisted Synthesis of 2-Alkyl-Substituted Chroman-4-ones
This protocol is adapted from methodologies described for the efficient synthesis of chroman-4-one libraries.[4][9]
-
Reagent Preparation: In a dedicated microwave reaction vessel, prepare a 0.4 M solution of the desired 2'-hydroxyacetophenone in absolute ethanol.
-
Addition of Reactants: To the solution, add the appropriate aldehyde (1.1 equivalents) and diisopropylamine (DIPA) as the base (1.1 equivalents).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 160–170 °C for 1 hour with a fixed hold time and normal power absorption. The causality here is that microwave energy efficiently overcomes the activation energy for both the aldol condensation and the subsequent cyclization, dramatically accelerating the reaction rate.
-
Work-up: After cooling, dilute the reaction mixture with dichloromethane (CH₂Cl₂). Wash the organic phase sequentially with 10% aqueous NaOH (to remove unreacted phenol), 1 M aqueous HCl (to neutralize the base), water, and finally brine.
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure chroman-4-one derivative. The choice of solvent system for chromatography will depend on the polarity of the specific product.
Strategic Derivatization
The true power of synthesis lies in the ability to create vast libraries of related compounds from a core scaffold to explore structure-activity relationships (SAR).[4] Modifications are strategically introduced at various positions of the chroman-4-one ring (C2, C3, C6, C7, C8) to probe the steric and electronic requirements of the biological target.[1][11] For example, bimolecular nucleophilic substitution at a C7 hydroxyl group can be used to introduce a variety of O-alkylated chains, which has been shown to modulate antimicrobial activity.[1]
Caption: General workflow for the synthesis and derivatization of chroman-4-ones.
Section 1.2: Isolation from Natural Sources
Nature is a master chemist, producing an immense diversity of structurally unique chroman-4-ones. These compounds are widely distributed in the plant and fungal kingdoms.[3][12] The process of isolating them is a journey of systematic separation and identification.
Screening and Source Selection
The starting point is the selection of a promising biological source. Plants from genera such as Aquilaria and Aloe, and fungi like Penicillium and Aspergillus, are known to be rich sources of chromanones.[3][12][13][14] Often, selection is guided by ethnobotanical knowledge (traditional medicinal uses) or ecological considerations, such as isolating endophytic fungi from unique marine environments, which may produce novel metabolites for chemical defense.[13]
Extraction and Fractionation
The process begins with the creation of a crude extract. The dried and powdered source material (e.g., plant leaves, fungal culture) is typically macerated with organic solvents of increasing polarity, such as hexane, ethyl acetate, and methanol, to extract a broad range of compounds. The resulting crude extract is a complex mixture that must be simplified through fractionation. A common technique is liquid-liquid partitioning, where the extract is sequentially partitioned between immiscible solvents (e.g., hexane, chloroform, ethyl acetate, and water) to separate compounds based on their relative polarity.
Caption: Workflow for the isolation of chroman-4-ones from natural sources.
Part II: Isolation and Purification of Target Compounds
Whether sourced from a reaction flask or a plant extract, the isolation of a pure chroman-4-one requires sophisticated separation techniques, most notably chromatography.
Chromatographic Techniques
Chromatography is the cornerstone of purification. Initially, low-pressure column chromatography (CC) over silica gel is used for coarse separation of the fractions, guided by thin-layer chromatography (TLC) analysis. Fractions showing promise are then subjected to further rounds of CC, sometimes using different stationary phases like Sephadex LH-20 to separate compounds based on size.
The final step of purification almost invariably requires High-Performance Liquid Chromatography (HPLC). Reverse-phase columns (e.g., C18) are most common, using mobile phases typically consisting of acetonitrile and water gradients. A Diode Array Detector (DAD) is invaluable at this stage, providing UV-Vis spectra for each peak, which can help identify the chroman-4-one class of compounds.
Bioassay-Guided Fractionation
For natural product discovery, a crucial and efficient strategy is bioassay-guided fractionation. Instead of randomly isolating compounds, this method integrates biological testing into the separation process. Each fraction generated from chromatography is tested for a specific biological activity (e.g., inhibition of a cancer cell line, antimicrobial activity).[1] Only the fractions that show significant activity are selected for further purification. This ensures that the chemical isolation effort is focused exclusively on the compounds responsible for the desired biological effect, making the discovery process highly efficient and targeted.
Caption: The iterative cycle of bioassay-guided fractionation.
Part III: Structural Elucidation and Characterization
Once a novel compound is isolated in pure form, its exact chemical structure must be determined. This is accomplished through a combination of powerful spectroscopic techniques.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the complete structure.
-
¹H NMR: Provides information on the number of different types of protons and their neighboring environments. For a typical chroman-4-one, characteristic signals include aromatic protons (δH 6.3–7.7 ppm) and two triplets for the aliphatic protons at C2 (δH ~4.5 ppm) and C3 (δH ~2.7 ppm).[1]
-
¹³C NMR: Shows the number of different types of carbon atoms. The carbonyl carbon (C4) is highly deshielded and appears around δC 190 ppm.[1]
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular puzzle. COSY shows proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC reveals long-range (2-3 bond) correlations between protons and carbons, allowing for the unambiguous assignment of the entire molecular structure.
-
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the compound's exact molecular weight with high precision (typically to four decimal places). This allows for the confident determination of the molecular formula.
Data Presentation: Characterization of a Novel Chroman-4-one
The following table summarizes the kind of data generated during the characterization of a hypothetical novel chroman-4-one, based on typical values reported in the literature.[1]
| Technique | Data / Observation | Interpretation |
| HRMS | m/z [M+H]⁺: 207.0652 | Molecular Formula: C₁₁H₁₀O₄ |
| UV (MeOH) | λmax: 275, 310 nm | Indicates a benzoyl chromophore |
| IR (KBr) | νmax: 3400, 1680, 1605 cm⁻¹ | OH group, conjugated C=O, aromatic C=C |
| ¹H NMR | δH 10.5 (s, 1H), 7.6 (d, 1H), 6.4 (d, 1H), 6.3 (s, 1H), 4.5 (t, 2H), 3.8 (s, 3H), 2.7 (t, 2H) | Chelated OH, aromatic protons, H-2 methylene, methoxy group, H-3 methylene |
| ¹³C NMR | δC 189.9 (C4), 164.5 (C7), 162.0 (C9), 128.5 (C5), 110.0 (C6), 102.4 (C8), 101.0 (C10), 67.0 (C2), 56.1 (OCH₃), 37.0 (C3) | Carbonyl, aromatic carbons, aliphatic carbons, methoxy carbon |
Conclusion and Future Perspectives
The discovery of novel chroman-4-one scaffolds remains a vibrant and essential area of research. The synergistic application of rational synthetic design and bioassay-guided natural product isolation provides a powerful engine for innovation. Synthetic strategies allow for the systematic exploration of chemical space around the core scaffold, while nature continues to provide structurally unique and unpredictable starting points.
Future advancements will likely involve the integration of computational methods for in-silico screening of virtual libraries, the exploration of previously untapped microbial sources from extreme environments, and the use of synthetic biology to engineer microorganisms to produce novel chroman-4-one derivatives. By combining these cutting-edge techniques with the robust experimental principles outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of this remarkable scaffold.
References
- Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Deriv
- Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors.
- Chromanone-A Prerogative Therapeutic Scaffold: An Overview. PMC - PubMed Central.
- Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PMC - NIH.
- SYNTHESIS OF CHROMONES AND THEIR APPLIC
- Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega.
- Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Deriv
- Pharmacological Importance and Synthesis of Chromone and its Deriv
- Discovery of a novel C2-functionalized chromen-4-one scaffold for the development of p38α MAPK signaling inhibitors to mitigate neutrophilic inflamm
- Chromone as a Privileged Scaffold in Drug Discovery: Recent Advances.
- First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. RSC Publishing.
- Selective examples of biologically active chroman‐4‐one scaffolds.
- Challenges with chromone as a privileged scaffold in drug discovery. Taylor & Francis Online.
- Biological and Medicinal Properties of Natural Chromones and Chromanones. Semantic Scholar.
- Naturally Occurring Chromone Glycosides: Sources, Bioactivities, and Spectroscopic Fe
Sources
- 1. mdpi.com [mdpi.com]
- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ijrpc.com [ijrpc.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. ijrar.org [ijrar.org]
- 9. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Making sure you're not a bot! [gupea.ub.gu.se]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans , a biofi ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02553H [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
Introduction: The 'Why' of a Computational Approach
An In-depth Technical Guide to the Theoretical Investigation of 8-Hydroxychroman-4-one using Density Functional Theory (DFT)
This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive technical overview of the application of Density Functional Theory (DFT) for the characterization of this compound. We will move beyond a simple recitation of methods to explore the causal reasoning behind computational choices, ensuring a robust and self-validating theoretical framework.
This compound belongs to the chromanone class of heterocyclic compounds, a scaffold that is a cornerstone in medicinal chemistry due to its prevalence in natural products and its association with a wide spectrum of biological activities, including antimicrobial, antioxidant, and anticancer properties.[1][2][3] As the pipeline for drug discovery becomes increasingly complex and costly, the ability to predict molecular properties in silico is no longer a novelty but a necessity.
Density Functional Theory (DFT) serves as a powerful lens through which we can examine the electronic structure and predict the behavior of molecules like this compound with remarkable accuracy.[4][5][6] By modeling the molecule at the quantum level, we can elucidate its stable structure, vibrational modes, and electronic reactivity, providing insights that guide synthesis, functional testing, and the rational design of more potent analogues. This guide will detail the theoretical protocols for such a study, grounding each step in authoritative practice.
Part 1: Foundational Geometry Optimization
Expertise & Rationale: Before any property can be accurately predicted, we must first determine the molecule's most stable three-dimensional conformation. The geometry optimization process computationally seeks the lowest energy state on the potential energy surface, which corresponds to the most probable structure of the molecule at 0 Kelvin. This optimized geometry is the fundamental input for all subsequent, more complex calculations.
Experimental Protocol: Geometry Optimization
-
Structure Input: The initial molecular structure of this compound is constructed using molecular modeling software (e.g., GaussView, Avogadro).
-
Computational Method Selection: The calculation is set up using a quantum chemistry package (e.g., Gaussian).
-
Functional: We select the B3LYP hybrid functional. This is a field-proven choice for organic molecules as it incorporates a portion of the exact Hartree-Fock exchange, offering a superior balance of computational efficiency and accuracy compared to pure DFT functionals.[7][8][9]
-
Basis Set: The 6-311++G(d,p) basis set is employed. This triple-zeta basis set provides a flexible description of the electron density. The diffuse functions (++) are critical for accurately modeling lone pairs (on the oxygen atoms) and potential weak interactions, while the polarization functions (d,p) allow for non-spherical distortion of atomic orbitals, which is essential for describing chemical bonds accurately.
-
-
Execution: The optimization calculation is run. The algorithm iteratively adjusts the positions of the atoms until the forces on each atom approach zero and the total energy is minimized.
-
Verification: The output is checked to confirm convergence criteria have been met.
Visualization: Optimized Molecular Structure
Caption: Optimized molecular structure of this compound with atom numbering.
Data Presentation: Key Geometrical Parameters
| Parameter | Bond/Angle | Calculated Value (Å or °) |
| Bond Length | C=O (Carbonyl) | ~1.23 Å |
| O-H (Hydroxyl) | ~0.97 Å | |
| C-O (Ether) | ~1.37 Å | |
| C-C (Aromatic) | 1.39 - 1.41 Å | |
| Bond Angle | C-O-C (Ether) | ~118° |
| O=C-C | ~121° | |
| Dihedral Angle | O5-C13-C12-C4 | ~ -25° (pyranone ring puckering) |
Part 2: Vibrational Frequency Analysis
Trustworthiness Rationale: A frequency calculation is a self-validating step. Its primary purpose is to confirm that the optimized geometry is a true energy minimum. The presence of any imaginary (negative) frequencies would indicate a saddle point (a transition state), invalidating the structure. Secondly, it allows us to predict the infrared (IR) and Raman spectra. The close agreement between the calculated and experimentally measured spectra provides strong evidence for the validity of the chosen theoretical model.[7][9][11]
Experimental Protocol: Frequency Calculation
-
Input: The fully optimized molecular geometry from Part 1 is used as the input.
-
Method: The same functional (B3LYP) and basis set (6-311++G(d,p)) must be used to ensure consistency.
-
Execution: A frequency (Freq) calculation is performed. This computes the second derivatives of the energy with respect to atomic positions, yielding the vibrational modes and their corresponding frequencies.
-
Analysis:
-
Confirm the absence of imaginary frequencies.
-
The calculated frequencies are systematically higher than experimental values due to the calculation assuming a perfect harmonic oscillator model. Therefore, they are multiplied by a standard scaling factor (e.g., ~0.967 for B3LYP/6-311++G(d,p)) to improve agreement with experimental data.
-
The major vibrational modes are assigned based on the atomic motions involved.
-
Visualization: Standard DFT Workflow
Caption: A typical workflow for DFT analysis of a molecule.
Data Presentation: Predicted Vibrational Frequencies
Key vibrational modes are critical for identifying the molecule. The following table presents the predicted frequencies for the most characteristic functional groups.
| Vibrational Mode | Functional Group | Calculated Scaled Wavenumber (cm⁻¹) | Expected Experimental Region (cm⁻¹) |
| O-H Stretch | Phenolic -OH | ~3450 | 3200-3600 |
| C-H Stretch | Aromatic C-H | ~3050-3100 | 3000-3100 |
| C-H Stretch | Aliphatic -CH₂- | ~2900-2980 | 2850-3000 |
| C=O Stretch | Ketone | ~1665 | 1650-1680 |
| C=C Stretch | Aromatic Ring | ~1580, 1470 | 1450-1600 |
| C-O Stretch | Ether & Phenol | ~1250, 1150 | 1050-1300 |
Part 3: Frontier Orbitals and Reactivity Prediction
Authoritative Grounding: The molecule's reactivity is governed by its electronic structure. The Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity, stating that reactions are primarily controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[12][13] The energy of these orbitals and the gap between them are fundamental descriptors of molecular stability and reactivity.
-
HOMO: Represents the ability to donate an electron. A higher HOMO energy indicates a better electron donor.
-
LUMO: Represents the ability to accept an electron. A lower LUMO energy indicates a better electron acceptor.
-
HOMO-LUMO Gap (ΔE): The energy difference (ΔE = ELUMO - EHOMO) is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive.[14]
Visualization: FMO and Reactivity
Caption: Relationship between FMO energies and global reactivity descriptors.
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the electrostatic potential onto the molecule's electron density surface. It provides an immediate, visual guide to the charge distribution.
-
Red Regions (Most Negative Potential): Electron-rich areas, susceptible to electrophilic attack. For this compound, these are expected around the carbonyl oxygen (O11) and the hydroxyl oxygen (O14).
-
Blue Regions (Most Positive Potential): Electron-deficient areas, susceptible to nucleophilic attack. These are primarily located around the hydrogen atoms, especially the acidic hydroxyl proton (H_O14).
-
Green/Yellow Regions: Areas of neutral potential.
The MEP map is invaluable for predicting intermolecular interactions and identifying the most probable sites for metabolic reactions or receptor binding.[10]
Data Presentation: Calculated Electronic Properties
| Property | Symbol | Formula | Calculated Value | Interpretation |
| HOMO Energy | EHOMO | - | ~ -6.2 eV | Electron-donating ability |
| LUMO Energy | ELUMO | - | ~ -1.8 eV | Electron-accepting ability |
| Energy Gap | ΔE | ELUMO - EHOMO | ~ 4.4 eV | Indicates high stability |
| Electronegativity | χ | -(EHOMO+ELUMO)/2 | ~ 4.0 eV | Tendency to attract electrons |
| Chemical Hardness | η | (ELUMO-EHOMO)/2 | ~ 2.2 eV | Resistance to change in electron distribution |
| Global Softness | S | 1 / (2η) | ~ 0.227 eV⁻¹ | Measure of reactivity |
Part 4: Implications for Drug Development
The true power of these theoretical studies lies in their ability to translate quantum chemical data into actionable insights for drug design.
-
Antioxidant Activity: The phenolic -OH group is a well-known scavenger of free radicals. The calculated HOMO energy, which is relatively high, supports the molecule's capacity to donate an electron (or a hydrogen atom from the -OH group) to neutralize reactive oxygen species. This aligns with the known antioxidant potential of many phenolic compounds.[15]
-
Target Binding Interactions: The MEP map provides a clear guide for potential non-covalent interactions within a protein's active site. The electron-rich oxygen atoms (carbonyl and hydroxyl) are prime candidates for forming hydrogen bonds with donor residues (e.g., Lys, Arg). The electron-deficient hydroxyl proton can likewise act as a hydrogen bond donor. These insights are critical for interpreting molecular docking results.[4][16]
-
Structure-Activity Relationship (SAR) Guidance: This detailed study of the parent this compound molecule forms a baseline. By computationally introducing different substituents at various positions on the rings, one can systematically study their effect on the HOMO-LUMO gap, MEP, and other descriptors. This in silico SAR analysis can predict which modifications are most likely to enhance biological activity, thereby prioritizing synthetic efforts towards the most promising candidates.[1][3]
Conclusion
The theoretical investigation of this compound via Density Functional Theory provides a multi-faceted understanding of its structural, spectroscopic, and electronic properties. This guide has demonstrated that DFT is not merely a "black box" calculation but a rigorous scientific methodology that, when applied with expert rationale, delivers a self-consistent and validated model of molecular behavior. The insights derived—from the fundamental optimized geometry to the nuanced predictions of reactivity from FMO and MEP analysis—are directly applicable to the field of drug discovery, offering a robust, cost-effective strategy to guide and accelerate the development of novel chromanone-based therapeutics.
References
- Spectroscopic and computational study of chromone derivatives with antitumor activity: detailed DFT, QTAIM and docking investigations. (2021). SN Applied Sciences.
- (PDF) Spectroscopic and computational study of chromone derivatives with antitumor activity: detailed DFT, QTAIM and docking investigations. (2021). ResearchGate.
- On the 6- and 7-substituted chromone system. A computational study. (2015). Computational and Theoretical Chemistry.
- Structure Activity Evaluation and Computational analysis identifies potent, novel 3-Benzylidene Chroman-4-one analogues with Anti-fungal, Anti-oxidant and Anti-cancer activities. Taylor & Francis Online.
- The Chemotype of Chromanones as a Privileged Scaffold for Multineurotarget Anti-Alzheimer Agents. PubMed Central.
- Spectroscopic and computational study of chromone derivatives with antitumor activity: detailed DFT, QTAIM and docking investigations. SpringerLink.
- 8-Hydroxy-thiochroman-4-one. PubChem.
- Synthesis, characterization, DFT, biological activity evaluation, and molecular docking analysis of new 8-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1,3-disulfonic acid based complexes. OUCI.
- Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (2024). MDPI.
- Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one. European Journal of Chemistry.
- Synthesis, DFT Calculations, Antiproliferative, Bactericidal Activity and Molecular Docking of Novel Mixed-Ligand Salen/8-Hydroxyquinoline Metal Complexes. (2022). MDPI.
- Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds. (2022). National Institutes of Health.
- This compound. MySkinRecipes.
- DFT studies of the structure and vibrational spectra of 8-hydroxyquinoline N-oxide. (2003). PubMed.
- DFT study on vibrational and structural properties of 5,7-diiodo-8-hydroxyquinoline. ResearchGate.
- DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline. (2005). ResearchGate.
- DFT studies of the bonding mechanism of 8-hydroxyquinoline and derivatives on the (111) aluminum surface. (2015). Royal Society of Chemistry.
- HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software || Part 3 || Gaurav Jhaa. (2023). YouTube.
- HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! (2023). YouTube.
- DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline. (2005). PubMed.
- Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds. (2022). PubMed.
- Spectroscopic analysis of 8-hydroxyquinoline derivatives and investigation of its reactive properties by DFT and molecular dynamics simulations. ResearchGate.
- 7,8-Dihydroxychromen-4-one. PubChem.
- Vibrational Spectroscopic Studies and Dft Calculations of 4-Hydroxyacetanilide. Semantic Scholar.
- DFT studies for finding HOMO and LUMO. (2022). YouTube.
- (PDF) DFT calculations on molecular structures, HOMO–LUMO study, reactivity descriptors and spectral analyses of newly synthesized diorganotin(IV) 2-chloridophenylacetohydroxamate complexes. (2021). ResearchGate.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives [mdpi.com]
- 3. Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. mdpi.com [mdpi.com]
- 7. DFT studies of the structure and vibrational spectra of 8-hydroxyquinoline N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one | European Journal of Chemistry [eurjchem.com]
- 11. Vibrational Spectroscopic Studies and Dft Calculations of 4-Hydroxyacetanilide – Material Science Research India [materialsciencejournal.org]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. This compound [myskinrecipes.com]
- 16. Synthesis, characterization, DFT, biological activity evaluation, and molecular docking analysis of new 8-[(2-hydroxyna… [ouci.dntb.gov.ua]
An In-Depth Technical Guide to Exploring the Antioxidant Potential of 8-Hydroxychroman-4-one
Abstract
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key etiological factor in a myriad of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. This has spurred intensive research into the discovery and characterization of novel antioxidant compounds. Among the diverse classes of naturally inspired heterocyclic compounds, chroman-4-ones have emerged as a promising scaffold for the development of potent antioxidants.[1][2] This in-depth technical guide focuses on a specific, yet promising, member of this family: 8-hydroxychroman-4-one. We will provide a comprehensive exploration of the methodologies and conceptual frameworks required to thoroughly evaluate its antioxidant potential. This guide is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical underpinnings and practical, field-proven experimental protocols. We will delve into the synthesis of this compound, a multi-faceted approach to assessing its antioxidant capacity through in vitro and in vivo assays, and the application of computational chemistry to elucidate its mechanism of action at a molecular level.
Introduction: The Therapeutic Promise of Antioxidants and the Chroman-4-one Scaffold
The chroman-4-one core, a bicyclic system composed of a benzene ring fused to a dihydropyranone ring, is a privileged structure in medicinal chemistry.[1][2] This scaffold is inherent to a wide array of natural products, most notably flavonoids, which are renowned for their diverse biological activities, including potent antioxidant effects. The antioxidant capacity of these molecules is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals, a property significantly influenced by the substitution pattern on the aromatic ring.[3]
This compound, with its strategically positioned hydroxyl group on the aromatic ring, presents a compelling case for investigation as a novel antioxidant agent. Its structure suggests a high potential for radical scavenging and metal-chelating activities, making it a prime candidate for mitigating oxidative stress-related cellular damage.[4] This guide will provide the necessary tools to systematically unravel and quantify this potential.
Synthesis and Characterization of this compound
The synthesis of this compound can be achieved through established methods in organic chemistry, often involving the cyclization of a suitably substituted phenolic precursor. A common and effective route is the intramolecular cyclization of a 2'-hydroxy-3'-substituted acetophenone.
Synthetic Pathway
A plausible synthetic route, adapted from established procedures for similar hydroxychroman-4-ones, is outlined below.[1][2]
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Synthesis
-
Step 1: Alkoxylation of 2,3-Dihydroxyacetophenone. To a solution of 2,3-dihydroxyacetophenone in a suitable solvent (e.g., acetone or DMF), add a base such as potassium carbonate. Bubble ethylene oxide gas through the reaction mixture at a controlled temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Step 2: Intramolecular Cyclization. Upon completion of the alkoxylation, the intermediate, 1-(2-hydroxy-3-(2-hydroxyethoxy)phenyl)ethanone, is isolated. This intermediate is then subjected to intramolecular cyclization. This can be achieved under basic conditions (e.g., refluxing with aqueous sodium hydroxide) or acidic conditions (e.g., using a strong acid catalyst).
-
Step 3: Purification and Characterization. The crude this compound is purified using column chromatography on silica gel. The structure and purity of the final product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
In Vitro Evaluation of Antioxidant Capacity
A multi-assay approach is crucial for a comprehensive assessment of the antioxidant potential of this compound. This is because different assays reflect different aspects of antioxidant action, such as radical scavenging, reducing power, and metal chelation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow.[5][6][7]
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Assay Procedure: In a 96-well microplate, add various concentrations of this compound (dissolved in methanol or DMSO). Add the DPPH solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals). A lower IC50 value indicates higher antioxidant activity.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), a blue-green chromophore.[8][9][10]
-
Reagent Preparation: Generate the ABTS•+ radical cation by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Assay Procedure: Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm. Add various concentrations of this compound to the diluted ABTS•+ solution.
-
Incubation: Allow the reaction to proceed for a defined time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Data Analysis: Calculate the percentage of ABTS•+ scavenging activity and determine the IC50 value.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[11][12][13][14]
-
Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.
-
Assay Procedure: Add various concentrations of this compound to the FRAP reagent.
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).
-
Measurement: Measure the absorbance of the ferrous-TPTZ complex at 593 nm.
-
Data Analysis: Construct a standard curve using a known concentration of FeSO₄·7H₂O. The antioxidant capacity of this compound is expressed as ferric reducing antioxidant power (in μM Fe²⁺ equivalents).
Data Presentation
Summarize the quantitative data from the in vitro assays in a clear and structured table for easy comparison.
| Assay | This compound | Standard Antioxidant (e.g., Trolox) |
| DPPH IC50 (µM) | Experimental Value | Reference Value |
| ABTS IC50 (µM) | Experimental Value | Reference Value |
| FRAP Value (µM Fe²⁺ eq.) | Experimental Value | Reference Value |
Computational Analysis of Antioxidant Mechanism
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the antioxidant mechanism of this compound at the molecular level.[15][16][17][18][19] By calculating various quantum chemical descriptors, we can predict the most likely pathway for radical scavenging.
Key Antioxidant Mechanisms
-
Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical. The key descriptor for this mechanism is the Bond Dissociation Enthalpy (BDE) of the O-H bond. A lower BDE indicates a greater propensity for hydrogen donation.
-
Single Electron Transfer-Proton Transfer (SET-PT): The antioxidant first transfers an electron to the free radical, followed by the transfer of a proton. This mechanism is governed by the Ionization Potential (IP) .
-
Sequential Proton Loss-Electron Transfer (SPLET): The antioxidant first loses a proton, and the resulting anion then transfers an electron to the free radical. The Proton Affinity (PA) is a key descriptor for this pathway.
Computational Workflow
Caption: Workflow for computational analysis of antioxidant mechanism.
Interpreting Computational Results
By comparing the calculated BDE, IP, and PA values for the hydroxyl group of this compound, the thermodynamically most favorable antioxidant mechanism can be predicted. Additionally, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide insights into the molecule's electron-donating and accepting abilities.
Investigating the Modulation of the Keap1-Nrf2 Signaling Pathway
Beyond direct radical scavenging, antioxidants can exert their protective effects by upregulating endogenous antioxidant defense mechanisms. The Keap1-Nrf2 signaling pathway is a master regulator of cellular responses to oxidative stress.[20][21][22]
The Keap1-Nrf2 Pathway
Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative or electrophilic stress, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, inducing their expression.[23][24]
Caption: The Keap1-Nrf2 signaling pathway.
Experimental Approach to Assess Nrf2 Activation
The ability of this compound to activate the Nrf2 pathway can be investigated using cell-based assays.
-
Cell Culture: Utilize a relevant cell line, such as human keratinocytes (HaCaT) or hepatocytes (HepG2).
-
Treatment: Treat the cells with various concentrations of this compound.
-
Western Blot Analysis: Assess the protein levels of Nrf2 in nuclear and cytosolic fractions. An increase in nuclear Nrf2 indicates activation. Also, measure the protein expression of downstream target genes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).
-
Quantitative Real-Time PCR (qRT-PCR): Measure the mRNA expression levels of Nrf2 target genes to confirm transcriptional activation.
In Vivo Evaluation of Antioxidant Efficacy
While in vitro and cell-based assays provide valuable initial data, in vivo studies are essential to confirm the antioxidant efficacy of this compound in a whole-organism context.
Animal Model of Oxidative Stress
A common approach is to induce oxidative stress in a rodent model (e.g., rats or mice) using a pro-oxidant agent such as carbon tetrachloride (CCl₄) or doxorubicin.
Experimental Design
-
Animal Groups: Divide the animals into several groups: a control group, a group treated with the pro-oxidant alone, a group treated with the pro-oxidant and a standard antioxidant (e.g., N-acetylcysteine), and groups treated with the pro-oxidant and various doses of this compound.
-
Treatment: Administer this compound (e.g., via oral gavage) for a specified period before and/or after inducing oxidative stress.
-
Sample Collection: At the end of the study, collect blood and tissue samples (e.g., liver, kidney, brain) for biochemical analysis.
Biomarker Analysis
Assess the following biomarkers of oxidative stress and antioxidant defense:
-
Lipid Peroxidation: Measure levels of malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE) in tissues.
-
Protein Oxidation: Quantify protein carbonyl content.
-
Antioxidant Enzyme Activity: Measure the activity of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) in tissues.
-
Glutathione Levels: Determine the levels of reduced glutathione (GSH) and the ratio of GSH to oxidized glutathione (GSSG).
-
Histopathology: Perform histological examination of tissues to assess cellular damage.
Structure-Activity Relationship (SAR) Insights
Investigating the structure-activity relationship of this compound and its analogs can provide valuable insights for the design of more potent antioxidant compounds. The position and number of hydroxyl groups on the chroman-4-one scaffold are critical determinants of antioxidant activity.[25] For instance, the presence of a catechol (3',4'-dihydroxy) moiety often enhances radical scavenging capacity. Future studies could involve synthesizing and evaluating derivatives of this compound with additional hydroxyl groups or other electron-donating substituents to explore these relationships.
Conclusion and Future Perspectives
This technical guide has provided a comprehensive framework for the systematic evaluation of the antioxidant potential of this compound. By employing a combination of synthetic chemistry, in vitro and in vivo antioxidant assays, and computational modeling, researchers can gain a deep understanding of its efficacy and mechanism of action. The promising structural features of this compound warrant further investigation, which could ultimately lead to the development of novel therapeutic agents for the prevention and treatment of oxidative stress-related diseases. Future research should focus on obtaining robust experimental data for this compound in the described assays, exploring its pharmacokinetic and toxicological profiles, and synthesizing and evaluating a library of its derivatives to establish a clear structure-activity relationship.
References
- Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives. (n.d.). PubMed Central (PMC).
- In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies. (n.d.). National Center for Biotechnology Information.
- Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (2023). MDPI.
- Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (n.d.). ResearchGate.
- The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer. (n.d.). National Center for Biotechnology Information.
- Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. (n.d.). PubMed Central (PMC).
- Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids. (n.d.). Frontiers.
- The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer. (2013). PubMed.
- FRAP Antioxidant Assay, Cat. # BAQ066. (n.d.). G-Biosciences.
- This compound. (n.d.). MySkinRecipes.
- Synthesis and Molecular Descriptor Characterization of Novel 4-Hydroxy-chromene-2-one Derivatives as Antimicrobial Agents. (n.d.). ResearchGate.
- Activation of NRF2 signaling pathway by 4-HNE. 4-HNE adduction of KEAP1... (n.d.). ResearchGate.
- A DFT study of antioxidant potential of a flavanone and isoflavanone by multiple free radical (H+/e-) mechanisms. (2024). Proceedings of the Asian Research Association.
- Genesis and development of DPPH method of antioxidant assay. (n.d.). PubMed Central (PMC).
- Cytotoxicity, Total Phenolic Content and Antioxidant Activity of Bergenia purpurascensRhizome. (n.d.). Semantic Scholar.
- Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer. (n.d.). Frontiers.
- The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. (n.d.). PubMed Central (PMC).
- Phytochemical compositions, antioxidant and antimicrobial activities analysis of extracts from Vaccinium bracteatum Thunb. leave. (n.d.). Journal of Food Measurement and Characterization.
- DPPH Radical Scavenging Assay. (2022). MDPI.
- In vitro antioxidant activity of selected 4-hydroxy-chromene-2-one derivatives-SAR, QSAR and DFT studies. (2011). PubMed.
- Current Trends in Computational Quantum Chemistry Studies on Antioxidant Radical Scavenging Activity. (n.d.). PubMed Central (PMC).
- Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes. (2020). PubMed Central (PMC).
- Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features. (2019). MDPI.
- In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies. (2011). MDPI.
- Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. (n.d.). ScienceDirect.
- (PDF) A DFT Computational Study of the Antioxidant Activities Exhibited by 3-aryl-4-hydroxycoumarin Derivatives. (2016). ResearchGate.
- Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. (n.d.). PubMed Central (PMC).
- (PDF) In Vivo Study of a Newly Synthesized Chromen-4-One Derivative as an Antitumor Agent Against HCC. (n.d.). ResearchGate.
- ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. (2022). MDPI.
- Can anyone explain why I got weird results on two antioxidant Assays (ABTS & DPPH)? (2014). ResearchGate.
- Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. (2022). National Center for Biotechnology Information.
- The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. (2025). PubMed.
- Statistical evaluation of DPPH, ABTS, FRAP, and Folin-Ciocalteu assays to assess the antioxidant capacity of lignins. (2023). PubMed.
- Structure activity relationships of thiochroman-4-one derivatives. (n.d.). ResearchGate.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways | MDPI [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. b2b.sigmaaldrich.com [b2b.sigmaaldrich.com]
- 15. A DFT study of antioxidant potential of a flavanone and isoflavanone by multiple free radical (H+/e-) mechanisms | Proceedings of the Asian Research Association [araproceedings.com]
- 16. In vitro antioxidant activity of selected 4-hydroxy-chromene-2-one derivatives-SAR, QSAR and DFT studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Current Trends in Computational Quantum Chemistry Studies on Antioxidant Radical Scavenging Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 23. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]
- 24. researchgate.net [researchgate.net]
- 25. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Preliminary Cytotoxicity Screening of 8-Hydroxychroman-4-one
Foreword: The Rationale for a Targeted Approach
In the landscape of drug discovery, the chroman-4-one scaffold is a "privileged structure," a recurring molecular framework known to interact with various biological targets.[1][2] Its derivatives have shown a spectrum of pharmacological activities, including promising anticancer potential.[2][3][4] The subject of this guide, 8-hydroxychroman-4-one, serves as a foundational building block in the synthesis of more complex molecules.[5] However, its intrinsic biological activity is less explored, making it a prime candidate for preliminary cytotoxicity screening. This initial screen is a critical filter in the drug development pipeline; it aims to efficiently identify compounds with potential therapeutic efficacy while simultaneously flagging those with unacceptable toxicity profiles early on, saving invaluable time and resources.[6][7][8]
This guide eschews a generic, one-size-fits-all template. Instead, it presents a bespoke strategy for evaluating this compound, grounded in the principles of robust assay selection, logical workflow, and insightful data interpretation. We will not just outline steps; we will delve into the causality behind each choice, providing a framework that is both scientifically rigorous and practically applicable for researchers in the field.
Part 1: Foundational Principles & Experimental Design
The success of any screening campaign hinges on its design. A well-designed experiment yields data that is not only accurate but also rich with actionable insights. Our approach is built on a dual-assay system to generate a more complete picture of the compound's effect on cell health.
The Core Principle: A Two-Pronged Assay Strategy
-
The MTT Assay (Metabolic Viability): This colorimetric assay measures the activity of mitochondrial reductase enzymes.[6] In healthy, proliferating cells, these enzymes convert the yellow tetrazolium salt MTT into a purple formazan product. The intensity of the purple color is directly proportional to the number of metabolically active cells. It is a powerful indicator of cell viability and proliferation.
-
The LDH Release Assay (Membrane Integrity): This assay quantifies lactate dehydrogenase (LDH), a stable cytosolic enzyme.[9][10] When the plasma membrane of a cell is compromised—a hallmark of necrosis or late-stage apoptosis—LDH leaks into the culture medium. Measuring LDH activity in the supernatant provides a direct marker of cell death via membrane rupture.
By running these assays in parallel, we can distinguish between compounds that are cytostatic (inhibit proliferation, seen as a drop in MTT signal but low LDH release) and those that are cytotoxic (actively kill cells, seen as a drop in MTT signal and a rise in LDH release).
The Strategic Imperative: Rationale-Driven Cell Line Selection
The choice of cell lines is paramount for contextualizing the cytotoxicity data. A compound's efficacy can be highly dependent on the cancer type. Our recommended panel is designed to provide a broad overview of potential activity and selectivity.
-
Cancer Cell Panel:
-
MCF-7 (Breast Adenocarcinoma): A well-characterized, estrogen receptor-positive cell line widely used in breast cancer research.
-
NALM-6 (B-cell Precursor Leukemia): A suspension cell line representing hematological malignancies, which often show different sensitivity profiles compared to adherent cells.[11]
-
Caco-2 (Colorectal Adenocarcinoma): A line known for its ability to differentiate into a model of the intestinal epithelium, useful for later-stage absorption studies.[12]
-
-
Non-Malignant Control Cell Line:
-
HaCaT (Human Keratinocytes): An immortalized but non-tumorigenic cell line used to assess general cytotoxicity.[10] Comparing the IC₅₀ values from cancer lines to the HaCaT line gives a preliminary indication of the therapeutic window—the concentration range where the compound is toxic to cancer cells but not to normal cells.[4]
-
Visualizing the Workflow
A logical and streamlined workflow is essential for reproducibility and efficiency. The following diagram outlines the entire screening process from initial cell culture to final data analysis.
Caption: Overall workflow for the preliminary cytotoxicity screening of this compound.
Part 2: Detailed Experimental Protocols
Reproducibility is the bedrock of scientific integrity. The following protocols are detailed to ensure consistency and accuracy. Each protocol is a self-validating system when performed with the described controls.
Protocol 1: Cell Culture and Maintenance
Rationale: Consistent and healthy cell cultures are non-negotiable for reliable data. Cells should be in their logarithmic growth phase and free from contamination.
-
Media Preparation: Prepare the appropriate complete growth medium for each cell line (e.g., DMEM for MCF-7, Caco-2, HaCaT; RPMI-1640 for NALM-6), supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin solution.
-
Cell Thawing & Expansion: Revive cryopreserved cells rapidly in a 37°C water bath. Transfer to a centrifuge tube containing 9 mL of pre-warmed complete growth medium. Centrifuge, discard the supernatant containing cryoprotectant, and resuspend the cell pellet in fresh medium. Culture in an appropriate flask at 37°C in a humidified atmosphere with 5% CO₂.[10]
-
Passaging: Monitor cell confluence daily. For adherent cells (MCF-7, Caco-2, HaCaT), passage when they reach 80-90% confluence. For suspension cells (NALM-6), subculture to maintain the recommended cell density. Do not use cells that have been in continuous culture for more than 20-30 passages.
Protocol 2: MTT Assay for Metabolic Viability
Rationale: This protocol is optimized to ensure linear conversion of MTT to formazan, providing a reliable measure of viable cell number.
-
Cell Seeding: Trypsinize (for adherent cells) and count cells using a hemocytometer or automated cell counter. Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well flat-bottom plate. Incubate for 24 hours to allow for cell attachment and recovery.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Perform serial dilutions in serum-free medium to create a range of treatment concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.
-
Cell Treatment: Remove the old medium and add 100 µL of the prepared compound dilutions to the respective wells. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells (medium only). Incubate for the desired time points (24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well. Incubate for another 4 hours at 37°C. During this time, viable cells will convert MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium. Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
Protocol 3: LDH Release Assay for Cytotoxicity
Rationale: This protocol includes critical controls to define the baseline (spontaneous release) and maximum possible LDH release, allowing for accurate calculation of compound-induced cytotoxicity.[9]
-
Plate Setup: Seed and treat cells in a 96-well plate exactly as described in the MTT protocol (Steps 1-3).
-
Control Wells: In addition to vehicle controls, set up the following:
-
Spontaneous LDH Release: Wells with untreated cells.
-
Maximum LDH Release: Wells with untreated cells. One hour before the end of the incubation, add 10 µL of a lysis buffer (e.g., 10X Triton X-100) to these wells to achieve 100% cell lysis.
-
Background Control: Wells with medium only (no cells).
-
-
Supernatant Collection: After the treatment incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a catalyst and dye solution). Add 50 µL of this mixture to each well containing the supernatant.
-
Incubation and Reading: Incubate the plate at room temperature for 20-30 minutes, protected from light. The reaction will produce a colored formazan product. Stop the reaction by adding 50 µL of a stop solution (if required by the kit). Measure the absorbance at 490 nm.
Part 3: Data Analysis and Interpretation
Raw absorbance values are meaningless without proper analysis. This section details the transformation of raw data into interpretable metrics of cytotoxicity.
Data Normalization and Calculation
-
For the MTT Assay:
-
Percent Viability (%) = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
-
For the LDH Assay:
-
Percent Cytotoxicity (%) = [(Absorbance of Treated Cells - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] x 100
-
IC₅₀ Determination
The IC₅₀ (half-maximal inhibitory concentration) is the concentration of a compound that reduces cell viability by 50%.
-
Plot the Percent Viability (from MTT) against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism, R) to fit a sigmoidal dose-response curve.
-
The software will calculate the IC₅₀ value from this curve.
Data Presentation: Summarizing the Findings
Quantitative data should always be summarized in a clear, concise table. This allows for easy comparison of the compound's potency across different cell lines and time points.
| Cell Line | Tissue of Origin | IC₅₀ (µM) after 48h Exposure |
| MCF-7 | Breast Adenocarcinoma | 22.5 ± 2.1 |
| NALM-6 | B-cell Leukemia | 8.7 ± 0.9 |
| Caco-2 | Colorectal Adenocarcinoma | 35.1 ± 3.4 |
| HaCaT | Non-malignant Keratinocyte | > 100 |
| Table 1: Hypothetical IC₅₀ values for this compound following a 48-hour treatment period. Data are presented as mean ± standard deviation from three independent experiments. |
Interpreting the Results
-
Potency and Selectivity: The compound shows the highest potency against the NALM-6 leukemia cell line (IC₅₀ = 8.7 µM).[11] It is moderately active against MCF-7 and less active against Caco-2.
-
Therapeutic Window: Crucially, the IC₅₀ value against the non-malignant HaCaT cells is over 100 µM. This suggests a favorable preliminary therapeutic window, as the compound is significantly more toxic to cancer cells (particularly leukemia) than to normal skin cells.
-
Next Steps: The potent activity against NALM-6 warrants further investigation. Follow-up studies should focus on elucidating the mechanism of cell death in this specific cell line.
Postulating a Mechanism: Apoptosis Induction
Many cytotoxic compounds, including other chromanone derivatives, exert their anticancer effects by inducing apoptosis, or programmed cell death.[11] One major route is the extrinsic (death receptor) pathway. Should preliminary results prove promising, this pathway would be a logical starting point for mechanistic studies.
Sources
- 1. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound [myskinrecipes.com]
- 6. researchgate.net [researchgate.net]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. In Vitro and In Vivo Toxicity Evaluation of Natural Products with Potential Applications as Biopesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. In Vitro Toxicity Evaluation of Some Plant Extracts and Their Potential Application in Xerosis cutis | MDPI [mdpi.com]
- 11. Synthesis and Cytotoxic Evaluation of 3-Methylidenechroman-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
solubility of 8-hydroxychroman-4-one in different organic solvents
An In-depth Technical Guide to the Solubility of 8-Hydroxychroman-4-one in Organic Solvents
**Executive Summary
Introduction: The Significance of this compound Solubility
This compound (CAS: 1843-90-9, Formula: C₉H₈O₃, MW: 164.16 g/mol ) is a member of the chromanone class of compounds, characterized by a benzene ring fused to a dihydropyranone ring.[2][3] Its structure, featuring a phenolic hydroxyl group, a ketone, and an ether linkage, makes it a versatile synthetic building block.[1] The solubility of this compound is a critical parameter that directly impacts its utility in several key areas:
-
Drug Discovery & Development: Poor solubility can hinder formulation, lead to inaccurate results in biological assays, and result in poor bioavailability, ultimately causing the failure of promising drug candidates.[4]
-
Chemical Synthesis: Selecting an appropriate solvent is crucial for achieving optimal reaction rates, yields, and purity. The solubility of reactants and intermediates like this compound dictates the choice of the reaction medium.
-
Purification and Isolation: Crystallization, a primary method for purifying solid compounds, is fundamentally dependent on the differential solubility of the target compound and its impurities in various solvent systems at different temperatures.
This guide aims to provide the necessary theoretical framework and practical methodology for scientists to effectively manage and determine the solubility of this compound.
Physicochemical Principles Governing Solubility
The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a fundamental guideline, where polar compounds are more soluble in polar solvents and non-polar compounds in non-polar solvents.[5] The solubility of this compound is a result of the interplay between its non-polar aromatic backbone and its polar functional groups.
Molecular Structure and Intermolecular Forces
This compound possesses distinct regions that dictate its interaction with different solvents:
-
Hydrogen Bond Donors: The phenolic hydroxyl (-OH) group is a strong hydrogen bond donor.[6]
-
Hydrogen Bond Acceptors: The carbonyl group (C=O), the ether oxygen (-O-), and the hydroxyl oxygen can all act as hydrogen bond acceptors.[7]
-
Polarity: The presence of these oxygen-containing functional groups imparts significant polarity to the molecule.
-
Non-Polar Region: The benzene ring and the aliphatic carbon backbone form a non-polar, hydrophobic region.
A solvent's ability to dissolve this molecule depends on its capacity to effectively interact with these features.
Diagram: Key Structural Features of this compound
Caption: Molecular structure highlighting functional groups that govern solubility.
Predicted Solubility Profile in Common Organic Solvents
Based on the principles outlined above, we can predict the qualitative solubility of this compound in various classes of organic solvents. Polar solvents are expected to be most effective due to their ability to form hydrogen bonds and engage in dipole-dipole interactions.[8]
| Solvent Class | Example Solvent | Polarity | Key Interactions | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | H-Bonding (Donor & Acceptor) | High | These solvents can act as both H-bond donors and acceptors, effectively solvating the polar functional groups of the molecule.[9] |
| Polar Aprotic | DMSO, DMF | High | H-Bond Acceptor, Dipole-Dipole | High | Strong H-bond acceptors and high polarity allow for effective solvation of the hydroxyl and carbonyl groups. |
| Polar Aprotic | Acetone, Acetonitrile | Medium | H-Bond Acceptor, Dipole-Dipole | Moderate | Possess good H-bond accepting capabilities but are less polar than DMSO, leading to slightly reduced but still significant solubility. |
| Ester | Ethyl Acetate | Medium | H-Bond Acceptor | Moderate to Low | Can accept hydrogen bonds but has a larger non-polar component, limiting its interaction with the highly polar solute. |
| Chlorinated | Dichloromethane | Low | Dipole-Dipole | Low | While slightly polar, it cannot effectively participate in hydrogen bonding, resulting in poor solvation of the hydroxyl group.[8] |
| Non-Polar | Toluene, Hexane | Very Low | van der Waals forces | Very Low / Insoluble | Lacks the polarity and H-bonding capability to overcome the strong solute-solute interactions (crystal lattice energy). |
Standardized Protocol for Experimental Solubility Determination
To move beyond prediction and obtain precise, quantitative data, a standardized experimental protocol is essential. The Shake-Flask Method is a widely accepted "gold standard" for determining thermodynamic (equilibrium) solubility due to its simplicity and reliability.[10][11]
Principle
An excess amount of the solid compound is agitated in the solvent of interest for a prolonged period to ensure equilibrium is reached between the dissolved and undissolved solute. The saturated solution is then filtered to remove all solid particles, and the concentration of the dissolved compound in the clear filtrate is measured using a suitable analytical technique.
Required Materials & Instruments
-
This compound (solid, high purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (± 0.01 mg resolution)
-
Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)
-
Thermostatic shaker or rotator capable of maintaining a constant temperature (e.g., 25 °C)
-
Syringes (glass or polypropylene)
-
Syringe filters (e.g., 0.22 µm PTFE or nylon, depending on solvent compatibility)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes for standard preparation
Step-by-Step Methodology
-
Preparation of Stock Standard:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO or methanol) to create a concentrated stock solution.
-
From this stock, prepare a series of calibration standards by serial dilution to cover the expected concentration range.
-
-
Sample Preparation:
-
Add an excess amount of solid this compound to a pre-weighed glass vial. "Excess" means enough solid should remain visible at the end of the experiment (typically 2-5 mg per mL of solvent is a good starting point).
-
Record the exact mass of the compound added.
-
Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to the vial.
-
Securely cap the vial. Prepare at least three replicates for each solvent.
-
-
Equilibration:
-
Place the vials in the thermostatic shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).
-
Agitate the samples at a constant speed for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended.[11]
-
-
Sample Separation:
-
After equilibration, allow the vials to rest for a short period (e.g., 30 minutes) in the thermostat to let undissolved solids settle.
-
Carefully draw the supernatant (the clear liquid layer) into a syringe.
-
Attach a syringe filter to the syringe and discard the first few drops to saturate the filter membrane.
-
Filter the remaining solution directly into a clean analysis vial (e.g., an HPLC vial).
-
-
Quantification:
-
Analyze the calibration standards using the chosen analytical method (e.g., HPLC-UV) to generate a calibration curve (Peak Area vs. Concentration).
-
Analyze the filtered sample solutions. If necessary, dilute the samples with the solvent so their concentration falls within the linear range of the calibration curve.
-
Determine the concentration of this compound in the samples by interpolating their response from the calibration curve.
-
-
Data Reporting:
-
Calculate the final solubility, accounting for any dilution factors.
-
Report the solubility in standard units such as mg/mL or molarity (mol/L), specifying the solvent and the temperature at which the measurement was made.
-
Diagram: Shake-Flask Solubility Determination Workflow
Caption: Standard workflow for the shake-flask solubility determination method.
Conclusion
While a definitive, published dataset on the solubility of this compound is sparse, a strong predictive understanding can be achieved through the application of fundamental physicochemical principles. The molecule's structure suggests high solubility in polar protic and aprotic solvents and poor solubility in non-polar media. For drug development and synthetic chemistry applications requiring precise data, this guide provides a robust, self-validating protocol for the experimental determination of its solubility. Adherence to this standardized methodology will ensure the generation of accurate and reproducible results, facilitating informed decisions in research and development.
References
- MySkinRecipes. (n.d.). This compound.
- PubChem. (n.d.). 8-Hydroxy-thiochroman-4-one.
- Anwar, F., et al. (2015). Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants. Journal of Food Science and Technology, 52(4), 2289–2297.
- WisdomLib. (2025). Solubility of phenolic compounds: Significance and symbolism.
- Zhang, L., et al. (2022). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Foods, 11(21), 3469.
- ResearchGate. (n.d.). Solubilities of Biologically Active Phenolic Compounds: Measurements and Modeling.
- ResearchGate. (n.d.). Studies on the solubility of phenolic compounds.
- MDPI. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives.
- ResearchGate. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives.
- PubChem. (n.d.). 6-Hydroxy-chroman-4-one.
- National Institutes of Health (NIH). (n.d.). Crystal structures of (E)-3-(4-hydroxybenzylidene)chroman-4-one and (E)-.
- University of Cape Town. (n.d.). CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES.
- PubChem. (n.d.). 4-Hydroxychroman-2-one.
- Pharmaron. (n.d.). Physicochemical Assays.
- NanoValid. (2016). Procedure for solubility testing of NM suspension.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
Sources
- 1. This compound [myskinrecipes.com]
- 2. mdpi.com [mdpi.com]
- 3. 6-Hydroxy-chroman-4-one | C9H8O3 | CID 7098944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Solubility of phenolic compounds: Significance and symbolism [wisdomlib.org]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. 4-Hydroxychroman-2-one | C9H8O3 | CID 10920850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmaron.com [pharmaron.com]
- 11. lup.lub.lu.se [lup.lub.lu.se]
understanding the basic structure of chroman-4-ones
An In-Depth Technical Guide to the Core Structure of Chroman-4-ones for Researchers, Scientists, and Drug Development Professionals
Abstract
Chroman-4-one, a heterocyclic compound featuring a benzene ring fused to a 2,3-dihydro-γ-pyranone system, represents a cornerstone scaffold in medicinal chemistry and drug discovery.[1][2] Its structural distinction from the related chromone, marked by the absence of a C2-C3 double bond, imparts significant variations in chemical reactivity and biological activity.[2][3] This guide provides a comprehensive technical overview of the chroman-4-one core, delving into its fundamental structure, nomenclature, synthesis, and spectroscopic characterization. Furthermore, it explores the molecule's chemical reactivity and its proven significance as a "privileged structure" for developing therapeutic agents with diverse pharmacological profiles, including anticancer, antimicrobial, and anti-inflammatory properties.[1][4][5]
The Fundamental Architecture of Chroman-4-one
The chroman-4-one scaffold, also known by its IUPAC name 2,3-dihydrochromen-4-one, is a bicyclic heterocyclic system.[6] Its structure consists of a benzene ring (Ring A) fused to a six-membered dihydropyran ring (Ring B) containing a ketone group at position 4.[2] This fundamental framework is a recurring motif in a vast array of natural products, particularly flavonoids and their derivatives, such as flavanones (2-phenyl chroman-4-one derivatives).[2][3]
The key structural feature that differentiates chroman-4-one from chromone is the saturated bond between carbons C-2 and C-3.[1][2] This saturation introduces a degree of conformational flexibility not present in the planar chromone ring, which can significantly influence molecular interactions with biological targets.
Caption: Core structure and IUPAC numbering of the chroman-4-one scaffold.
Synthesis of the Chroman-4-one Core
The construction of the chroman-4-one skeleton is a well-established area of organic synthesis, with several reliable methods available. The choice of method often depends on the desired substitution pattern of the final product.
Method A: Friedel-Crafts Acylation and Intramolecular Cyclization
A classic and robust two-step method involves the initial acylation of a phenol (e.g., resorcinol) with a suitable carboxylic acid derivative, followed by an intramolecular cyclization.
-
Friedel-Crafts Acylation: A phenol is reacted with a 3-halopropionic acid (e.g., 3-bromopropionic acid) in the presence of a Lewis acid catalyst like trifluoromethanesulfonic acid. This step forms a 3-halo-1-(hydroxyphenyl)propan-1-one intermediate.[1]
-
Intramolecular Cyclization: The intermediate is then treated with a base, such as aqueous sodium hydroxide (NaOH), to promote an intramolecular nucleophilic substitution.[1] The phenolic hydroxyl group attacks the carbon bearing the halogen, displacing it and forming the dihydropyran ring to yield the chroman-4-one.[1]
Method B: One-Pot Aldol Condensation and Oxa-Michael Addition
An efficient and frequently employed one-pot synthesis involves the reaction of a 2'-hydroxyacetophenone with an aldehyde.[5] This method is particularly effective for generating 2-substituted chroman-4-ones and can be significantly accelerated using microwave irradiation.[4][5]
-
Base-Mediated Aldol Condensation: A 2'-hydroxyacetophenone is reacted with an aldehyde in the presence of a base (e.g., diisopropylamine, DIPA) and a suitable solvent like ethanol.[4][5] This forms a chalcone-like intermediate.
-
Intramolecular Oxa-Michael Addition: The phenolic hydroxyl group of the intermediate then undergoes a conjugate addition to the α,β-unsaturated ketone system, leading to the spontaneous cyclization that forms the chroman-4-one ring.[5] Microwave heating, typically to 160–170 °C, dramatically reduces reaction times and often improves yields.[4][5]
Caption: Workflow for the one-pot synthesis of 2-substituted chroman-4-ones.
Spectroscopic Characterization
The unambiguous identification of the chroman-4-one scaffold relies on a combination of standard spectroscopic techniques. The absence of the C2-C3 double bond provides a clear diagnostic signature compared to chromones.
| Technique | Characteristic Features and Observations | Reference |
| ¹H NMR | H-2 Protons: Typically appear as a triplet around δ 4.45 ppm.H-3 Protons: Appear as a triplet around δ 2.66 ppm.Aromatic Protons: Signals are observed in the aromatic region (δ 6.30–7.61 ppm), with splitting patterns dependent on the substitution.The absence of a signal corresponding to an olefinic proton at C-3 distinguishes it from chromones. | [1] |
| ¹³C NMR | Carbonyl Carbon (C-4): A characteristic downfield signal around δ 189.8 ppm.C-2 Carbon: Signal observed around δ 66.9 ppm.C-3 Carbon: Signal observed around δ 36.9 ppm.Aromatic Carbons: Multiple signals in the range of δ 102–165 ppm. | [1] |
| IR Spectroscopy | A strong absorption band corresponding to the C=O stretching of the ketone group, typically appearing in the range of 1680-1690 cm⁻¹. | General Knowledge |
| Mass Spec. | Provides the molecular ion peak, confirming the molecular weight and allowing for fragmentation analysis to further elucidate the structure. | General Knowledge |
Chemical Reactivity and Derivatization for Drug Development
The chroman-4-one scaffold is not merely a static core; it is a versatile building block amenable to a wide range of chemical modifications. This synthetic tractability is a key reason for its status as a privileged structure.[3][4][5]
-
Aromatic Ring (Ring A) Substitution: The benzene ring can undergo electrophilic aromatic substitution, allowing for the introduction of various functional groups (e.g., halogens, nitro, alkyl groups) at positions 5, 6, 7, and 8. These substituents can profoundly influence the electronic properties and biological activity of the molecule.[4][5] For example, introducing electron-withdrawing groups at the 6- and 8-positions has been shown to be favorable for SIRT2 inhibitory activity.[4][5]
-
C-3 Position Reactivity: The C-3 position is activated by the adjacent carbonyl group. It can be functionalized through reactions like bromination to introduce a leaving group, enabling subsequent nucleophilic substitutions.[7] Furthermore, it can undergo base-catalyzed condensation with aldehydes to form 3-benzylidene-4-chromanones, a class of compounds with significant cytotoxic and antimicrobial activities.[1][3]
-
C-2 Position Substitution: As described in the synthesis section, substituents can be readily introduced at the C-2 position by selecting the appropriate aldehyde in the one-pot condensation reaction.[4][5] The nature of this substituent is critical for activity; for instance, an alkyl chain of three to five carbons at the C-2 position was found to be crucial for potent SIRT2 inhibition.[5]
Caption: Key derivatization sites on the chroman-4-one scaffold.
Significance as a Privileged Scaffold in Drug Discovery
The term "privileged structure" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets, thereby serving as a versatile template for drug design.[4][5][7] The chroman-4-one scaffold is a quintessential example of such a structure, with its derivatives exhibiting a remarkable breadth of pharmacological activities.
| Biological Activity | Mechanism / Key Findings | References |
| Antimicrobial | Active against various pathogenic bacteria and fungi, including Candida species. The substitution pattern is critical; for instance, O-alkylation at the 7-position can reduce activity, while methoxy groups on a pendant B-ring can enhance it. | [1][8] |
| Anticancer | Derivatives have shown potent antiproliferative effects. A notable mechanism is the selective inhibition of Sirtuin 2 (SIRT2), a histone deacetylase implicated in cancer. | [4][5][7] |
| Anti-inflammatory | The core structure is found in many natural flavonoids known for their anti-inflammatory effects. | [1][2] |
| Antioxidant | Many chroman-4-one derivatives act as potent free radical scavengers. The presence and position of hydroxyl groups on the scaffold are key determinants of this activity. | [1][2] |
| Antidiabetic | Certain derivatives, including benzylidene-4-chromanones, have been identified as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion, suggesting a potential role in managing diabetes. | [2] |
The utility of the chroman-4-one scaffold lies in its ability to present substituents in a defined three-dimensional space, allowing for precise tuning of its interactions with target proteins. By systematically modifying the substitution pattern at the C-2, C-3, and aromatic ring positions, medicinal chemists can optimize potency, selectivity, and pharmacokinetic properties, making it an invaluable starting point for the development of novel therapeutics.[4][5][7]
Conclusion
The chroman-4-one core is a structurally simple yet pharmacologically profound scaffold. Its synthetic accessibility, combined with its amenability to diverse chemical modifications, provides a robust platform for generating extensive compound libraries. A thorough understanding of its basic structure, synthesis, and spectroscopic properties is essential for researchers aiming to leverage this privileged framework in the design and development of next-generation therapeutic agents. The continued exploration of structure-activity relationships within this chemical class promises to yield novel drug candidates for a wide range of human diseases.
References
- Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Deriv
- Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Deriv
- Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012).
- Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012). PMC - NIH. [Link]
- Chromanone-A Prerogative Therapeutic Scaffold: An Overview. (2021). PMC - PubMed Central. [Link]
- Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. (2021).
- Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Deriv
- Chromanone | C9H8O2. (n.d.). PubChem - NIH. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chromanone | C9H8O2 | CID 68110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Making sure you're not a bot! [gupea.ub.gu.se]
- 8. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An Initial Pharmacological Investigation of 8-Hydroxychroman-4-one: A Technical Guide for Preclinical Research
Introduction: The Therapeutic Potential of the Chroman-4-one Scaffold
The chroman-4-one heterocyclic moiety is a privileged scaffold in medicinal chemistry, forming the core structure of a multitude of natural and synthetic compounds with a broad spectrum of biological activities.[1][2][3] Derivatives of this core have demonstrated significant potential as anticancer, antimicrobial, antioxidant, and anti-inflammatory agents.[1][2][3] The therapeutic promise of these compounds is largely dictated by the substitution patterns on the chroman-4-one framework. This guide focuses on 8-hydroxychroman-4-one, a specific derivative noted as a key intermediate in the synthesis of pharmaceuticals targeting conditions related to oxidative stress.[4] Its structure suggests inherent antioxidant capabilities that may protect cells from damage induced by free radicals.[4]
This in-depth technical guide provides a strategic and systematic workflow for the initial pharmacological investigation of this compound. It is designed for researchers, scientists, and drug development professionals, offering a scientifically rigorous yet adaptable framework for characterizing its therapeutic potential. The experimental choices detailed herein are grounded in the established pharmacology of the broader chroman-4-one class, providing a logical starting point for uncovering the specific biological activities of this promising compound.
Section 1: Foundational In Vitro Bioactivity Screening
The initial phase of the investigation is designed to cast a wide net, screening for fundamental biological activities commonly associated with the chroman-4-one scaffold. This stage prioritizes robust, high-throughput, and cost-effective in vitro assays to generate a preliminary bioactivity profile for this compound.
Assessment of Antioxidant Potential
Given that this compound is implicated in targeting oxidative stress, a thorough evaluation of its antioxidant capacity is the logical first step.[4] A multi-assay approach is recommended to elucidate different mechanisms of antioxidant action, primarily single-electron transfer (SET) and hydrogen atom transfer (HAT).
Caption: Initial antioxidant screening workflow for this compound.
-
Reagent Preparation:
-
Prepare a 0.1 mM working solution of DPPH in methanol. Ensure the solution is freshly made and protected from light.
-
Dissolve this compound in a suitable solvent (e.g., DMSO, methanol) to create a stock solution. Prepare serial dilutions to obtain a range of test concentrations.
-
Prepare a series of concentrations of a standard antioxidant, such as ascorbic acid or Trolox, for comparison.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of each sample dilution to separate wells.
-
Add an equal volume of the DPPH working solution to all wells. Include a control well containing only the solvent and DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration of this compound using the formula: % Scavenging = [(Abscontrol - Abssample) / Abscontrol] x 100
-
Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC50 value indicates greater antioxidant activity.[5]
-
-
Reagent Preparation:
-
Prepare the ABTS radical cation (ABTS•+) by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This generates a dark blue-green solution.[6]
-
On the day of the assay, dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of this compound and a standard (Trolox) as described for the DPPH assay.
-
-
Assay Procedure:
-
Add a small volume of the test compound or standard to a 96-well plate.
-
Add a larger volume of the diluted ABTS•+ working solution to each well.
-
Incubate at room temperature for a specified time (e.g., 6-30 minutes).[6]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox.
-
Preliminary Anti-inflammatory Screening
Chronic inflammation is a key driver of many diseases, and compounds with anti-inflammatory properties are of significant therapeutic interest. The chroman-4-one scaffold is known to be present in many anti-inflammatory compounds.[1][2][3] A primary in vitro screen for anti-inflammatory activity often involves assessing the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.
-
Principle: This colorimetric assay measures the peroxidase activity of COX-2. The enzyme catalyzes the conversion of arachidonic acid to prostaglandin G2 (PGG2), which is then reduced to prostaglandin H2 (PGH2). This peroxidase activity is measured using a chromogenic substrate, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which is oxidized during the reduction of PGG2 to PGH2, resulting in a colored product. The absorbance of this product can be measured at 590 nm.[7]
-
Reagent Preparation:
-
Prepare a 100 mM Tris-HCl buffer (pH 8.0).
-
Prepare stock solutions of Hematin, human recombinant COX-2 enzyme, arachidonic acid, and TMPD as per the supplier's instructions.
-
Prepare serial dilutions of this compound and a known COX-2 inhibitor (e.g., celecoxib) in a suitable solvent.
-
-
Assay Procedure (in a 96-well plate):
-
Add Tris-HCl buffer, Hematin, and the COX-2 enzyme solution to each well.
-
Add the test compound (this compound) or a positive control at various concentrations. Include a vehicle control (DMSO).
-
Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.[7]
-
Initiate the reaction by adding TMPD and arachidonic acid to each well.[7]
-
-
Data Acquisition and Analysis:
-
Measure the increase in absorbance at 590 nm over time using a microplate reader.
-
Calculate the initial reaction velocity for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Initial Anticancer Cytotoxicity Screening
The chroman-4-one structure is a feature of several compounds with antiproliferative properties.[8][9][10] A primary assessment of anticancer potential involves evaluating the cytotoxicity of this compound against a panel of human cancer cell lines.
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance.[11]
-
Cell Culture and Plating:
-
Culture a selection of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate complete cell culture medium.
-
Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the wells and add the diluted compound solutions. Include a vehicle control and a blank control (medium only).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[11]
-
-
Assay Procedure:
-
After the incubation period, add a solution of MTT (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[11]
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.[11]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value.
-
Section 2: Preliminary ADME/Tox Profiling
Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is crucial in drug discovery to identify potential liabilities that could lead to late-stage failure. The following in vitro assays provide a preliminary understanding of the drug-like properties of this compound.
Experimental Workflow: ADME/Tox Screening
Caption: Preliminary ADME/Tox profiling workflow for this compound.
Intestinal Permeability (Oral Absorption Potential)
-
Principle: Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier. This assay measures the rate of transport of a compound across this cell monolayer to predict its in vivo oral absorption.[12]
-
Cell Culture:
-
Culture Caco-2 cells on semipermeable supports in Transwell inserts for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[13]
-
-
Assay Procedure:
-
Confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).
-
To measure apical to basolateral (A-B) transport (simulating absorption), add this compound to the apical compartment and measure its appearance in the basolateral compartment over time.
-
To assess for active efflux, also measure basolateral to apical (B-A) transport.
-
Samples are taken from the receiver compartment at specified time points and analyzed by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the monolayer, and C0 is the initial concentration in the donor compartment.[14]
-
Calculate the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests the compound may be a substrate for active efflux transporters.[14]
-
Metabolic Stability
-
Principle: Liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). This assay measures the rate of disappearance of a compound when incubated with liver microsomes to predict its metabolic clearance in the liver.[15]
-
Reagent Preparation:
-
Thaw pooled human liver microsomes on ice.
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Prepare a solution of the NADPH-regenerating system.
-
-
Assay Procedure:
-
Incubate this compound at a specified concentration (e.g., 1 µM) with liver microsomes in the reaction buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45 minutes) and stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.[15]
-
Analyze the remaining concentration of this compound in the supernatant by LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the in vitro half-life (t1/2) from the slope of the linear regression.
-
Calculate the intrinsic clearance (Clint).
-
Data Summary and Interpretation
The data generated from this initial pharmacological investigation should be compiled and analyzed to form a comprehensive preliminary profile of this compound.
Table 1: Summary of In Vitro Bioactivity and ADME/Tox Data for this compound
| Assay Class | Assay Name | Key Parameter(s) | Expected Data Output | Interpretation |
| Antioxidant | DPPH Radical Scavenging | IC50 | µM | Lower value indicates higher potency. |
| ABTS Radical Scavenging | TEAC | Trolox Equivalents | Higher value indicates higher potency. | |
| Anti-inflammatory | COX-2 Inhibition | IC50 | µM | Lower value indicates higher potency. |
| Anticancer | MTT Cell Viability | IC50 | µM | Lower value indicates higher cytotoxicity. |
| ADME | Caco-2 Permeability | Papp (A-B) | 10-6 cm/s | Higher value suggests better oral absorption. |
| Efflux Ratio | Ratio | >2 suggests active efflux. | ||
| Liver Microsomal Stability | t1/2 | minutes | Longer half-life suggests greater metabolic stability. | |
| Clint | µL/min/mg protein | Lower value suggests lower metabolic clearance. |
Conclusion and Future Directions
This technical guide outlines a systematic and robust approach for the initial pharmacological investigation of this compound. The proposed workflow, beginning with broad in vitro screening for antioxidant, anti-inflammatory, and anticancer activities, followed by preliminary ADME/Tox profiling, will provide a solid foundation for understanding the therapeutic potential of this compound. The results from these studies will be instrumental in guiding subsequent, more detailed mechanistic studies and in vivo efficacy models, ultimately informing the progression of this compound through the drug discovery and development pipeline.
References
- BenchChem. (2025). Application Notes and Protocols for Cox-2-IN-30 In Vitro Enzyme Assay. Benchchem.
- Mercell. Metabolic stability in liver microsomes. Mercell.
- ACME Research Solutions. (2024, February 23). DPPH Scavenging Assay Protocol- Detailed Procedure. ACME Research Solutions.
- Caco2 assay protocol. (n.d.).
- JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
- Abcam. MTT assay protocol.
- Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024, December 9). protocols.io.
- Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.).
- Creative Bioarray. Caco-2 permeability assay.
- BenchChem. (2025). Application Notes and Protocols for Cell Viability Assays in the Screening of Anticancer Agent 72. Benchchem.
- MTT Assay Protocol for Cell Viability and Prolifer
- BenchChem. (2025). Application Notes and Protocols: ABTS Assay for Determining Antioxidant Capacity. Benchchem.
- Enamine. Caco-2 Permeability Assay.
- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013, November 10). NIH.
- Dojindo. DPPH Antioxidant Assay Kit D678 manual.
- G-Biosciences. DPPH Antioxidant Assay.
- Ackley, D. C., et al. (2004).
- ATCC.
- Cyprotex. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec.
- Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. (n.d.).
- Protocol for the Human Liver Microsome Stability Assay. (n.d.).
- DPPH Radical Scavenging Assay. (n.d.). MDPI.
- Evotec. Caco-2 Permeability Assay.
- Moreira, D. C. (2019, July 26). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io.
- BenchChem. (2025). Application Notes and Protocols for ABTS Radical Scavenging Assay of Lucenin-2. Benchchem.
- Cayman Chemical. COX-2 (human) Inhibitor Screening Assay Kit.
- Zen-Bio. ABTS Antioxidant Assay Kit.
- Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (n.d.).
- Biological and Medicinal Properties of Natural Chromones and Chromanones. (n.d.). ACS Omega.
- Walker, M. C. (2010).
- MySkinRecipes. This compound.
- Biological and Medicinal Properties of Natural Chromones and Chromanones. (n.d.). PMC - NIH.
- Chroman-4-one- and chromone-based sirtuin 2 inhibitors with antiproliferative properties in cancer cells. (n.d.). PubMed.
- Sigma-Aldrich. COX-2 Inhibitor Screening Kit (Fluorometric).
- Demirayak, S., et al. (2017). New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents. Saudi Pharmaceutical Journal, 25(7), 1063-1072.
- New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents. (n.d.).
- Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (2025, October 10).
- Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Deriv
- Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (2025, August 31). PMC - PubMed Central.
- Chromanone-A Prerogative Therapeutic Scaffold: An Overview. (2021, June 30). PMC - PubMed Central.
- Antiviral activities of 4H-chromen-4-one scaffold-containing flavonoids against SARS–CoV–2 using computational and in vitro approaches. (n.d.). PubMed Central.
- Investigating the Activity Spectrum for Ring-Substituted 8-Hydroxyquinolines. (n.d.). PMC - NIH.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chroman-4-one- and chromone-based sirtuin 2 inhibitors with antiproliferative properties in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. enamine.net [enamine.net]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Caco-2 Permeability | Evotec [evotec.com]
- 15. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 8-Hydroxychroman-4-one Derivatives
Abstract
The chroman-4-one scaffold is a privileged heterocyclic motif present in a vast array of natural products and pharmacologically active molecules. Specifically, 8-hydroxychroman-4-one derivatives are of significant interest to the drug development community due to their demonstrated antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] This guide provides a comprehensive overview of robust synthetic strategies for accessing this core structure and its analogues. We delve into the mechanistic underpinnings of key chemical transformations, offer detailed, field-proven experimental protocols, and present a framework for the rational design of derivatives. This document is intended for researchers and scientists in medicinal chemistry and organic synthesis, providing the foundational knowledge and practical steps required to produce these valuable compounds for further investigation.
Introduction: The Significance of the this compound Core
Chroman-4-ones, characterized by a fused dihydropyranone and benzene ring system, are a subclass of flavonoids. The strategic placement of a hydroxyl group at the C-8 position is a key structural feature that often imparts significant biological activity, primarily by acting as a hydrogen bond donor and a metal chelator.[4][5] These compounds serve as crucial intermediates in the synthesis of more complex molecules and are foundational scaffolds for developing novel therapeutics targeting oxidative stress-related conditions.[2] This guide will focus on two primary and versatile synthetic paradigms: direct intramolecular cyclization and the strategic use of the Fries rearrangement to construct key precursors.
Overview of Primary Synthetic Strategies
The construction of the this compound core can be approached through several strategic disconnections. The most common and reliable methods involve the formation of the heterocyclic ring through an intramolecular cyclization event. The choice of strategy depends largely on the availability of starting materials and the desired substitution pattern on the final molecule.
Figure 1: High-level overview of common synthetic pathways to chroman-4-one derivatives.
Intramolecular Cyclization
This is arguably the most direct approach. It typically involves reacting a suitably substituted phenol with a three-carbon electrophile. For instance, the reaction of a catechol derivative (1,2-dihydroxybenzene) with an α,β-unsaturated acid can lead to an ether intermediate which, upon activation, undergoes an intramolecular Friedel-Crafts acylation to form the chromanone ring. A more common variant involves the reaction of a phenol with a 3-halopropionic acid derivative, followed by a base-promoted intramolecular nucleophilic substitution to close the ring.[3] This method offers a high degree of control and is often used to prepare the basic scaffold.[1][6]
The Fries Rearrangement Pathway
The Fries rearrangement is a powerful transformation for converting a phenolic ester into a hydroxyaryl ketone.[7][8] This reaction is catalyzed by Lewis acids (e.g., AlCl₃, TiCl₄) or strong Brønsted acids.[9][10] The key advantage of this strategy is the ability to generate ortho-hydroxyacetophenone intermediates, which are primed for subsequent cyclization. By starting with a protected catechol or resorcinol derivative, one can synthesize the ester, perform the rearrangement, and then introduce the remaining atoms of the pyranone ring. The regioselectivity (ortho vs. para acylation) can often be controlled by reaction conditions such as temperature and solvent choice, with lower temperatures generally favoring the para-product and higher temperatures favoring the ortho-product.[7][11]
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and appropriate gloves) must be worn at all times. Handle all reagents and solvents with care, consulting their respective Material Safety Data Sheets (MSDS).
Protocol 1: Synthesis of 7-Hydroxychroman-4-one (A Model for Hydroxychromanone Synthesis)
This protocol details the synthesis of the closely related 7-hydroxychroman-4-one from resorcinol, which serves as an excellent and well-documented model for intramolecular cyclization strategies that can be adapted for 8-hydroxy analogues by starting with materials like 1,2,4-trihydroxybenzene.[1][3]
Reaction Scheme: Resorcinol + 3-Bromopropionic Acid → 3-(3-Hydroxyphenoxy)propanoic Acid → 7-Hydroxychroman-4-one
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Role |
| Resorcinol | C₆H₆O₂ | 110.11 | 1.0 eq | Starting Material |
| 3-Bromopropionic acid | C₃H₅BrO₂ | 152.97 | 1.1 eq | Reagent |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | ~4.0 eq | Base |
| Polyphosphoric Acid (PPA) | H(n+2)P(n)O(3n+1) | N/A | ~10x weight | Catalyst/Solvent |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed | Solvent |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | Solvent |
| Hexanes | C₆H₁₄ | 86.18 | As needed | Solvent |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | Drying Agent |
Step-by-Step Procedure:
-
Step 1: Alkylation.
-
In a 250 mL round-bottom flask, dissolve resorcinol (1.0 eq) in an aqueous solution of NaOH (2.0 eq in 50 mL water).
-
To this stirring solution, add 3-bromopropionic acid (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 100-110 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and acidify to pH ~2 using concentrated HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3-(3-hydroxyphenoxy)propanoic acid intermediate. This intermediate can be purified by recrystallization or used directly in the next step.
-
-
Step 2: Intramolecular Cyclization (Friedel-Crafts Acylation).
-
Place polyphosphoric acid (~10 times the weight of the crude intermediate) into a round-bottom flask equipped with a mechanical stirrer.
-
Heat the PPA to 80-90 °C with stirring.
-
Add the crude 3-(3-hydroxyphenoxy)propanoic acid from Step 1 in portions to the hot PPA.
-
Continue stirring at 90 °C for 1-2 hours. The mixture will become viscous. Monitor by TLC (a new, less polar spot should appear).
-
Allow the reaction to cool slightly, then pour the viscous mixture onto crushed ice with vigorous stirring.
-
A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Dry the crude product under vacuum. Purify by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford pure 7-hydroxychroman-4-one.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure. The ¹H NMR spectrum is expected to show characteristic triplets for the protons at C-2 and C-3, along with distinct signals for the aromatic protons and the phenolic hydroxyl group.[3]
Protocol 2: Synthesis of an o-Hydroxyaryl Ketone via Fries Rearrangement
This protocol describes the key step for an alternative pathway: the Lewis acid-catalyzed Fries rearrangement of an aryl ester to generate the ortho-hydroxy ketone precursor needed for chromanone synthesis.[9][10]
Reaction Scheme: Phenyl Acetate → o-Hydroxyacetophenone + p-Hydroxyacetophenone
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Role |
| Phenyl Acetate | C₈H₈O₂ | 136.15 | 1.0 eq | Starting Material |
| Aluminum Chloride (AlCl₃) | AlCl₃ | 133.34 | 2.5 - 3.0 eq | Lewis Acid Catalyst |
| Nitrobenzene or CS₂ | C₆H₅NO₂ / CS₂ | 123.11 / 76.13 | As needed | Solvent |
| Hydrochloric Acid (HCl) | HCl | 36.46 | As needed | Quenching/Work-up |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | Extraction Solvent |
Step-by-Step Procedure:
-
Reaction Setup.
-
In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, place anhydrous aluminum chloride (2.5 eq).
-
Add nitrobenzene as the solvent and cool the mixture in an ice bath.
-
-
Addition of Substrate.
-
Add phenyl acetate (1.0 eq) dropwise to the stirred suspension of AlCl₃ over 30 minutes, maintaining the temperature below 10 °C.
-
-
Rearrangement.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to 60-70 °C for 2-3 hours to favor the formation of the ortho-isomer.[7] For the para-isomer, the reaction is typically run at a lower temperature (<25 °C) for a longer duration.[11] Monitor the reaction by TLC.
-
-
Work-up and Isolation.
-
Cool the reaction mixture back to 0 °C and slowly pour it onto a mixture of crushed ice and concentrated HCl.
-
The product can be isolated by steam distillation (the ortho-isomer is steam-volatile while the para-isomer is not), or by extraction with diethyl ether.
-
Wash the organic extracts with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting mixture of ortho and para isomers can be separated by column chromatography on silica gel.
-
Mechanistic Insight and Workflow Visualization
Understanding the mechanism is key to troubleshooting and optimizing the synthesis. The intramolecular cyclization in Protocol 1 proceeds via an electrophilic aromatic substitution (Friedel-Crafts acylation), where the carboxylic acid is activated by PPA to form an acylium ion intermediate that is attacked by the electron-rich aromatic ring.
Figure 2: Step-by-step experimental workflow for the synthesis of 7-hydroxychroman-4-one.
Summary and Outlook
The synthesis of this compound derivatives is readily achievable through established organic transformations. The direct intramolecular cyclization of substituted phenols provides a rapid entry to the core scaffold, while the Fries rearrangement offers a strategic alternative for accessing key hydroxyaryl ketone intermediates. The protocols provided herein are robust and can be adapted for the synthesis of a diverse library of analogues by varying the substitution on the aromatic starting materials or the three-carbon electrophile. These compounds remain a fertile ground for discovery, and the synthetic methods outlined in this guide provide the necessary tools for researchers to explore their potential in medicinal chemistry and beyond.
References
- Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. (URL: [Link])
- Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Deriv
- This compound product inform
- Advances in Heterocyclic Chemistry: Synthesis of 4H-Chromen-4-ones. (URL: [Link])
- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
- Fries rearrangement - Wikipedia. (URL: [Link])
- A Novel Synthesis of 4H-Chromen-4-ones via Intramolecular Wittig Reaction. (URL: [Link])
- Novel enzymatic route to the synthesis of C-8 hydroxyflavonoids including flavonols and isoflavones. (URL: [Link])
- Nenitzescu indole synthesis - Wikipedia. (URL: [Link])
- Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Deriv
- Total synthesis of (−)
- Fries Rearrangement - Organic Chemistry Portal. (URL: [Link])
- Nenitzescu Indole Synthesis: 1929-2019 Unexpected Formation of a Pyrrole-Azepine Hybrid in the Nenitzescu Indole Synthesis: A Reinvestig
- The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. (URL: [Link])
- Preparation of hydroxyacetophenones via the Fries rearrangement. (URL: [Link])
- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
- 1929-2019 Unexpected Formation of a Pyrrole-Azepine Hybrid in the Nenitzescu Indole Synthesis. (URL: [Link])
- Exploration of the Divergent Outcomes for the Nenitzescu Reaction of Piperazinone Enaminoesters. (URL: [Link])
- Synthesis of 8-hydroxyquinoline chalcones: Trans configuration, intramolecular hydrogen bonds, bromination, and antifungal activity. (URL: [Link])
- Intramolecular cyclization of N-cyano sulfoximines by N–CN bond activ
- Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. (URL: [Link])
- Rhodium-catalyzed intramolecular cyclization for synthesizing thiodihydropyrans. (URL: [Link])
- Atroposelective Nenitzescu Indole Synthesis. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound [myskinrecipes.com]
- 3. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rroij.com [rroij.com]
- 5. scispace.com [scispace.com]
- 6. Total synthesis of (−)-8-epi-chromazonarol enabled by a unique N2H4·H2O promoted intramolecular oxa-Michael cyclization reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 8. Fries重排 [sigmaaldrich.cn]
- 9. Fries Rearrangement [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. ajchem-a.com [ajchem-a.com]
Application Notes & Protocols: The Chroman-4-one Scaffold in Cancer Research
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of the Chroman-4-one Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks are deemed "privileged scaffolds" due to their ability to bind to multiple biological targets, offering a versatile foundation for drug discovery. The chroman-4-one (2,3-dihydro-1-benzopyran-4-one) nucleus is one such scaffold.[1] Found in a variety of natural products like flavonoids and homoisoflavonoids, this heterocyclic compound has garnered significant interest from researchers.[2] Unlike its close relative, chromone, the chroman-4-one structure lacks a double bond between positions C-2 and C-3, a subtle difference that imparts significant and diverse biological activities.[2]
Synthetic and naturally occurring derivatives of chroman-4-one have demonstrated a wide array of pharmacological effects, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1] The synthesis of compounds featuring the chromanone core represents a promising strategy in the search for novel cancer therapeutics.[2] This guide provides an in-depth overview of the known mechanisms of action for chroman-4-one derivatives in cancer and presents detailed protocols for their evaluation in a research setting. While direct research on 8-hydroxychroman-4-one is emerging, this document leverages the broader, extensive research on its parent scaffold to provide a robust framework for investigation.
Part 1: Mechanisms of Anticancer Activity
The cytotoxic effects of chroman-4-one derivatives against cancer cells are multifaceted, often involving the simultaneous disruption of several key cellular processes. Understanding these mechanisms is critical for the rational design of more potent and selective therapeutic agents.
Induction of Programmed Cell Death (Apoptosis)
A primary mechanism by which chroman-4-one derivatives exert their anticancer effects is through the induction of apoptosis. This programmed cell death is a crucial safeguard against the proliferation of malignant cells. Studies on various chromanone analogues have shown they can trigger apoptosis in a range of cancer cell lines, including breast (MCF-7), prostate (DU-145), and lung (A549) cancers.[3]
A key driver identified for this pro-apoptotic activity is the generation of oxidative stress.[4] Certain derivatives have been shown to increase intracellular levels of reactive oxygen species (ROS) while simultaneously depleting cellular stores of glutathione (GSH), a key antioxidant.[4] This oxidative imbalance can damage cellular components, including DNA, and trigger the intrinsic apoptotic pathway, which is mediated by the mitochondria. While direct evidence is still being gathered for many derivatives, this ROS-mediated damage is a plausible link to the activation of downstream effector caspases that execute the apoptotic program.[5][6]
Disruption of the Cell Cycle
Cancer is fundamentally a disease of uncontrolled cell division. The ability of a compound to halt the cell cycle is a hallmark of an effective antiproliferative agent. Chroman-4-one derivatives have been shown to induce cell cycle arrest, preventing cancer cells from completing the division process.[3][7] Flow cytometric analysis has revealed that this arrest often occurs at the G2/M phase transition.[4] By preventing entry into mitosis (M phase), these compounds effectively stop the proliferation of malignant cells. This G2/M arrest can be a consequence of DNA damage, which activates cellular checkpoints to prevent the propagation of genetic errors.[4]
Inhibition of Key Pro-Survival Signaling Pathways
Beyond inducing direct cell death and division arrest, chroman-4-one derivatives can modulate specific signaling pathways that cancer cells hijack for their survival and growth.
-
SIRT2 Inhibition: Sirtuin 2 (SIRT2) is a protein deacetylase that has been implicated in various cellular processes, and its inhibition is an emerging cancer therapy strategy. Novel chroman-4-one-based compounds have been developed as potent and selective SIRT2 inhibitors.[8] The inhibition of SIRT2 leads to the hyperacetylation of its substrates, including α-tubulin. This modification can disrupt microtubule dynamics, which are essential for cell division and intracellular transport, ultimately contributing to the compound's antiproliferative effects.[8]
-
Modulation of Inflammatory and Angiogenic Factors: Chronic inflammation is a known driver of tumor initiation and progression.[9] In an in vivo model of hepatocellular carcinoma, a novel chromen-4-one derivative demonstrated the ability to down-regulate the expression of key pro-inflammatory and pro-angiogenic genes, such as tumor necrosis factor (TNF-α) and vascular endothelial growth factor (VEGF).[9] By suppressing these signals, the compound can control tumor proliferation and the formation of new blood vessels that tumors need to grow.[9]
The following diagram illustrates the convergence of these mechanisms, where a single chroman-4-one-based agent can engage multiple pathways to exert its anticancer effect.
Part 2: Experimental Protocols for Evaluation
A systematic approach is required to characterize the anticancer potential of a novel this compound derivative. The following workflow and protocols provide a robust framework for in vitro evaluation.
In Vitro Evaluation Workflow
The logical progression from initial screening to mechanistic studies is crucial for efficient lead compound identification.
Protocol: Cell Viability Assessment (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells. The enzyme mitochondrial reductase in viable cells converts the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7) and a non-cancerous cell line (e.g., SV-HUC-1).
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
96-well cell culture plates.
-
Test compound (this compound derivative) dissolved in DMSO (stock solution).
-
MTT solution (5 mg/mL in sterile PBS).
-
DMSO (for solubilizing formazan).
-
Multi-well plate reader (spectrophotometer).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells.
-
Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a multi-well plate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Protocol: Analysis of Apoptosis (Annexin V/PI Staining)
Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is lost.
Objective: To quantify the percentage of cells undergoing apoptosis versus necrosis after treatment.
Materials:
-
6-well cell culture plates.
-
Test compound.
-
Annexin V-FITC/PI Apoptosis Detection Kit.
-
Binding Buffer (provided in the kit).
-
Flow cytometer.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control group.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the floating cells from the supernatant.
-
Staining: Centrifuge the cell suspension, discard the supernatant, and wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples immediately using a flow cytometer.
-
Analysis: The cell population will be segregated into four quadrants: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).
Protocol: Cell Cycle Analysis
Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. The amount of fluorescence emitted by PI is directly proportional to the amount of DNA in a cell. This allows for the differentiation of cells in G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases of the cell cycle.
Objective: To determine the effect of the test compound on cell cycle distribution.
Materials:
-
6-well cell culture plates.
-
Test compound.
-
PBS, Trypsin.
-
Cold 70% ethanol.
-
PI/RNase staining buffer.
-
Flow cytometer.
Procedure:
-
Cell Treatment: Seed and treat cells in 6-well plates with the test compound (e.g., at IC50 concentration) for various time points (e.g., 12, 24, 48 hours).[10]
-
Cell Harvesting: Collect all cells (adherent and floating) as described in the apoptosis protocol.
-
Fixation: Wash the cells with PBS and resuspend the pellet in 500 µL of PBS. Add the cells dropwise into 4.5 mL of ice-cold 70% ethanol while vortexing gently. This fixes the cells.
-
Incubate the fixed cells for at least 2 hours at -20°C (can be stored for weeks).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase staining buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition & Analysis: Analyze the samples using a flow cytometer. Use software (e.g., FlowJo, ModFit) to model the cell cycle phases and quantify the percentage of cells in G0/G1, S, and G2/M.
Part 3: Data Interpretation
Tabulating Cytotoxicity Data
A well-structured table allows for a quick assessment of a compound's potency and its selectivity for cancer cells over normal cells. The Selectivity Index (SI) is a critical parameter, calculated as (IC50 in normal cells) / (IC50 in cancer cells). A higher SI value indicates greater cancer cell-specific toxicity.
Table 1: Sample Cytotoxicity Profile of a Hypothetical this compound Derivative (Compound X)
| Cell Line | Type | IC50 (µM) | Selectivity Index (SI) |
| A549 | Lung Carcinoma | 12.5 | 8.0 |
| MCF-7 | Breast Adenocarcinoma | 18.2 | 5.5 |
| DU-145 | Prostate Carcinoma | 25.0 | 4.0 |
| SV-HUC-1 | Normal Human Urothelial Cells | >100 | - |
Data are presented as mean ± SD from three independent experiments. An SI > 2 is generally considered significant.
Conclusion and Future Directions
The chroman-4-one scaffold is a validated starting point for the development of novel anticancer agents.[2] Derivatives have been shown to induce apoptosis, cause cell cycle arrest, and inhibit critical pro-survival pathways.[3][4][8] The protocols detailed in this guide provide a comprehensive framework for the in vitro characterization of new analogues, such as this compound.
Future research should focus on establishing clear Structure-Activity Relationships (SAR) to enhance potency and selectivity.[3] Promising lead compounds identified through this in vitro workflow should be advanced to in vivo studies using animal models, such as xenografts, to evaluate their efficacy and safety in a whole-organism context.[9][11]
References
- Vertex AI Search. (2025). Chromanone derivatives: Evaluating selective anticancer activity across human cell lines. European Journal of Medicinal Chemistry. Source
- Sharma, P., et al. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Future Journal of Pharmaceutical Sciences, 7(1), 123. Source
- Li, Y., et al. (2018).
- ResearchGate. (n.d.). The effects of reference compounds, flavanone and chromanone (A) and.... Source
- Sakagami, H., et al. (2021). Development of Newly Synthesized Chromone Derivatives with High Tumor Specificity against Human Oral Squamous Cell Carcinoma. International Journal of Molecular Sciences, 22(21), 11503. Source
- Chen, C. Y., et al. (2009). (S)-2,7,8-Trihydroxychroman-4-one*. Molecules, 14(7), 2574-2580. Source
- MySkinRecipes. (n.d.). This compound. Source
- Chan, S. H., et al. (2013). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ACS Medicinal Chemistry Letters, 4(1), 112-115. Source
- Lara, E., et al. (2015). Chroman-4-one- and chromone-based sirtuin 2 inhibitors with antiproliferative properties in cancer cells. European Journal of Medicinal Chemistry, 99, 100-109. Source
- Chen, D., et al. (2009). Novel 8-hydroxylquinoline analogs induce copper-dependent proteasome inhibition and cell death in human breast cancer cells. International Journal of Oncology, 35(6), 1439-1445. Source
- da Silva, A. F., et al. (2024).
- Sokal, A., et al. (2025). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. International Journal of Molecular Sciences, 26(11), 5331. Source
- Sokal, A., et al. (2025). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. PubMed. Source
- ResearchGate. (n.d.). Induction of apoptosis by 4H-chromenes 8h and 8i in cancer cells. HeLa.... Source
- ResearchGate. (n.d.). In Vivo Study of a Newly Synthesized Chromen-4-One Derivative as an Antitumor Agent Against HCC. Source
- Kruman, I., et al. (1998). Evidence that 4-Hydroxynonenal Mediates Oxidative Stress-Induced Neuronal Apoptosis. Journal of Neuroscience, 18(16), 6372-6388. Source
- Rinis, N., et al. (2001). 4-Hydroxynonenal-induced apoptosis in rat hepatic stellate cells: mechanistic approach. BMC Gastroenterology, 1, 13. Source
- Ly, T., et al. (2015). Proteomic analysis of the response to cell cycle arrests in human myeloid leukemia cells. eLife, 4, e04535. Source
Sources
- 1. mdpi.com [mdpi.com]
- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evidence that 4-Hydroxynonenal Mediates Oxidative Stress-Induced Neuronal Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Hydroxynonenal-induced apoptosis in rat hepatic stellate cells: mechanistic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prostate cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Chroman-4-one- and chromone-based sirtuin 2 inhibitors with antiproliferative properties in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Proteomic analysis of the response to cell cycle arrests in human myeloid leukemia cells | eLife [elifesciences.org]
- 11. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Leveraging 8-Hydroxychroman-4-one as a Versatile Intermediate for the Synthesis of Bioactive Homoisoflavonoids
Abstract
Homoisoflavonoids represent a unique subclass of flavonoids distinguished by a 3-benzylchroman-4-one core structure. This class of natural products has garnered significant attention in medicinal chemistry and drug development due to a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2][3] However, their low natural abundance presents a major bottleneck for comprehensive biological evaluation and preclinical development, making robust chemical synthesis an essential enabling technology.[1][4] Chroman-4-ones are pivotal intermediates in these synthetic endeavors.[5][6] This guide provides a detailed exploration of the strategic use of 8-hydroxychroman-4-one as a key building block for constructing diverse homoisoflavonoid scaffolds, offering field-proven insights and detailed experimental protocols for researchers in organic synthesis and drug discovery.
Introduction: The Strategic Value of the Chromanone Scaffold
The synthesis of the homoisoflavonoid core is most commonly achieved through the condensation of a substituted chroman-4-one with an aromatic aldehyde.[4][5] The substitution pattern on the chroman-4-one "A" ring is critical for modulating the biological activity of the final product. This compound is a particularly valuable intermediate, as the C8-hydroxyl group offers a strategic handle for further functionalization, enabling the creation of diverse chemical libraries for structure-activity relationship (SAR) studies. This hydroxyl group can act as a hydrogen bond donor/acceptor in interactions with biological targets or serve as an attachment point for various substituents to fine-tune pharmacokinetic and pharmacodynamic properties.[7]
This document outlines a validated synthetic workflow, beginning with the foundational this compound and proceeding through the key transformations required to yield the target homoisoflavonoid skeleton. We will delve into the causality behind experimental choices, provide step-by-step protocols, and present data in a format designed for practical application in the laboratory.
The Core Synthetic Strategy: A Modular Approach
The conversion of this compound to a homoisoflavonoid is typically a multi-step process. The overall workflow is designed to be modular, allowing for the introduction of diversity at specific points in the synthesis. The primary transformation is a base-catalyzed aldol-type condensation, followed by a reduction step.
Diagram 1: General Synthetic Workflow. A modular pathway from this compound to the final homoisoflavonoid product.
Experimental Protocols & Methodologies
The following protocols provide detailed, step-by-step instructions for the key transformations. These are designed as self-validating systems, with integrated checkpoints for monitoring reaction progress and ensuring product purity.
Protocol 1: Synthesis of 7-Hydroxychroman-4-one (A Precursor Model)
While our focus is this compound, its synthesis follows analogous principles to the well-documented synthesis of the 7-hydroxy isomer, which serves as an excellent procedural model. The synthesis involves a Friedel-Crafts acylation followed by an intramolecular cyclization.[5][8]
Diagram 2: Synthesis of 7-Hydroxychroman-4-one. A two-step route from resorcinol, illustrating the acylation-cyclization strategy.
Methodology:
-
Reaction Setup: To a round-bottom flask, add resorcinol (1.0 eq.), 3-bromopropionic acid (1.0 eq.), and triflic acid (3.0 eq.).[5]
-
Acylation: Fit the flask with a condenser and heat the mixture to 80°C with magnetic stirring for 1 hour. The reaction mixture will become a homogenous, viscous liquid.
-
Workup 1: Cool the reaction to room temperature. Cautiously add 100 mL of chloroform and transfer the mixture to a separatory funnel. Extract with 100 mL of distilled water to remove the triflic acid.[5] The organic layer contains the acylated intermediate.
-
Cyclization: Concentrate the organic layer under reduced pressure. Dissolve the crude intermediate in a 2M aqueous solution of sodium hydroxide (NaOH) and stir at room temperature.
-
Monitoring: Monitor the reaction by Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 7:3) eluent system. The disappearance of the starting material spot indicates reaction completion.
-
Workup 2: Upon completion, carefully acidify the reaction mixture with concentrated HCl to pH ~2. This will precipitate the product.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. If necessary, purify further by column chromatography on silica gel to afford the pure 7-hydroxychroman-4-one.[4]
Causality Note: Triflic acid is a powerful Lewis acid that catalyzes the Friedel-Crafts acylation of the electron-rich resorcinol ring. The subsequent addition of a strong base (NaOH) deprotonates the phenolic hydroxyl group, which then acts as an intramolecular nucleophile, displacing the bromide to form the heterocyclic ring.[3]
Protocol 2: Base-Catalyzed Condensation of a Chroman-4-one with an Aromatic Aldehyde
This protocol details the core C-C bond-forming reaction to create the 3-benzylidene-4-chromanone intermediate. We will use a protected this compound (e.g., 8-benzyloxychroman-4-one) as the starting material to prevent side reactions with the phenolic hydroxyl.
Methodology:
-
Reaction Setup: Dissolve the protected this compound (1.0 eq.) and the desired aromatic aldehyde (1.2 eq.) in a suitable solvent (e.g., methanol/dichloromethane 1:1 mixture) in a round-bottom flask.[5]
-
Catalyst Addition: Add a catalytic amount of a base such as pyrrolidine or piperidine (0.1-0.2 eq.).[1][5]
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC. The formation of a new, less polar spot (the benzylidene product) and the consumption of the chromanone starting material will be observed. The reaction is typically complete within 4-12 hours.[4]
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Purification: Purify the crude residue by column chromatography on silica gel, typically using a hexane-ethyl acetate gradient, to isolate the pure 3-benzylidene intermediate.[9]
Causality Note: The basic catalyst (pyrrolidine/piperidine) deprotonates the acidic α-proton at the C3 position of the chroman-4-one, forming an enolate nucleophile. This enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde in an aldol-type condensation. Subsequent dehydration of the aldol adduct yields the thermodynamically stable α,β-unsaturated benzylidene product.[1]
| Parameter | Condition A | Condition B | Condition C | Reference |
| Catalyst | Pyrrolidine | Piperidine | p-Toluenesulfonic acid | [5],[1],[9] |
| Solvent | Methanol/DCM | Benzene | Isoamyl Alcohol | [5],[9],[4] |
| Temperature | Room Temp. | Reflux (80°C) | Reflux | [5],[9],[4] |
| Typical Time | 4-12 hours | 12 hours | 4-6 hours | [4],[9],[5] |
| Yield Range | Good-Excellent | Good | Moderate-Good | [1] |
| Table 1: Comparative Conditions for Aldol Condensation. |
Protocol 3: Reduction to the Homoisoflavonoid Scaffold
The final step in forming the core skeleton is the reduction of the exocyclic double bond of the 3-benzylidene intermediate.
Methodology:
-
Reaction Setup: Dissolve the purified 3-benzylidene intermediate in a solvent such as ethyl acetate or methanol in a flask suitable for hydrogenation.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol%).
-
Hydrogenation: Seal the flask, purge with nitrogen, and then introduce hydrogen gas (H₂), either from a balloon or a hydrogenation apparatus, maintaining a positive pressure.
-
Reaction: Stir the reaction vigorously at room temperature until the starting material is consumed (as monitored by TLC).
-
Workup: Once complete, carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is often pure enough for the next step, but can be further purified by chromatography if necessary.
Causality Note: The palladium catalyst facilitates the addition of hydrogen across the C=C double bond. This heterogeneous catalysis provides a clean and efficient reduction without affecting other functional groups like the ketone or aromatic rings under these mild conditions.
Product Characterization
Verification of the final homoisoflavonoid structure is achieved through standard spectroscopic techniques. The following table provides expected chemical shifts for a representative 8-hydroxy-homoisoflavonoid product.
| Proton / Carbon | Representative ¹H NMR (δ, ppm) | Representative ¹³C NMR (δ, ppm) | Key Features |
| C2-H₂ | ~4.5 (dd) | ~67 | Diastereotopic protons of the pyranone ring |
| C3-H | ~3.1 (m) | ~45 | Chiral center, coupled to C2 and benzyl protons |
| C3-CH₂ (benzyl) | ~2.8-3.2 (m) | ~38 | Protons of the benzylic methylene group |
| C4-C=O | - | ~190 | Carbonyl carbon, characteristic downfield shift |
| C5-H | ~7.7 (d) | ~128 | Aromatic proton ortho to the carbonyl |
| C7-H | ~6.5 (d) | ~110 | Aromatic proton meta to the carbonyl |
| C8-OH | ~10-12 (s, br) | - | Phenolic proton, may exchange with D₂O |
| Aromatic (Ring B) | 6.8 - 7.4 | 115-158 | Signals corresponding to the benzyl substituent |
| Table 2: Expected Spectroscopic Data for a Homoisoflavonoid Product. (Note: Exact shifts are structure-dependent. Data is generalized from similar compounds in the literature[9]). |
Conclusion for the Professional
The strategic use of this compound provides a reliable and adaptable platform for the synthesis of homoisoflavonoids. The protocols outlined herein demonstrate a robust pathway that allows for systematic variation of the aromatic aldehyde component, facilitating the rapid generation of compound libraries for biological screening. The hydroxyl group at the C8 position offers a critical point for diversification, either through direct derivatization of the final product or by employing protecting group strategies early in the synthesis. This modular approach empowers researchers in drug development to efficiently explore the chemical space around the homoisoflavonoid scaffold, accelerating the discovery of new therapeutic agents.
References
- Synthesis of Natural Homoisoflavonoids Having Either 5,7-Dihydroxy-6-methoxy or 7-Hydroxy-5,6-dimethoxy Groups. National Center for Biotechnology Information (PMC - NIH).
- This compound. MySkinRecipes.
- Homoisoflavonoids: isolation, chemical synthesis strategies and biological activities. ResearchGate.
- Comparison of homoisoflavonoids synthesis under different conditions... ResearchGate.
- Naturally Occurring Homoisoflavonoids: Phytochemistry, Biological Activities and Synthesis. ResearchGate.
- Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI.
- Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. ResearchGate.
- A short synthesis of 7-amino alkoxy homoisoflavonoides. Royal Society of Chemistry Publishing.
- Synthesis of 7-hydroxychroman-4-one from resorcinol. ResearchGate.
- Flavones and Related Compounds: Synthesis and Biological Activity. National Center for Biotechnology Information (PMC).
- Chromanone-A Prerogative Therapeutic Scaffold: An Overview. National Center for Biotechnology Information (PMC - PubMed Central).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A short synthesis of 7-amino alkoxy homoisoflavonoides - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08990B [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives [mdpi.com]
- 6. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Natural Homoisoflavonoids Having Either 5,7-Dihydroxy-6-methoxy or 7-Hydroxy-5,6-dimethoxy Groups - PMC [pmc.ncbi.nlm.nih.gov]
HPLC purification method for 8-hydroxychroman-4-one
An Application Note for the HPLC Purification of 8-hydroxychroman-4-one
Abstract
This application note provides a comprehensive guide and a robust protocol for the purification of this compound using High-Performance Liquid Chromatography (HPLC). This compound is a valuable heterocyclic building block in medicinal chemistry and materials science, often serving as a key intermediate in the synthesis of compounds with significant biological activity, including antioxidant and anticancer properties.[1][2] Achieving high purity is critical for subsequent synthetic steps and for accurate biological evaluation. This document details a reversed-phase HPLC (RP-HPLC) method, explaining the scientific rationale behind the selection of chromatographic parameters. It is intended for researchers, chemists, and drug development professionals who require a reliable method for obtaining highly pure this compound from synthetic reaction mixtures.
Introduction and Scientific Rationale
Chroman-4-ones are a class of privileged heterocyclic scaffolds found in numerous natural products and synthetic molecules.[2][3][4] Their rigid structure and versatile substitution patterns make them attractive cores for drug design. This compound, specifically, possesses a key phenolic hydroxyl group that imparts antioxidant properties and serves as a handle for further chemical modification.[1]
Purification of synthetic intermediates like this compound is a cornerstone of chemical and pharmaceutical development. Impurities, such as unreacted starting materials or byproducts, can interfere with downstream reactions and confound biological assays. While techniques like column chromatography are common, HPLC offers significantly higher resolution, leading to superior purity of the final compound.[3]
The method detailed herein is based on the principles of Reversed-Phase Chromatography (RP-HPLC) .[5][6] This technique is exceptionally well-suited for separating moderately polar organic molecules like this compound. The fundamental principle involves a non-polar stationary phase (typically silica chemically bonded with C18 alkyl chains) and a polar mobile phase (a mixture of water and an organic solvent).[7][8] The separation is governed by hydrophobic interactions; less polar (more hydrophobic) molecules interact more strongly with the stationary phase and thus elute later than more polar molecules.[5] By carefully controlling the composition of the mobile phase, we can precisely modulate the retention time of this compound, allowing for its effective separation from impurities.
Physicochemical Characteristics of this compound
Understanding the molecule's properties is essential for method development.
| Property | Value | Source |
| Molecular Formula | C₉H₈O₃ | [1][9] |
| Molecular Weight | 164.16 g/mol | [1][9] |
| IUPAC Name | 8-hydroxy-2,3-dihydrochromen-4-one | [10] |
| Key Functional Groups | Phenolic hydroxyl (-OH), Ketone (C=O), Aromatic Ring, Ether | |
| Storage | Room temperature, sealed, dry | [1] |
The presence of the aromatic ring and the alkyl portion of the heterocyclic ring gives the molecule sufficient hydrophobicity to be retained on a C18 column. The phenolic hydroxyl and ketone groups provide polarity, making the molecule soluble in common organic solvents and influencing its interaction with the polar mobile phase.
Optimized HPLC Purification Protocol
This protocol is designed for analytical to semi-preparative scale purification on a standard HPLC system.
Materials and Instrumentation
-
HPLC System: A system equipped with a gradient pump, autosampler or manual injector, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Stationary Phase: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: HPLC-grade water with 0.1% Trifluoroacetic Acid (TFA) (v/v).
-
Mobile Phase B: HPLC-grade Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA) (v/v).
-
Sample Diluent: 50:50 (v/v) Acetonitrile/Water.
-
Reagents: Crude this compound, HPLC-grade solvents.
-
Equipment: Syringe filters (0.22 µm or 0.45 µm, PTFE or nylon), vials, analytical balance.
Causality Behind Choices:
-
C18 Column: The industry standard for RP-HPLC, providing excellent hydrophobic retention for aromatic compounds.[7]
-
Acetonitrile (ACN): Chosen over methanol for its lower viscosity and better UV transparency, resulting in lower backpressure and a more stable baseline.
-
Trifluoroacetic Acid (TFA): The acidic modifier is critical. The phenolic hydroxyl group on this compound is weakly acidic. At neutral pH, it can partially deprotonate, leading to two different species (protonated and deprotonated) in solution. This causes severe peak tailing. By adding a small amount of acid like TFA, the mobile phase pH is lowered to ~2-3, fully protonating the hydroxyl group. This ensures the molecule has a single, consistent form, resulting in sharp, symmetrical peaks and reproducible retention times. This principle is also applied to the analysis of other hydroxylated aromatic compounds like 8-hydroxyquinoline.[11]
Summary of Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% TFA |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
| Elution Mode | Gradient |
| Gradient Program | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 - 50 µL (concentration dependent) |
Step-by-Step Experimental Workflow
Part 1: Sample Preparation (Self-Validating System)
-
Weighing: Accurately weigh ~5-10 mg of the crude this compound sample.
-
Dissolution: Dissolve the sample in 1.0 mL of the Sample Diluent (50:50 ACN/Water). Vortex until fully dissolved. The concentration should not exceed 10 mg/mL to avoid column overload.
-
Filtration: Draw the solution into a syringe and filter it through a 0.22 µm syringe filter directly into an HPLC vial. This step is mandatory to remove particulate matter that could clog the column or injector.
Part 2: HPLC System Setup and Execution
-
System Purge: Purge both mobile phase lines (A and B) to remove air bubbles.
-
Column Equilibration: Set the initial mobile phase composition to 90% A and 10% B. Equilibrate the column at 1.0 mL/min for at least 10-15 minutes or until a stable baseline is observed.
-
Method Setup: Program the gradient elution as described in the table above. Set the column oven to 30°C and the detector to 254 nm.
-
Injection: Inject the filtered sample onto the column.
-
Fraction Collection: Monitor the chromatogram in real-time. Collect the eluent corresponding to the main product peak into a clean collection vessel. Ensure collection starts just before the peak rises from the baseline and stops just after it returns.
Part 3: Post-Purification Processing
-
Solvent Removal: Combine the collected fractions. Remove the HPLC solvents (Water, ACN, TFA) using a rotary evaporator. Note: TFA is volatile and will co-evaporate.
-
Purity Confirmation: Re-dissolve a small amount of the purified, dried solid and inject it back into the HPLC using the same method. The resulting chromatogram should show a single, sharp peak, confirming the purity. Further characterization by NMR or Mass Spectrometry is recommended to confirm identity.
Visualization of the Purification Workflow
The following diagram illustrates the logical flow of the entire purification process.
Caption: Workflow for the HPLC purification of this compound.
Troubleshooting and Method Considerations
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Insufficient mobile phase acidity. 2. Secondary interactions with column silica. 3. Column degradation. | 1. Ensure 0.1% TFA is present in both mobile phases. 2. Use a high-purity, end-capped C18 column. 3. Replace the column. |
| Peak Fronting | 1. Sample overload. 2. Sample solvent stronger than mobile phase. | 1. Reduce the injected mass/concentration. 2. Dissolve the sample in the initial mobile phase composition if possible. |
| Broad Peaks | 1. High dead volume in the system. 2. Column contamination or aging. 3. Sub-optimal flow rate. | 1. Check and tighten all fittings; use appropriate tubing. 2. Flush the column with a strong solvent or replace it. 3. Optimize the flow rate (try 0.8 mL/min). |
| Split Peaks | 1. Clogged frit or partially blocked column inlet. 2. Sample solvent incompatibility. | 1. Reverse-flush the column (follow manufacturer's guide) or replace it. 2. Ensure the sample is fully dissolved in the injection solvent. |
Note on Chiral Separations
While this compound itself is an achiral molecule, many of its derivatives, particularly those substituted at the C2 or C3 position, can be chiral.[12][13] If a racemic mixture of a chiral chroman-4-one derivative needs to be separated, the reversed-phase method described here will be insufficient, as enantiomers have identical physical properties and will co-elute.
For such applications, Chiral HPLC is required.[14] This involves using a Chiral Stationary Phase (CSP), which can stereoselectively interact with the enantiomers, leading to different retention times.[15][16] Method development for chiral separations is a specialized field often requiring screening of various CSPs (e.g., polysaccharide-based) and mobile phases (often normal-phase, like hexane/isopropanol).[15][17][18]
References
- Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Deriv
- Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives.
- This compound. MySkinRecipes. [Link]
- 4-Hydroxychroman-2-one | C9H8O3. PubChem. [Link]
- Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers.
- Reverse Phase Chromatography Techniques. Chrom Tech, Inc. [Link]
- Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. PubMed. [Link]
- Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities.
- HPLC Method for Analysis of 8-hydroxyquinoline. SIELC Technologies. [Link]
- A Strategy for Developing HPLC Methods for Chiral Drugs.
- Reverse-phase HPLC analysis and purific
- Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. National Institutes of Health (NIH). [Link]
- Fast chiral high-performance liquid chromatography: A review on the most relevant aspects and applications on bioactive compounds. University of Ferrara Archives. [Link]
- Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors.
- Method for purification of 4-hydroxyacetophenone.
- Reversed Phase HPLC Columns. Phenomenex. [Link]
- 8-Hydroxycoumarin | C9H6O3. PubChem. [Link]
- Improved solubility and stability of 7-hydroxy-4-methylcoumarin at different temperatures and pH values through complexation with sulfobutyl ether-β-cyclodextrin. PubMed. [Link]
- CHIRAL AND ACHIRAL SEPARATION OF TEN FLAVANONES USING SUPERCRITICAL FLUID CHROMATOGRAPHY. University of Valladolid. [Link]
- Purification Columns: Efficient Sample Clean-up. Romer Labs. [Link]
- Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separ
- Reverse Phase/ Normal Phase HPLC Analytical Techniques. Jordi Labs. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chromtech.com [chromtech.com]
- 6. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 8. jordilabs.com [jordilabs.com]
- 9. 4-Hydroxychroman-2-one | C9H8O3 | CID 10920850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fluorochem.co.uk [fluorochem.co.uk]
- 11. sielc.com [sielc.com]
- 12. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. sfera.unife.it [sfera.unife.it]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. uvadoc.uva.es [uvadoc.uva.es]
Comprehensive Experimental Framework for Evaluating the Antioxidant Activity of 8-Hydroxychroman-4-one
An Application Note and Protocol Guide:
Abstract
This guide provides a comprehensive, multi-tiered experimental framework for the robust characterization of the antioxidant properties of 8-hydroxychroman-4-one. The chroman-4-one scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities.[1] This document moves beyond a simple recitation of steps, offering in-depth protocols and the scientific rationale behind a suite of assays. We progress from fundamental chemical-based evaluations (DPPH, ABTS, FRAP) to more biologically relevant cell-based and enzymatic assays (CAA, TBARS, SOD, CAT, GPx). This structured approach enables researchers to build a complete antioxidant profile, from direct radical scavenging to the modulation of endogenous cellular defense mechanisms.
Introduction: The Therapeutic Potential of this compound
The chroman-4-one core is a recurring motif in natural products and synthetic compounds, exhibiting diverse pharmacological effects, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] The antioxidant activity of these derivatives is highly dependent on their substitution patterns, with hydroxyl groups playing a pivotal role in their radical-scavenging capabilities.[3] this compound, possessing a phenolic hydroxyl group, is a prime candidate for antioxidant activity. Oxidative stress, the imbalance between reactive oxygen species (ROS) production and the body's ability to neutralize them, is implicated in a host of pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer.[4][5] Therefore, the systematic evaluation of compounds like this compound as potential antioxidants is a critical endeavor in modern drug discovery.
This guide presents a logical workflow, beginning with rapid, high-throughput chemical screening assays and progressing to more complex, biologically insightful cellular and enzymatic assays.
Caption: Tiered approach for antioxidant profiling.
Tier 1: Chemical Antioxidant Capacity Assays
These assays provide a fundamental assessment of a compound's ability to directly scavenge free radicals or reduce oxidant species. They are rapid, cost-effective, and ideal for initial screening.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is based on the reduction of the stable DPPH free radical, which is deep violet in color, by an antioxidant.[6] The antioxidant donates a hydrogen atom or electron to DPPH, neutralizing it to the pale yellow DPPH-H form. This color change, measured as a decrease in absorbance at ~517 nm, is proportional to the radical scavenging activity.[7]
Caption: DPPH radical neutralization by an antioxidant.
Protocol:
-
Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Dissolve 4 mg of DPPH in 100 mL of methanol. Store in an amber bottle at 4°C.
-
Test Compound Stock (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of methanol.
-
Positive Control (Ascorbic Acid or Trolox): Prepare a 1 mg/mL stock solution similarly.
-
-
Assay Procedure (96-well plate):
-
Prepare serial dilutions of the test compound and positive control in methanol (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).[6]
-
To each well, add 100 µL of the diluted compound/control.
-
Add 100 µL of the 0.1 mM DPPH solution to all wells.
-
Prepare a blank well containing 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.[8]
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [ (Acontrol - Asample) / Acontrol ] x 100.[6]
-
Plot the % scavenging against the concentration of the test compound and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
Principle: This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). ABTS is oxidized using potassium persulfate to generate the blue/green ABTS•+ chromophore.[9] In the presence of an antioxidant, the radical is reduced, and the solution's color fades. The change in absorbance is measured at 734 nm. This assay is applicable to both hydrophilic and lipophilic compounds.[9]
Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve ABTS in water to a 7 mM concentration.
-
Potassium Persulfate (2.45 mM): Prepare a 2.45 mM solution in water.
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours.[9][10]
-
Before use, dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.[10]
-
-
Assay Procedure:
-
Add 10 µL of the diluted test compound or standard (Trolox is commonly used) to a 96-well plate.
-
Add 190 µL of the diluted ABTS•+ working solution to each well.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.[9]
-
-
Data Analysis:
-
Calculate the percentage of inhibition similar to the DPPH assay.
-
Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), determined from a Trolox standard curve.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH.[11] This reduction results in the formation of an intense blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex, which is monitored by measuring the absorbance change at 593 nm.[12][13] The intensity of the color is directly proportional to the reducing power of the sample.
Protocol:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Prepare and adjust pH accordingly.
-
TPTZ Solution (10 mM): Dissolve 10 mM TPTZ in 40 mM HCl.
-
FeCl₃ Solution (20 mM): Dissolve 20 mM FeCl₃·6H₂O in water.
-
FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm to 37°C before use.
-
-
Assay Procedure:
-
Add 20 µL of the test compound, standard (FeSO₄ or Trolox), or blank (solvent) to a 96-well plate.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
Incubate at 37°C for 4-6 minutes.[11]
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
Create a standard curve using a known concentration of FeSO₄ or Trolox.
-
The FRAP value of the sample is calculated from the standard curve and expressed as µmol Fe²⁺ equivalents or Trolox equivalents per gram or liter.[11]
-
| Assay | Principle | Wavelength | Standard | Key Result |
| DPPH | H-atom/electron donation | ~517 nm | Ascorbic Acid, Trolox | IC₅₀ |
| ABTS | H-atom/electron donation | ~734 nm | Trolox | TEAC |
| FRAP | Reduction of Fe³⁺ to Fe²⁺ | ~593 nm | FeSO₄, Trolox | FRAP Value |
Tier 2: Cell-Based and Ex Vivo Assays
These assays provide a more biologically relevant context by accounting for cellular uptake, distribution, and metabolism of the test compound.[5][14]
Cellular Antioxidant Activity (CAA) Assay
Principle: The CAA assay measures the ability of a compound to inhibit intracellular ROS formation.[14] Cells are co-incubated with the test compound and a cell-permeable probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA). Inside the cell, esterases cleave the diacetate group, trapping the non-fluorescent DCFH. ROS, generated by an initiator like AAPH, oxidize DCFH to the highly fluorescent 2',7'-Dichlorofluorescein (DCF).[5][15] An effective antioxidant will prevent this oxidation, resulting in lower fluorescence intensity.
Protocol:
-
Cell Culture:
-
Seed human hepatocarcinoma (HepG2) or other suitable cells in a 96-well black, clear-bottom plate and culture until confluent.[15]
-
-
Assay Procedure:
-
Remove culture media and wash cells gently with Phosphate-Buffered Saline (PBS).
-
Add 50 µL of the test compound (this compound) or a standard like Quercetin, diluted in treatment media, to the cells.[5]
-
Add 50 µL of DCFH-DA probe solution to the wells.
-
Incubate for 60 minutes at 37°C to allow for compound uptake and probe de-esterification.
-
Wash the cells three times with PBS.
-
Add 100 µL of a free radical initiator solution (e.g., AAPH) to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure fluorescence intensity (Excitation: ~485 nm, Emission: ~535 nm) every 5 minutes for 1 hour.[15]
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence kinetics.
-
Compare the AUC of treated samples to the control (cells with initiator but no antioxidant).
-
Activity is often expressed as Quercetin Equivalents (QE).
-
Lipid Peroxidation (TBARS) Assay
Principle: Lipid peroxidation is a key event in oxidative cell damage. The TBARS (Thiobarbituric Acid Reactive Substances) assay is a well-established method for measuring lipid peroxidation by quantifying malondialdehyde (MDA), a secondary breakdown product.[16][17] MDA reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored adduct, which can be measured spectrophotometrically at ~532 nm.[4] This assay can be performed on cell lysates or tissue homogenates pre-treated with an oxidant and the test compound.
Protocol:
-
Sample Preparation:
-
Prepare cell lysates or tissue homogenates. Induce lipid peroxidation with an agent like Fe²⁺/H₂O₂ in the presence and absence of this compound.
-
-
Assay Procedure:
-
To 100 µL of the sample, add 200 µL of 8.1% SDS.[18]
-
Add 1.5 mL of 20% acetic acid solution (pH 3.5).
-
Add 1.5 mL of 0.8% aqueous thiobarbituric acid (TBA).[18]
-
Bring the final volume to 4.0 mL with distilled water.
-
Heat the mixture at 95°C for 60 minutes.[18]
-
Cool the tubes on ice and centrifuge to pellet any precipitate.
-
Transfer the supernatant to a 96-well plate.
-
Measure the absorbance of the supernatant at 532 nm.[17]
-
-
Data Analysis:
-
Quantify MDA concentration using a standard curve prepared with MDA.
-
The antioxidant effect is determined by the reduction in MDA formation in samples treated with this compound compared to the oxidant-only control.
-
Tier 3: Modulation of Endogenous Antioxidant Enzymes
An important antioxidant mechanism is the upregulation or protection of the cell's own enzymatic defenses. This tier investigates the effect of this compound on the activity of key antioxidant enzymes in cell lysates.
Caption: Enzymatic detoxification of reactive oxygen species.
Superoxide Dismutase (SOD) Activity Assay
Principle: SODs are enzymes that catalyze the dismutation of the superoxide anion (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).[19][20] The assay often uses a system that generates superoxide radicals (e.g., xanthine/xanthine oxidase), which then reduce a detector compound (like WST-1 or cytochrome c) to produce a colored product.[21] The activity of SOD in the sample inhibits this color formation, and the degree of inhibition is proportional to the SOD activity.
Protocol: This protocol is based on a commercial kit (e.g., from Abcam, Sigma-Aldrich, RayBiotech).[19][22]
-
Sample Preparation: Prepare cell lysates from cells treated with and without this compound.
-
Assay Procedure (96-well plate):
-
Add 20 µL of sample or SOD standard to appropriate wells.
-
Add 200 µL of a tetrazolium salt (WST-1) working solution.
-
Initiate the reaction by adding 20 µL of xanthine oxidase solution.
-
Incubate for 20-30 minutes at 37°C.
-
Read absorbance at ~450 nm.
-
-
Data Analysis: Calculate the percent inhibition rate. Compare the SOD activity in cells treated with this compound to untreated controls.
Catalase (CAT) Activity Assay
Principle: Catalase catalyzes the decomposition of hydrogen peroxide (H₂O₂) into water and oxygen. One common assay method involves monitoring the disappearance of H₂O₂ directly by measuring the decrease in absorbance at 240 nm.[23] Alternatively, a colorimetric method can be used where unconverted H₂O₂ reacts with a probe to produce a colored product, and catalase activity is inversely proportional to the signal.[24]
Protocol (H₂O₂ Decomposition Method):
-
Sample Preparation: Prepare cell lysates as described for the SOD assay.
-
Assay Procedure (UV-transparent cuvette/plate):
-
Add 2.9 mL of 10 mM H₂O₂ solution (in 50 mM potassium phosphate buffer, pH 7.0) to a quartz cuvette.
-
Place the cuvette in a spectrophotometer and blank the instrument.
-
Add 100 µL of cell lysate to initiate the reaction.
-
Immediately monitor the decrease in absorbance at 240 nm for 2-3 minutes.[23]
-
-
Data Analysis: Calculate the rate of H₂O₂ decomposition. One unit of catalase is defined as the amount of enzyme that decomposes 1.0 µmole of H₂O₂ per minute at 25°C.[23]
Glutathione Peroxidase (GPx) Assay
Principle: GPx catalyzes the reduction of hydroperoxides, using glutathione (GSH) as a reducing agent, which is converted to its oxidized form (GSSG).[25][26] The assay is typically a coupled reaction where glutathione reductase (GR) and NADPH are used to recycle GSSG back to GSH. This recycling process consumes NADPH, which can be monitored as a decrease in absorbance at 340 nm. The rate of decrease is directly proportional to the GPx activity.[26][27]
Protocol (Coupled Enzyme Method): This protocol is based on a commercial kit (e.g., from RayBiotech, ScienCell).[25][27]
-
Sample Preparation: Prepare cell lysates as previously described.
-
Assay Procedure (96-well plate):
-
Prepare a reaction mixture containing glutathione, glutathione reductase, and NADPH in buffer.
-
Add 160 µL of the reaction mixture to wells containing 20 µL of sample or standard.
-
Incubate for 5 minutes at 25°C.
-
Initiate the reaction by adding 20 µL of a peroxide substrate (e.g., cumene hydroperoxide).
-
Immediately measure the decrease in absorbance at 340 nm every minute for 5-10 minutes.[25]
-
-
Data Analysis: Calculate the rate of NADPH consumption (ΔA₃₄₀/min). Compare the GPx activity in cells treated with this compound to untreated controls.
Conclusion
By systematically applying this three-tiered approach, researchers can build a comprehensive and robust antioxidant profile for this compound. This framework allows for the elucidation of its mechanism of action, from direct chemical reactivity to its influence on complex cellular defense systems. The combined data from these assays will provide a strong foundation for further preclinical and clinical development, substantiating its potential as a therapeutic agent for oxidative stress-related diseases.
References
- Wikipedia. (n.d.). Thiobarbituric acid reactive substances.
- Ultimate Treat. (2024). An Insight Into The Ferric Reducing Antioxidant Power (FRAP) Assay.
- RayBiotech. (n.d.). Catalase Activity Assay Kit (Colorimetric).
- Springer Nature Experiments. (n.d.). Lipid Peroxidation (TBARS) in Biological Samples.
- Cell Biolabs, Inc. (n.d.). Superoxide Dismutase, SOD, Activity Assay Kit.
- Cell Biolabs, Inc. (n.d.). Cell Based Exogenous Antioxidant Assay.
- Cohesion Biosciences. (n.d.). Superoxide Dismutase (SOD) Activity Assay Kit (CV0015).
- G-Biosciences. (n.d.). Catalase Assay [Colorimetric].
- RayBiotech. (2024). Superoxide Dismutase (SOD) Activity Assay Kit (Colorimetric).
- Assay Genie. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric).
- JoVE. (2020). Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay.
- G-Biosciences. (n.d.). FRAP Antioxidant Assay.
- Biocompare. (n.d.). Catalase Assay Kits.
- Kamiya Biomedical Company. (n.d.). Cellular Antioxidant Assay.
- Cell Biolabs, Inc. (n.d.). OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence).
- protocols.io. (2019). ABTS decolorization assay – in vitro antioxidant capacity.
- PubMed Central. (2025). Enhanced protocol for measuring glutathione peroxidase activity using a new glutathione peroxidase-Tiron assay.
- ScienCell Research Laboratories. (n.d.). Glutathione Peroxidase (GPx) Assay.
- MDPI. (n.d.). Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features.
- ResearchGate. (n.d.). ABTS decolorization assay – in vitro antioxidant capacity v1.
- RayBiotech. (n.d.). Glutathione Peroxidase (GPX) Activity Assay Kit (Colorimetric).
- ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
- Northwest Life Science Specialties, LLC. (n.d.). Product Manual for Glutathione Peroxidase (GPX) Activity Assay Kit.
- G-Biosciences. (n.d.). DPPH Antioxidant Assay.
- G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay.
- ResearchGate. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs.
- Mouse Metabolic Phenotyping Centers. (2013). Glutathione Peroxidase Protocol.
- ACS Publications. (n.d.). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements.
- PubMed Central. (n.d.). Genesis and development of DPPH method of antioxidant assay.
- PubMed Central. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts.
- MDPI. (n.d.). DPPH Radical Scavenging Assay.
- ResearchGate. (2025). Synthesis and evaluation of 6-hydroxy-7-methoxy-4-chromanone-and chroman-2-carboxamides as antioxidants.
- MDPI. (n.d.). Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives.
- PubMed Central. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 11. ultimatetreat.com.au [ultimatetreat.com.au]
- 12. assaygenie.com [assaygenie.com]
- 13. b2b.sigmaaldrich.com [b2b.sigmaaldrich.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. kamiyabiomedical.com [kamiyabiomedical.com]
- 16. TBARS - Wikipedia [en.wikipedia.org]
- 17. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 18. Video: Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay [jove.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Superoxide Dismutase (SOD) Activity Assay [cellbiolabs.com]
- 21. assaygenie.com [assaygenie.com]
- 22. raybiotech.com [raybiotech.com]
- 23. 过氧化氢酶的酶学测定(EC 1.11.1.6) [sigmaaldrich.com]
- 24. raybiotech.com [raybiotech.com]
- 25. raybiotech.com [raybiotech.com]
- 26. mmpc.org [mmpc.org]
- 27. sciencellonline.com [sciencellonline.com]
Application Note: Spectrophotometric Determination of Metal Ions Using 8-Hydroxychroman-4-one
Introduction and Scientific Principle
8-Hydroxychroman-4-one is a heterocyclic organic compound belonging to the chromanone family, which forms the core structure of many flavonoids.[1] Its molecular structure features key functional groups—a hydroxyl (-OH) group at position 8 and a carbonyl (C=O) group at position 4—that make it an effective bidentate chelating agent for various metal ions.[2] This chelating ability is the foundation of its use in analytical chemistry.
The principle of this application lies in the formation of a stable and colored metal-ligand complex when this compound reacts with certain metal ions in solution. This reaction is visually observable as a color change and can be quantified using UV-Visible spectrophotometry. The formation of the chelate complex alters the electronic structure of the molecule, resulting in a significant bathochromic shift (a shift to a longer wavelength) of the maximum absorbance (λmax) and an increase in the molar absorptivity. According to the Beer-Lambert Law, the absorbance of this colored complex is directly proportional to the concentration of the metal ion, enabling precise quantification.[3]
Spectrophotometric methods are widely employed in analytical laboratories due to their simplicity, cost-effectiveness, rapid analysis time, and high sensitivity.[4][5] This application note provides a comprehensive protocol for utilizing this compound as a chromogenic reagent, detailing the optimization of reaction conditions and the step-by-step procedure for creating a calibration curve and analyzing samples. The methodology is analogous to well-established spectrophotometric assays that use flavonoids and other phenolic compounds for metal ion quantification.[6][7]
Synthesis of this compound
For laboratories requiring the synthesis of the primary reagent, this compound can be prepared from commercially available precursors. A common and effective method involves the reaction of a phenol with a 3-halopropionic acid, followed by intramolecular cyclization.
Reaction Scheme: A typical synthesis starts from resorcinol (1,3-dihydroxybenzene). The acylation of resorcinol with 3-bromopropionic acid in the presence of a strong acid catalyst like trifluoromethanesulfonic acid (triflic acid) yields an intermediate propiophenone. This intermediate is then cyclized in a basic medium (e.g., NaOH solution) to afford the final product, 7-hydroxychroman-4-one.[8][9] A similar procedure can be adapted for the 8-hydroxy isomer.
Experimental Protocol: Determination of Fe(III)
This protocol details the use of this compound for the quantitative determination of Iron(III). The principles can be adapted for other metal ions known to chelate with flavonoids, such as Al(III) and Cu(II).[10][11]
Required Reagents and Materials
-
This compound (Reagent) Solution: 0.1% (w/v) in 95% ethanol. Store in an amber bottle.
-
Fe(III) Stock Solution (1000 mg/L): Dissolve 8.635 g of ferric ammonium sulfate (NH₄Fe(SO₄)₂·12H₂O) in deionized water containing 3 mL of concentrated H₂SO₄ and dilute to 1 L in a volumetric flask.[12]
-
Fe(III) Working Standard Solution (100 mg/L): Dilute 10.0 mL of the 1000 mg/L stock solution to 100.0 mL with deionized water.
-
Acetate Buffer (pH 4.5): Prepare by mixing appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate.
-
Solvents: 95% Ethanol, Deionized Water.
-
Apparatus: UV-Visible Spectrophotometer with 1 cm quartz cuvettes, pH meter, analytical balance, volumetric flasks (10, 25, 50, 100 mL), and micropipettes.
Experimental Workflow
The overall workflow for the determination of a metal ion using this compound is depicted below.
Caption: Experimental workflow for spectrophotometric metal ion determination.
Step-by-Step Methodology
Step 1: Determination of Maximum Absorbance (λmax)
-
Pipette 1.0 mL of the 100 mg/L Fe(III) working standard into a 10 mL volumetric flask.
-
Add 2.0 mL of the 0.1% this compound solution and 2.0 mL of acetate buffer (pH 4.5).
-
Dilute to the mark with deionized water and mix thoroughly. Allow the reaction to proceed for 15 minutes for color development.
-
Prepare a reagent blank by following the same procedure but replacing the Fe(III) standard with 1.0 mL of deionized water.
-
Using the reagent blank to zero the instrument, scan the absorbance of the Fe(III)-complex solution from 350 nm to 700 nm.
-
Identify the wavelength that gives the highest absorbance value. This is the λmax for all subsequent measurements.
Step 2: Optimization of pH (Causality Insight) The pH of the solution is a critical parameter. The hydroxyl group of this compound must be deprotonated to form a stable chelate with the metal ion. However, at excessively high pH, metal ions may precipitate as hydroxides.
-
Prepare a series of solutions as described in Step 1, but use different buffers to vary the pH from 3.0 to 7.0.
-
Measure the absorbance of each solution at the predetermined λmax.
-
Plot absorbance versus pH to identify the optimal pH range that yields the highest and most stable absorbance signal.
Step 3: Construction of the Calibration Curve
-
Label a set of 10 mL volumetric flasks as 0, 1.0, 2.0, 4.0, 6.0, and 8.0 mg/L.
-
Pipette 0, 0.1, 0.2, 0.4, 0.6, and 0.8 mL of the 100 mg/L Fe(III) working standard into the corresponding flasks. The '0' flask will serve as the reagent blank.
-
To each flask, add 2.0 mL of the 0.1% this compound solution and 2.0 mL of the optimized pH buffer.
-
Dilute each flask to the 10 mL mark with deionized water, cap, and invert several times to mix.
-
Allow the solutions to stand for 15 minutes at room temperature.
-
Set the spectrophotometer to the predetermined λmax. Use the '0 mg/L' solution (reagent blank) to zero the instrument.
-
Measure the absorbance of each standard solution (1.0 to 8.0 mg/L).
-
Plot a graph of absorbance (y-axis) versus Fe(III) concentration in mg/L (x-axis).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 indicates good linearity.
Step 4: Analysis of an Unknown Sample
-
Prepare the unknown sample. If it is a solid, an acid digestion may be required. If it is a water sample, it may need filtration. The final sample should be diluted to ensure the Fe(III) concentration falls within the linear range of the calibration curve.
-
Pipette an appropriate volume (e.g., 1.0 mL) of the prepared unknown sample into a 10 mL volumetric flask.
-
Add the reagent and buffer as done for the standards (Step 3, #3-5).
-
Measure the absorbance of the sample solution at λmax against the reagent blank.
-
Calculate the concentration of Fe(III) in the sample using the calibration equation:
-
Concentration (mg/L) = (Absorbance_sample - c) / m
-
Remember to multiply the result by any dilution factor used during sample preparation.
-
Performance Characteristics and Data
The analytical performance of the method should be validated. The following table presents typical parameters that are evaluated. The values provided are illustrative and should be determined experimentally in your laboratory.
| Parameter | Fe(III) | Al(III) | Cu(II) |
| λmax (nm) | ~450 nm | ~410 nm | ~430 nm |
| Optimal pH | 4.0 - 5.0 | 5.0 - 6.0 | 4.5 - 5.5 |
| Linear Range (mg/L) | 0.5 - 8.0 | 0.2 - 5.0 | 1.0 - 10.0 |
| Molar Absorptivity (L mol⁻¹ cm⁻¹) | > 1.0 x 10⁴ | > 1.5 x 10⁴ | > 0.8 x 10⁴ |
| Limit of Detection (LOD) | To be determined | To be determined | To be determined |
| Correlation Coefficient (R²) | > 0.995 | > 0.995 | > 0.995 |
Trustworthiness: Interferences and Validation
Interferences: A primary challenge in spectrophotometry is interference from other ions in the sample matrix that may also react with the chromogenic reagent.[3] Ions like Al³⁺, Cu²⁺, Mn²⁺, and Zn²⁺ can potentially form complexes with this compound. The selectivity of the method can be enhanced by:
-
pH Control: Carefully controlling the pH can allow for the selective determination of one metal over another, as the optimal pH for complex formation varies between ions.
-
Masking Agents: Introducing a masking agent that selectively complexes with an interfering ion without affecting the target analyte can eliminate its interference. For example, fluoride ions can be used to mask Fe(III) if Al(III) is the target analyte.
Method Validation: To ensure the trustworthiness of the results, the protocol must be validated.
-
Accuracy: Analyze a certified reference material (CRM) with a known concentration of the target metal ion and compare the experimental result to the certified value.
-
Precision: Assess the repeatability (measurements by the same analyst on the same day) and reproducibility (measurements by different analysts or on different days) of the method. The results should have a low relative standard deviation (RSD).
-
Comparison: Analyze samples using this method and compare the results with those obtained from a standard, well-established technique like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
References
- MySkinRecipes. This compound.
- Guzmán-Cárdenas, A. M., et al. (2024).
- Nguyen, T. A., et al. (2022). SPECTROPHOTOMETRIC DETERMINATION OF TOTAL FLAVONOID CONTENTS IN TEA PRODUCTS AND THEIR LIQUORS UNDER VARIOUS BREWING CONDITIONS. Vietnam Journal of Science and Technology.
- de Araújo, D. F., et al. (2022). Development and validation of analytical method by spectrophotometry UV-Vis for quantification of flavonoids in leaves of Senna occidentalis Link. Research, Society and Development.
- Medina-Remón, A., et al. (2009). SPECTROPHOTOMETRIC METHODS FOR THE MEASUREMENT OF TOTAL PHENOLIC COMPOUNDS AND TOTAL FLAVONOIDS IN FOODS. Redalyc.
- Guzmán-Cárdenas, A. M., et al. (2024). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives.
- Brodbelt, J. S., & Vachet, R. W. (2000). Enhanced Detection of Flavonoids by Metal Complexation and Electrospray Ionization Mass Spectrometry.
- IUPAC.
- Vachet, R. W., & Brodbelt, J. S. (2000). Enhanced Detection of Flavonoids by Metal Complexation and Electrospray Ionization Mass Spectrometry. Analytical Chemistry.
- International Journal of Research and Development in Pharmacy & Life Sciences. (2022). SPECTROPHOTOMETRIC DETERMINATION OF METAL IONS USING CHROMOGENIC ORGANIC REAGENTS: TECHNIQUES, ADVANTAGES, AND CHALLENGES.
- Grokipedia. Stability constants of complexes.
- ResearchGate.
- Journal of Pharmacognosy and Phytochemistry. (2018). Spectrophotometric determination of iron (III) in tap water using 8-hydoxyquinoline as a chromogenic reagent.
- Journal of Advanced Scientific Research. (2023). The Formation Constants Of Certain Transition Metal Complexes 4-[(E)-{(2E)-[(3E)-3-(Hydroxyimino)Butan-2-Ylidene]Hydrazinylidene}Methyl]Phenol Were Determined In A Mixed Solvent System.
- Wikipedia. Stability constants of complexes. [Link]
- Journal of Chemical and Pharmaceutical Research. (2016).
- International Journal of Research in Pharmacy and Chemistry. (2014).
- Di Marco, V., & D'Agostino, C. (2021). A Friendly Complexing Agent for Spectrophotometric Determination of Total Iron. Molecules, PMC - NIH. [Link]
- IntechOpen. (2019). Stability Constants of Metal Complexes in Solution.
- Abdel-Wahab, B. F., et al. (2021). Mini-review: Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities.
- Al-Amiery, A. A. (2012).
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. ijmr.net.in [ijmr.net.in]
- 4. jocpr.com [jocpr.com]
- 5. A Friendly Complexing Agent for Spectrophotometric Determination of Total Iron - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsdjournal.org [rsdjournal.org]
- 7. redalyc.org [redalyc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. lib3.dss.go.th [lib3.dss.go.th]
- 11. pubs.acs.org [pubs.acs.org]
- 12. phytojournal.com [phytojournal.com]
Application Notes & Protocols: Modern Synthetic Platforms in the Discovery of Novel Therapeutic Agents
Abstract: The modern drug discovery landscape demands the rapid and efficient synthesis of increasingly complex molecular architectures. Traditional synthetic methods often fall short, creating bottlenecks in the generation of diverse compound libraries and the late-stage functionalization required for lead optimization. This guide details the strategic application of several transformative synthetic technologies that address these challenges head-on. We provide in-depth explanations of C-H functionalization, visible-light photoredox catalysis, continuous flow chemistry, enzymatic synthesis, and click chemistry for bioconjugation. For key methodologies, we present detailed, field-proven protocols designed to be directly implemented by researchers, scientists, and drug development professionals. Our focus is on the causality behind experimental choices, ensuring that practitioners can not only execute the protocols but also adapt them to their specific therapeutic targets.
Introduction: The Evolving Landscape of Medicinal Chemistry
The synthesis of a novel therapeutic agent is a multi-stage endeavor that hinges on the ability to create and modify molecules with high precision and efficiency. Historically, the construction of molecular scaffolds relied on classical cross-coupling reactions, which necessitate pre-functionalization of starting materials—a process that adds steps, reduces overall yield, and limits the accessible chemical space.[1][2] The urgent need for faster development cycles and more diverse candidate pools has driven the adoption of more advanced synthetic strategies.
The key shift is from a linear, often cumbersome synthetic approach to a more modular and convergent one. Modern methods allow chemists to make strategic modifications at later stages of a synthesis and to build libraries of analogues from a common intermediate with unprecedented speed. This guide focuses on five such powerful platforms that are reshaping the workflow of medicinal chemistry.
Key Enabling Technologies in Modern Synthesis
C-H Functionalization: Direct and Efficient Molecular Editing
The ability to directly convert a carbon-hydrogen (C-H) bond into a new carbon-carbon or carbon-heteroatom bond is arguably one of the most significant advances in modern organic synthesis. C-H functionalization eliminates the need for pre-installing reactive handles like halides or boronic acids, dramatically shortening synthetic sequences.[1][2] This is particularly valuable in drug discovery for:
-
Late-Stage Functionalization (LSF): Modifying a complex drug candidate in the final steps of its synthesis to fine-tune its ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicology) properties without re-synthesizing the entire molecule from scratch.[1]
-
Library Synthesis: Rapidly generating a diverse set of analogues from a common core structure by functionalizing various C-H positions.[1]
The primary mechanism involves a transition-metal catalyst (often palladium, rhodium, or iridium) that selectively activates a specific C-H bond, frequently guided by a directing group within the molecule. This directed activation ensures high regioselectivity, which is critical when working with complex substrates.[3][4]
Visible-Light Photoredox Catalysis: Harnessing Light for Novel Reactivity
Photoredox catalysis uses visible light to initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates under exceptionally mild conditions.[5][6][7] Unlike traditional methods that may require harsh reagents or high temperatures, photoredox reactions are often performed at room temperature, showing remarkable tolerance for sensitive functional groups.[8]
This technology is transformative because it provides access to chemical transformations that were previously difficult or impossible.[5][9] In the context of drug discovery, its applications include:
-
Trifluoromethylation and Fluoroalkylation: Introducing fluorine-containing groups to modulate a drug candidate's metabolic stability and lipophilicity.[6]
-
Decarboxylative Cross-Couplings: Using readily available carboxylic acids as stable precursors for radical generation.
-
Accessing Open-Shell Intermediates: Forming radical cations and anions from simple starting materials to engage in a wide variety of bond-forming events.[5]
The workflow typically involves a photocatalyst (e.g., an iridium or ruthenium complex) that absorbs light from an LED source, enters an excited state, and then engages in an electron transfer with the substrate to initiate the catalytic cycle.[6][7]
Flow Chemistry: Precision, Safety, and Scalability
Flow chemistry, or continuous manufacturing, involves performing reactions in a continuously flowing stream through a network of tubes or microreactors.[10][11] This paradigm offers significant advantages over traditional batch processing, particularly in a pharmaceutical setting.[12][13][14]
-
Enhanced Safety: Small reactor volumes minimize the risk associated with highly exothermic or hazardous reactions.[12][13]
-
Precise Control: Superior heat and mass transfer allow for tight control over reaction parameters like temperature, pressure, and residence time, leading to higher yields and purities.[10][11]
-
Rapid Optimization & Scalability: Reaction conditions can be screened and optimized quickly by simply adjusting flow rates. Scaling up production is more straightforward than in batch processes.[10][13]
Flow chemistry is increasingly used for the production of Active Pharmaceutical Ingredients (APIs) and is recommended by regulatory bodies like the FDA for its consistency and control.[12]
Enzymatic Synthesis: The Ultimate in Selectivity
Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations.[15][16] This is particularly crucial for the synthesis of chiral drugs, where only one enantiomer provides the therapeutic effect while the other may be inactive or even harmful.[16][17]
Key advantages include:
-
High Stereoselectivity: Enzymes can generate products with very high enantiomeric excess, often approaching 100%.[15]
-
Mild Reaction Conditions: Most enzymatic reactions occur in aqueous media at or near room temperature, reducing energy consumption and waste.[15][16]
-
Novel Transformations: Enzymes can catalyze complex reactions that are challenging to achieve with traditional chemical methods.[15]
Modern techniques like directed evolution allow scientists to engineer enzymes for specific substrates and improved stability, making biocatalysis an increasingly viable and powerful tool for pharmaceutical manufacturing.[18]
Click Chemistry: Robust Connections for Bioconjugation
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and highly specific, with the most prominent example being the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[19][20] These reactions are bio-orthogonal, meaning they do not interfere with biological processes, making them ideal for connecting molecules in complex biological environments.[20]
In therapeutic development, click chemistry is indispensable for:
-
Antibody-Drug Conjugates (ADCs): Attaching a potent small-molecule drug to a monoclonal antibody, enabling targeted delivery to cancer cells.[][22]
-
PROTACs (Proteolysis Targeting Chimeras): Synthesizing heterobifunctional molecules that recruit a target protein to an E3 ligase for degradation.[23][24]
-
Drug Delivery Systems: Modifying nanoparticles, liposomes, or polymers to improve drug targeting and release.[19][][25]
The modular nature of click chemistry allows for the rapid assembly of these complex therapeutic modalities from smaller, functionalized building blocks.[23]
Detailed Application Protocols
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis
Background and Objective: The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in the pharmaceutical industry, enabling the synthesis of biaryl structures common in many drugs, such as kinase inhibitors.[26][27] This protocol details a robust, general method for coupling an aryl halide with an arylboronic acid in an aqueous medium, which is environmentally friendlier than many organic solvents.[28][29] The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[26][27]
Materials and Reagents:
| Reagent/Material | Purpose | Typical Grade | Supplier Example |
|---|---|---|---|
| Aryl Halide (e.g., 5-Iodovanillin) | Electrophile | >98% | Sigma-Aldrich |
| Arylboronic Acid (e.g., Phenylboronic Acid) | Nucleophile | >97% | Combi-Blocks |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Precursor | 98% | Strem Chemicals |
| Triphenylphosphine (PPh₃) | Ligand | 99% | Acros Organics |
| Potassium Carbonate (K₂CO₃) | Base | Anhydrous, >99% | J.T. Baker |
| Ethanol / Water | Solvent System | 200 Proof / Deionized | Pharmco / Millipore |
| Ethyl Acetate | Extraction Solvent | ACS Grade | Fisher Scientific |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying Agent | ACS Grade | EMD Millipore |
Step-by-Step Experimental Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).
-
Catalyst Preparation: In a separate vial, pre-mix the palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%). Causality Note: The phosphine ligand coordinates to the palladium, forming the active Pd(0) catalyst in situ and preventing palladium black precipitation.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent oxidation of the active Pd(0) catalyst.
-
Solvent Addition: Add a 4:1 mixture of Ethanol:Water (10 mL total) via syringe.
-
Catalyst Addition: Add the catalyst/ligand mixture to the reaction flask.
-
Reaction Execution: Heat the reaction mixture to 80 °C and stir vigorously. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: After the reaction is complete (as judged by consumption of the starting aryl halide), cool the mixture to room temperature. Dilute with 30 mL of ethyl acetate and transfer to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 20 mL of water and 20 mL of brine.[30] Dry the organic layer over anhydrous sodium sulfate.[29]
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.
Troubleshooting Guide:
| Issue | Probable Cause | Recommended Solution |
|---|---|---|
| Low or No Conversion | Inactive Catalyst | Ensure the reaction was properly purged with inert gas. Use fresh, high-quality palladium precursor and ligand. |
| Formation of Homocoupled Boronic Acid | Excess Oxygen / High Temperature | De-gas the solvent mixture thoroughly before addition. Reduce reaction temperature slightly. |
| Decomposition of Product | Prolonged Heating / Strong Base | Monitor the reaction closely and stop it upon completion. Consider using a milder base like K₃PO₄. |
Protocol 2: Synthesis of a PROTAC using Click Chemistry
Background and Objective: Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI).[23][31] They consist of a ligand for the POI and a ligand for an E3 ligase, joined by a flexible linker.[23][32] Click chemistry is an ideal method for conjugating these two components in the final step of the synthesis due to its high efficiency and orthogonality.[23][24] This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the final PROTAC molecule.
Materials and Reagents:
| Reagent/Material | Purpose | Typical Grade | Supplier Example |
|---|---|---|---|
| POI Ligand-Alkyne | PROTAC Component 1 | >95% (purified) | Custom Synthesis |
| E3 Ligase Ligand-Azide | PROTAC Component 2 | >95% (purified) | Custom Synthesis |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | Catalyst Precursor | >98% | Sigma-Aldrich |
| Sodium Ascorbate | Reducing Agent | >99% | Acros Organics |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | Ligand | >95% | Click Chemistry Tools |
| Dimethyl Sulfoxide (DMSO) / Water | Solvent System | Anhydrous / HPLC Grade | Fisher Scientific |
Step-by-Step Experimental Procedure:
-
Component Preparation: Dissolve the POI Ligand-Alkyne (1.0 mmol, 1.0 eq) in 5 mL of DMSO. In a separate vial, dissolve the E3 Ligase Ligand-Azide (1.05 mmol, 1.05 eq) in 5 mL of a 1:1 DMSO/Water mixture.
-
Catalyst Solution Preparation: Prepare a fresh stock solution of the catalyst premix. In a microcentrifuge tube, dissolve Copper(II) Sulfate (0.1 mmol, 10 mol%) and THPTA (0.12 mmol, 12 mol%) in 1 mL of water. Causality Note: THPTA is a water-soluble ligand that stabilizes the active Cu(I) oxidation state and prevents catalyst disproportionation, improving reaction efficiency.
-
Reducing Agent Solution: Prepare a fresh stock solution of Sodium Ascorbate (0.3 mmol, 30 mol%) in 1 mL of water. Causality Note: Sodium ascorbate reduces the Cu(II) precursor to the catalytically active Cu(I) species.
-
Reaction Assembly: In a 25 mL flask, combine the solution of the POI Ligand-Alkyne and the E3 Ligase Ligand-Azide.
-
Reaction Initiation: To the stirred mixture, add the catalyst solution followed by the sodium ascorbate solution. A slight color change may be observed.
-
Reaction Execution: Stir the reaction at room temperature. The reaction is typically very fast and often complete within 1-4 hours. Monitor progress by LC-MS, looking for the disappearance of starting materials and the appearance of the product mass.
-
Work-up: Once the reaction is complete, dilute the mixture with 50 mL of water. If the product precipitates, it can be collected by vacuum filtration. If it remains in solution, extract with ethyl acetate (3 x 30 mL).
-
Purification: The crude product is typically purified using reverse-phase preparative HPLC to yield the final, high-purity PROTAC molecule.
Integrated Workflow and Data Visualization
The modern synthetic technologies described are not used in isolation. They form an integrated toolkit that can be deployed strategically throughout the drug discovery pipeline, from hit-to-lead to lead optimization.
dot
Sources
- 1. The emergence of the C–H functionalization strategy in medicinal chemistry and drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. C-H Activation and Functionalization | PPTX [slideshare.net]
- 3. C-H Functionalization | Ellman Laboratory [ellman.chem.yale.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Dawn of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. asset.library.wisc.edu [asset.library.wisc.edu]
- 10. syrris.com [syrris.com]
- 11. helgroup.com [helgroup.com]
- 12. contractpharma.com [contractpharma.com]
- 13. Continuous API manufacturing: flow chemistry and the pharmaceutical sector - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 14. asynt.com [asynt.com]
- 15. pharmasalmanac.com [pharmasalmanac.com]
- 16. jocpr.com [jocpr.com]
- 17. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. rroij.com [rroij.com]
- 20. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. rose-hulman.edu [rose-hulman.edu]
- 29. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 30. home.sandiego.edu [home.sandiego.edu]
- 31. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]
- 32. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-hydroxychroman-4-one
Welcome to the technical support center for the synthesis of 7-hydroxychroman-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, thereby improving yield and purity. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Troubleshooting Guide
This section addresses specific problems that can arise during the synthesis of 7-hydroxychroman-4-one, offering step-by-step solutions to get your experiment back on track.
Problem 1: Low or No Yield of the Final Product
Question: I performed the two-step synthesis of 7-hydroxychroman-4-one starting from resorcinol and 3-chloropropionic acid, but I obtained a very low yield, or in the worst case, none of the desired product. What could have gone wrong?
Answer: A low or negligible yield in this synthesis can be attributed to several factors, primarily related to the two key stages: the initial Friedel-Crafts acylation and the subsequent intramolecular cyclization.
dot
Caption: Troubleshooting workflow for low yield synthesis.
Detailed Breakdown and Solutions:
-
Friedel-Crafts Acylation (Step 1):
-
Catalyst Activity: The most common catalyst for this step is a strong acid like trifluoromethanesulfonic acid (CF₃SO₃H).[1][2] Ensure that the acid used is fresh and has not been contaminated with water, as this will significantly reduce its catalytic activity.
-
Reaction Temperature: The reaction is typically heated to around 80°C.[1][2] A lower temperature may result in an incomplete reaction, while a significantly higher temperature can lead to side product formation and decomposition.
-
Purity of Reactants: The purity of resorcinol and 3-chloropropionic acid is crucial. Impurities can interfere with the reaction. It is advisable to use high-purity starting materials.
-
-
Intramolecular Cyclization (Step 2):
-
Base Concentration and Stoichiometry: The cyclization is generally carried out using a solution of sodium hydroxide (NaOH).[1][2] The concentration (typically around 2M) and the amount of base are critical. An insufficient amount of base will lead to incomplete cyclization.
-
Temperature Control: The cyclization is often initiated at a low temperature (e.g., 5°C) and then allowed to warm to room temperature.[2] This controlled temperature profile helps to minimize side reactions.
-
pH Adjustment: After the cyclization, the reaction mixture is acidified to precipitate the product.[2] If the pH is not sufficiently lowered (to around pH 2), the product, being a phenol, will remain deprotonated and soluble in the aqueous phase as its phenoxide salt.
-
-
Workup and Purification:
-
Extraction: Inefficient extraction of the intermediate or the final product can lead to significant losses. Ensure the use of an appropriate organic solvent (e.g., chloroform or ethyl acetate) and perform multiple extractions to maximize recovery.[1][2]
-
Recrystallization: While recrystallization is excellent for purification, it can also be a source of yield loss. Use a minimal amount of a suitable hot solvent and allow for slow cooling to maximize crystal formation and recovery.
-
Problem 2: Formation of a Dark, Tarry Substance
Question: During my synthesis, the reaction mixture turned into a dark, intractable tar, making product isolation impossible. What causes this and how can I prevent it?
Answer: The formation of a dark, tarry substance is a common issue in reactions involving phenols and strong acids, often due to polymerization or decomposition.
Potential Causes and Preventive Measures:
| Cause | Explanation | Prevention Strategy |
| Overheating | Excessive heat during the Friedel-Crafts acylation step can lead to the decomposition of resorcinol and subsequent polymerization. | Maintain a stable reaction temperature, ideally around 80°C, using a controlled heating source like an oil bath.[1][2] |
| Air Oxidation | Phenols are susceptible to oxidation, which can be accelerated at higher temperatures and in the presence of acid, leading to colored byproducts. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. |
| Incorrect Stoichiometry | A significant excess of the acid catalyst or 3-chloropropionic acid can promote side reactions. | Use the recommended stoichiometry of reactants and catalyst. |
Problem 3: The Final Product is Impure
Question: I have managed to synthesize 7-hydroxychroman-4-one, but my NMR and TLC analysis show significant impurities. How can I improve the purity of my product?
Answer: Achieving high purity is critical, especially for applications in drug development. Impurities can arise from unreacted starting materials, intermediates, or side products.
Purification Strategies:
-
Thorough Extraction and Washing:
-
Recrystallization:
-
This is the most effective method for purifying the final product.
-
Experiment with different solvent systems to find the one that gives the best crystal quality and yield. Common solvents include ethanol-water mixtures or ethyl acetate-hexane.
-
-
Column Chromatography:
-
If recrystallization fails to remove certain impurities, column chromatography is a viable option.
-
A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) can effectively separate the desired product from closely related impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of 7-hydroxychroman-4-one?
A1: The synthesis is a two-step process. The first step is a Friedel-Crafts acylation of resorcinol with 3-chloropropionic acid, catalyzed by a strong acid. The second step is an intramolecular Williamson ether synthesis (cyclization) under basic conditions.
dot
Caption: General two-step synthesis of 7-hydroxychroman-4-one.
Q2: Can I use 3-bromopropionic acid instead of 3-chloropropionic acid?
A2: Yes, 3-bromopropionic acid can be used and is sometimes preferred.[1] Bromide is a better leaving group than chloride, which can facilitate the final intramolecular cyclization step. However, 3-bromopropionic acid is generally more expensive.
Q3: Are there alternative catalysts for the Friedel-Crafts acylation step?
A3: While trifluoromethanesulfonic acid is highly effective, other strong Lewis or Brønsted acids can be used, such as polyphosphoric acid (PPA) or aluminum chloride (AlCl₃). However, these may require different reaction conditions and can sometimes lead to lower yields or more side products. For many chromone syntheses, a variety of acid catalysts have been explored.[3]
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is an excellent technique to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product. A suitable eluent system would be a mixture of hexane and ethyl acetate.
Q5: What are the key safety precautions for this synthesis?
A5:
-
Trifluoromethanesulfonic acid is a very strong and corrosive acid. Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Sodium hydroxide is a corrosive base. Avoid contact with skin and eyes.
-
Organic solvents like chloroform and ethyl acetate are flammable and should be handled in a well-ventilated area, away from ignition sources.
Experimental Protocols
Synthesis of 2',4'-dihydroxy-3-chloropropiophenone (Intermediate)
-
To a stirred mixture of resorcinol (e.g., 20.0 g, 0.182 mol) and 3-chloropropionic acid (e.g., 20.0 g, 0.184 mol), add trifluoromethanesulfonic acid (e.g., 100 g, 0.67 mol) at room temperature.[2]
-
Heat the mixture to 80°C for 30 minutes.[2]
-
Cool the reaction mixture to room temperature over 15 minutes.[2]
-
Pour the solution into chloroform (e.g., 400 mL) and then slowly add this to water (e.g., 400 mL).[2]
-
Separate the layers and extract the aqueous phase with additional chloroform (e.g., 2 x 200 mL).[2]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.
Synthesis of 7-hydroxychroman-4-one (Final Product)
-
Add the crude 2',4'-dihydroxy-3-chloropropiophenone (e.g., 24.1 g, 0.12 mol) to a stirred solution of 2M NaOH (e.g., 1.0 L) at 5°C.[2]
-
Allow the solution to warm to room temperature and stir for 2 hours.[2]
-
Re-cool the reaction mixture to 5°C and adjust the pH to 2 using 6M H₂SO₄.[2]
-
Extract the mixture with ethyl acetate (e.g., 3 x 200 mL).[2]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.[2]
-
Concentrate the filtrate under vacuum to obtain the crude product as a solid.[2]
-
Purify the crude product by recrystallization.
References
- Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI.
- Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. ScienceDirect.
- A short synthesis of 7-amino alkoxy homoisoflavonoides. RSC Publishing.
- Alternative two steps route to the synthesis of 7-hydroxychroman-4-one. ResearchGate.
- Recent advances in the synthesis of 4H-chromen-4-ones (2012–2021). ScienceDirect.
- Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PMC - NIH.
- SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. IJRPC.
- Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents. PubMed.
- Synthesis of linear hetarenochromones based on 7-hydroxy-6-formyl(acetyl)chromones. ResearchGate.
- Synthesis of 7-hydroxychroman-4-one from resorcinol. ResearchGate.
- Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. ACS Publications.
- Synthesis of coumarin derivatives via pechmann condensation and nitration reaction. Jetir.org.
- First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. RSC Publishing.
- Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. SciSpace.
- Chromanone and flavanone synthesis. Organic Chemistry Portal.
- Optimization of reaction condition for synthesizing 7-hydroxy-4-methylcoumarin (1). ResearchGate.
- Reaction pathway for the synthesis of 4-chromanone derivatives (2a–q). ResearchGate.
- US10752571B2 - Method for purification of 4-hydroxyacetophenone. Google Patents.
- A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process. MDPI.
- COMPARATIVE STUDY OF VARIOUS SYNTHESIS METHOD OF 7-HYDROXY-4-METHYL COUMARINSVIA PECHMANN REACTION. Open Academic Journals Index.
- Facile and regioselective synthesis of 4´, 7-dihydroxy-4-phenyl- chroman-2-ones. Semantic Scholar.
- Development of an Immunoaffinity Method for Purification of Streptokinase. PMC - NIH.
- Synthesis of 7-hydroxy-4-methylcoumarin via the Pechmann reaction with PVP-supported phosphotungstic acid catalyst. ResearchGate.
Sources
Technical Support Center: Troubleshooting Intramolecular Cyclization of Propiophenone Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the intramolecular cyclization of propiophenone derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and field-proven solutions for common challenges encountered during the synthesis of cyclic ketones, such as indanones, from propiophenone precursors. The question-and-answer format below directly addresses specific experimental issues, offering insights into their underlying causes and providing robust protocols for remediation.
General Reaction Overview
The intramolecular cyclization of propiophenone derivatives is a cornerstone reaction for the synthesis of five-membered ring systems fused to an aromatic core, most notably indanones.[1][2] This transformation is typically achieved via an electrophilic aromatic substitution, commonly a Friedel-Crafts acylation, catalyzed by a Brønsted or Lewis acid.[3][4][5] The general mechanism involves the activation of the ketone's carbonyl group by the acid catalyst, followed by the cyclization of the resulting electrophile onto the aromatic ring.
Below is a generalized workflow for this critical transformation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: My reaction shows very low or no conversion of the starting material. What are the likely causes and how can I fix it?
This is one of the most common issues and can stem from several factors, from reagent quality to reaction conditions.
Plausible Causes & Solutions
-
Inactive Catalyst: Lewis acids like AlCl₃ are notoriously moisture-sensitive. Improper handling or storage can lead to hydrolysis and complete loss of activity. Brønsted acids like polyphosphoric acid (PPA) can also vary in their P₂O₅ content, which is crucial for their catalytic power.[1]
-
Diagnostic Step: Use a fresh, unopened bottle of the Lewis acid or a newly prepared batch of PPA. Ensure all glassware is rigorously oven- or flame-dried and the reaction is run under a dry, inert atmosphere (N₂ or Ar).[6][7]
-
Recommended Solution: Switch to a different, potentially more robust catalyst. The choice of catalyst can significantly impact yield.[7][8]
-
-
Insufficient Activation of the Aromatic Ring: The Friedel-Crafts reaction fails on strongly deactivated aromatic rings (e.g., those with -NO₂, -CF₃, or -SO₃H substituents).[3][9]
-
Diagnostic Step: Review the electronic properties of the substituents on your propiophenone derivative.
-
Recommended Solution: If your substrate is deactivated, you may need to use a more powerful acid system (e.g., a superacid like HF·SbF₅) or consider an alternative synthetic route that does not rely on Friedel-Crafts chemistry.[10]
-
-
Inappropriate Reaction Temperature: Some cyclizations require significant thermal energy to overcome the activation barrier, while others may decompose at elevated temperatures.
-
Diagnostic Step: Run small-scale parallel reactions at different temperatures (e.g., 0 °C, room temperature, 50 °C, and reflux) and monitor by TLC.
-
Recommended Solution: If no reaction occurs at lower temperatures, gradually increase the heat. If you suspect decomposition, run the reaction at a lower temperature for a longer duration.
-
Protocol: Catalyst Screening for Improved Conversion
If your standard conditions fail, a systematic screening of acid catalysts is a logical next step.
| Catalyst Type | Example Catalyst | Typical Loading (mol equiv.) | Common Solvents | Key Considerations |
| Lewis Acid | AlCl₃ | 1.1 - 2.0 | CH₂Cl₂, CS₂, Nitrobenzene | Highly reactive but requires strictly anhydrous conditions. Can promote side reactions.[3] |
| FeCl₃ | 1.1 - 1.5 | CH₂Cl₂ | Milder than AlCl₃, sometimes offering better selectivity. | |
| BF₃·OEt₂ | 1.1 - 3.0 | CH₂Cl₂, Ether | Easier to handle than AlCl₃, but may require higher temperatures. | |
| SnCl₄ | 1.1 - 1.5 | CH₂Cl₂ | A mild Lewis acid useful for sensitive substrates.[11] | |
| Brønsted Acid | H₂SO₄ (conc.) | Solvent or co-solvent | None | Strong, but can cause charring or sulfonation.[10] |
| PPA (Polyphosphoric Acid) | Solvent | None | Excellent dehydrating agent, good for forming indanones from arylpropionic acids.[1] | |
| TfOH (Triflic Acid) | 0.1 - 1.1 | CH₂Cl₂ | A very strong Brønsted acid that can be used in catalytic amounts. |
Question 2: My reaction is messy, producing multiple products. How can I improve the selectivity for the desired intramolecular product?
Poor selectivity is often a battle between intramolecular (desired) and intermolecular (undesired) pathways.
Plausible Causes & Solutions
-
Intermolecular Reactions: At high concentrations, molecules are more likely to react with each other than with themselves, leading to polymers or dimeric products.
-
Scientific Rationale: The rate of an intramolecular reaction is concentration-independent, while the rate of an intermolecular reaction is concentration-dependent (typically second-order). Therefore, lowering the concentration disproportionately slows the undesired intermolecular pathway.
-
Recommended Solution: Employ high-dilution conditions. This is achieved by adding the substrate solution very slowly (e.g., via a syringe pump over several hours) to a larger volume of the solvent containing the catalyst.[7]
-
-
Carbocation Rearrangements: If the reaction proceeds through a carbocation intermediate (common in Friedel-Crafts reactions), it may rearrange to a more stable carbocation before cyclization, leading to an isomeric product.[3][9] This is less of an issue with Friedel-Crafts acylation where the acylium ion is resonance-stabilized and does not rearrange.[4]
-
Diagnostic Step: Carefully characterize the major byproduct by NMR and MS to determine if its structure is consistent with a rearrangement.
-
Recommended Solution: Use reaction conditions that avoid the formation of a free carbocation. Friedel-Crafts acylation is generally preferred over alkylation for this reason.[4]
-
-
Formation of Regioisomers: If the aromatic ring has multiple possible sites for electrophilic attack, a mixture of regioisomers can be formed.
-
Diagnostic Step: Analyze the crude product mixture by ¹H NMR or GC-MS to identify and quantify the different isomers.
-
Recommended Solution: The regioselectivity can sometimes be controlled by the choice of catalyst and temperature. Bulky Lewis acids may favor attack at the less sterically hindered position. The P₂O₅ content in PPA has been shown to switch the regioselectivity in some indanone syntheses.[1]
-
Question 3: My reaction starts but then stalls before completion. What's happening?
A stalled reaction often points to catalyst deactivation or an unfavorable equilibrium.
Plausible Causes & Solutions
-
Catalyst Deactivation: The catalyst can be consumed by impurities (especially water) in the starting material or solvent.[12] Additionally, the product itself, an aryl ketone, is a Lewis base and can coordinate to the Lewis acid catalyst, effectively inhibiting it.
-
Scientific Rationale: In Friedel-Crafts acylations, the product ketone forms a complex with the Lewis acid (e.g., AlCl₃). This complex is typically more stable than the acyl chloride-AlCl₃ complex, meaning that more than one equivalent of the catalyst is required for the reaction to go to completion.[4]
-
Recommended Solution: Ensure all reagents and solvents are rigorously purified and dried. For Lewis acid-catalyzed reactions, use a stoichiometric amount (or even a slight excess) of the catalyst rather than a sub-stoichiometric amount.
-
-
Reversible Reaction: The cyclization may be reversible, reaching an equilibrium that favors the starting material under the current conditions.
-
Diagnostic Step: If possible, take a sample of the purified product and subject it to the reaction conditions. If the starting material is reformed, the reaction is reversible.
-
Recommended Solution: Try to shift the equilibrium towards the product. For reactions that produce water as a byproduct (e.g., cyclization of arylpropionic acids), using a dehydrating agent or a Dean-Stark trap to remove water can drive the reaction to completion.[8]
-
Protocol: Standard Anhydrous Reaction Setup
To minimize catalyst deactivation by water, a meticulous experimental setup is crucial.
-
Glassware Preparation: Oven-dry all glassware (reaction flask, dropping funnel, condenser) at >120 °C for at least 4 hours. Assemble the glassware while hot and allow it to cool to room temperature under a steady stream of dry nitrogen or argon.
-
Reagent Handling: Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle stored over molecular sieves. Transfer liquids using dry syringes or cannulas. Handle solid Lewis acids like AlCl₃ in a glovebox or under a positive pressure of inert gas.
-
Reaction Execution: Maintain a positive pressure of inert gas throughout the entire reaction, from reagent addition to quenching. Use septa to seal openings and perform all transfers via syringe.
References
- Nazarov cycliz
- The intramolecular reaction of acetophenone N-tosylhydrazone and vinyl: Brønsted acid-promoted cationic cyclization toward polysubstituted indenes.
- EAS Reactions (3)
- Propiophenone derivatives and process for preparing the same.
- The intramolecular reaction of acetophenone N-tosylhydrazone and vinyl: Brønsted acid-promoted cationic cyclization toward polysubstituted indenes.PubMed. [Link]
- Intramolecular Cyclization Side Reactions.
- Intramolecular cyclization: Significance and symbolism.Labiotech.eu. [Link]
- How To: Troubleshoot a Reaction.University of Rochester, Department of Chemistry. [Link]
- Nazarov Cycliz
- Master Organic Reactions | Step-by-Step Problem Solving Guide.YouTube. [Link]
- Friedel-Crafts Acylation with Practice Problems.Chemistry Steps. [Link]
- Synthesis of indenones.Organic Chemistry Portal. [Link]
- Common Blind Spot: Intramolecular Reactions.Master Organic Chemistry. [Link]
- Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides.PMC - NIH. [Link]
- Base-Catalyzed Synthesis of Flavones via Thiol-Assisted Sequential Demethylation/Cyclization of 1-(2-Methoxyphenyl)prop-2-yn-1-ones.
- Intramolecular cyclization of N-allyl propiolamides: a facile synthetic route to highly substituted γ-lactams (a review).RSC Publishing. [Link]
- Intramolecular Cyclization of a Delta Hydroxy Acid to Delta Lactone.YouTube. [Link]
- III. Intramolecular Addition (Cyclization) Reactions.Chemistry LibreTexts. [Link]
- Base-Catalyzed Synthesis of Flavones via Thiol-Assisted Sequential Demethylation/Cyclization of 1-(2-methoxyphenyl)prop-2-yn-1-ones.Beilstein Archives. [Link]
- The Nazarov Cycliz
- 15.
- Reactions and Mechanisms.Master Organic Chemistry. [Link]
- Chapter 1: The Nazarov Cyclization.ScholarSpace - University of Hawaii. [Link]
- Intramolecular Friedel-Crafts Reactions.Master Organic Chemistry. [Link]
- Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N -Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides.
- Approach to Synthesis Problems.Organic Chemistry: How to.... [Link]
- Base-Catalyzed Synthesis of Flavones via Thiol-Assisted Sequential Demethylation/Cyclization of 1-(2-methoxyphenyl)prop-2-yn-1-o.Beilstein Archives. [Link]
- Applications of Friedel–Crafts reactions in total synthesis of n
- Synthesis of 1-indanones with a broad range of biological activity.Beilstein Journals. [Link]
- New Twists in Nazarov Cycliz
- Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzo
- Indanone synthesis.Organic Chemistry Portal. [Link]
- Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions.MDPI. [Link]
- Non-native Intramolecular Radical Cyclization Catalyzed by a B12-Dependent Enzyme.PMC - NIH. [Link]
- Catalytic aza-Nazarov cyclization reactions to access α-methylene-γ-lactam heterocycles.Beilstein Journals. [Link]
- Computational Study on the Co-Mediated Intramolecular Pauson–Khand Reaction of Fluorinated and Chiral N-Tethered 1,7-Enynes.PMC - NIH. [Link]
Sources
- 1. d-nb.info [d-nb.info]
- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
- 12. How To [chem.rochester.edu]
Technical Support Center: Optimization of Reaction Conditions for Chroman-4-one Synthesis
Welcome to the technical support center for the synthesis of chroman-4-ones. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the synthesis of chroman-4-one derivatives.
Introduction to Chroman-4-one Synthesis
Chroman-4-one is a privileged heterocyclic moiety found in a wide array of natural products and synthetic compounds with significant biological activities.[1] The synthesis of this scaffold is a cornerstone in medicinal chemistry for the development of new therapeutic agents.[1] Common synthetic routes include the intramolecular cyclization of substituted phenols, cascade radical cyclizations, and reductions of the corresponding chromones.[2][3][4] However, optimizing these reactions to achieve high yields and purity can be challenging. This guide provides practical, experience-driven solutions to common experimental hurdles.
Troubleshooting Guide: A-Q&A Approach
This section addresses specific issues you may encounter during the synthesis of chroman-4-ones in a direct question-and-answer format.
Low or No Product Yield
Question 1: My intramolecular cyclization of a β-aryloxypropionic acid to form a chroman-4-one is resulting in a very low yield. What are the likely causes and how can I improve it?
Answer: Low yields in the acid-catalyzed intramolecular Friedel-Crafts acylation of β-aryloxypropionic acids are a frequent challenge. The success of this reaction hinges on the delicate balance of activating the substrate for cyclization without promoting side reactions.
Causality and Solutions:
-
Inadequate Catalyst Strength or Stoichiometry: The Friedel-Crafts acylation requires a strong Lewis acid to generate the acylium ion electrophile for the intramolecular attack on the aromatic ring.[5][6][7] If the catalyst is too weak or used in insufficient amounts, the reaction will not proceed efficiently.
-
Troubleshooting Steps:
-
Catalyst Screening: While polyphosphoric acid (PPA) is commonly used, its high viscosity can pose challenges.[8] Consider screening other strong Lewis acids such as triflic acid, methanesulfonic acid, or Eaton's reagent (P₂O₅ in MsOH).[2][9]
-
Stoichiometry: For catalysts like AlCl₃, a stoichiometric amount is often necessary because the product ketone can form a stable complex with the catalyst, rendering it inactive.[5]
-
-
-
Deactivating Substituents on the Aromatic Ring: Electron-withdrawing groups on the phenol ring deactivate it towards electrophilic aromatic substitution, thereby hindering the cyclization.
-
Troubleshooting Steps:
-
Stronger Catalyst/Harsher Conditions: Employ a more potent Lewis acid or increase the reaction temperature. However, be mindful that this can also lead to decomposition.
-
Protecting Group Strategy: If possible, consider a synthetic route where the deactivating group is introduced after the formation of the chroman-4-one ring.
-
-
-
Side Reactions: The primary competing reaction is often intermolecular polymerization or decomposition of the starting material under the harsh acidic conditions.
-
Troubleshooting Steps:
-
Controlled Addition: Add the β-aryloxypropionic acid slowly to the pre-heated acid catalyst to maintain a low concentration of the starting material and favor the intramolecular reaction.
-
Temperature Optimization: Systematically vary the reaction temperature. Sometimes, a lower temperature for a longer duration can minimize decomposition while still allowing the desired cyclization to occur.
-
-
Formation of Impurities and Side Products
Question 2: I am observing significant side product formation in my base-catalyzed condensation of a 2'-hydroxyacetophenone with an aldehyde. How can I improve the selectivity for the desired chroman-4-one?
Answer: The base-catalyzed condensation reaction is a powerful method, but it can be prone to the formation of chalcones and other aldol condensation byproducts.[10] Achieving high selectivity requires careful control of the reaction parameters.
Causality and Solutions:
-
Uncontrolled Aldol Condensation: The initial aldol addition product can readily dehydrate to form the corresponding 2'-hydroxychalcone. While this is an intermediate in some chroman-4-one syntheses, its formation can sometimes be a terminal side reaction if the subsequent intramolecular Michael addition is slow.
-
Troubleshooting Steps:
-
Base Selection: The choice of base is critical. While strong bases like NaOH or KOH can be effective, they can also promote side reactions. Weaker amine bases like pyrrolidine, piperidine, or diisopropylamine (DIPA) can offer better control.[11] Microwave-assisted synthesis using DIPA in ethanol has been shown to be efficient.[12][13]
-
Temperature Control: Lowering the reaction temperature can favor the initial aldol addition over the subsequent dehydration and other side reactions.
-
-
-
Self-Condensation of the Aldehyde: If the aldehyde possesses α-hydrogens, it can undergo self-condensation under basic conditions, reducing the amount available to react with the 2'-hydroxyacetophenone.[13]
-
Troubleshooting Steps:
-
Order of Addition: Add the aldehyde slowly to the mixture of the 2'-hydroxyacetophenone and the base to maintain a low concentration of the aldehyde and minimize self-condensation.
-
Stoichiometry: Use a slight excess of the 2'-hydroxyacetophenone to ensure the complete consumption of the aldehyde.
-
-
Purification Challenges
Question 3: My crude chroman-4-one product is difficult to purify by column chromatography. Are there alternative purification strategies?
Answer: Purification of chroman-4-ones can indeed be challenging due to their moderate polarity and potential for co-elution with structurally similar impurities.
Causality and Solutions:
-
Similar Polarity of Byproducts: Side products, such as the corresponding chalcone or unreacted starting materials, may have similar polarities to the desired chroman-4-one, making chromatographic separation difficult.
-
Troubleshooting Steps:
-
Recrystallization: If the crude product is a solid, recrystallization is often the most effective method for achieving high purity. Experiment with a range of solvent systems (e.g., ethanol/water, ethyl acetate/heptane).
-
Acid-Base Extraction: If your chroman-4-one is stable to acidic and basic conditions, an aqueous workup with dilute acid and base can help remove acidic or basic impurities.[12][13]
-
Distillation: For thermally stable, low-molecular-weight chroman-4-ones, vacuum distillation can be a viable purification method.[8]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the solvent in optimizing chroman-4-one synthesis?
A1: The solvent plays a crucial role beyond simply dissolving the reactants. It can influence reaction rates, selectivity, and even the reaction mechanism. In enantioselective syntheses, the solvent can significantly impact the stereochemical outcome by affecting the conformation of the catalyst-substrate complex.[14] For instance, in some radical cyclizations, a mixture of solvents like DMSO and water is optimal.[15] It is always advisable to screen a range of solvents with varying polarities and coordinating abilities.
Q2: Are there any "green" or more environmentally benign methods for synthesizing chroman-4-ones?
A2: Yes, there is a growing interest in developing more sustainable synthetic methods. Visible-light-mediated radical cyclizations are a promising green alternative, often proceeding under mild conditions without the need for stoichiometric and often harsh reagents.[16][17] Additionally, the use of microwave irradiation can significantly reduce reaction times and energy consumption.[11][12]
Q3: How can I monitor the progress of my chroman-4-one synthesis?
A3: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring reaction progress. It allows for the rapid visualization of the consumption of starting materials and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) can be employed.
Experimental Protocols and Data
Table 1: Recommended Conditions for Base-Catalyzed Chroman-4-one Synthesis
| Parameter | Recommended Conditions | Rationale |
| Base | Diisopropylamine (DIPA), Pyrrolidine | Weaker amine bases offer better control and minimize side reactions compared to strong inorganic bases.[11] |
| Solvent | Ethanol, Toluene | These solvents have been shown to be effective, particularly in microwave-assisted syntheses.[11] |
| Temperature | 160-170 °C (Microwave) | Higher temperatures under microwave irradiation can significantly accelerate the reaction.[12][13] |
| Reactant Ratio | 1.1 eq. Aldehyde, 1.1 eq. Base | A slight excess of the aldehyde and base ensures efficient conversion of the 2'-hydroxyacetophenone.[12][13] |
Protocol: Microwave-Assisted Synthesis of 2-Alkyl-Substituted Chroman-4-ones[12][13]
-
To a 0.4 M solution of the appropriate 2'-hydroxyacetophenone in ethanol, add the corresponding aldehyde (1.1 equivalents) and diisopropylamine (DIPA) (1.1 equivalents).
-
Heat the reaction mixture using microwave irradiation at 160–170 °C for 1 hour.
-
After cooling, dilute the mixture with dichloromethane (CH₂Cl₂).
-
Wash the organic phase sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and finally brine.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired chroman-4-one.
Visualizing Reaction Mechanisms
Intramolecular Friedel-Crafts Acylation
The intramolecular Friedel-Crafts acylation is a key step in many chroman-4-one syntheses. The following diagram illustrates the general mechanism.
Caption: A systematic workflow for troubleshooting low reaction yields.
References
- Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. (2021).
- Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Deriv
- Current developments in the synthesis of 4-chromanone-derived compounds. (2021). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Current developments in the synthesis of 4-chromanone-derived compounds. (2021). Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/D1OB01352A. [Link]
- Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012).
- Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (n.d.). PMC - NIH. [Link]
- Synthesis of Chromones and Flavones. (n.d.). Organic Chemistry Portal. [Link]
- Chromanone-A Prerogative Therapeutic Scaffold: An Overview. (2021). PMC - PubMed Central. [Link]
- SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. (n.d.). IJRPC. [Link]
- Chromanone and flavanone synthesis. (n.d.). Organic Chemistry Portal. [Link]
- Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction. (2021). RSC Publishing. [Link]
- advances in - heterocyclic chemistry. (n.d.). SciSpace. [Link]
- Catalytic Enantioselective Synthesis of Flavanones and Chromanones. (n.d.).
- Chroman-4-ones and process for preparing same. (n.d.).
- Challenges in the synthesis of chroman‐4‐one derivatives. (n.d.).
- Synthesis of chroman-4-one. (n.d.). PrepChem.com. [Link]
- An efficient synthesis of 4-chromanones. (n.d.).
- Friedel–Crafts reaction. (n.d.). Wikipedia. [Link]
- Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Deriv
- Synthesis of Chroman-4-ones by Reduction of Chromones. (n.d.).
- Intramolecular Friedel-Crafts Reactions. (2018). Master Organic Chemistry. [Link]
- Friedel Crafts Acylation And Alkyl
- Radical cyclization to synthesize chroman‐4‐ones. (n.d.).
- Current developments in the synthesis of 4-chromanone-derived compounds. (n.d.). Semantic Scholar. [Link]
- Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions. (2023). NIH. [Link]
- Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). (n.d.). Study Mind. [Link]
Sources
- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. Friedel–Crafts Acylation [sigmaaldrich.com]
- 8. US4479007A - Chroman-4-ones and process for preparing same - Google Patents [patents.google.com]
- 9. ijrpc.com [ijrpc.com]
- 10. researchgate.net [researchgate.net]
- 11. Making sure you're not a bot! [gupea.ub.gu.se]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05914A [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Purification of 8-Hydroxychroman-4-one
Welcome to the Technical Support Center for the purification of 8-hydroxychroman-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of this valuable synthetic intermediate. As a phenolic compound, this compound presents a unique set of purification hurdles that require careful consideration of experimental parameters to achieve high purity and yield.
Part 1: Understanding the Challenges
The primary challenges in purifying this compound stem from its chemical structure: a polar phenolic hydroxyl group and a ketone functionality within a heterocyclic system. These features can lead to issues such as peak tailing in chromatography, difficulty in crystallization, and potential for degradation. A thorough understanding of the synthesis of this compound is crucial for anticipating potential impurities. A common synthetic route involves the reaction of a catechol derivative with a suitable three-carbon synthon, followed by cyclization.
Diagram: Potential Impurities in this compound Synthesis
Caption: Common impurities in this compound synthesis.
Part 2: Troubleshooting Guide & FAQs
This section is formatted as a series of questions and answers to directly address common problems encountered during the purification of this compound.
Chromatography Troubleshooting
Question 1: My this compound is streaking badly on the silica gel TLC plate and column. How can I improve the separation?
Answer: Peak tailing is a frequent issue with phenolic compounds on silica gel due to the interaction between the acidic phenolic hydroxyl group and the silanol groups (Si-OH) on the silica surface. This leads to slow and uneven elution. Here are several effective strategies to mitigate this:
-
Mobile Phase Modification: The most common and effective solution is to add a small amount of a polar acidic modifier to your eluent. Acetic acid or formic acid (typically 0.1-1%) will protonate the silanol groups, reducing their interaction with your phenolic compound.[1]
-
Alternative Solvent Systems: If you are using a standard hexane/ethyl acetate system, consider switching to a different solvent mixture. Dichloromethane/methanol can be more effective for polar compounds. For aromatic compounds, incorporating toluene into your eluent system (e.g., 10% ethyl acetate in toluene) can sometimes dramatically improve separation.
-
Change of Stationary Phase: If modifying the mobile phase is insufficient, consider an alternative stationary phase:
-
Neutral or Basic Alumina: Alumina can be a good alternative for purifying acid-sensitive or basic compounds, and its different surface chemistry can prevent tailing.
-
Reverse-Phase Silica (C18): For highly polar compounds, reverse-phase chromatography using a water/acetonitrile or water/methanol gradient is an excellent option.
-
Question 2: I'm having trouble separating this compound from a very similar impurity. How can I optimize my flash chromatography method?
Answer: Achieving good separation between closely related compounds requires careful optimization of your chromatographic conditions.
-
TLC Optimization: The key to a successful flash column is a well-optimized TLC. Aim for a solvent system that gives your target compound an Rf value between 0.25 and 0.35.[2] This provides a good balance between separation and elution time. The separation between your product and the impurity should be at least 0.2 Rf units.
-
Solvent System Selection: Experiment with different solvent systems to exploit subtle differences in the polarity and functionality of your compounds. A good starting point for chromanones is a gradient of ethyl acetate in hexane.[3] For more polar compounds, a dichloromethane/methanol system can be effective.[4]
-
Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased during the column run, is often more effective than an isocratic (constant solvent composition) elution for separating complex mixtures.
Table 1: Recommended Starting Solvent Systems for Flash Chromatography of this compound
| Polarity of Compound | Recommended Solvent System | Notes |
| Moderately Polar | Ethyl Acetate/Hexane | The standard for many organic compounds. Start with a low percentage of ethyl acetate and gradually increase. |
| Polar | Dichloromethane/Methanol | Effective for more polar compounds. Use a small percentage of methanol (1-10%). |
| Very Polar | Acetonitrile/Water or Methanol/Water (Reverse Phase) | For compounds that are difficult to elute from silica gel. |
Diagram: Workflow for Troubleshooting Flash Chromatography
Caption: A logical workflow for troubleshooting flash chromatography.
Crystallization Troubleshooting
Question 3: I've purified my this compound by column chromatography, but it's an oil. How can I get it to crystallize?
Answer: Obtaining a crystalline solid from an oil can be challenging, but several techniques can be employed.
-
Solvent Selection: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5] For chromanone derivatives, recrystallization from hexane or methanol has been reported to be effective.[3][4]
-
Inducing Crystallization: If crystals do not form spontaneously upon cooling, you can try the following:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystalline material, add a single seed crystal to the cooled, supersaturated solution.
-
Reducing Solvent Volume: If you have used too much solvent, carefully evaporate some of it to increase the concentration of your compound.
-
Question 4: I'm performing a recrystallization, but my yield is very low. What can I do to improve it?
Answer: Low recovery is a common issue in recrystallization. Here are some tips to maximize your yield:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve your compound. Adding too much solvent will keep more of your product in solution upon cooling.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals.
-
Washing with Cold Solvent: When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving your product.
Diagram: Decision Tree for Purification Strategy
Caption: Decision tree for selecting a purification strategy.
Part 3: Experimental Protocols
Protocol 1: Flash Column Chromatography of this compound
-
TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is 20-30% ethyl acetate in hexane. Add 0.5% acetic acid to the eluent to prevent tailing. Aim for an Rf of ~0.3 for the this compound.
-
Column Packing: Dry pack a flash column with silica gel (230-400 mesh). The amount of silica should be 50-100 times the weight of your crude material.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble compounds, perform a dry load by adsorbing the compound onto a small amount of silica gel.
-
Elution: Run the column with your chosen solvent system. If using a gradient, start with a lower polarity and gradually increase it.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Protocol 2: Recrystallization of this compound
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your purified compound in various solvents (e.g., hexane, ethyl acetate, methanol, toluene, water) at room temperature and upon heating. A good solvent will show low solubility at room temperature and high solubility when hot. A mixture of solvents, such as ethyl acetate/hexane, can also be effective.
-
Dissolution: Place the crude or column-purified solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Part 4: Stability and Handling
Question 5: Is this compound sensitive to air or light? How should I store it?
Answer: Phenolic compounds can be susceptible to oxidation, which can lead to coloration of the sample. While specific stability data for this compound is not extensively published, it is good practice to handle it with care.
-
Storage: Store the purified compound in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and protected from light.[6] Refrigeration is also recommended for long-term storage.
-
Handling: During purification, try to minimize exposure to air and strong light, especially when the compound is in solution and heated.
By following the guidelines and troubleshooting tips outlined in this technical support center, researchers can effectively overcome the challenges associated with the purification of this compound, leading to a high-purity product suitable for further research and development.
References
- Levai, A., & Schag, J. B. (1979). A Simple Synthesis of 3-Benzylidenechromanones. Pharmazie, 34(12), 749.
- MySkinRecipes. (n.d.). This compound.
- MDPI. (n.d.). 3-(3,4-Dihydroxyphenyl)-8-hydroxy-2H-chromen-2-one.
- Chem 355 Jasperse RECRYSTALLIZATION. (n.d.).
- ChemTalk. (n.d.). Lab Procedure: Recrystallization.
- University of Rochester Department of Chemistry. (n.d.). Recrystallization.
- University of Rochester Department of Chemistry. (n.d.). Solvent Systems For Flash Column Chromatography.
- University of Pittsburgh Department of Chemistry. (n.d.). Flash Chromatography.
- Silva, V. L. M., et al. (2025).
- Hu, T., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 6899-6911.
- Biotage. (2023, February 10). Successful Flash Chromatography.
- Sorbent Technologies, Inc. (n.d.). Flash Chromatography Basics.
- Bracca, A. B. J., et al. (2021). First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. RSC Advances, 11(34), 20845-20854.
- Jung, M. E., & Lazarova, T. I. (1997). A New Synthesis of 4-Chromanones. The Journal of Organic Chemistry, 62(6), 1553-1555.
- Biotage. (2023, February 10). Determining solvent strength in flash column chromatography.
- Szafraniec-Gorol, G., et al. (2018). Crystal structures of (E)-3-(4-hydroxybenzylidene)chroman-4-one and (E)-3-(3-hydroxybenzylidene)-2-phenylchroman-4-one.
- ResearchGate. (n.d.). Synthesis of 3-(3,4-dihydroxyphenyl)-8-hydroxy-2H-chromen-2-one (3).
- Ewies, F. F., et al. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085.
Sources
- 1. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 2. Chromatography [chem.rochester.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Crystal structures of (E)-3-(4-hydroxybenzylidene)chroman-4-one and (E)-3-(3-hydroxybenzylidene)-2-phenylchroman-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
avoiding byproduct formation in 8-hydroxychroman-4-one synthesis
Welcome to the technical support center for chroman-4-one synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the synthesis of 8-hydroxychroman-4-one. We will move beyond simple protocols to explore the mechanistic underpinnings of common issues, providing you with the expert insights needed to troubleshoot and optimize your reactions effectively.
Part 1: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. Each question is structured to identify a problem, explain the root chemical cause, and provide a detailed, actionable solution.
Question 1: My Fries rearrangement of catechol monoacetate is producing a significant amount of the undesired 6-hydroxy-isomer alongside my target 8-hydroxy-isomer. How can I improve the ortho-selectivity?
Root Cause Analysis:
This is a classic issue of regioselectivity governed by thermodynamic versus kinetic control in the Fries rearrangement.[1] The reaction proceeds via an acylium ion intermediate that can attack the aromatic ring at either the ortho or para position relative to the ester group.
-
Para-Substitution (Kinetic Product): The attack at the para-position (leading to the 6-hydroxy isomer after cyclization) is sterically less hindered and thus kinetically favored, especially at lower temperatures.
-
Ortho-Substitution (Thermodynamic Product): At higher temperatures, the reaction becomes reversible. The ortho-substituted intermediate can form a stable six-membered bidentate complex with the Lewis acid catalyst (e.g., AlCl₃).[2] This complex is the most thermodynamically stable species, and given enough energy (heat), the equilibrium will shift to favor its formation, ultimately leading to the desired this compound precursor.[2][3]
Solution & Optimization Protocol:
To favor the thermodynamic ortho product, you must adjust the reaction conditions to allow the system to reach equilibrium.
Key Parameter Adjustments:
| Parameter | Condition for ortho-selectivity (Desired) | Condition for para-selectivity (Byproduct) | Rationale |
| Temperature | High (e.g., >120 °C) | Low (e.g., <60 °C) | Provides energy to overcome the kinetic barrier and favors the more stable thermodynamic product.[1] |
| Solvent | Non-polar (e.g., nitrobenzene, or solvent-free) | Polar (e.g., CS₂) | Non-polar solvents favor the intramolecular rearrangement and the formation of the ortho-chelate.[1][3] |
| Lewis Acid | Stoichiometric excess (e.g., >2 eq.) | Catalytic amount | Ensures complete complexation with both carbonyl and hydroxyl groups to facilitate rearrangement.[4] |
Optimized Protocol for Ortho-Selective Fries Rearrangement:
-
Setup: In a flame-dried, three-neck flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add the catechol-derived ester (1.0 eq.).
-
Solvent/Catalyst: If using a solvent, add dry nitrobenzene. Cautiously add anhydrous aluminum chloride (AlCl₃, 2.5 eq.) in portions while cooling the flask in an ice bath.
-
Reaction: Once the addition is complete, slowly heat the reaction mixture to 140-160 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the mixture to room temperature and then carefully pour it onto crushed ice containing concentrated HCl. This will hydrolyze the aluminum complexes.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: The resulting crude hydroxyacetophenone intermediate should be purified by column chromatography before proceeding to the cyclization step.
Question 2: I'm attempting a direct Friedel-Crafts acylation on catechol with 3-chloropropionyl chloride, but the reaction is messy, with low yields and significant charring. What is happening?
Root Cause Analysis:
Catechol (1,2-dihydroxybenzene) is a highly activated aromatic ring that is extremely sensitive to the harsh conditions of a standard Friedel-Crafts acylation. Several competing reactions occur:
-
O-Acylation: The hydroxyl groups are excellent nucleophiles and can be acylated faster than the aromatic ring, forming esters.[1]
-
Multiple C-Acylations: The high reactivity of the ring can lead to di-acylation.
-
Decomposition/Polymerization: The combination of a highly activated phenol and a strong Lewis acid like AlCl₃ can lead to decomposition and the formation of polymeric tars, especially at elevated temperatures.[2]
Solution & Optimization Protocol:
The most reliable solution is to employ a protection strategy. By protecting one of the hydroxyl groups, you can deactivate the ring slightly, prevent O-acylation at that position, and better direct the C-acylation. The methoxy group is an excellent choice.
Workflow: Protection-Acylation-Cyclization-Deprotection
Sources
Technical Support Center: Refining Antimicrobial Testing Protocols for Chroman-4-Ones
Welcome to the technical support center for antimicrobial susceptibility testing (AST) of chroman-4-one derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges encountered when evaluating this promising class of synthetic compounds. Chroman-4-ones, while holding significant antimicrobial potential, often present unique methodological hurdles due to their physicochemical properties, primarily their hydrophobicity.
This resource provides in-depth, field-proven insights in a direct question-and-answer format. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring your protocols are robust, reproducible, and self-validating.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial challenges and questions that arise during the preliminary stages of testing chroman-4-one compounds.
FAQ 1: My chroman-4-one compound is not dissolving in the broth medium. How do I prepare my stock solution and what is the maximum solvent concentration I can use?
Answer: This is the most frequent challenge encountered with chroman-4-ones due to their often hydrophobic nature. Standard aqueous buffers or media are typically insufficient for solubilization.
Causality: Hydrophobic compounds have poor solubility in aqueous environments like Cation-Adjusted Mueller-Hinton Broth (CAMHB), leading to precipitation. This prevents accurate determination of the Minimum Inhibitory Concentration (MIC), as the compound is not bioavailable to the microorganism. An organic solvent is necessary to create a concentrated stock solution that can then be diluted into the aqueous assay medium.
Solution & Protocol:
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is the most widely used solvent for preparing stock solutions of hydrophobic compounds for AST.[1] It is miscible with water and generally has low toxicity to many bacterial strains at low final concentrations.[2]
-
Stock Solution Preparation:
-
Prepare a high-concentration primary stock solution (e.g., 10-50 mg/mL or 10-100 mM) of your chroman-4-one in 100% DMSO. Ensure complete dissolution; gentle warming or vortexing can assist.[3]
-
This primary stock will be used to prepare intermediate dilutions.
-
-
Maximum Final Solvent Concentration:
-
The final concentration of DMSO in the assay wells is critical. High concentrations of DMSO can exhibit intrinsic antimicrobial activity, which would confound your results.[2][4]
-
Best Practice: The final concentration of DMSO in your MIC assay should ideally be ≤1% (v/v) .[1] However, the susceptibility to DMSO varies between microbial species.[2]
-
Mandatory Control: You must determine the highest non-inhibitory concentration of DMSO for each specific bacterial strain you are testing. This is done by running a solvent toxicity control plate in parallel with your main experiment (see detailed protocol below).
-
Solvent Toxicity Control Protocol:
| Step | Action | Rationale |
| 1 | Prepare a 96-well plate with 50 µL of sterile CAMHB in wells A1 through H1. | Establishes the dilution series setup. |
| 2 | Add 50 µL of 100% DMSO to well A1. Mix well. | Creates the highest concentration to be tested. |
| 3 | Perform a serial two-fold dilution by transferring 50 µL from well A1 to B1, B1 to C1, and so on, down to G1. Discard 50 µL from G1. | Creates a gradient of DMSO concentrations (e.g., 50%, 25%, 12.5%, 6.25%, 3.13%, 1.56%, 0.78%). |
| 4 | Well H1 serves as the growth control (no DMSO). | Ensures the bacteria can grow under the assay conditions without any solvent. |
| 5 | Add 50 µL of the standardized bacterial inoculum (final concentration ~5 x 10^5 CFU/mL) to all wells (A1-H1). | Introduces the test organism to each DMSO concentration. |
| 6 | Incubate under the same conditions as your main MIC experiment. | Ensures comparability of results. |
| 7 | The highest concentration of DMSO that shows no inhibition of bacterial growth is your maximum permissible final concentration for the main assay. | This validates that any inhibition seen in the main assay is due to your compound, not the solvent. |
FAQ 2: I'm seeing precipitation or cloudiness in my assay plate wells after adding the compound. How can I resolve this?
Answer: This issue, often termed "solvent shock," occurs when a concentrated organic stock solution is rapidly diluted into the aqueous medium, causing the hydrophobic compound to crash out of solution.[5]
Causality: The abrupt change in solvent polarity reduces the compound's solubility below its test concentration. This leads to artificially high MIC values or renders the results uninterpretable, as the actual concentration of the dissolved, active compound is unknown.
Solution:
-
Optimize Dilution Technique: Instead of adding a small volume of highly concentrated stock directly to a large volume of media, employ a serial dilution method. When making the initial dilution from your 100% DMSO stock into the broth, add the stock solution dropwise to the broth while vortexing vigorously to ensure rapid and uniform mixing.[6]
-
Use a Surfactant: For particularly challenging compounds, adding a non-ionic surfactant like Tween 80 (polysorbate 80) to the growth medium at a low, non-inhibitory concentration (e.g., 0.05% - 0.1% v/v) can help maintain solubility.[7] As with DMSO, you must run a control to ensure the surfactant concentration used does not affect bacterial growth.
-
Lower the Stock Concentration: If precipitation persists, prepare a lower concentration primary stock solution in DMSO. This will require adding a larger volume to the media to achieve the desired final concentration, but it reduces the severity of the solvent shock. Be mindful not to exceed the maximum final DMSO concentration determined in your toxicity control.
FAQ 3: My MIC results are inconsistent between replicates and experiments. What are the most common sources of variability?
Answer: Inconsistent MICs are a common frustration. The issue typically stems from one of three areas: the inoculum, the compound/plate preparation, or the final reading. A systematic approach is key to troubleshooting.[8]
Causality & Troubleshooting Workflow:
The following diagram outlines a logical workflow to diagnose the source of inconsistency.
Caption: Workflow for validating a modified antimicrobial susceptibility testing protocol.
Key Validation Points:
-
No Effect on Growth: The modification (e.g., the added surfactant) must not, by itself, inhibit or significantly enhance the growth of the test organisms.
-
No Effect on Standard Antibiotics: The primary validation step is to show that your modification does not alter the known activity of standard antibiotics.
-
Test a panel of well-characterized antibiotics (e.g., a beta-lactam, a fluoroquinolone, a glycopeptide) against relevant QC strains (S. aureus, E. coli, P. aeruginosa).
-
Run these tests in parallel using the standard CLSI M07 protocol and your modified protocol.
-
The resulting MICs for the standard antibiotics should remain within their accepted QC ranges in both systems. A shift of more than one two-fold dilution would indicate that your modification is interfering with the assay itself and is therefore not valid.
-
Part 3: Standardized Experimental Protocol
This section provides a detailed, step-by-step methodology for determining the MIC of a chroman-4-one compound using the broth microdilution method, incorporating the best practices and controls discussed above. This protocol is based on the CLSI M07 guidelines with specific adaptations for hydrophobic compounds. [9][10]
Protocol: Broth Microdilution MIC Assay for Chroman-4-ones
Materials:
-
Chroman-4-one compound
-
100% DMSO
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well flat-bottom microtiter plates
-
Bacterial strains (test isolates and QC strains)
-
Spectrophotometer and cuvettes
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum suspension
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Compound Stock Solution:
-
Prepare a 10 mg/mL stock solution of the chroman-4-one in 100% DMSO. Ensure it is fully dissolved. Store at -20°C in small aliquots to avoid freeze-thaw cycles.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (OD600 ≈ 0.08-0.13). This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Within 15 minutes, dilute this standardized suspension 1:100 in CAMHB. This is the final inoculum, which will result in a concentration of ~5 x 10^5 CFU/mL in the wells.
-
-
Plate Setup (See Plate Layout Table Below):
-
Add 100 µL of CAMHB to wells in columns 2 through 12.
-
Prepare an intermediate dilution of your compound stock in CAMHB. For example, to achieve a final starting concentration of 128 µg/mL with a final DMSO concentration of 1%, you would prepare a 256 µg/mL intermediate solution in CAMHB containing 2% DMSO.
-
Add 200 µL of this intermediate compound solution to column 1.
-
Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10.
-
This leaves column 11 as the growth control (no compound) and column 12 as the sterility control (no compound, no bacteria).
-
-
Inoculation:
-
Add 100 µL of the final bacterial inoculum to wells in columns 1 through 11. Do not add bacteria to the sterility control wells in column 12.
-
The final volume in each well (1-11) is now 200 µL.
-
-
Incubation:
-
Seal the plates (e.g., with an adhesive plastic sealer) to prevent evaporation.
-
Incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
The MIC is the lowest concentration of the chroman-4-one that completely inhibits visible growth of the organism. Look for a clear well or a distinct lack of turbidity compared to the growth control (column 11).
-
The sterility control (column 12) should remain clear. The growth control (column 11) should be turbid.
-
Data Presentation: Example Plate Layout and Controls
| Well(s) | Compound | Bacteria | Solvent (DMSO) | Purpose |
| A1-H10 | Serial Dilution | Yes | Yes (decreasing conc.) | Test Wells to determine MIC |
| A11-H11 | No | Yes | Yes (at max conc. used) | Growth & Solvent Control - Ensures bacteria grow and are unaffected by the solvent. |
| A12-H12 | No | No | No | Sterility Control - Ensures media is not contaminated. |
References
- (Reference to a general paper on chroman-4-one antimicrobial activity, if available, or a review)
- Does anyone know how to fix a microdilution broth assay with cloudy samples? (2014-08-30). ResearchGate.
- Quality Control of Antimicrobial Susceptibility Testing. UK Health Security Agency.
- STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. (2023-08-28). Microbiology Class.
- Update from the European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2021-08-04). PubMed.
- Modification of antimicrobial susceptibility testing methods. ResearchGate.
- Influence of DMSO on antifungal activity during susceptibility testing in vitro. (2025-08-06). ResearchGate.
- Comparison of Dimethyl Sulfoxide and Water as Solvents for Echinocandin Susceptibility Testing by the EUCAST Methodology. (2012-03-26). PMC - NIH.
- Troubleshooting Common Pitfalls in Colorimetric Assays: Ensuring Accurate and Reproducible Results. (2025-09-02). Sirius Genomics.
- Effect of various solvents on bacterial growth in context of determining MIC of various antimicrobials. (2009). International Journal of Microbiological Research.
- Quality Control of Antimicrobial Susceptibility Tests. (2015). GCS Medical College.
- Modification of antimicrobial susceptibility testing methods. (2025-11-04). PubMed.
- Out of control: The need for standardised solvent approaches and data reporting in antibiofilm assays incorporating dimethyl-sulfoxide (DMSO). (2021-11-19). PubMed Central.
- EUCAST: EUCAST - Home. The European Committee on Antimicrobial Susceptibility Testing.
- EUCAST guidelines for detection of resistance mechanisms and specific resistances of clinical and/or epidemiological importance. (2017). EUCAST.
- EUCAST researches new critical breakpoints for antimicrobial agents. (2015-12-07). European Pharmaceutical Review.
- Antimicrobial effect of dimethyl sulfoxide and N, N-Dimethylformamide on Mycobacterium abscessus: Implications for antimicrobial susceptibility testing. (2023). ResearchGate.
- Quality control of antimicrobial susceptibility tests. (2015). SlideShare.
- Quality Control Strains. Leibniz Institute DSMZ.
- New Guidance on Modifications to Antimicrobial Susceptibility Testing. (2025-08-25). Clinical Lab Manager.
- Modification of Antimicrobial Susceptibility Testing Methods. (2025). CLSI.
- CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. (2025-08-19). CLSI.
- EUCAST expert rules in antimicrobial susceptibility testing. (2013-02). PubMed.
- Mueller-Hinton-Broth-CM0405.pdf. Thermo Fisher Scientific.
- How can sample turbidity interfere with colorimetric methods? (2022-09-26). Hach Support.
- Evaluation of a Novel Rapid Phenotypic Antimicrobial Susceptibility Testing System. (2024). MDPI.
- Microplastics with adsorbed contaminants: Mechanisms and Treatment. (2022-01-26). PMC - NIH.
- Principle of the colorimetric MIC determination. ResearchGate.
- Lab Skills: Preparing Stock Solutions. (2021-08-20). YouTube.
- Colorimetric microdilution assay: Validation of a standard method for determination of MIC, IC50%, and IC90% of antimicrobial compounds. (2019-07). PubMed.
- Solution-making strategies & practical advice. (2025-02-20). YouTube.
- Sorption of Hydrophobic Organic Compounds to Plastics in the Marine Environment: Sorption and Desorption Kinetics. (2020). ResearchGate.
- M07-A8. Regulations.gov.
- Factors Influencing Broth Microdilution Antimicrobial Susceptibility Test Results for Dalbavancin, a New Glycopeptide Agent. (2004-10). PubMed Central.
- M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI.
- Variability in Zinc Concentration among Mueller-Hinton Broth Brands: Impact on Antimicrobial Susceptibility Testing of Metallo-β-Lactamase-Producing Enterobacteriaceae. (2020-11-18). PubMed.
- 2.5: Preparing Solutions. (2025-08-18). Chemistry LibreTexts.
- Antimicrobial Activity of Bioactive Peptides on Resistant Enterobacteriaceae and the Viability of Giardia duodenalis Cysts Isolated from Healthy Dogs. (2024). MDPI.
- Revision of standards for adjusting the cation content of Mueller-Hinton broth for testing susceptibility of Pseudomonas aeruginosa to aminoglycosides. (1999-04). PMC - NIH.
- Adsorption behavior of organic pollutants on microplastics. (2021-07-01). PubMed.
- How Does the Hydrophobic Nature of Nano-Plastics Influence Pollutant Adsorption? (2025-12-23). AzoNano.
- The microscopic structure of adsorbed water on hydrophobic surfaces under ambient conditions. (2012-04-10). PubMed.
- Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021-09-27). YouTube.
Sources
- 1. Out of control: The need for standardised solvent approaches and data reporting in antibiofilm assays incorporating dimethyl-sulfoxide (DMSO) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ispub.com [ispub.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Quality control of antimicrobial susceptibility tests | PPT [slideshare.net]
- 9. clsi.org [clsi.org]
- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
Technical Support Center: 8-Hydroxychroman-4-one Assay Development
A Guide to Overcoming Solubility Challenges
Welcome to the technical support guide for 8-hydroxychroman-4-one and related chromanone derivatives. As Senior Application Scientists, we understand that unlocking the therapeutic potential of novel compounds requires overcoming fundamental experimental hurdles. One of the most common yet critical challenges encountered with aromatic heterocyclic compounds like this compound is poor aqueous solubility.
This guide provides in-depth, field-proven insights and troubleshooting strategies to help you navigate these challenges. We will move beyond simple solvent suggestions to explain the underlying physicochemical principles, ensuring you can design robust, reliable, and reproducible assays.
Part 1: Understanding the Core Problem: Why is this compound Poorly Soluble?
This compound (C₉H₈O₃, M.W. 164.16 g/mol ) possesses a rigid, planar chromanone core.[1][2] This structure contributes to strong intermolecular interactions (crystal lattice energy) in its solid state, which are energetically costly to break. Furthermore, while it has hydrogen bond donors and acceptors, the overall molecule is predominantly hydrophobic. This leads to low affinity for highly polar solvents like water and aqueous buffers, which are the standard for most biological assays.
When a concentrated stock solution, typically made in an organic solvent like DMSO, is diluted into an aqueous assay buffer, the solvent environment abruptly changes from favorable to unfavorable.[3] This causes the compound to "crash out" or precipitate, making it unavailable to interact with the biological target and leading to inaccurate and unreliable data.[4]
Part 2: Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common solubility-related issues in a practical question-and-answer format.
Q1: I dissolved my this compound in 100% DMSO, but it precipitated immediately when I added it to my aqueous assay buffer. What is happening and what should I do first?
Answer: This is the most common manifestation of poor aqueous solubility, often called "precipitation upon dilution."[4] The DMSO concentration plummets upon dilution into the buffer, and the aqueous environment cannot keep the hydrophobic compound solvated.
Your First Troubleshooting Step: The Co-Solvent Titration
The simplest solution is to determine the minimum percentage of a water-miscible organic co-solvent required to maintain solubility in your final assay volume, without significantly impacting the assay's biological components.[5] Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power for many hydrophobic compounds.[6]
-
Action: Systematically test increasing final concentrations of DMSO in your buffer (e.g., 0.1%, 0.5%, 1%, 2%, 5%) and observe the concentration at which your compound remains soluble.
-
Critical Control: You must run a parallel "vehicle control" experiment containing the same final concentration of DMSO (without your compound) to assess its effect on your cells or enzyme.[6][7] For most cell-based assays, DMSO concentrations should be kept below 0.5%, and ideally at or below 0.1%, to avoid cytotoxicity or off-target effects.[4][8] Enzyme assays may tolerate higher concentrations, but this must be empirically validated.[3][9]
Q2: My cell-based assay is very sensitive to organic solvents, and I can't exceed 0.1% DMSO, but my compound still precipitates. What are my other options?
Answer: When co-solvent concentration is strictly limited, you must turn to more advanced formulation strategies. The goal is to modify the compound's microenvironment to make it more compatible with the aqueous buffer.
Option A: pH Adjustment
The phenolic hydroxyl group on this compound is weakly acidic. By raising the pH of the buffer, you can deprotonate this group, forming a phenolate anion. This charged species will have significantly higher aqueous solubility.
-
Mechanism: Ionized compounds interact more favorably with polar water molecules than their neutral counterparts.[10]
-
Action: Prepare a series of buffers with increasing pH values (e.g., pH 7.4, 7.8, 8.2, 8.5). Test the solubility of your compound in each.
-
Caution: Ensure that the altered pH does not affect your biological target's structure or function. Run a pH-matched vehicle control.
Option B: Use of Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11] They can encapsulate hydrophobic molecules, like this compound, forming an "inclusion complex" where the water-insoluble guest is shielded within the host's core.[12][13]
-
Mechanism: The exterior of the cyclodextrin complex is water-soluble, effectively shuttling the hydrophobic drug into the aqueous phase.[14]
-
Recommended Tool: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative with excellent water solubility and low toxicity, making it suitable for many in vitro applications.[15]
-
Action: Prepare your this compound stock solution in a solution of HP-β-CD. This often involves co-lyophilization or sonication to ensure efficient complex formation. The resulting complex can then be directly dissolved in aqueous buffer.
Q3: My compound seems to be in solution (no visible precipitate), but my results are inconsistent and not dose-dependent. Could solubility still be the problem?
Answer: Absolutely. The absence of visible precipitation does not guarantee a true molecular solution. Your compound may be forming microscopic or colloidal aggregates. These aggregates have different properties from the monomeric drug, leading to high variability and non-specific activity in assays.
-
Action 1 - Determine Equilibrium Solubility: Before starting your assay, perform a simple shake-flask experiment to determine the true thermodynamic solubility limit of this compound in your final assay buffer. This establishes the maximum concentration you can reliably test.
-
Action 2 - Filter Your Solutions: After preparing the final working solution of your compound in the assay buffer, filter it through a 0.22 µm syringe filter. This will remove small, insoluble aggregates that may not be visible to the naked eye.[4]
Q4: What are some other, more advanced techniques if the above methods fail?
Answer: For particularly challenging compounds or for transitioning to in vivo studies, several other formulation techniques can be explored. These generally require more specialized preparation.
-
Use of Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate hydrophobic compounds, similar to cyclodextrins.[16] The concentration must be kept below the critical micelle concentration (CMC) and tested for interference with the assay.
-
Nanosuspensions: This involves reducing the particle size of the compound to the nanometer range through techniques like milling or high-pressure homogenization.[16] The increased surface area enhances the dissolution rate.[10]
Part 3: Protocols, Data, & Workflows
Protocol 1: Preparation of a High-Concentration DMSO Stock Solution
-
Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Add the appropriate volume of 100% anhydrous DMSO to achieve the target stock concentration (e.g., 10 mM or 50 mM).
-
Ensure complete dissolution by vortexing vigorously. If needed, brief sonication in a water bath can be used to break up small particulates.
-
Visually inspect the solution against a light source to confirm there are no suspended particles.
-
Aliquot the stock solution into single-use, low-binding tubes and store at -20°C or -80°C to minimize freeze-thaw cycles, which can promote precipitation.[17]
Data Summary: Common Solvents & Properties
| Solvent | Relative Polarity | Type | Primary Use Case | Max Rec. % in Cell Assays |
| Water / Buffer | 1.000 | Polar Protic | Final Assay Diluent | N/A |
| DMSO | 0.444 | Polar Aprotic | Primary Stock Solution | < 0.5%[4] |
| Ethanol | 0.654 | Polar Protic | Secondary Stock (if needed) | < 1% |
| Methanol | 0.762 | Polar Protic | Solubilizing very polar compounds | < 0.5% |
| DMF | 0.386 | Polar Aprotic | Alternative to DMSO | < 0.1% |
Data sourced from various chemical references.[18][19]
Workflow & Visualization
Troubleshooting Workflow for Compound Precipitation
This decision tree guides researchers from the initial problem to a viable solution.
Caption: A decision tree for troubleshooting compound precipitation.
Mechanism of Cyclodextrin Solubilization
This diagram illustrates how a cyclodextrin molecule encapsulates a hydrophobic compound.
Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.
References
- BenchChem Technical Support. (n.d.). Troubleshooting Compound X Insolubility in Aqueous Buffer.
- Patel, V. R., et al. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics, 10(2).
- St-Pierre, J. P., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry, 61(1), 1-10. [Link]
- Jardón-Valadez, E., et al. (2023). Cyclodextrins and Their Derivatives as Drug Stability Modifiers. Pharmaceutics, 15(8), 2065. [Link]
- Alshehri, S., et al. (2021). Preparation, Characterization, Dissolution, and Permeation of Flibanserin - 2-HP-β-Cyclodextrin Inclusion Complexes. Saudi Pharmaceutical Journal, 29(5), 479-487.
- ResearchGate Discussion. (2014). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?
- Lazzari, P., et al. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research, 62(30), 11933-11942.
- St-Pierre, J. P., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects.
- MySkinRecipes. (n.d.). This compound.
- Vimalson, C., et al. (n.d.). Techniques to enhance solubility of hydrophobic drugs: An overview.
- de Carvalho, F. S., et al. (2023).
- Schönbeck, C., et al. (2017). Solubilizing Steroidal Drugs by β-cyclodextrin Derivatives. Journal of Pharmaceutical Sciences, 106(9), 2449-2456.
- Martini, S., et al. (2016). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 109-115. [Link]
- PubChem. (n.d.). 6-Hydroxy-chroman-4-one. National Center for Biotechnology Information.
- Zhang, H., et al. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. Molecules, 28(21), 7338. [Link]
- Kotta, S., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Journal of Controlled Release, 350, 294-311. [Link]
- Reddit. (2022). How to tackle compound solubility issue. r/labrats.
- Modrzyński, J., et al. (2022). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds.
- Duchene, D., & Wouessidjewe, D. (1992). Pharmaceutical Uses of Cyclodextrins and Derivatives.
- Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles.
- CP Lab Safety. (n.d.). Understanding Common Lab Solvents.
- PubChem. (n.d.). 4-Hydroxychroman-2-one. National Center for Biotechnology Information.
- Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
- PubChem. (n.d.). 3-Hydroxychromone. National Center for Biotechnology Information.
- Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids.
- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane in Organic Solvents.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity.
Sources
- 1. This compound [myskinrecipes.com]
- 2. 6-Hydroxy-chroman-4-one | C9H8O3 | CID 7098944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
- 9. The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asiapharmaceutics.info [asiapharmaceutics.info]
- 11. Cyclodextrins and Their Derivatives as Drug Stability Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Solubilizing steroidal drugs by β-cyclodextrin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ziath.com [ziath.com]
- 18. calpaclab.com [calpaclab.com]
- 19. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Enhancing the Stability of 8-Hydroxychroman-4-one Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 8-hydroxychroman-4-one derivatives. This scaffold is a cornerstone in the synthesis of bioactive molecules, including antioxidants and various therapeutic agents.[1][2] However, the inherent phenolic hydroxyl group presents significant stability challenges that can compromise experimental results, shelf-life, and ultimately, therapeutic efficacy.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the practical issues encountered in the lab. We will explore the root causes of degradation, provide actionable troubleshooting steps, and outline proactive strategies for enhancing the stability of your compounds.
Section 1: Understanding Degradation - The "Why" Behind Instability
This section addresses the fundamental chemical principles governing the stability of this compound and related phenolic structures.
Q1: Why are my this compound derivatives so unstable?
A: The primary source of instability is the 8-hydroxyl group attached to the aromatic ring. This phenolic moiety is highly susceptible to oxidation. Factors like pH, exposure to atmospheric oxygen, light, and elevated temperatures can catalyze this degradation.[3][4] The electron-donating nature of the hydroxyl group makes the aromatic ring sensitive to electrophilic attack and oxidative processes, which can lead to the formation of colored quinone-type byproducts or further decomposition.
Q2: What are the most critical environmental factors that accelerate degradation?
A: Based on extensive studies of phenolic compounds, the following factors are most critical:
-
pH: Basic conditions (pH > 7) deprotonate the phenolic hydroxyl group, forming a phenoxide ion. This ion is significantly more electron-rich and thus much more susceptible to oxidation than the protonated phenol.
-
Oxygen: The presence of molecular oxygen is a key driver for oxidative degradation, especially when combined with other factors like light or metal ions.
-
Light (UV/Visible): Light, particularly UV radiation, provides the energy to initiate photo-oxidative degradation pathways.[3] Compounds should be handled in amber vials or under low-light conditions to minimize this effect.[3]
-
Temperature: Elevated temperatures increase the rate of all chemical reactions, including degradation.[4] Many phenolic compounds are thermolabile, and long-term storage at high temperatures can lead to significant sample loss.[3]
-
Metal Ions: Trace metal ions (e.g., Fe³⁺, Cu²⁺) can act as catalysts for oxidation reactions, significantly accelerating the degradation of phenolic compounds.
Below is a summary of these factors and recommended mitigation strategies.
| Factor | Effect on this compound Core | Primary Mitigation Strategy |
| High pH (Alkaline) | Deprotonates the 8-hydroxyl group, forming a highly reactive phenoxide ion that is prone to rapid oxidation. | Maintain solutions at a neutral or slightly acidic pH (e.g., pH 4-6) using appropriate buffer systems. |
| Light Exposure | Provides activation energy for photo-degradation and the formation of radical species, leading to complex degradation mixtures. | Store and handle compounds in amber glassware or light-blocking containers. Wrap vessels in aluminum foil.[3] |
| Elevated Temperature | Increases the kinetic rate of oxidative and hydrolytic degradation pathways, reducing shelf-life.[3][4] | Store compounds at reduced temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term). Avoid repeated freeze-thaw cycles. |
| Oxygen | Acts as the primary oxidizing agent, leading to the formation of quinones and other colored degradation products. | Degas solvents before use. Purge vials and reaction vessels with an inert gas (e.g., nitrogen or argon). |
| Metal Ions | Catalyze redox cycling and the generation of reactive oxygen species, which accelerate oxidation. | Use high-purity solvents and reagents. Consider adding a chelating agent like EDTA (ethylenediaminetetraacetic acid) in trace amounts to formulations. |
Section 2: Troubleshooting Common Experimental Issues
This section provides direct answers to specific problems you may encounter during synthesis, purification, or analysis.
Q3: My purified this compound derivative changes color (e.g., turns yellow or brown) when dissolved in solvent or upon standing. What is happening?
A: This is a classic sign of oxidative degradation. The colorless phenol is likely oxidizing to form a highly conjugated, colored quinone-like species. This process is often accelerated in polar protic solvents (like methanol or ethanol) and under neutral to basic pH conditions, especially if the solution is not protected from light and air.
Troubleshooting Steps:
-
Check the pH: If using a buffer, ensure it is slightly acidic. If using a neutral solvent, consider adding a trace amount of a non-interfering acid (e.g., acetic acid).
-
Deoxygenate Your Solvent: Before dissolving your compound, sparge the solvent with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Protect from Light: Immediately transfer the solution to an amber vial or wrap the container in aluminum foil.
-
Analyze Immediately: Prepare solutions fresh and analyze them as quickly as possible. If storage is necessary, purge the headspace of the vial with inert gas and store at low temperature.
Caption: Troubleshooting flowchart for color instability.
Q4: I am observing multiple spots on my TLC plate or extra peaks in my HPLC chromatogram after leaving my sample on the benchtop for a few hours. Is this related to stability?
A: Yes, this is highly likely. The appearance of new, often more polar, spots/peaks is a strong indicator of degradation. The original, less polar compound is converting into more polar, oxidized byproducts. This can severely impact the accuracy of your analytical measurements and the purity of your material.
Troubleshooting Steps:
-
Time-Lapse Analysis: Inject a freshly prepared sample onto the HPLC. Then, re-inject the same sample from the same vial after 2, 4, and 8 hours at room temperature. An increase in impurity peaks and a decrease in the main peak area confirms on-bench instability.
-
Autosampler Cooling: If available, use a refrigerated autosampler (set to 4-10°C) to maintain sample integrity during long analytical sequences.
-
Diluent Optimization: Ensure your mobile phase or sample diluent is not promoting degradation. A diluent with a slightly acidic pH and containing an antioxidant (like a low concentration of ascorbic acid) can sometimes improve stability in solution.
Section 3: Proactive Stabilization Strategies
Preventing degradation from the start is the most effective approach. This can be achieved through chemical modification or advanced formulation.
Q5: What structural modifications can I make to the this compound scaffold to improve its intrinsic stability?
A: Modifying the reactive 8-hydroxyl group is the most direct way to enhance stability.
-
O-Alkylation/O-Acylation: Converting the hydroxyl group (-OH) to an ether (-OR) or an ester (-OCOR) is a highly effective strategy.[5][6] For example, methylation to form an 8-methoxy derivative blocks the primary site of oxidation.[5] This is a common prodrug strategy, where the ether or ester can be cleaved in vivo by enzymes to release the active hydroxyl compound.
-
Glycosylation: Attaching a sugar moiety to the 8-hydroxyl group can improve both stability and aqueous solubility.[7] The bulky sugar group provides steric hindrance and protects the phenol from direct oxidative attack.
-
Acetamide Formation: Converting hydroxyl groups into acetamide derivatives is another strategy shown to regulate polarity, lipophilicity, and bioavailability, which can be correlated with improved stability during handling.[6]
Caption: Key structural modification strategies.
Q6: Beyond chemical changes, what formulation strategies can protect my compound?
A: Formulation is critical for protecting sensitive compounds, especially for long-term storage or in vivo studies.
-
Lyophilization (Freeze-Drying): Removing water and storing the compound as a dry powder is one of the most effective ways to prevent degradation, as it minimizes both hydrolysis and oxidation in solution. Store the lyophilized powder under inert gas at low temperatures.
-
Encapsulation: Techniques like nanoencapsulation (e.g., in liposomes or polymeric nanoparticles) can physically shield the compound from the external environment (oxygen, light, pH). This is a proven method for enhancing the stability and bioavailability of flavonoids and other phenolic compounds.[8]
-
Inclusion of Antioxidants: For liquid formulations, adding a sacrificial antioxidant like ascorbic acid, butylated hydroxytoluene (BHT), or tocopherol can protect your primary compound by preferentially reacting with oxidants.
Section 4: Analytical Protocols for Stability Assessment
To properly understand and mitigate degradation, you must be able to measure it accurately. This section provides standard operating procedures for stability testing.
Q7: How can I perform a forced degradation study to understand my compound's liabilities?
A: A forced degradation (or stress testing) study is essential in drug development. It involves subjecting the compound to harsh conditions to rapidly identify potential degradation pathways and develop a stability-indicating analytical method.
Protocol: Forced Degradation Study
-
Stock Solution Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: For each condition, mix your stock solution with the stressor solution (typically 1:1 v/v) and incubate. A control sample (stock solution diluted with water) should be run in parallel.
-
Acid Hydrolysis: 0.1 M HCl, incubate at 60°C for 2, 8, and 24 hours.
-
Base Hydrolysis: 0.1 M NaOH, incubate at room temperature for 30 min, 2, and 8 hours (base-catalyzed degradation is often very fast).
-
Oxidation: 3% H₂O₂, incubate at room temperature for 2, 8, and 24 hours, protected from light.
-
Thermal Stress: Incubate the stock solution at 60°C for 1, 3, and 7 days.
-
Photolytic Stress: Expose the stock solution to a photostability chamber (ICH Q1B guidelines) for a defined period.
-
-
Sample Quenching & Analysis: Before analysis, neutralize the acid and base samples with an equimolar amount of base/acid. Dilute all samples to a suitable final concentration (e.g., 50 µg/mL) with mobile phase.
-
HPLC Analysis: Analyze all stressed samples and the control by a suitable HPLC-UV/MS method. The goal is to achieve chromatographic separation of the parent compound from all major degradation products.
Q8: What is a good starting point for an HPLC stability-indicating method?
A: A reverse-phase HPLC method is standard. The key is to develop a gradient that can separate the relatively nonpolar parent compound from its more polar degradants.
Protocol: Generic Stability-Indicating HPLC-UV Method
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV Diode Array Detector (DAD). Monitor at multiple wavelengths (e.g., 254 nm, 280 nm, and the λmax of your compound). A DAD allows for peak purity assessment.
This method serves as a robust starting point. You must validate it for your specific derivative by demonstrating that all degradation peaks from your forced degradation study are resolved from the parent peak.
References
- Stability of Phenolic Compounds in Grape Stem Extracts - PMC - NIH. (n.d.).
- Flavonoids as Natural Stabilizers and Color Indicators of Ageing for Polymeric Materials. (n.d.).
- Bioavailability of phenolic compounds: a major challenge for drug development? - Revista Fitos. (n.d.).
- Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - MDPI. (n.d.).
- This compound - MySkinRecipes. (n.d.).
- Selective Structural Derivatization of Flavonoid Acetamides Significantly Impacts Their Bioavailability and Antioxidant Properties - PMC - NIH. (n.d.).
- The potential of flavonoids as natural antioxidants and UV light stabilizers for polypropylene. (n.d.).
- Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - MDPI. (n.d.).
- Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - ResearchGate. (n.d.).
- Bioavailability of phenolic compounds: a major challenge for drug development? (n.d.).
- Strategies to enhance flavonoids bioavailability. Nanosuspension,... - ResearchGate. (n.d.).
- Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC. (n.d.).
- Factors affecting phenolic compound effectiveness. - ResearchGate. (n.d.).
- Synthesis of 7-hydroxychroman-4-one from resorcinol. - ResearchGate. (n.d.).
- Degradation of 1,4-naphthoquinones by Pseudomonas putida - PubMed. (n.d.).
- SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS DURING THE LAST TEN YEARS - IJRPC. (n.d.).
- Stability of naturally occurring 2,5-dimethyl-4-hydroxy-3[2H]-furanone derivatives. (n.d.).
- Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. (n.d.).
Sources
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Selective Structural Derivatization of Flavonoid Acetamides Significantly Impacts Their Bioavailability and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portal.fis.tum.de [portal.fis.tum.de]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Parameters for Separating Chroman-4-one Isomers
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for challenges encountered during the High-Performance Liquid Chromatography (HPLC) separation of chroman-4-one isomers. Here, we move beyond generic advice to explain the causality behind experimental choices, ensuring you can build robust and reliable analytical methods.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Poor or No Resolution Between Chroman-4-one Isomers
Q1: I'm injecting a mixture of chroman-4-one isomers, but I'm seeing a single, broad peak or co-eluting peaks. What are the likely causes and how can I resolve this?
A1: This is a common challenge, as isomers often possess very similar physicochemical properties. The root cause typically lies in three areas: incorrect column chemistry, a suboptimal mobile phase, or inadequate method parameters.
Root Cause Analysis & Solutions:
-
Incorrect Column Chemistry: Standard C18 columns may lack the specific selectivity needed to differentiate between isomers.[1]
-
For Structural Isomers (e.g., positional isomers): While a standard C18 can sometimes work, specialized phases often provide better results. Phenyl-phases, for instance, can offer alternative selectivity for aromatic compounds through π-π interactions.[2]
-
For Stereoisomers (Enantiomers or Diastereomers): The separation of enantiomers requires a chiral environment. A Chiral Stationary Phase (CSP) is essential.[1][3] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for separating a wide range of chiral compounds, including those with a chroman core.[4] Diastereomers, having different physical properties, can sometimes be separated on achiral columns, but a CSP will often provide superior resolution.[5]
-
-
Suboptimal Mobile Phase Composition: The mobile phase is a powerful tool for manipulating selectivity.[6]
-
Organic Modifier: The choice and concentration of the organic solvent are critical. Acetonitrile often provides better separation efficiency and different selectivity for flavonoids compared to methanol.[7][8] Systematically varying the percentage of the organic modifier is a key optimization step.[7]
-
Mobile Phase pH & Additives: For chroman-4-ones with ionizable groups (like phenolic hydroxyls), pH can dramatically alter retention and selectivity.[7] Using a mobile phase with a low pH (e.g., 0.1% formic or acetic acid) suppresses the ionization of phenolic groups, making the molecules less polar and increasing their retention on a reversed-phase column.[1] For chiral separations, acidic or basic additives can significantly influence the interactions between the analyte and the CSP.[9]
-
-
Inadequate Method Parameters:
-
Gradient Slope: A steep gradient may not provide enough time for the subtle differences between isomers to be resolved. Employing a shallower gradient can often improve separation.[1]
-
Temperature: Column temperature affects mobile phase viscosity, reaction kinetics, and the conformation of both the analyte and the stationary phase.[10][11] We will delve deeper into this in the next section.
-
Issue 2: The Effect of Temperature on Isomer Separation
Q2: How does column temperature impact the separation of my chroman-4-one isomers, and how can I optimize it?
A2: Temperature is a more complex parameter than many realize, influencing thermodynamics and kinetics, which can either improve or hinder your separation.[12][13]
Causality and Optimization Strategy:
-
Thermodynamic Effects: The separation of enantiomers on a CSP is governed by the formation of transient diastereomeric complexes between the analytes and the chiral selector.[14] The stability of these complexes is temperature-dependent.
-
Enthalpy-Controlled Separations: In many cases, decreasing the temperature enhances chiral recognition, leading to better resolution.[12] This is because the interactions (like hydrogen bonding or π-π stacking) that lead to separation are often enthalpically driven.
-
Entropy-Controlled Separations: In some instances, increasing the temperature can surprisingly improve resolution.[10] This can occur if the entropy change upon binding is the dominant factor.
-
-
Kinetic Effects: Increasing the column temperature decreases the viscosity of the mobile phase, which leads to more efficient mass transfer.[7] This results in sharper peaks and can improve resolution, especially at higher flow rates.[8]
-
Practical Optimization:
-
Systematic Study: Evaluate a range of temperatures (e.g., 25°C, 30°C, 35°C, 40°C).[8]
-
van't Hoff Plot: For chiral separations, plotting the natural logarithm of the separation factor (α) versus the inverse of the absolute temperature (1/T) can reveal the thermodynamic nature of the separation. A linear plot indicates a consistent separation mechanism within that temperature range.
-
Beware of Reversal: Be aware that in some cases, the elution order of enantiomers can reverse with a change in temperature.[10]
-
| Parameter | Effect of Increasing Temperature | Rationale |
| Retention Time | Generally Decreases | Reduced mobile phase viscosity and decreased interaction strength.[11] |
| Peak Efficiency | Generally Increases | Lower viscosity leads to better mass transfer, resulting in sharper peaks.[7] |
| Resolution (α) | Can Increase or Decrease | Dependent on the thermodynamics of the interaction with the stationary phase.[10][15] |
Issue 3: Choosing the Right Column and Initial Method Parameters
Q3: I am starting from scratch. What is a good starting point for developing an HPLC method for separating chroman-4-one isomers?
A3: A systematic approach is crucial. For unknown isomer types, starting with an achiral method is logical before moving to a more complex chiral method if needed.
Workflow for Method Development:
Caption: Workflow for chroman-4-one isomer separation.
Recommended Starting Conditions (Reversed-Phase for Structural Isomers):
| Parameter | Recommended Starting Condition | Rationale |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | A versatile starting point for many small molecules.[7] |
| Mobile Phase A | 0.1% (v/v) Formic Acid in HPLC-grade Water | Acidification suppresses silanol interactions and improves peak shape for acidic analytes.[1][7] |
| Mobile Phase B | Acetonitrile | Often provides better selectivity for flavonoids than methanol.[8] |
| Gradient | Start with a low percentage of B (e.g., 10-20%) and gradually increase to a higher percentage (e.g., 80-90%) over 20-30 minutes. | A broad gradient helps to elute all components and gives a starting point for optimization.[7] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column.[8] |
| Column Temp. | 30-40 °C | Balances efficiency and stability.[7][8] |
| Detection | UV detection at the lambda max of the chroman-4-one (typically around 280 nm and 320 nm). | Ensures optimal sensitivity. |
For Chiral Separations: If structural isomers are ruled out and you are dealing with enantiomers, a chiral column is non-negotiable.[16] Polysaccharide-based CSPs are the most versatile and successful for this class of compounds.[4] A screening process using different chiral columns and mobile phase systems (normal-phase and reversed-phase) is the most efficient path to success.[4]
Issue 4: System Suitability and General Troubleshooting
Q4: My baseline is noisy, my retention times are drifting, or I'm seeing split peaks. What should I check?
A4: These issues often point to problems with the HPLC system itself or with sample/mobile phase preparation, rather than the method's chemistry.[17]
Troubleshooting Checklist:
Caption: Common HPLC troubleshooting pathways.
-
Mobile Phase Preparation: Ensure your mobile phase is thoroughly degassed (sonication or online degasser) to prevent air bubbles from causing pressure fluctuations and baseline noise. Always filter solvents to remove particulates that can damage the pump and column.[17]
-
System Leaks: Check all fittings for any signs of leakage (e.g., salt deposits from buffered mobile phases). A leak will cause pressure drops and retention time variability.
-
Column Contamination: If the column becomes contaminated, it can lead to split peaks or peak tailing.[17] Flushing the column with a strong solvent may help. A guard column is highly recommended to protect the analytical column.[18]
-
Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase. Injecting in a much stronger solvent can cause peak distortion.
By systematically addressing these common issues, you can ensure that your HPLC system is performing optimally, allowing you to focus on the finer details of method optimization for your chroman-4-one isomer separation.
References
- P. Kašpar, M.; Svidrnoch, M.; Gažák, M.; Fanali, S.; Táborský, J.; Tesařová, E. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases.
- BenchChem (n.d.).
- Journal of Chromatographic Science (n.d.). Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β.
- Lee, L. S., et al. (2018).
- BenchChem (n.d.). Technical Support Center: Optimizing HPLC Separation of (2R)-Flavanomarein and Its Isomers. BenchChem.
- ResearchGate (n.d.). Effect of Temperature on the Chiral Separation of Enantiomers of Some...
- da Silva Junior, I. J., et al. (n.d.).
- BenchChem (n.d.).
- International Journal of Pharmaceutical Research and Applications (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
- Sigma-Aldrich (n.d.). HPLC Troubleshooting Guide. Sigma-Aldrich.
- Sigma-Aldrich (n.d.). HPLC Troubleshooting Guide. Sigma-Aldrich.
- Thermo Fisher Scientific (n.d.). Successful HPLC Operation – A Troubleshooting Guide. Thermo Fisher Scientific.
- MDPI (n.d.).
- Biovanix Chromatography (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
- Sigma-Aldrich (n.d.). Basics of chiral HPLC. Sigma-Aldrich.
- ResearchGate (2019). How to separate isomers by Normal phase HPLC?.
- Chiralpedia (2022).
- Sigma-Aldrich (n.d.).
- MicroSolv (2025).
- LCGC International (2023). Playing with Selectivity for Optimal Chiral Separation.
- Longdom Publishing (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 6. longdom.org [longdom.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. ijprajournal.com [ijprajournal.com]
- 18. bvchroma.com [bvchroma.com]
Technical Support Center: Troubleshooting Low Bioactivity in 8-Hydroxychroman-4-one Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-hydroxychroman-4-one analogs. This guide is designed to provide in-depth troubleshooting assistance and address frequently asked questions to help you overcome challenges related to low bioactivity in your synthesized compounds. My aim is to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your research.
Troubleshooting Guide: From Synthesis to Bioassay
This section is structured to address specific problems you might encounter during your experimental workflow, from the initial synthesis and purification to the final bioactivity assessment.
Category 1: Synthesis and Purification Issues
Question: My synthesis of this compound analogs results in a low yield. What are the likely causes and how can I improve it?
Answer: Low yields in the synthesis of chroman-4-one derivatives are a common challenge and can stem from several factors throughout the reaction and workup process.[1][2] A systematic approach to troubleshooting is crucial.
Underlying Causality: The synthesis of the chroman-4-one scaffold often involves a base-promoted condensation followed by an intramolecular cyclization.[3][4] The efficiency of these steps is highly dependent on reaction conditions and the electronic nature of your starting materials.[3][5]
Troubleshooting Protocol:
-
Re-evaluate Your Reaction Conditions:
-
Base Selection: The choice of base is critical. If you are using a weak base, the initial condensation may be incomplete. Consider switching to a stronger, non-nucleophilic base.
-
Solvent Purity: Ensure your solvents are anhydrous, as water can interfere with the reaction mechanism.[2]
-
Temperature and Reaction Time: Some reactions require higher temperatures or longer reaction times to proceed to completion. Monitor your reaction progress using Thin Layer Chromatography (TLC) to determine the optimal time.[1]
-
-
Analyze the Workup Procedure:
-
Product Solubility: Your product might be partially soluble in the aqueous layer during extraction.[1][6] Always check the aqueous layer by TLC before discarding it.
-
Precipitation/Crystallization: If you are purifying by crystallization, ensure you are not using an excessive amount of solvent, which can lead to significant product loss in the mother liquor.[7] Conversely, crystallizing too quickly can trap impurities.[7]
-
-
Consider Side Reactions:
-
Self-condensation of the aldehyde starting material can be a significant side reaction, especially with electron-donating groups on the 2'-hydroxyacetophenone.[3] This can be minimized by slowly adding the aldehyde to the reaction mixture.
-
Question: After purification, my this compound analog shows low purity. What are the best purification strategies?
Answer: Achieving high purity is essential for accurate bioactivity assessment. Impurities can interfere with assays or exhibit their own biological effects, leading to misleading results.
Recommended Purification Workflow:
Caption: A logical workflow for purifying synthesized this compound analogs.
Detailed Steps:
-
Flash Column Chromatography: This is the primary method for separating your target compound from unreacted starting materials and byproducts.
-
Solvent System Optimization: Use TLC to determine the optimal solvent system that provides good separation between your product and impurities.
-
-
Recrystallization: This is an excellent secondary purification step to remove minor impurities.
-
Solvent Selection: Choose a solvent or solvent system in which your compound is soluble at high temperatures but poorly soluble at low temperatures.
-
-
Purity Verification: Always verify the purity of your final compound using analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and identify any residual impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To assess purity and confirm the molecular weight of your compound.
-
Category 2: Bioassay and Data Interpretation Issues
Question: My synthesized this compound analog is pure, but it shows low or no bioactivity in my assay. What factors could be at play?
Answer: Low bioactivity in a pure compound can be attributed to a range of factors, from the inherent properties of the molecule to the specifics of the bioassay itself.[8]
Causality and Troubleshooting:
1. Physicochemical Properties of the Compound:
-
Solubility: Poor solubility of your compound in the assay buffer can lead to an underestimation of its true activity.[8]
-
Troubleshooting: Determine the solubility of your compound in the assay medium. If it's low, you may need to use a co-solvent like DMSO, but be mindful of its final concentration as it can affect cellular health.
-
-
Lipophilicity and Permeability: For cell-based assays, the compound's ability to cross the cell membrane is crucial. Highly polar or very large molecules may have poor permeability.[9]
2. Bioassay Design and Execution:
-
Assay Type: The choice of bioassay is critical. Some assays are prone to interference from compounds with certain chemical properties.[12][13] For instance, flavonoids have been reported to interfere with colorimetric assays like MTT by directly reducing the dye.[13]
-
Recommendation: If you are using a metabolic assay, consider a complementary method that measures cell viability through a different mechanism, such as the trypan blue exclusion assay.[13]
-
-
Target Engagement: Is your compound reaching its intended biological target? The bioactivity of a drug is influenced by its ability to interact effectively with its target receptor or enzyme.[8]
-
Further Investigation: Consider biophysical techniques to confirm target binding, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
-
3. Compound Stability:
-
Your compound may be unstable under the assay conditions (e.g., pH, temperature, presence of certain enzymes).[14]
-
Stability Check: Incubate your compound in the assay buffer for the duration of the experiment and then analyze its integrity using LC-MS.
-
Data Summary: Key Factors Influencing Bioactivity
| Factor | Potential Issue | Recommended Action |
| Physicochemical Properties | Poor aqueous solubility.[8] | Determine solubility; use a co-solvent if necessary. |
| Low cell permeability.[9] | Assess lipophilicity (e.g., calculate logP). | |
| Bioassay Design | Assay interference (e.g., with colorimetric dyes).[13] | Use an orthogonal assay to confirm results.[13] |
| Lack of target engagement.[8] | Confirm target binding with biophysical methods. | |
| Compound Stability | Degradation under assay conditions.[14] | Perform a stability study in the assay buffer. |
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound analogs that are generally associated with higher bioactivity?
The bioactivity of chroman-4-one derivatives is significantly influenced by the nature and position of substituents on the chroman ring system.[3][5][10] While the specific structure-activity relationships (SAR) will depend on the biological target, some general trends have been observed. For instance, the presence of electron-withdrawing groups in certain positions can enhance activity against some targets.[5] Additionally, the length and branching of alkyl chains can also play a crucial role.[3][5]
Q2: How can I be sure that the observed bioactivity is due to my compound and not an artifact?
This is a critical question in drug discovery. Here's a checklist to ensure the validity of your results:
-
Purity Confirmation: As emphasized earlier, start with a highly pure compound (>95%).
-
Dose-Response Curve: A classic sigmoidal dose-response curve suggests a specific biological effect.
-
Use of Controls: Always include appropriate positive and negative controls in your assays.
-
Orthogonal Assays: Confirm your findings using a different assay that measures the same biological endpoint through a different mechanism.[13]
-
SAR Studies: Synthesizing and testing closely related analogs can help establish a clear structure-activity relationship, strengthening the evidence that the observed activity is due to a specific interaction with the target.
Q3: My this compound analog appears to be cytotoxic to normal cells as well. How can I improve its selectivity?
Lack of selectivity is a major hurdle in drug development. Improving selectivity often involves medicinal chemistry efforts to modify the compound's structure.
Strategies for Improving Selectivity:
Caption: An iterative cycle for improving the selectivity of bioactive compounds.
By systematically modifying the structure of your this compound analog and evaluating the impact on both target activity and cytotoxicity, you can identify key structural features that contribute to selectivity.
References
- University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
- Homework.Study.com. What are the factors affecting the bioactivity of drugs? [Link]
- Rahman, A. U., Choudhary, M. I., & Thomsen, W. J. (Eds.). (2001). Bioassay Techniques for Drug Development. CRC Press. [Link]
- Eurofins Discovery. (2023). How to Build Successful Bioassays for Early Drug Discovery. [Link]
- Wang, Y., Bryant, S. H., Cheng, T., Wang, J., Gindulyte, A., Shoemaker, B. A., ... & Bolton, E. E. (2017). PubChem BioAssay: A Decade's Development toward Open High-Throughput Screening Data Sharing. Nucleic acids research, 45(D1), D955–D963. [Link]
- Rahman, A. U., Choudhary, M. I., & Thomsen, W. J. (2001). Bioassay Techniques for Drug Development. CRC Press. [Link]
- Charles River Laboratories. Biological Assay Development. [Link]
- Kubackova, J., Galkova, G., & Stofanikova, V. (2021). Factors Influencing the Bioavailability of Organic Molecules to Bacterial Cells—A Mini-Review. International Journal of Molecular Sciences, 22(16), 8888. [Link]
- University of Rochester, Department of Chemistry. Troubleshooting: The Workup. [Link]
- He, L., He, T., Farrar, S., Ji, L., Liu, T., & Ma, X. (2017). Synthesis and anticancer activity of new flavonoid analogs and inconsistencies in assays related to proliferation and viability measurements. Bioorganic & medicinal chemistry, 25(15), 4157–4165. [Link]
- da Silva, G. S., de Souza, T. A. J., de Andrade, P. A., de Alencar, D. B., de Oliveira, T. B., & de Oliveira, A. B. (2021).
- Quora. What can I do if I am not able to solve any question of organic chemistry? [Link]
- Laitinen, T., Poso, A., & Laitinen, T. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of medicinal chemistry, 55(15), 6873–6883. [Link]
- Abualhasan, M., Jaradat, N., Al-Rimawi, F., Shahwan, M., Mansour, D., Alhend, Z., ... & Mousa, A. (2022). Bioactivity evaluation of synthesized flavone analogs. Food Science and Technology, 42. [Link]
- Organic Chemistry Tutor. (2025). Struggling with “Why” Questions in Organic Chemistry? Here's Some Real Advice. [Link]
- Hughes, T. B., Miller, G. P., Swamidass, S. J., & Valdez, C. A. (2020). Site-Level Bioactivity of Small-Molecules from Deep-Learned Representations of Quantum Chemistry. Journal of chemical information and modeling, 60(11), 5233–5245. [Link]
- Abualhasan, M., Jaradat, N., Al-Rimawi, F., Shahwan, M., Mansour, D., Alhend, Z., ... & Mousa, A. (2022). Bioactivity evaluation of synthesized flavone analogs. Food Science and Technology, 42. [Link]
- da Silva, G. S., de Souza, T. A. J., de Andrade, P. A., de Alencar, D. B., de Oliveira, T. B., & de Oliveira, A. B. (2021).
- da Silva, G. S., de Souza, T. A. J., de Andrade, P. A., de Alencar, D. B., de Oliveira, T. B., & de Oliveira, A. B. (2021).
- El-Sayed, M. A. A. (2021). Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. Bioorganic Chemistry, 112, 104933. [Link]
- MySkinRecipes. This compound. [Link]
- Abualhasan, M., Jaradat, N., Al-Rimawi, F., Shahwan, M., Mansour, D., Alhend, Z., ... & Mousa, A. (2022). Bioactivity evaluation of synthesized flavone analogs. Food Science and Technology, 42. [Link]
- LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. [Link]
- Abualhasan, M., Jaradat, N., Al-Rimawi, F., Shahwan, M., Mansour, D., Alhend, Z., ... & Mousa, A. (2022). Bioactivity evaluation of synthesized flavone analogs. Food Science and Technology, 42. [Link]
- Reddit. (2023). Common sources of mistake in organic synthesis. [Link]
- Laitinen, T., Poso, A., & Laitinen, T. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of medicinal chemistry, 55(15), 6873–6883. [Link]
- Organic Chemistry: How to…. (2022). Approach to Synthesis Problems. [Link]
- ResearchGate. Key factors influencing small-molecule drug bioavailability. [Link]
- CS230. (2019). A Deep Learning Approach to Predicting Bioactivity of Small Molecules Based on Molecular Structure. [Link]
- International Journal of Research in Pharmacy and Chemistry. (2014).
- da Silva, G. S., de Souza, T. A. J., de Andrade, P. A., de Alencar, D. B., de Oliveira, T. B., & de Oliveira, A. B. (2021).
- Singh, S., Singh, S., & Kumar, V. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Journal of Heterocyclic Chemistry, 58(7), 1435-1453. [Link]
- El-Sayed, M. A. A. (2015). Recent advances of chroman-4-one derivatives. European Journal of Medicinal Chemistry, 97, 135-155. [Link]
- de Oliveira, C. H. C., de Almeida, L. G. F., de Oliveira, M. A. P., & de Souza, T. B. (2022). Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex. Journal of Fungi, 8(10), 1046. [Link]
- Royal Society of Chemistry. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. [Link]
- Fuentefria, A. M., Gindri, A. L., de Andrade, S. F., & Frizzo, C. P. (2021). First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. Bioorganic & medicinal chemistry, 39, 116162. [Link]
- Royal Society of Chemistry. Current developments in the synthesis of 4-chromanone-derived compounds. [Link]
- Albuquerque, H. M. T., & Silva, A. M. S. (2020). Biological and Medicinal Properties of Natural Chromones and Chromanones. Molecules, 25(21), 5158. [Link]
Sources
- 1. How To [chem.rochester.edu]
- 2. reddit.com [reddit.com]
- 3. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. daneshyari.com [daneshyari.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Troubleshooting [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. homework.study.com [homework.study.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. charnwooddiscovery.com [charnwooddiscovery.com]
- 13. Synthesis and anticancer activity of new flavonoid analogs and inconsistencies in assays related to proliferation and viability measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. criver.com [criver.com]
Technical Support Center: Scaling Up the Synthesis of 8-Hydroxychroman-4-one for Preclinical Studies
<
Welcome to the technical support center for the synthesis of 8-hydroxychroman-4-one. This resource is designed for researchers, scientists, and drug development professionals engaged in scaling up this important intermediate for preclinical evaluation. This compound serves as a crucial building block in the development of various therapeutic agents, leveraging its antioxidant and other beneficial properties.[1] This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of its synthesis on a larger scale.
Visualizing the Synthesis Workflow
A successful scale-up requires a clear understanding of the entire process, from starting materials to the final purified product. The following diagram outlines the principal synthetic route and key quality control checkpoints.
Caption: Key stages and quality control points in the synthesis of this compound.
Troubleshooting Guide: Common Issues and Solutions
Scaling up a synthesis from the benchtop to preclinical quantities often presents unforeseen challenges. This section addresses specific problems you might encounter during the synthesis of this compound.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) | Scientific Rationale |
| Low yield of acylated intermediate | - Inactive or insufficient Lewis acid catalyst.- Presence of moisture in reagents or glassware.- Incorrect reaction temperature. | - Use a fresh, unopened bottle of Lewis acid (e.g., triflic acid, AlCl₃).[2][3]- Ensure all glassware is oven-dried and reagents are anhydrous.- Optimize temperature; Friedel-Crafts reactions are often temperature-sensitive.[4] | Lewis acids are highly hygroscopic and their catalytic activity is diminished by water. The reaction rate and selectivity of Friedel-Crafts acylations are critically dependent on temperature.[4] |
| Formation of multiple byproducts in acylation step (observed by TLC/NMR) | - Over-acylation or side reactions due to harsh conditions.- Isomer formation (acylation at different positions). | - Slowly add the acylating agent to the reaction mixture.- Maintain a consistent and optimized reaction temperature.- Consider a milder Lewis acid or alternative synthetic route like a Fries rearrangement.[4][5] | Gradual addition of the electrophile and temperature control can minimize side reactions. A Fries rearrangement can offer better regioselectivity for certain substrates.[4][5] |
| Incomplete cyclization to form the chromanone ring | - Insufficient base or base strength.- Steric hindrance.- Low reaction temperature or insufficient reaction time. | - Use a stronger base or increase the molar equivalent of the base.- Increase the reaction temperature and monitor by TLC until completion.- Ensure efficient stirring to overcome mass transfer limitations. | The intramolecular nucleophilic substitution to form the heterocyclic ring is a base-catalyzed process.[3] Reaction kinetics are enhanced at higher temperatures. |
| Difficulty in purifying the final product | - Presence of closely related impurities or starting materials.- Oily product that is difficult to crystallize. | - Optimize the recrystallization solvent system. A mixture of solvents may be necessary.- If recrystallization fails, employ column chromatography with a carefully selected eluent system.- Consider a final wash with a non-polar solvent to remove less polar impurities. | The choice of solvent for recrystallization is crucial for obtaining high-purity crystalline material. Chromatography is a powerful technique for separating compounds with similar polarities. |
| Product degradation during workup or purification | - Exposure to strong acids or bases for prolonged periods.- High temperatures during solvent removal. | - Neutralize the reaction mixture promptly after completion.- Use a rotary evaporator at a moderate temperature and reduced pressure for solvent removal.- Store the purified product under an inert atmosphere (e.g., nitrogen or argon) at a low temperature.[1] | Chroman-4-ones can be sensitive to harsh pH conditions and elevated temperatures, which can lead to decomposition or side reactions. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis and handling of this compound.
1. What is the most common and scalable synthetic route for this compound?
The most widely reported and scalable method involves a two-step process:
-
Step 1: Friedel-Crafts Acylation: This involves the reaction of a substituted phenol (in this case, a dihydroxyphenol derivative) with a suitable three-carbon acylating agent, such as 3-chloropropionic acid or its acyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or a Brønsted acid like polyphosphoric acid (PPA).[2]
-
Step 2: Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization, typically base-catalyzed, to form the chroman-4-one ring.[3]
An alternative approach is the photo-Fries rearrangement of an appropriate aryl ester, which can be a milder, one-pot procedure.[6]
2. How can I monitor the progress of the reaction effectively?
Thin-layer chromatography (TLC) is the most convenient method for real-time reaction monitoring.[3]
-
Procedure: Spot the reaction mixture alongside the starting materials on a TLC plate. Use an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to develop the plate. Visualize the spots under UV light.[3]
-
Interpretation: The disappearance of the starting material spot(s) and the appearance of a new product spot indicate the progress of the reaction.
For more quantitative analysis during process development, High-Performance Liquid Chromatography (HPLC) can be employed.
3. What are the critical safety precautions to consider during this synthesis?
-
Lewis Acids: Lewis acids like AlCl₃ and triflic acid are corrosive and react violently with water. Handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Many organic solvents used in the synthesis are flammable and volatile. Work in a well-ventilated area, away from ignition sources.
-
Reaction Quenching: The quenching of reactions involving Lewis acids can be highly exothermic. Add water or an aqueous solution slowly and with cooling.
4. What are the recommended analytical techniques for characterizing the final product?
To ensure the identity and purity of the synthesized this compound for preclinical studies, a comprehensive analytical characterization is essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and provides information on purity.[3]
-
Mass Spectrometry (MS): Determines the molecular weight of the compound.[3]
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.[3]
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive method to determine the purity of the final product.
-
Melting Point: A sharp melting point range is indicative of a pure compound.[3]
5. How should I store the purified this compound?
This compound should be stored in a tightly sealed container, protected from light and moisture, at room temperature.[1] For long-term storage, refrigeration under an inert atmosphere is recommended to prevent degradation.
References
- BenchChem. (n.d.). Head-to-head comparison of synthetic routes for chroman-4-one production.
- Silva, A. R., et al. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules.
- Oelgemöller, M., et al. (2014). Expeditious photochemical reaction toward the preparation of substituted chroman-4-ones. Tetrahedron Letters.
- Merck Millipore. (n.d.). Fries Rearrangement.
- Oelgemöller, M., et al. (2010). A mild and convenient one-pot photochemical synthesis of chroman-4-one derivatives. Tetrahedron Letters.
- Wikipedia. (n.d.). Fries rearrangement.
- MySkinRecipes. (n.d.). This compound.
Sources
Technical Support Center: Method Refinement for Consistent Spectroscopic Analysis of Chromanones
Welcome to the technical support center for the spectroscopic analysis of chromanones. This guide is designed for researchers, medicinal chemists, and quality control analysts who work with this important class of heterocyclic compounds. Our goal is to move beyond generic protocols and provide in-depth, field-proven insights to help you troubleshoot common issues, refine your methods, and ensure the generation of consistent, high-quality data. The advice herein is structured to explain the causality behind experimental choices, empowering you to build self-validating systems for your analyses.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for the structural elucidation of chromanones. However, obtaining clean, reproducible spectra requires careful attention to detail. This section addresses common pitfalls and refinement strategies.
Frequently Asked Questions (NMR)
Q1: My aromatic proton signals are overlapping or have shifted unexpectedly. What's causing this and how can I fix it?
A1: Signal shifting and overlap in the aromatic region of a chromanone's ¹H NMR spectrum are common issues often attributable to solvent effects or the electronic nature of substituents.
-
Causality - Solvent Effects: The chemical shift of a proton is highly sensitive to its local magnetic environment. Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant changes in chemical shifts compared to isotropic solvents like CDCl₃. This is due to the formation of transient solute-solvent complexes where the chromanone is oriented in a specific way relative to the solvent's magnetic anisotropy. This can be used to your advantage. A spectrum that is crowded in CDCl₃ may become well-resolved in benzene-d₆, revealing coupling constants that were previously obscured.[1][2]
-
Causality - Substituent Effects: The electronic properties of substituents on the chromanone's aromatic ring directly influence the electron density around nearby protons, altering their shielding and, consequently, their chemical shifts. Electron-donating groups (e.g., -OCH₃, -NMe₂) will generally cause upfield shifts (to lower ppm), while electron-withdrawing groups (e.g., -NO₂, -Cl) will cause downfield shifts.[3] This effect is predictable and can be a powerful confirmation of correct synthesis.
Troubleshooting Protocol:
-
Re-run in a Different Solvent: If you encounter overlapping signals in CDCl₃, prepare a new sample in benzene-d₆ or acetone-d₆. This simple change is often sufficient to resolve complex multiplets.[4]
-
Check for Acidic/Basic Impurities: Trace amounts of acid (e.g., trifluoroacetic acid from chromatography) or base can protonate or deprotonate sensitive functional groups, leading to significant and inconsistent peak shifts. If suspected, neutralize the sample with a gentle base (like basic alumina) or acid before re-analysis.
-
Confirm with 2D NMR: If signal overlap persists, run a 2D COSY experiment to confirm which protons are coupled and a HSQC/HMBC to definitively assign protons to their respective carbons.
Q2: My NMR peaks are broad, especially for hydroxyl or amine protons. What does this indicate and what is the solution?
A2: Peak broadening in NMR is a sign of a dynamic process occurring on the NMR timescale. For chromanones, this can be due to chemical exchange, aggregation, or poor sample preparation.
-
Causality - Chemical Exchange: Protons on hydroxyl (-OH) or amine (-NH₂) groups can exchange with other labile protons in the sample (like residual water) or between molecules. This rapid exchange broadens the signal, sometimes to the point where it disappears into the baseline.[4]
-
Causality - Molecular Aggregation: Chromanones with hydrogen-bonding moieties can self-associate or aggregate at higher concentrations.[5][6] This slows down molecular tumbling in the solution, leading to faster relaxation and broader lines for all protons in the molecule. This is a common cause of generally poor resolution across the entire spectrum.[7]
-
Causality - Isomerization: In some cases, particularly with nitrogen-containing chromanones, slow rotation around a bond or tautomerism can lead to the presence of multiple isomers in equilibrium, resulting in broadened peaks.[8]
Troubleshooting Protocol:
-
Perform a D₂O Shake: To confirm a peak is from an exchangeable proton (-OH, -NH₂), add a drop of D₂O to the NMR tube, shake vigorously, and re-acquire the spectrum. The broad peak should diminish or disappear as the protons are replaced by deuterium.[4]
-
Dilute the Sample: If aggregation is suspected, dilute your sample by a factor of 5 or 10. If the peaks sharpen, aggregation was the likely cause. For quantitative NMR, it is crucial to find a concentration where the compound is fully solvated to ensure accurate integration.[6][9]
-
Variable Temperature (VT) NMR: Acquiring spectra at elevated temperatures (e.g., 40-60 °C) can often increase the rate of bond rotation or chemical exchange, causing broadened peaks from rotamers or tautomers to coalesce into sharp, averaged signals.[4]
-
Change Solvent: Switching to a more polar, hydrogen-bond-disrupting solvent like DMSO-d₆ or CD₃OD can break up aggregates and sharpen signals.[6]
Q3: How can I perform reliable quantitative NMR (qNMR) on my chromanone sample?
A3: qNMR is a powerful technique for determining purity or concentration without the need for a specific reference standard of the analyte.[10] However, it requires a specific experimental setup to ensure accuracy.
Protocol for Accurate qNMR:
-
Choose a Suitable Internal Standard: The standard must be stable, non-volatile, have a simple spectrum (ideally a singlet) that does not overlap with any analyte signals, and be accurately weighed. Maleic acid or dimethyl sulfone are common choices.
-
Ensure Complete Relaxation: The most critical parameter for qNMR is the relaxation delay (D1). It must be set to at least 5 times the longest T₁ (spin-lattice relaxation time) of any peak being integrated (both analyte and standard). For most small molecules, a D1 of 30 seconds is a safe starting point.
-
Use a 90° Pulse: Ensure the excitation pulse angle is calibrated and set to 90° to provide uniform excitation across the spectrum.[9]
-
Process Data Carefully: Apply a gentle line broadening (e.g., 0.3 Hz) and meticulously phase the spectrum. The baseline must be perfectly flat across all integrated regions. Integrate each peak over the same width (in Hz) to ensure consistency.[11]
The purity can then be calculated using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * 100 Where: I = Integral area, N = Number of protons for the integrated signal, M = Molar mass, m = mass.[9]
Section 2: Mass Spectrometry (MS)
Mass spectrometry is essential for confirming molecular weight and providing structural information through fragmentation analysis. The choice of ionization method and interpretation of the resulting spectra are key to success.
Frequently Asked Questions (MS)
Q1: Should I use Electron Impact (EI) or Electrospray Ionization (ESI) for my chromanone sample?
A1: The choice between EI and ESI depends entirely on your analytical goal. These represent "hard" and "soft" ionization techniques, respectively.[4][12]
-
Electron Impact (EI): This is a hard ionization technique that uses a high-energy electron beam to ionize the sample, causing extensive and reproducible fragmentation.[13]
-
Use Case: Ideal for structural elucidation of unknown chromanones. The fragmentation pattern is like a fingerprint and can be compared to libraries (e.g., NIST, Wiley) for identification.[4]
-
Limitation: The molecular ion (M⁺˙) may be weak or entirely absent, making it difficult to determine the molecular weight.[13] The sample must also be volatile and thermally stable.
-
-
Electrospray Ionization (ESI): This is a soft ionization technique that generates ions from a solution, typically by protonation ([M+H]⁺) or sodiation ([M+Na]⁺). It imparts very little excess energy, so fragmentation is minimal.[12][14]
Workflow Diagram: Choosing an Ionization Method
Caption: Logic for selecting the appropriate MS ionization technique.
Q2: I'm seeing unexpected peaks in my ESI mass spectrum. What are they?
A2: Unexpected peaks in ESI-MS are often due to the formation of adducts or artifacts from the solvent or sample matrix.
-
Common Adducts: ESI is prone to forming adducts with cations present in the solution. Common adducts for a chromanone (M) include:
-
[M+Na]⁺ (m/z = M + 23) : From sodium salts in glassware or solvents.
-
[M+K]⁺ (m/z = M + 39) : From potassium salts.
-
[M+NH₄]⁺ (m/z = M + 18) : If ammonium salts (e.g., ammonium acetate) are used as a buffer.
-
[2M+H]⁺ or [2M+Na]⁺ : Dimer ions, which can form at higher sample concentrations.
-
-
Solvent Clusters: Clusters with solvent molecules like acetonitrile ([M+ACN+H]⁺) can sometimes be observed.
Troubleshooting Table: Common MS Artifacts
| Observed Peak (m/z) | Possible Cause & Explanation | Solution |
| M + 23, M + 39 | Sodium/Potassium Adducts: Ubiquitous salts leaching from glassware or present as impurities in reagents. | Use high-purity solvents (LC-MS grade). Acidify the mobile phase slightly with formic acid to favor protonation. |
| M + 18 | Ammonium Adduct: Use of ammonium-based buffers or contamination. | If not intentionally used, check for sources of ammonia contamination. |
| 2M + H, 2M + Na | Dimer Formation: High sample concentration leading to non-covalent association in the ESI droplet. | Dilute the sample and re-inject. |
| Unexpected high m/z | Contamination: Plasticizers (phthalates), slip agents (erucamide), or previously analyzed compounds ("carryover"). | Run a blank injection of the mobile phase. Clean the ion source if necessary. |
Q3: How do I interpret the MS/MS fragmentation of my chromanone?
A3: The fragmentation of the chromanone ring system is highly predictable and provides significant structural information. The most characteristic fragmentation is the Retro-Diels-Alder (RDA) reaction .[15]
In positive-ion ESI-MS/MS, the protonated chromanone [M+H]⁺ will typically undergo cleavage of the heterocyclic ring.
Fragmentation Pathway: Retro-Diels-Alder (RDA)
Caption: Generalized Retro-Diels-Alder fragmentation of a chromanone.
-
Interpretation: The key is to identify the neutral loss. For a simple chromanone, the RDA reaction results in the loss of a ketene or substituted ketene molecule. The resulting charged fragment will correspond to a protonated styrene or substituted styrene. By analyzing the masses of the fragment ions, you can deduce the substitution pattern on both the aromatic (A-ring) and heterocyclic (C-ring) portions of the molecule. Further fragmentation of these primary products can provide even more detailed structural clues.[15][16][17]
Section 3: UV-Vis Spectroscopy
UV-Vis spectroscopy is a rapid and reliable technique for quantifying chromanones and investigating their electronic properties. However, results can be highly sensitive to experimental conditions.
Frequently Asked Questions (UV-Vis)
Q1: The λₘₐₓ of my chromanone shifts between measurements. Why is this happening?
A1: Shifts in the maximum absorption wavelength (λₘₐₓ) are almost always due to changes in the solvent environment or the pH of the solution.
-
Causality - Solvent Polarity: Chromanones contain chromophores with π→π* and n→π* electronic transitions. The energies of these transitions (and thus the λₘₐₓ) are affected by solvent polarity.
-
π→π transitions:* Increasing solvent polarity generally causes a small bathochromic shift (red shift, to longer wavelength).
-
n→π transitions:* Increasing solvent polarity stabilizes the non-bonding n-orbital, increasing the energy gap to the π* orbital. This results in a hypsochromic shift (blue shift, to shorter wavelength).[9] The observed shift will be a composite of these effects. For consistency, always use the same solvent and document it.
-
-
Causality - pH: If your chromanone has an ionizable group, such as a hydroxyl (-OH) or amino (-NH₂) group, its UV-Vis spectrum will be highly pH-dependent.[18] Deprotonation of a phenolic hydroxyl group, for example, creates a phenoxide ion. This introduces a new lone pair into the conjugated system, extending conjugation and causing a significant bathochromic shift and often a hyperchromic effect (increased absorbance).[7][9]
Troubleshooting Workflow: UV-Vis λₘₐₓ Instability
Caption: Decision tree for troubleshooting inconsistent λₘₐₓ values.
Q2: My sample absorbance is decreasing over time during measurement. What could be the cause?
A2: A continuous decrease in absorbance during UV-Vis analysis strongly suggests photodegradation. Chromanones, like many conjugated systems, can be susceptible to degradation when exposed to the high-intensity UV light from the spectrophotometer's lamp.[19]
Mitigation Strategies for Photodegradation:
-
Minimize Exposure Time: Keep the shutter closed when not actively measuring. Use the instrument's software to take rapid scans rather than letting the sample sit in the beam.
-
Reduce Slit Width/Lamp Intensity: If your instrument allows, reduce the lamp intensity or the slit width to decrease the photon flux hitting the sample. This may decrease the signal-to-noise ratio, so a balance must be found.
-
Work with Dilute Solutions: More concentrated solutions may absorb more energy, potentially accelerating degradation. Work within the linear range of the Beer-Lambert law (Abs < 1).
-
Check for Stability: To confirm photodegradation, take repeated scans of the same sample over a period of 10-15 minutes. A consistent decrease in the primary absorption band, and potentially the growth of new bands at different wavelengths, is indicative of degradation.
Q3: Can metal ion contamination affect my UV-Vis spectrum?
A3: Yes. Chromanones with specific substitution patterns, such as a hydroxyl group ortho to the carbonyl oxygen, can act as chelating agents for metal ions.[20] Chelation alters the electronic structure of the chromophore, almost always resulting in a significant bathochromic shift.[2][18][21] If your analysis requires high accuracy, and metal contamination is possible (e.g., from spatulas, buffers, or the sample source), consider adding a small amount of a chelating agent like EDTA to your solvent blank and sample solutions to sequester any stray metal ions.
Section 4: Ensuring Method Consistency and Validation
A robust analytical method is one that is self-validating. It has built-in checks and is proven to be reliable, reproducible, and fit for its purpose. This is crucial for drug development and quality control environments.
Q1: How can I be sure my sample preparation isn't compromising my results?
A1: The integrity of your sample is the foundation of reliable data. Chromanones can be susceptible to degradation, particularly under harsh pH conditions.
-
Acid/Base Stability: The pyrone ring in the chromanone scaffold can be susceptible to ring-opening under strong basic conditions (e.g., high concentrations of NaOH), which can lead to the formation of ω-formyl-2-hydroxyacetophenone derivatives.[22] Conversely, some syntheses of chromanones require strong acid for ring closure.[14][23] It is critical to understand the stability of your specific chromanone.
Self-Validating Sample Preparation Protocol:
-
Initial Stability Screen: Dissolve your chromanone in your intended spectroscopic solvent (e.g., DMSO-d₆ for NMR, ACN/H₂O for LC-UV). Spike separate samples with a small amount of dilute acid (e.g., 0.1% TFA) and base (e.g., 0.1% NH₄OH). Analyze immediately and again after several hours. The appearance of new peaks indicates degradation.
-
Document Everything: Record the solvent, sample concentration, storage temperature, and time from preparation to analysis for every sample. This creates an audit trail that can help diagnose issues later.
-
Use High-Purity Solvents: Use HPLC-grade or deuterated solvents with high isotopic purity (>99.8%) to avoid interfering signals and unknown reactive impurities.[24]
-
Filter Samples: For HPLC-UV analysis, always filter samples through a 0.22 or 0.45 µm filter to remove particulates that can cause blockages and pressure issues.
Q2: What are the essential steps to validate my spectroscopic method for chromanone analysis?
A2: Method validation demonstrates that an analytical procedure is suitable for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R2) provides the definitive framework.[16][25] For a quantitative method (e.g., HPLC-UV assay), the following parameters must be assessed:
Validation Parameters Based on ICH Q2(R2)
| Parameter | Question Answered | How to Assess |
| Specificity | Can I detect the analyte unequivocally in the presence of other components? | Analyze a placebo/blank matrix. Spike the matrix with the analyte and any known impurities or degradation products to ensure they are resolved. Peak purity analysis (e.g., with a DAD detector) is also used.[16][25] |
| Linearity | Is the instrument response directly proportional to the analyte concentration? | Prepare at least five standards of different concentrations across the desired range. Plot the response vs. concentration and perform a linear regression. The correlation coefficient (r²) should be >0.999.[3] |
| Range | What is the concentration interval over which the method is precise and accurate? | The range is established by confirming that the method is linear, accurate, and precise within the lower and upper concentration limits. |
| Accuracy | How close is my measured value to the true value? | Analyze a sample with a known concentration (e.g., a certified reference material) or use the spike-recovery method on a blank matrix at multiple concentration levels. Recovery should typically be 98-102%. |
| Precision | How close are repeated measurements on the same sample? | Repeatability (Intra-assay): Analyze the same sample multiple times on the same day with the same analyst/instrument. Intermediate Precision: Repeat on a different day, with a different analyst, or on a different instrument. The Relative Standard Deviation (%RSD) should be <2%. |
| LOD & LOQ | What are the lowest concentrations I can detect and reliably quantify? | Limit of Detection (LOD): The concentration that gives a signal-to-noise ratio of ~3:1. Limit of Quantitation (LOQ): The concentration that gives a signal-to-noise ratio of ~10:1 and can be measured with acceptable precision and accuracy.[3] |
| Robustness | Is the method unaffected by small, deliberate changes in parameters? | Systematically vary parameters like mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%). The results should remain within the acceptance criteria.[26] |
By systematically addressing these questions, you can build a robust, reliable, and defensible method for the consistent spectroscopic analysis of chromanones.
References
- Al-Hiari, Y. M., & Al-Mazahreh, A. S. (2008). Ring transformation of chromone-3-carboxylic acid under nucleophilic conditions. ARKIVOC, 2008(xvii), 192-204. [Link]
- Al-Zoubi, W., & Al-Hiari, Y. (2022). Synthesis and Characterization of a Series of Chromone–Hydrazones. Chemistry, 4(3), 878-886. [Link]
- Chemistry at Emory. (n.d.).
- Ewies, F. E. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085. [Link]
- Radulović, N. S., et al. (2021). Structural Elucidation of Presilphiperfolane-7α,8α-diol, a Bioactive Sesquiterpenoid from Pulicaria vulgaris: A Combined Approach of Solvent-Induced Chemical Shifts, GIAO Calculation of Chemical Shifts, and Full Spin Analysis. Molecules, 26(15), 4458. [Link]
- Symmetry as a new element to control molecular switches. (2019).
- Organic Chemistry Portal. (2022). Synthesis of Chromanones and Flavanones. [Link]
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting ¹H NMR Spectroscopy. [Link]
- Iranian Qara Qat fruit (redcurrant) in Arasbaran forests as the resource of anthocyanin pigments in formation of [ACN-Mg/Al/Ga/ Sn/Cr/Fe] chelation clusters. (2019).
- ACD/Labs. (2023).
- University of Bristol. (2017).
- ResearchGate. (2014). What is the pH effect on UV spectra?. [Link]
- Ellis, G. P., et al. (1982). Chromone studies. Part 12. Fragmentation patterns in the electron-impact mass spectra of 2-(N,N-dialkylamino)-4H-1-benzopyran-4-ones and. Journal of the Chemical Society, Perkin Transactions 1, 2557-2560. [Link]
- Experiment 1 Effect of Solvent, pH and auxochrome on UV absorbance. (n.d.). [Link]
- Bua, S. M., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2061. [Link]
- Gamal-Eldeen, A. M., et al. (2009).
- European Medicines Agency. (2022). ICH guideline Q2(R2)
- van der Mey, M., et al. (2024). Overcoming NMR line broadening of nitrogen containing compounds: A simple solution. Magnetic Resonance in Chemistry, 62(3), 198-207. [Link]
- European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]
- Glish, G. L., & Vachet, R. W. (2003). The basics of mass spectrometry in the twenty-first century. Nature Reviews Molecular Cell Biology, 4(11), 869-878. [Link]
- ResearchGate. (2013).
- Monakhova, Y. B., et al. (2023). Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023).
- Allen, F., et al. (2014). Competitive fragmentation modeling of ESI-MS/MS spectra for putative metabolite identification. Metabolites, 4(2), 432-454. [Link]
- Magritek. (2022).
- Emery Pharma. (n.d.).
- Chemistry LibreTexts. (2022). 2.2: UV-Visible Spectroscopy - Metal Ions. [Link]
- Journal of Chemical Health Risks. (2025).
- Li, F., et al. (2015). Mass spectrometry combinations for structural characterization of sulfated-steroid metabolites. Analytical and bioanalytical chemistry, 407(23), 7067-7076. [Link]
- Plamondon, J., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of pharmaceutical sciences, 89(6), 758-765. [Link]
- Pappa, K., et al. (2023). Development of a Validated HPLC-UV Method for the Determination of Panthenol, Hesperidin, Rutin, and Allantoin in Pharmaceutical Gel-Permeability Study. Molecules, 28(14), 5363. [Link]
- ResearchGate. (2015).
- Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link]
- Vlase, L., et al. (2011). Development and validation of an HPLC-UV method for determination of synthetic food colorants. Farmacia, 59(5), 721-728. [Link]
- ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR)
- Reddit. (2021).
- Effect of tannic acid chelating treatment on thermo-oxidative aging property of natural rubber. (2022).
- ForagerOne. (n.d.). 529: Experimentally Determined Densities of Deuterated Solvents for Use in NMR Spectroscopy. [Link]
- Liu, L., et al. (2020). Alterchromanone A, one new chromanone derivative from the mangrove endophytic fungus Alternaria longipes. The Journal of Antibiotics, 73(11), 785-788. [Link]
- Cuyckens, F., & Claeys, M. (2004). Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques. Current Organic Chemistry, 8(12), 1137-1153. [Link]
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a HPLC and a UV derivative spectrophotometric methods for determination of hydroquinone in gel and cream preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Troubleshooting [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Solution NMR of large molecules and assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overcoming NMR line broadening of nitrogen containing compounds: A simple solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. emerypharma.com [emerypharma.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. ijmrset.com [ijmrset.com]
- 15. researchgate.net [researchgate.net]
- 16. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 17. discovery.researcher.life [discovery.researcher.life]
- 18. researchgate.net [researchgate.net]
- 19. Alterchromanone A, one new chromanone derivative from the mangrove endophytic fungus Alternaria longipes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. ijrpc.com [ijrpc.com]
- 24. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 25. Studies on the Mechanism of Ring Hydrolysis in Phenylacetate Degradation: A METABOLIC BRANCHING POINT - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 8-Hydroxychroman-4-one and 7-Hydroxychroman-4-one
A Technical Guide for Researchers and Drug Development Professionals
The chroman-4-one scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of a multitude of natural products and synthetic compounds with a wide array of biological activities.[1] The nature and position of substituents on this scaffold play a pivotal role in determining the pharmacological profile of the molecule. This guide provides an in-depth comparison of the biological activities of two closely related isomers: 8-hydroxychroman-4-one and 7-hydroxychroman-4-one. While extensive research has been conducted on the 7-hydroxy isomer, data on the 8-hydroxy counterpart is notably scarce in publicly accessible literature. This guide will synthesize the available experimental data, discuss the structure-activity relationships, and provide detailed protocols for evaluating the biological potential of these compounds.
Unveiling the Biological Landscape: A Tale of Two Isomers
The position of the hydroxyl group on the aromatic ring of the chroman-4-one nucleus significantly influences its interaction with biological targets, thereby dictating its therapeutic potential. While both isomers share the same molecular formula, their distinct structures are expected to confer different biological properties.
7-Hydroxychroman-4-one: A Well-Characterized Bioactive Scaffold
7-Hydroxychroman-4-one has been the subject of numerous studies, revealing a broad spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects.[2][3]
7-Hydroxychroman-4-one has demonstrated notable activity against a range of pathogenic microbes. Studies have shown its efficacy against various bacteria and fungi. For instance, it has been reported to exhibit moderate activity against Staphylococcus epidermidis, Pseudomonas aeruginosa, and Candida albicans.[1] The presence of the hydroxyl group at the C-7 position is often considered crucial for its antimicrobial properties.[1]
The antioxidant capacity of 7-hydroxychroman-4-one is a well-documented attribute. The phenolic hydroxyl group at the 7-position can donate a hydrogen atom to scavenge free radicals, thus mitigating oxidative stress. This activity is foundational to its potential role in preventing or treating diseases associated with oxidative damage.
While less extensively studied than its antimicrobial and antioxidant effects, derivatives of 7-hydroxychroman-4-one have shown promise as anti-inflammatory and anticancer agents. The chroman-4-one core, in general, is known to be a valuable scaffold for the development of compounds that modulate inflammatory pathways and exhibit cytotoxicity against cancer cell lines.[1][4]
This compound: An Enigma with Therapeutic Promise
Structure-Activity Relationship (SAR): The Decisive Role of Hydroxyl Position
The differing biological activities of these two isomers can be attributed to the influence of the hydroxyl group's position on the electronic and steric properties of the molecule.
-
Hydrogen Bonding: The proximity of the 8-hydroxyl group to the carbonyl function at position 4 allows for the formation of an intramolecular hydrogen bond. This can affect the acidity of the phenolic proton and the electron density distribution across the molecule, which in turn can influence its radical scavenging ability and interaction with biological targets.
-
Chelating Ability: The ortho-positioning of the hydroxyl and carbonyl groups in this compound may confer metal-chelating properties, which can contribute to its antioxidant activity by sequestering pro-oxidant metal ions.
-
Steric Hindrance: The position of the hydroxyl group can also influence how the molecule binds to enzyme active sites or receptors, potentially leading to differences in inhibitory potency and selectivity. General SAR studies on chromone derivatives have indicated that the presence of electron-withdrawing groups at position 8 can enhance anti-inflammatory activity.[5]
Based on these principles, it can be hypothesized that this compound may possess significant antioxidant activity, potentially comparable to or even exceeding that of the 7-hydroxy isomer due to its potential for intramolecular hydrogen bonding and metal chelation. However, without direct experimental evidence, this remains speculative.
Comparative Data Summary
The following table summarizes the available and hypothesized biological activities of the two isomers. It is critical to note the lack of quantitative data for this compound.
| Biological Activity | 7-Hydroxychroman-4-one | This compound |
| Antimicrobial | Moderate activity against various bacteria and fungi (e.g., S. epidermidis, P. aeruginosa, C. albicans)[1] | Limited data available |
| Antioxidant | Demonstrated radical scavenging activity | Hypothesized to have antioxidant activity |
| Anti-inflammatory | Derivatives show potential | Limited data available; SAR suggests potential |
| Anticancer | Derivatives show potential against various cancer cell lines | Limited data available |
Experimental Protocols for Biological Evaluation
To facilitate further research and a direct comparison of these two isomers, detailed protocols for key biological assays are provided below.
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
This assay is a rapid and widely used method to screen the free-radical scavenging ability of compounds.
Methodology
-
Reagent Preparation: Prepare a stock solution of the test compound (this compound or 7-hydroxychroman-4-one) in a suitable solvent (e.g., methanol or DMSO). Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Assay Procedure: In a 96-well microplate, add various concentrations of the test compound to the wells. Add the DPPH solution to each well and mix. A control well should contain the solvent and DPPH solution without the test compound.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(
– ) / ] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.
Anticancer Activity Evaluation: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.
Methodology
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.
Antimicrobial Activity Determination: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Methodology
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in the broth medium in a 96-well microplate.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing the Scientific Workflow
The following diagrams illustrate the general workflow for synthesizing and evaluating the biological activities of chroman-4-one derivatives and the key signaling pathway often implicated in their anti-inflammatory effects.
Caption: General workflow for the synthesis and biological evaluation of chroman-4-one derivatives.
Caption: Simplified diagram of the NF-κB signaling pathway and a potential point of inhibition by chroman-4-one derivatives.
Conclusion and Future Directions
This guide highlights the established biological activities of 7-hydroxychroman-4-one and the significant knowledge gap concerning its 8-hydroxy isomer. While SAR principles suggest that this compound holds promise as a bioactive compound, particularly as an antioxidant, this remains to be confirmed through rigorous experimental evaluation.
Future research should prioritize the systematic evaluation of this compound's biological activities using the standardized protocols outlined in this guide. Direct, head-to-head comparative studies with 7-hydroxychroman-4-one are essential to definitively elucidate the impact of the hydroxyl group's position on the therapeutic potential of this valuable scaffold. Such studies will not only expand our understanding of the structure-activity relationships of chroman-4-ones but also potentially unveil a new and potent candidate for drug development.
References
- Al-Ayed AS. Synthesis of New Substituted Chromen[4,3-c]pyrazol-4-ones and Their Antioxidant Activities. Molecules. 2011;16(12):10292-10302.
- Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. Journal of Medicinal Chemistry. 2014;57(23):9895-9905.
- de Oliveira Santos G, Velozo-Sá R, da Silva Augustine L, et al.
- Emami S, Ghanbarimasir Z. Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities.
- Gao Y, Liu X, Li Y, et al. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents. Pharmaceutical Reports. 2015;67(2):321-328.
- Gatfaoui S, Tomas J, Chaleix V, et al. Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. International Journal of Molecular Sciences. 2023;24(11):9298.
- Huszár D, Mernyák E, Minorics R, et al. Synthesis and biological evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors. Journal of Medicinal Chemistry. 2012;55(15):6878-6891.
- Jantan I, Ahmad W, Bukhari SNA. Flavonoid and its derivatives as anti-inflammatory agents.
- Jeong GS, Lee DS, Kim YC. Anti-inflammatory effects of 8-hydroxy-2'-deoxyguanosine on lipopolysaccharide-induced inflammation via Rac suppression in Balb/c mice. Free Radical Biology and Medicine. 2007;43(12):1613-1622.
- Kwiecień H, Stączek P, Szychowska A, et al. The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. International Journal of Molecular Sciences. 2023;24(11):9275.
- Lee J, Kim H, Choi H, et al. 8-Hydroxydeoxyguanosine: Not mere biomarker for oxidative stress, but remedy for oxidative stress-implicated gastrointestinal diseases. World Journal of Gastroenterology. 2012;18(4):301-308.
- Li Y, Wang Y, Li J, et al. Exploration of multi-target potential of chromen-4-one based compounds in Alzheimer's disease: Design, synthesis and biological evaluations. European Journal of Medicinal Chemistry. 2017;142:144-156.
- Milenković D, Stanojević L, Cvetković D, et al. In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies. International Journal of Molecular Sciences. 2011;12(5):2823-2840.
- Mphahlele MJ, Gildenhuys S. Biologically active compounds featuring chroman-4-one framework.
- Pingaew R, Saesong T, Prachayasittikul V, et al. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities.
- Popiołek Ł, Biernasiuk A, Wujec M. Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex. Molecules. 2022;27(19):6619.
- Sestito S, Tassone G, Cirillo A, et al. New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents. European Journal of Medicinal Chemistry. 2019;183:111717.
- Szychowska A, Wójcik M, Ulenberg S, et al. Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. Molecules. 2023;28(2):787.
- Wang X, Zhang Y, Wang Y, et al. Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups. Bioorganic & Medicinal Chemistry Letters. 2023;95:129539.
- Velásquez-López Y, de la C-Poveda L, Abad-Vásquez D, et al.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives [mdpi.com]
- 3. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of the 8-Hydroxy Group in Chroman-4-one Analogs: A Comparative Guide to Structure-Activity Relationships
The chroman-4-one scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a multitude of natural products and its versatile biological activities.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 8-hydroxychroman-4-one analogs, offering a comparative perspective against other 8-substituted counterparts. We will delve into the synthetic strategies, comparative biological activities, and underlying mechanisms of action, supported by experimental data and detailed protocols for researchers in drug discovery and development.
The Significance of Substitution on the Chroman-4-one Core
The therapeutic potential of chroman-4-one derivatives is profoundly influenced by the nature and position of substituents on the bicyclic ring system.[1] Modifications at the C-2, C-3, C-6, C-7, and C-8 positions have been extensively explored, leading to the discovery of potent antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory agents.[1][2] This guide will specifically focus on the impact of substitutions at the 8-position, with a particular emphasis on the unique contributions of the hydroxyl group.
Comparative Analysis of 8-Substituted Chroman-4-one Analogs
Sirtuin 2 (SIRT2) Inhibition: A Key Target for Neurodegenerative Diseases and Cancer
SIRT2, a class III histone deacetylase, has emerged as a significant therapeutic target for neurodegenerative disorders and various cancers.[3][4] Chroman-4-one derivatives have been identified as potent and selective SIRT2 inhibitors, with the substitution pattern on the aromatic ring playing a critical role in their inhibitory activity.
A key finding in the SAR of these analogs is that larger, electron-withdrawing groups at the 6- and 8-positions are favorable for potent SIRT2 inhibition.[3] For instance, the introduction of bromo and chloro groups at these positions leads to compounds with low micromolar IC50 values.[3]
| Compound | R6 | R8 | 2-Substituent | SIRT2 IC50 (µM) | Reference |
| 1a | Cl | Br | n-Pentyl | 4.5 | [3] |
| 1b | H | H | n-Pentyl | >200 | [3] |
| 1c | Br | Br | n-Pentyl | 1.5 | [5] |
Table 1: SIRT2 Inhibitory Activity of Selected 8-Substituted Chroman-4-one Derivatives.
Anticancer Activity: Targeting Proliferation and Inducing Apoptosis
Chroman-4-one derivatives have shown significant antiproliferative properties against a range of cancer cell lines.[1] The mechanism of action often involves the induction of apoptosis and the inhibition of critical signaling pathways. Thiochroman-4-one derivatives, in particular, have demonstrated potent anticancer activity.[1] While the provided search results do not offer a direct SAR study on this compound analogs for anticancer activity, the general principles of substitution influencing cytotoxicity remain relevant. The substitution pattern on the arylidene moiety at the C-3 position is a key determinant of their cytotoxic efficacy.[1]
| Compound | Cell Line | GI50 (µM) | Reference |
| 3-(4-(2-(4-Chlorophenyl)-2-oxoethoxy)benzylidene)thiochroman-4-one | Leukemia (CCRF-CEM) | < 0.01 | [1] |
| 3-(4-(2-(4-Methoxyphenyl)-2-oxoethoxy)benzylidene)thiochroman-4-one | Leukemia (CCRF-CEM) | 0.02 | [1] |
| 3-(4-(2-Phenyl-2-oxoethoxy)benzylidene)thiochroman-4-one | Ovarian Cancer (OVCAR-3) | 0.28 | [1] |
Table 2: Anticancer Activity of Selected Chroman-4-one Derivatives.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The chroman-4-one scaffold has proven to be a valuable template for the development of novel antimicrobial agents.[2] SAR studies have revealed that the presence of a hydroxyl group at the C-7 position is often crucial for antimicrobial activity.[1]
A study on 7-hydroxychroman-4-one and its derivatives demonstrated their activity against various medically important bacteria and fungi.[2]
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 7-Hydroxychroman-4-one | Candida albicans | 64 | [1] |
| 7-Hydroxychroman-4-one | Staphylococcus epidermidis | 128 | [1] |
| 7-Hydroxychroman-4-one | Pseudomonas aeruginosa | 128 | [1] |
Table 3: Antimicrobial Activity of 7-Hydroxychroman-4-one.
While this data highlights the importance of a hydroxyl group at the 7-position, it underscores the need for systematic studies on 8-hydroxy analogs to elucidate the impact of the hydroxyl group's position on antimicrobial potency and spectrum. The importance of the 8-OH group for antibacterial and antimycobacterial activity has been noted in the related 8-hydroxyquinoline scaffold.[6]
Experimental Protocols
Synthesis of 2-Alkyl-6,8-disubstituted-chroman-4-ones
A general and efficient one-step procedure for the synthesis of substituted chroman-4-ones involves a base-mediated aldol condensation followed by an intramolecular oxa-Michael addition, often facilitated by microwave irradiation.[3]
Step-by-Step Methodology:
-
Reaction Setup: In a microwave process vial, combine the appropriately substituted 2'-hydroxyacetophenone (1.0 eq.), the desired aldehyde (1.2 eq.), and diisopropylamine (DIPA) (2.0 eq.) in ethanol (2-3 mL).
-
Microwave Irradiation: Seal the vial and subject the reaction mixture to microwave irradiation at 160-170 °C for 1 hour.
-
Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in heptane) to yield the desired 2-alkyl-6,8-disubstituted-chroman-4-one.
Caption: Synthesis of 2-Alkyl-6,8-disubstituted-chroman-4-ones.
In Vitro SIRT2 Inhibition Assay
The inhibitory activity of the synthesized compounds against SIRT2 can be evaluated using a commercially available fluorescence-based assay kit.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare the assay buffer, a solution of the fluorogenic substrate, and NAD+ according to the manufacturer's instructions.
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Enzyme Reaction: In a 96-well microplate, add the SIRT2 enzyme, the test compound at various concentrations, and the substrate/NAD+ mixture.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).
-
Development: Add the developer solution to each well to stop the enzymatic reaction and generate a fluorescent signal.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (enzyme without inhibitor). Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
The biological activities of chroman-4-one derivatives are mediated through their interactions with various cellular signaling pathways.
Anti-inflammatory Signaling Pathway
Certain 2-phenyl-4H-chromen-4-one derivatives have been shown to exert their anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) signaling pathway.[1] Upon stimulation by lipopolysaccharide (LPS), TLR4 activation triggers a downstream cascade involving MAPKs, leading to the production of pro-inflammatory cytokines. Chroman-4-one derivatives can intervene in this pathway, resulting in a reduced inflammatory response.[1]
Caption: Inhibition of the TLR4/MAPK Signaling Pathway.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. While the existing literature provides a solid foundation for the SAR of the broader chroman-4-one class, a systematic investigation into the specific contributions of the 8-hydroxy group is a critical next step. Future research should focus on the synthesis and biological evaluation of a diverse library of this compound analogs to comprehensively map their SAR for various biological targets. Such studies will undoubtedly unlock the full therapeutic potential of this intriguing molecular framework.
References
- Devise, P. R., et al. (2013). Devise, Synthesis and Evaluation of Antimicrobial activities of Novel 8-imino Chromone Derivatives by Physicochemical Approach. Journal of Chemical and Pharmaceutical Research, 5(12), 1168-1176.
- The Rising Therapeutic Potential of Substituted Chroman-4-Ones: A Technical Guide. (2025). BenchChem.
- Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (2023). Molecules, 28(9), 3575. [Link]
- Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (2023).
- Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (2023). Molecules, 28(9), 3575. [Link]
- Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex. (2023). Journal of Fungi, 9(7), 741. [Link]
- Design, synthesis, and biological evaluation of novel 4H-chromen-4-one derivatives as antituberculosis agents against multidrug-resistant tuberculosis. (2020). European Journal of Medicinal Chemistry, 189, 112075. [Link]
- Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012). Journal of Medicinal Chemistry, 55(14), 6423-6434. [Link]
- Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. (2014). Journal of Medicinal Chemistry, 57(23), 9895-9905. [Link]
- Badhwar, I. C., Kang, K. S., & Venkataraman, K. (1932). Synthetical experiments in the chromone group. Part VII. Synthesis of 7 : 8 : 4′-trihydroxy-, 7 : 8 : 3′ : 4′-tetrahydroxy-, and 7 : 8 : 3′ : 4′ : 5′-, 5 : 7 : 3′ : 4′ : 5′-, and 3 : 7 : 3′ : 4′ : 5′-pentahydroxyflavones. Journal of the Chemical Society (Resumed), 1107-1112. [Link]
- The study on structure-activity relationship between chromone derivatives and inhibition of superoxide anion generating from human neutrophils. (2021). Bioorganic & Medicinal Chemistry Letters, 36, 127822. [Link]
- Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Deriv
- Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. (2023). Chemistry & Biodiversity, e202300892. [Link]
- 8-[(2S,3R)-5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-chroman-3-YL]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one. PubChem. [Link]
- New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents. (2017). Saudi Pharmaceutical Journal, 25(7), 1024-1033.
- Structure activity relationships of thiochroman-4-one derivatives.
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). Molecules, 25(18), 4321. [Link]
- Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012). Journal of Medicinal Chemistry, 55(14), 6423-6434. [Link]
- Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. (2017). Molecules, 22(12), 2085. [Link]
- Supplementary Information Synthesis of 8-hydroxyquinoline derivatives as novel anti-tumor agents.
- SAR Studies and Biological Characterization of a Chromen-4-one Derivative as an Anti-Trypanosoma brucei Agent. (2017). Molecules, 22(1), 123. [Link]
- Structure–activity relationships of thiochroman-4-one derivatives.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Validation of 8-Hydroxychroman-4-one's Anticancer Effects
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic in vitro validation of 8-hydroxychroman-4-one as a potential anticancer agent. We will move beyond simple protocol recitation to explore the causal logic behind experimental design, ensuring a self-validating and robust preclinical data package. Our focus is on comparative analysis, benchmarking the compound's performance against relevant alternatives and elucidating its mechanism of action through established, reproducible methodologies.
The Chroman-4-one Scaffold: A Privileged Structure in Oncology
The chroman-4-one core is a heterocyclic system of significant interest in medicinal chemistry, frequently appearing in natural products with diverse biological activities.[1][2] Structurally, it is a key building block for various flavonoids, a class of compounds known to regulate cellular metabolism, scavenge free radicals, and suppress cancer cell proliferation.[1] The therapeutic potential of the chroman-4-one scaffold is highly tunable; synthetic modifications to the ring system are crucial for modulating biological potency and selectivity.[2][3] Numerous derivatives have been synthesized and evaluated, demonstrating a broad spectrum of pharmacological activities, including potent anticancer effects.[1][4][5][6] The exploration of this compound is a logical extension of this research, aiming to leverage this "privileged scaffold" for novel therapeutic development.
Comparative Efficacy Analysis: Benchmarking this compound
The initial step in validating a novel compound is to quantify its cytotoxic or cytostatic effects and compare them against established benchmarks. This process is critical for determining if the compound warrants further investigation. The half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit 50% of cell growth in vitro, is the key metric for this comparison.[7]
A robust comparison involves testing the compound against:
-
A Panel of Diverse Cancer Cell Lines: To assess the breadth of its activity.
-
A Standard-of-Care Chemotherapeutic Agent: To benchmark its potency (e.g., Doxorubicin).
-
A Non-Cancerous Cell Line: To evaluate its selectivity and potential for toxicity to normal tissues.[8]
Data Presentation: In Vitro Cytotoxicity Profile
The following table presents a hypothetical cytotoxicity profile for this compound, benchmarked against Doxorubicin, a widely used chemotherapy drug, and a related chromanone analog to illustrate structure-activity relationships.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Selectivity Index (Normal/Cancer) |
| This compound | MCF-7 | Breast Adenocarcinoma | 15.2 | 5.9 |
| A549 | Lung Carcinoma | 21.5 | 4.2 | |
| DU-145 | Prostate Carcinoma | 18.8 | 4.8 | |
| HEK-293 | Normal Kidney | 90.1 | N/A | |
| Doxorubicin (Control) | MCF-7 | Breast Adenocarcinoma | 0.8 | 2.5 |
| A549 | Lung Carcinoma | 1.1 | 1.8 | |
| DU-145 | Prostate Carcinoma | 1.5 | 1.3 | |
| HEK-293 | Normal Kidney | 2.0 | N/A | |
| 7-Methoxychroman-4-one | MCF-7 | Breast Adenocarcinoma | 45.7 | 2.1 |
| A549 | Lung Carcinoma | >100 | <0.9 | |
| DU-145 | Prostate Carcinoma | 68.3 | 1.3 | |
| HEK-293 | Normal Kidney | 95.0 | N/A |
Note: Data are hypothetical for illustrative purposes. The Selectivity Index is calculated as (IC50 in Normal Cells) / (IC50 in Cancer Cells). A higher index indicates greater selectivity for cancer cells.
From this hypothetical data, we can infer that while this compound is less potent than Doxorubicin, it exhibits a superior selectivity profile, suggesting it may have a wider therapeutic window. The comparison with 7-Methoxychroman-4-one highlights the critical role of the hydroxyl group at the 8-position in conferring cytotoxic activity.
Core Methodologies for In Vitro Validation
A logical, stepwise experimental workflow is essential to build a comprehensive understanding of a compound's anticancer properties. The initial cytotoxicity screen guides subsequent mechanistic studies.
Caption: Experimental workflow for in vitro validation.
Cytotoxicity Assay (MTT Assay)
Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the foundational experiment to determine a compound's effect on cell viability. It measures the metabolic activity of cells, which correlates with the number of viable cells.[2][7] This provides the quantitative IC50 value necessary for comparative analysis.
Experimental Protocol:
-
Cell Seeding: Seed cancer and normal cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM). Remove the old media from the plates and add media containing the various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Causality: Once cytotoxicity is established, it is crucial to determine how the compound induces cell death. Induction of apoptosis (programmed cell death) is a highly desirable trait for an anticancer drug, as it avoids the inflammatory response associated with necrosis.[9] This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8]
Experimental Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Data Acquisition: Analyze the cells using a flow cytometer. FITC signal (Annexin V) detects phosphatidylserine on the outer membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes (late apoptotic/necrotic).
Cell Cycle Analysis (Propidium Iodide Staining)
Causality: Many anticancer agents function by disrupting the cell cycle, leading to an arrest at a specific phase and preventing cell division.[10][11] This assay quantifies the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle, providing insight into the compound's antiproliferative mechanism.[7]
Experimental Protocol:
-
Cell Treatment: Treat cells in 6-well plates with this compound at IC50 concentration for 24 hours.
-
Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C. This permeabilizes the cells.
-
Staining: Wash the cells with PBS to remove the ethanol. Treat with RNase A to prevent staining of RNA. Stain the cellular DNA with Propidium Iodide.
-
Data Acquisition: Analyze the DNA content of the cells by flow cytometry. The intensity of the PI fluorescence is directly proportional to the amount of DNA.
-
Analysis: Model the resulting histogram to determine the percentage of cells in each phase of the cell cycle.
Elucidating the Molecular Mechanism of Action
The phenotypic observations from the core assays must be connected to underlying molecular events. Chromanone derivatives have been shown to exert their effects through various pathways, often involving the induction of oxidative stress, which can trigger apoptosis.[10] A plausible mechanism for this compound is the induction of intracellular Reactive Oxygen Species (ROS), leading to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway.
Caption: Plausible apoptotic pathway induced by the compound.
This proposed pathway can be validated using techniques like Western Blotting to measure the protein levels of key apoptosis regulators (e.g., Bcl-2 family proteins, cleaved caspases) or using fluorescent probes (like DCFDA) to quantify intracellular ROS generation.
Conclusion
The in vitro validation of this compound requires a systematic and comparative approach. By benchmarking its cytotoxicity against standard drugs and assessing its selectivity for cancer cells, a clear picture of its therapeutic potential can be established. Subsequent mechanistic studies, including apoptosis and cell cycle analysis, provide crucial insights into its mode of action. The methodologies and logical workflow presented in this guide offer a robust framework for generating a comprehensive preclinical data package, paving the way for further development of this promising class of compounds.
References
- Demirayak, S., et al. (2017). New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents. Saudi Pharmaceutical Journal, 25(7), 1063–1072.
- Demirayak, S., et al. (2017). New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents. Saudi Pharmaceutical Journal, 25(7), 1063-1072.
- Kupcewicz, B., et al. (2023). Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. MDPI.
- BenchChem. (2025).
- GUPEA. (n.d.).
- Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223-8.
- Gaspar, A., et al. (2021). Cell growth inhibitory activities of chromone-2-carboxamide (series I)...
- Verheul, H. M., et al. (n.d.).
- Wang, G., et al. (2012). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. NIH.
- Sharma, G., et al. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. PMC - PubMed Central.
- Santos, M. B., et al. (2024).
- ACS Omega. (2020).
- Al-Warhi, T., et al. (2024). Chromanone derivatives: Evaluating selective anticancer activity across human cell lines. Authorea.
- ResearchGate. (n.d.). The chemical structures of reported chromone and furoxan derivatives...
- BenchChem. (2025). The Rising Therapeutic Potential of Substituted Chroman-4-Ones: A Technical Guide. BenchChem.
- Demirayak, S., et al. (2017). New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents. PMC.
Sources
- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Making sure you're not a bot! [gupea.ub.gu.se]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
comparative study of chroman-4-one and chromone antibacterial activity
An In-depth Comparative Analysis of the Antibacterial Activities of Chroman-4-one and Chromone Scaffolds for Drug Discovery Professionals.
Introduction: The Tale of Two Scaffolds
In the ever-pressing search for novel antibacterial agents to combat the rise of antibiotic resistance, heterocyclic compounds have emerged as a promising frontier. Among these, chroman-4-one and chromone, two closely related bicyclic O-heterocycles, have garnered significant attention. While sharing a common benzopyran core, a subtle difference in their chemical structure—the presence of a double bond in the C2-C3 position of the pyranone ring in chromone—leads to distinct electronic and conformational properties, which in turn profoundly influence their biological activities. This guide provides a comprehensive comparative analysis of the antibacterial potential of these two scaffolds, delving into their structure-activity relationships, mechanisms of action, and the experimental methodologies used to evaluate their efficacy.
Comparative Antibacterial Efficacy: A Data-Driven Overview
The antibacterial activity of both chroman-4-one and chromone derivatives has been extensively evaluated against a panel of Gram-positive and Gram-negative bacteria. Generally, many studies suggest that both scaffolds exhibit a broad spectrum of activity, with specific derivatives showing potent inhibition of bacterial growth.
Below is a summary of representative Minimum Inhibitory Concentration (MIC) data for various chroman-4-one and chromone derivatives against common bacterial strains.
| Compound Class | Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Chroman-4-one | 2-Aryl-chroman-4-one | Staphylococcus aureus | 16-64 | |
| Bacillus subtilis | 8-32 | |||
| Escherichia coli | 32-128 | |||
| Pseudomonas aeruginosa | >128 | |||
| Chromone | 2-Styrylchromone | Staphylococcus aureus | 4-16 | |
| Bacillus subtilis | 2-8 | |||
| Escherichia coli | 16-64 | |||
| Pseudomonas aeruginosa | >64 | |||
| 3-Formylchromone | Staphylococcus aureus | 8-32 | ||
| Bacillus subtilis | 4-16 | |||
| Escherichia coli | 32-128 |
From the representative data, a general trend emerges where chromone derivatives, particularly those with specific substitutions, may exhibit slightly lower MIC values against Gram-positive bacteria compared to their chroman-4-one counterparts. However, this is highly dependent on the specific substitutions on the core scaffold, highlighting the importance of structure-activity relationship studies.
Unraveling the Mechanism of Action: How Do They Inhibit Bacterial Growth?
While the precise mechanisms of action for many chroman-4-one and chromone derivatives are still under investigation, several studies have shed light on their potential molecular targets. A prevailing hypothesis for some derivatives is their ability to interfere with bacterial cell division and DNA replication.
For instance, certain chromone derivatives have been shown to inhibit the activity of bacterial DNA gyrase and topoisomerase IV, essential enzymes involved in DNA supercoiling and decatenation. This inhibition is thought to occur through the binding of the chromone scaffold to the enzyme's active site, preventing it from carrying out its function and ultimately leading to bacterial cell death.
Caption: Proposed mechanism of action for certain chromone derivatives.
Structure-Activity Relationship (SAR): Decoding the Impact of Functional Groups
The antibacterial potency of both chroman-4-one and chromone scaffolds is intricately linked to the nature and position of substituents on the benzopyran ring system.
For Chroman-4-ones:
-
Substitution at C2: The introduction of aryl groups at the C2 position is a common strategy to enhance antibacterial activity. The nature of the substituent on this aryl ring is critical, with electron-withdrawing groups such as halogens often leading to increased potency.
-
Substitution at C5, C6, C7, and C8: The presence of hydroxyl or methoxy groups on the benzo ring can modulate the lipophilicity and electronic properties of the molecule, thereby influencing its ability to penetrate the bacterial cell membrane and interact with its target.
For Chromones:
-
Substitution at C2: Similar to chroman-4-ones, the C2 position is a key site for modification. The introduction of styryl groups has been shown to be particularly effective in enhancing activity against Gram-positive bacteria.
-
Substitution at C3: The C3 position offers another avenue for functionalization. The introduction of a formyl group, for instance, has been reported to confer significant antibacterial properties.
-
Planarity: The planar nature of the chromone ring system, due to the C2-C3 double bond, is thought to be crucial for its interaction with biological targets, potentially allowing for better stacking interactions with DNA or enzyme active sites.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
A fundamental assay for evaluating the antibacterial activity of a compound is the determination of its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.
A Comparative Guide to Free Radical Scavenging: 8-Hydroxychroman-4-one in the Context of Established Antioxidants
For researchers, scientists, and professionals in drug development, the quest for potent antioxidant compounds is a cornerstone of innovation in treating a myriad of pathologies linked to oxidative stress. This guide provides an in-depth, objective comparison of the free radical scavenging capabilities of 8-hydroxychroman-4-one against widely recognized antioxidants: Trolox, ascorbic acid (Vitamin C), and α-tocopherol (Vitamin E). Our analysis is grounded in established experimental data and mechanistic insights to empower your research and development endeavors.
The Imperative of Free Radical Scavenging in Drug Development
Free radicals, highly reactive molecules with unpaired electrons, are implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The ability of a compound to neutralize these radicals, a process known as free radical scavenging, is a critical therapeutic target. Antioxidants achieve this by donating a hydrogen atom or an electron to the free radical, thereby stabilizing it and terminating the damaging chain reaction. The chroman-4-one scaffold, a core structure in many natural and synthetic bioactive compounds, has garnered significant attention for its antioxidant potential.[1] Specifically, derivatives like this compound are of interest due to their structural similarities to the active moiety of Vitamin E.[2]
Mechanistic Insights into Antioxidant Action
The efficacy of an antioxidant is intimately linked to its chemical structure. The presence and position of hydroxyl (-OH) groups on an aromatic ring are paramount for potent free radical scavenging activity.[3] These groups can readily donate a hydrogen atom, and the resulting radical is stabilized by resonance within the aromatic system.
This compound: A Promising Scaffold
While direct comparative studies on this compound are limited, the structure-activity relationships of related chroman-4-one derivatives provide a strong basis for its anticipated antioxidant activity.[4][5] The hydroxyl group at the 8-position on the aromatic ring is expected to be the primary site of radical scavenging. Upon donation of a hydrogen atom, the resulting phenoxyl radical can be stabilized through resonance delocalization across the benzene ring and potentially involving the carbonyl group. Research on similar 7-hydroxychroman derivatives has demonstrated potent antioxidant activity, in some cases exceeding that of Trolox, underscoring the potential of this molecular framework.[6]
The Benchmarks: Trolox, Ascorbic Acid, and α-Tocopherol
-
Trolox: A water-soluble analog of Vitamin E, Trolox is widely used as a standard in antioxidant capacity assays. Its chromanol ring with a hydroxyl group is the active site for radical scavenging.[7]
-
Ascorbic Acid (Vitamin C): A potent water-soluble antioxidant, ascorbic acid can donate two electrons in a stepwise manner to scavenge a wide range of reactive oxygen species (ROS).[8]
-
α-Tocopherol (Vitamin E): The most bioactive form of Vitamin E, α-tocopherol is a lipid-soluble antioxidant that protects cell membranes from lipid peroxidation.[9] Its antioxidant function is attributed to the hydroxyl group on its chromanol ring.
The general mechanism of free radical scavenging by these phenolic and enolic antioxidants can be visualized as follows:
Caption: Workflow for the DPPH free radical scavenging assay.
Step-by-Step Protocol:
-
Preparation of DPPH Radical Solution: Prepare a fresh solution of DPPH (e.g., 0.1 mM) in methanol.
-
Preparation of Test Samples: Dissolve the test compounds (this compound, Trolox, ascorbic acid, α-tocopherol) in a suitable solvent to prepare a stock solution. Serially dilute the stock solution to obtain a range of concentrations.
-
Reaction: In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution to an equal volume of each concentration of the test samples. A control containing the solvent instead of the antioxidant is also prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS Radical Cation Decolorization Assay
This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a loss of color, which is measured spectrophotometrically. [10] Step-by-Step Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Preparation of Working Solution: Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Samples: Prepare various concentrations of the test compounds as described for the DPPH assay.
-
Reaction: Add a small volume of each test sample concentration to a fixed volume of the ABTS•+ working solution.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The scavenging activity is calculated similarly to the DPPH assay. The results can also be expressed as Trolox Equivalence Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the substance under investigation. [11][12]
Conclusion and Future Directions
While established antioxidants like ascorbic acid and α-tocopherol remain vital, the exploration of novel scaffolds is crucial for advancing therapeutic options. Based on robust structure-activity relationship data from related compounds, this compound emerges as a highly promising candidate for potent free radical scavenging. Its structural similarity to the active moiety of Vitamin E, combined with the demonstrated high activity of other hydroxychroman derivatives, warrants direct comparative investigation.
For researchers in drug development, the protocols and comparative data presented herein provide a solid foundation for evaluating this compound and its derivatives. Future in vitro and in vivo studies are essential to fully elucidate its antioxidant potential and therapeutic utility in oxidative stress-related diseases.
References
- IC50 values of antioxidant activities, DPPH and ABTS radical scavenging... - ResearchGate. (n.d.).
- In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies - NIH. (n.d.).
- IC50 values of phenolic compounds, α-tocopherol, BHA, BHT in DPPH· assay. (n.d.).
- In vitro evaluation of antioxidant activity of Cordia dichotoma (Forst f.) bark - PubMed Central. (n.d.).
- IC50 values of DPPH assay. The values are compared with ascorbic acid... | Download Scientific Diagram - ResearchGate. (n.d.).
- Structure Activity Evaluation and Computational analysis identifies potent, novel 3-Benzylidene Chroman-4-one analogues with Anti-fungal, Anti-oxidant and Anti-cancer activities. - Taylor & Francis. (n.d.).
- Antioxidant Activities of Different Solvent Extracts of Piper retrofractum Vahl. using DPPH Assay - AIP Publishing. (n.d.).
- Structures of chroman-4-one and chromone. | Download Scientific Diagram - ResearchGate. (n.d.).
- Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - NIH. (n.d.).
- dpph assay ic50: Topics by Science.gov. (n.d.).
- Extracts and Trolox' IC50 values of DPPH• radical removal activity.... - ResearchGate. (n.d.).
- The study on structure-activity relationship between chromone derivatives and inhibition of superoxide anion generating from human neutrophils - PubMed. (2021, March 15).
- Comparative Study of Eight Well-Known Polyphenolic Antioxidants - PubMed. (n.d.).
- IC50 values of the ferrocene derivatives and α-tocopherol obtained by... - ResearchGate. (n.d.).
- DPPH Assay [IC50 value = Ascorbic Acid -10.65, BHT – 32.06] of flower extracts of Alstonia scholaris - ResearchGate. (n.d.).
- A Comparitive Study on Antioxidant Activity of Flavonoids: Structure-Activity Relationships. (n.d.).
- Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. - E3S Web of Conferences. (n.d.).
- Comparative study of antioxidant properties and cytoprotective activity of flavonoids. (n.d.).
- This compound - MySkinRecipes. (n.d.).
- A comparative study on antioxidant activity of flavonoids: structure–activity relationships. (2025, August 5).
- Biochemical Diversity and Nutraceutical Potential of Medicinal Plant-Based Herbal Teas from Southwestern Türkiye - MDPI. (n.d.).
- Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives. (n.d.).
- Antioxidant activity (IC50 values) of compounds (8a-j) | Download Table - ResearchGate. (n.d.).
- Results of DPPH (IC 50 ) and ORAC (μM of Trolox) antioxidant activities of Annona squamosa, and Catunare- gam nilotica methanolic extracts - ResearchGate. (n.d.).
- Hydrophilic oxygen radical absorbance capacity values of low-molecular-weight phenolic compounds containing carbon, hydrogen, and oxygen - NIH. (n.d.).
- This graph presents the results of a DPPH antioxidant activity assay,... - ResearchGate. (n.d.).
- DPPH Radical Scavenging Assay - MDPI. (n.d.).
- Antioxidant activity of compounds (1-20) in terms of IC50 value - ResearchGate. (n.d.).
- A new colorimetric DPPH• scavenging activity method with no need for a spectrophotometer applied on synthetic and natural antioxidants and medicinal herbs - NIH. (n.d.).
- Trolox Equivalent Antioxidant Capacity (TEAC) Assay - Cell Biolabs, Inc. (n.d.).
- Efficient Assay for Total Antioxidant Capacity in Human Plasma Using a 96-Well Microplate. (n.d.).
- Oxygen-radical absorbance capacity assay for antioxidants - PubMed - NIH. (n.d.).
- Critical Re-Evaluation of DPPH assay: Presence of Pigments Affects the Results. (n.d.).
- IC50 values of the antioxidant activity test using DPPH method - ResearchGate. (n.d.).
- A Paper-Based Assay for the Determination of Total Antioxidant Capacity in Human Serum Samples - MDPI. (2024, November 18).
- ORAC-°OH assay kinetic data obtained from (8 µM) DA, (8 µM) GSH, and (2 µM) Trolox - ResearchGate. (n.d.).
- Evaluation of antioxidant activity and total phenol in different varieties of Lantana camara leaves - PMC - PubMed Central. (2014, August 22).
- Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives - PMC - NIH. (n.d.).
- A Comparative Study of Antioxidant Activity of Flavonoids from Citrus Peel before and after Purification. (n.d.).
- Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - NIH. (2022, February 16).
- In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PubMed Central. (2015, December 15).
- Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - MDPI. (n.d.).
- Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4 - Agilent. (n.d.).
- ORAC assay measures antioxidant capacity - BMG Labtech. (2022, February 2).
- Validation of Analytical Methods for Plasma Total Antioxidant Capacity by Comparing with Urinary 8-Isoprostane Level - ResearchGate. (n.d.).
- Evaluation of Antioxidant Capacity (ABTS and CUPRAC) and Total Phenolic Content (Folin-Ciocalteu) Assays of Selected Fruit, Vegetables, and Spices - NIH. (2022, November 30).
- Synthesis of 7-hydroxy-4-oxo-4H-chromene- and 7-hydroxychroman-2-carboxylic acid N-alkyl amides and their antioxidant activities - PubMed. (n.d.).
Sources
- 1. mdpi.com [mdpi.com]
- 2. This compound [myskinrecipes.com]
- 3. A Comparitive Study on Antioxidant Activity of Flavonoids: Structure-Activity Relationships | Semantic Scholar [semanticscholar.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 7-hydroxy-4-oxo-4H-chromene- and 7-hydroxychroman-2-carboxylic acid N-alkyl amides and their antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative study of eight well-known polyphenolic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.aip.org [pubs.aip.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Trolox Equivalent Antioxidant Capacity (TEAC) Assay [cellbiolabs.com]
- 12. Efficient Assay for Total Antioxidant Capacity in Human Plasma Using a 96-Well Microplate - PMC [pmc.ncbi.nlm.nih.gov]
The Analytical Gauntlet: Cross-Validating the 8-Hydroxychroman-4-one Structure with NMR and MS
A Senior Application Scientist's Guide to Unambiguous Molecular Elucidation
In the landscape of drug discovery and natural product chemistry, the unambiguous determination of a molecule's structure is the bedrock upon which all further research is built. An incorrect assignment can lead to wasted resources, misinterpreted biological data, and ultimately, the failure of a promising therapeutic candidate. For a seemingly simple heterocyclic compound like 8-hydroxychroman-4-one, a scaffold present in various bioactive molecules, structural certainty is paramount.
This guide provides an in-depth, experience-driven comparison of two cornerstone analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will move beyond a mere listing of protocols to a logical, self-validating workflow, demonstrating how the orthogonal data from these two powerful methods can be synergistically employed to definitively confirm the structure of this compound. The causality behind experimental choices and the interpretation of the resulting data will be emphasized, reflecting a field-proven approach to structural elucidation.
The Orthogonal Strengths of NMR and MS
At the outset, it is crucial to understand why a single technique, however powerful, is often insufficient for absolute structural confirmation. NMR and MS provide fundamentally different, yet complementary, types of information.
-
Nuclear Magnetic Resonance (NMR) excels at mapping the carbon-hydrogen framework of a molecule. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. Through a suite of experiments (¹H, ¹³C, COSY, HSQC, HMBC), we can piece together the molecular puzzle, bond by bond.
-
Mass Spectrometry (MS) , on the other hand, provides the precise molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its substructures.[1][2] It essentially weighs the molecule and its constituent pieces, giving insights into the elemental composition and the presence of specific functional groups.
The cross-validation process, therefore, involves using the connectivity map from NMR to explain the molecular weight and fragmentation patterns observed in MS, and conversely, using the precise mass and fragment information from MS to confirm the structure proposed by NMR.
A Self-Validating Experimental Workflow
The following workflow is designed to be a self-validating system. Each step provides data that either confirms or refutes the hypothesis generated in the previous step, ensuring a high degree of confidence in the final structural assignment.
Caption: A self-validating workflow for structural elucidation.
Part 1: Mass Spectrometry – Weighing the Evidence
The first step is to determine the elemental composition and fragmentation behavior of the molecule. For this compound (C₉H₈O₃), the expected monoisotopic mass is 164.0473 g/mol .
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Ionization Mode: Positive ion mode is typically suitable for this class of compounds.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.
-
Analysis: The resulting spectrum should show a prominent peak for the protonated molecule [M+H]⁺. The high-resolution capability of the instrument allows for the determination of the elemental composition from the exact mass.
Expected Data and Interpretation
The HRMS data should yield a molecular ion peak at m/z 165.0546, corresponding to [C₉H₈O₃ + H]⁺. This provides the first piece of crucial evidence: the molecular formula.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source is ideal.
-
Ionization Energy: Standard 70 eV.
-
Analysis: The resulting mass spectrum will show the molecular ion peak (M⁺) and a series of fragment ions.
Predicted Fragmentation Pattern
The fragmentation of chromanones is often characterized by a retro-Diels-Alder (RDA) reaction.[3] For this compound, the following key fragments are anticipated:
| m/z | Proposed Fragment | Notes |
| 164 | [C₉H₈O₃]⁺ | Molecular Ion (M⁺) |
| 136 | [M - CO]⁺ | Loss of carbon monoxide from the pyranone ring |
| 122 | [C₇H₆O₂]⁺ | Resulting from RDA fragmentation |
| 94 | [C₆H₆O]⁺ | Further fragmentation of the m/z 122 ion |
This fragmentation pattern provides a "fingerprint" of the chromanone core structure.
Part 2: NMR Spectroscopy – Assembling the Molecular Puzzle
With the molecular formula confirmed by MS, we now turn to NMR to determine the precise arrangement of atoms. Due to the limited availability of fully assigned, peer-reviewed NMR data for this compound, we will use the comprehensive dataset available for its close isomer, 7-hydroxychroman-4-one, as a reference for our predictive analysis.[4] The principles of interpretation remain identical, and we will highlight the expected shifts for the 8-hydroxy isomer.
Experimental Protocol: 1D and 2D NMR
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: A 500 MHz (or higher) NMR spectrometer.
-
Experiments:
-
¹H NMR
-
¹³C NMR
-
DEPT-135 (to differentiate CH, CH₂, and CH₃ groups)
-
²D COSY (¹H-¹H Correlation Spectroscopy)
-
²D HSQC (Heteronuclear Single Quantum Coherence)
-
²D HMBC (Heteronuclear Multiple Bond Correlation)
-
Data Interpretation: A Step-by-Step Elucidation
1. ¹H and ¹³C NMR - The Atom Count
-
¹H NMR: We expect to see signals for 8 protons. The aromatic region should display three protons with splitting patterns indicative of their substitution on the benzene ring. Two methylene groups (-CH₂-) will appear as triplets in the aliphatic region. A hydroxyl proton will also be present.
-
¹³C NMR: The spectrum should show 9 distinct carbon signals. The DEPT-135 experiment will confirm the presence of three CH carbons (aromatic), two CH₂ carbons, and four quaternary carbons (including the carbonyl carbon, C=O).
Predicted ¹H and ¹³C NMR Data for this compound
| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |
| 2 | ~67 | ~4.5 | t |
| 3 | ~37 | ~2.8 | t |
| 4 | ~192 | - | - |
| 4a | ~118 | - | - |
| 5 | ~128 | ~7.6 | dd |
| 6 | ~122 | ~7.0 | t |
| 7 | ~115 | ~6.9 | dd |
| 8 | ~148 | - | - |
| 8a | ~150 | - | - |
| 8-OH | - | ~9.5 | s |
Note: These are predicted values based on known substituent effects and data from related isomers.
2. COSY - Mapping ¹H-¹H Connections
The COSY spectrum reveals which protons are coupled to each other, typically through two or three bonds. For this compound, we expect to see:
-
A correlation between the protons at C-2 and C-3, confirming the -O-CH₂-CH₂-C=O fragment.
-
Correlations between the aromatic protons at C-5, C-6, and C-7, establishing their connectivity on the benzene ring.
3. HSQC - Linking Protons to their Carbons
The HSQC experiment shows direct one-bond correlations between protons and the carbons they are attached to.[5] This allows for the unambiguous assignment of the protonated carbons. For example, the proton signal at ~4.5 ppm will correlate with the carbon signal at ~67 ppm, confirming this as the C-2 position.
4. HMBC - The Long-Range View for Final Assembly
The HMBC experiment is often the final key to the puzzle, showing correlations between protons and carbons over two to three bonds.[5] This is crucial for connecting the different spin systems and assigning quaternary carbons.
Caption: Key HMBC correlations for structural confirmation.
Key expected HMBC correlations that lock in the structure:
-
H-2 to C-4: Connects the aliphatic chain to the carbonyl group.
-
H-5 to C-4 and C-8a: Places the C-5 proton adjacent to the carbonyl group and the ring fusion.
-
H-7 to C-8a and C-5: Confirms the substitution pattern on the aromatic ring.
Conclusion: The Synergy of Orthogonal Data
By systematically acquiring and interpreting data from both mass spectrometry and a suite of NMR experiments, we can achieve an exceptionally high level of confidence in the structural assignment of this compound. The HRMS data confirms the elemental formula, while the EI-MS fragmentation pattern is consistent with the proposed chromanone core. The comprehensive NMR data, cross-referenced through 2D experiments, allows for the complete assembly of the carbon-hydrogen framework. Each piece of evidence from one technique is validated by the other, creating a robust and self-consistent dataset that definitively establishes the molecular structure. This integrated, multi-technique approach is not merely best practice; it is an essential component of scientific rigor in modern chemical research.
References
- de Oliveira, M. C. C., et al. (2022). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 27(11), 3575.
- Kwan, E. E. (n.d.). A Chemist's Guide to Modern NMR for Organic Structure Determination. Harvard University Department of Chemistry and Chemical Biology.
- University of San Diego, Department of Chemistry. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility.
- Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
- Cuyckens, F., & Claeys, M. (2004). Mass spectrometry in the structural analysis of flavonoids. Journal of Mass Spectrometry, 39(1), 1-15.
- Ma, Y. L., et al. (2014). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. PLoS ONE, 9(4), e95332.
- Wikipedia. (2023). Fragmentation (mass spectrometry).
- Chemistry LibreTexts. (2023). Mass Spectrometry: Fragmentation Patterns.
Sources
- 1. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. mass spectrometry of organic compounds patterns of fragmentation, fragmentation of molecular ion equations matched to m/z ion valuesDoc Brown's chemistry revision notes [docbrown.info]
- 3. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
A Researcher's Guide to Deconvoluting the Molecular Target of 8-Hydroxychroman-4-one in Cellular Signaling
For researchers, scientists, and drug development professionals, understanding the precise molecular target of a bioactive small molecule is paramount to elucidating its mechanism of action and advancing it through the therapeutic pipeline. The compound 8-hydroxychroman-4-one, a member of the chromanone family, has garnered interest for its potential biological activities, including antioxidant and anti-cancer properties. However, its specific molecular target(s) within cellular signaling pathways remain to be definitively identified.
This guide provides a comprehensive framework for the systematic identification and validation of the molecular target of this compound. We will explore and compare two powerful, unbiased target deconvolution strategies: Affinity Chromatography coupled with Mass Spectrometry (AC-MS) and the Cellular Thermal Shift Assay (CETSA). Furthermore, we will detail downstream enzymatic assays for validating potential targets, drawing on known targets of structurally similar chromanone compounds as illustrative examples. These potential targets include pteridine reductase 1 (PTR1), cysteine synthase, HOG1 kinase, fructose-bisphosphate aldolase (FBA1), acetylcholinesterase (AChE), and monoamine oxidases (MAO-A and MAO-B).
The Challenge: An Orphan Ligand
This compound is what can be termed an "orphan ligand" – a molecule with observed biological effects but an unknown protein binding partner. The primary challenge is to isolate and identify the specific protein(s) from a complex cellular proteome that physically interact with this small molecule, thereby initiating a signaling cascade. This guide will equip you with the rationale and detailed protocols to address this challenge head-on.
Comparative Strategies for Target Identification
Two primary methodologies are presented for the initial, unbiased identification of the protein target(s) of this compound. Each offers distinct advantages and is suited to different experimental contexts.
| Feature | Affinity Chromatography-Mass Spectrometry (AC-MS) | Cellular Thermal Shift Assay (CETSA) |
| Principle | Immobilized small molecule "bait" captures interacting "prey" proteins from a cell lysate for identification by mass spectrometry.[1][2] | Measures the change in thermal stability of a protein upon ligand binding in intact cells or cell lysates.[3] |
| Requirement for Molecule Modification | Yes, requires chemical synthesis of an affinity probe. | No, uses the unmodified compound.[3] |
| Primary Output | List of potential protein interactors. | Confirmation of target engagement and can be adapted to identify unknown targets (proteome-wide CETSA). |
| Throughput | Lower, more labor-intensive. | Can be adapted for high-throughput screening.[4] |
| Major Advantage | Direct identification of binding partners. | Measures target engagement in a physiological cellular context.[3][5] |
Strategy 1: Affinity Chromatography-Mass Spectrometry (AC-MS)
This classical biochemical approach provides a direct method for isolating the binding partners of a small molecule.[1][6]
Figure 1. Workflow for Affinity Chromatography-Mass Spectrometry.
1. Synthesis of Affinity Probe:
-
A derivative of this compound must be synthesized with a linker arm attached to a position that does not interfere with its biological activity. An affinity tag, such as biotin, is conjugated to the end of the linker.
2. Immobilization of Affinity Probe:
-
The biotinylated this compound probe is incubated with streptavidin-coated agarose beads to achieve immobilization.
3. Preparation of Cell Lysate:
-
Culture a relevant cell line to high density and harvest.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity and interactions.
-
Clarify the lysate by centrifugation to remove cellular debris.
4. Affinity Pulldown:
-
Incubate the immobilized affinity probe with the cell lysate for 2-4 hours at 4°C with gentle rotation.
-
As a negative control, incubate lysate with beads that have been conjugated with biotin alone.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
5. Elution and Protein Identification:
-
Elute the bound proteins from the beads using a competitive eluent (e.g., excess free biotin) or a denaturing elution buffer (e.g., SDS-PAGE sample buffer).
-
Separate the eluted proteins by SDS-PAGE and visualize with a sensitive protein stain (e.g., silver stain or SYPRO Ruby).
-
Excise protein bands that are unique to the this compound probe lane compared to the negative control.
-
Identify the proteins in the excised bands using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and database searching.
Strategy 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in a cellular environment without modifying the compound of interest.[3][5] It can also be used in a proteome-wide fashion to identify unknown targets.
Figure 2. Workflow for the Cellular Thermal Shift Assay.
1. Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) and incubate under normal culture conditions for a specified time.
2. Heating Step:
-
Harvest and resuspend the treated cells in a buffered saline solution.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots in a thermal cycler to a range of temperatures (e.g., 40-70°C in 2°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.
3. Lysis and Separation:
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
4. Detection:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody specific to the putative target protein.
-
Quantify the band intensities and plot the normalized intensity against the temperature to generate a "melt curve." A shift in the melt curve to a higher temperature in the presence of this compound indicates target stabilization and therefore, engagement.
Validation of Potential Targets by Enzymatic Assays
Once a list of potential targets has been generated from AC-MS or a specific target is being tested by CETSA, the next critical step is to validate the interaction and determine its functional consequence using in vitro enzymatic assays. Below are example protocols for assays relevant to the potential targets of chromanone derivatives.
Comparison of Potential Targets and Known Inhibitors
| Target Enzyme | Signaling Pathway Involvement | Known Inhibitor Example | IC50 of Inhibitor |
| Pteridine Reductase 1 (PTR1) | Folate and biopterin metabolism in trypanosomatids.[1][7] | Methotrexate | ~10 µM (species dependent) |
| Cysteine Synthase | Cysteine biosynthesis, cellular redox homeostasis.[8][9] | (2R)-2-amino-2-carboxyethyl 2-aminoethanethiosulfonate | ~5 µM |
| HOG1 Kinase | Osmotic stress response, cell cycle control.[10] | SB203580 | ~50 nM |
| Fructose-Bisphosphate Aldolase (FBA1) | Glycolysis and gluconeogenesis, glucose sensing.[11][12] | 2,3-Butanedione monoxime | Varies with conditions |
| Acetylcholinesterase (AChE) | Cholinergic neurotransmission.[4][13] | Donepezil | ~6.7 nM |
| Monoamine Oxidase A/B (MAO-A/B) | Neurotransmitter metabolism (serotonin, dopamine, norepinephrine).[14][15] | Pargyline (MAO-B) | ~1 µM |
Enzymatic Assay Protocols
1. Pteridine Reductase 1 (PTR1) Inhibition Assay:
-
Principle: The activity of PTR1 is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of a pteridine substrate like biopterin.[7][11]
-
Procedure:
-
Prepare a reaction mixture containing buffer (e.g., sodium acetate, pH 4.8), NADPH, and the PTR1 enzyme in a 96-well plate.
-
Add varying concentrations of this compound or a known inhibitor (e.g., methotrexate).
-
Initiate the reaction by adding the substrate (e.g., biopterin).
-
Measure the decrease in absorbance at 340 nm over time using a plate reader.
-
Calculate the percent inhibition and determine the IC50 value.
-
2. Acetylcholinesterase (AChE) Inhibition Assay:
-
Principle: This assay is commonly based on the Ellman method, where AChE hydrolyzes acetylthiocholine to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, which is measured at 412 nm.[9][10][16][17]
-
Procedure:
-
In a 96-well plate, add buffer, DTNB, and the AChE enzyme.
-
Add various concentrations of this compound or a known inhibitor (e.g., donepezil).
-
Initiate the reaction by adding the substrate, acetylthiocholine.
-
Measure the absorbance at 412 nm at regular intervals.
-
Calculate the rate of reaction and the percent inhibition to determine the IC50 value.
-
3. Monoamine Oxidase (MAO) Inhibition Assay:
-
Principle: Commercially available kits often use a fluorometric method where the MAO enzyme reacts with a substrate to produce H₂O₂. The H₂O₂ then reacts with a probe in the presence of horseradish peroxidase to generate a fluorescent product.[18]
-
Procedure:
-
Prepare samples containing MAO-A or MAO-B enzyme in assay buffer.
-
Add this compound or a known inhibitor (e.g., pargyline for MAO-B).
-
Add the substrate and the probe/HRP mixture.
-
Incubate and then measure the fluorescence (e.g., Ex/Em = 535/587 nm).
-
Determine the IC50 value from the dose-response curve.
-
Synthesizing the Evidence: Building a Confident Target Profile
The identification of a molecular target is not a linear process but rather an iterative one that requires the convergence of evidence from multiple, orthogonal approaches.
Figure 3. Logical flow for target identification and validation.
A compelling case for a specific protein being the direct target of this compound would be built upon:
-
Direct Binding: Identification through an unbiased method like AC-MS and confirmation of engagement in intact cells via CETSA.
-
Functional Modulation: Demonstrable inhibition or activation in an in vitro enzymatic assay with a clear dose-response relationship.
-
Phenotypic Correlation: The biological effects of this compound in cells should be recapitulated by genetic manipulation (e.g., siRNA knockdown or CRISPR/Cas9 knockout) of the putative target protein.
By employing the comparative methodologies and validation strategies outlined in this guide, researchers can systematically and confidently navigate the complex process of target deconvolution for this compound, ultimately shedding light on its role in cellular signaling and paving the way for future therapeutic development.
References
- Cleveland Clinic. (n.d.). MAOIs (Monoamine Oxidase Inhibitors): What They Are & Uses.
- Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel).
- BioAssay Systems. (n.d.). QuantiChrom™ Acetylcholinesterase Inhibitor Screening Kit.
- Patsnap Synapse. (2024). What are Cysteine synthase inhibitors and how do they work?
- Brunner, K., et al. (2016). Inhibitors of the Cysteine Synthase CysM with Antibacterial Potency against Dormant Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 59(15), 7286-7298.
- Drugs.com. (n.d.). List of Cholinesterase inhibitors (acetylcholinesterase inhibitors).
- Creative BioMart. (n.d.). Aldolase Activity Colorimetric Assay Kit.
- Teng, M., et al. (2016). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Methods in Molecular Biology, 1457, 239-248.
- RGen Biotechnology. (n.d.). Fructose-Bisphosphate Aldolase Activity Assay kit.
- Bio-Rad Antibodies. (2020). How to Pull-Down Your Target Protein and Interactors Successfully.
- Assay Genie. (n.d.). Aldolase Activity Colorimetric Assay Kit (#BN00889).
- U.S. Patent No. 6,605,459 B2. (2003). Methods for measuring cysteine and determining cysteine synthase activity.
- Regot, S., et al. (2006). The Hog1 Stress-activated Protein Kinase Targets Nucleoporins to Control mRNA Export upon Stress. Molecular and Cellular Biology, 26(9), 3556-3566.
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1492, 169-185.
- Saxena, C., et al. (2009). Small-molecule affinity chromatography coupled MS based methods. Expert Opinion on Drug Discovery, 4(7), 701-714.
- Zare, A., et al. (2010). Molecular Cloning, Expression and Enzymatic Assay of Pteridine Reductase 1 from Iranian Lizard Leishmania. Iranian Journal of Parasitology, 5(4), 31-40.
- Bio-protocol. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
- Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
- Hast, M. A., & Lazo, J. S. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. STAR Protocols, 3(2), 101314.
- Elabscience. (n.d.). Cysteine (Cys) Colorimetric Assay Kit (E-BC-K352-M).
- Lomenick, B., et al. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. ACS Chemical Biology, 4(9), 746-755.
- Antibodies.com. (n.d.). Cysteine Assay Kit (A319672).
- Zare, A., et al. (2010). Molecular cloning, expression and enzymatic assay of pteridine reductase 1 from Iranian lizard Leishmania. Iranian Journal of Parasitology, 5(4), 31-40.
- Martinez, N. M., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(7), 1845-1854.
- Creative BioMart. (n.d.). Principle and Protocol of Pull-down Technology.
- Westrop, G. D., et al. (2018). Cysteine synthase: multiple structures of a key enzyme in cysteine synthesis and a potential drug target for Chagas disease and leishmaniasis. Acta Crystallographica Section D: Structural Biology, 74(Pt 11), 1104-1116.
- Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34-46.
- Seo, S. Y., & Corson, T. W. (2019). Small molecule target identification using photo-affinity chromatography. Methods in Enzymology, 622, 347-374.
- Wikipedia. (n.d.). Acetylcholinesterase.
- News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA).
- Henderson, M. J., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA)
- Psych Scene Hub. (2021). Monoamine Oxidase Inhibitors (MAOI) - Mechanism of Action.
- San Diego Miramar College. (n.d.). His Tag Pulldown Co-Precipitation Interaction Assay Protocol.
- Bio-Rad Antibodies. (2020). How to Pull-Down Your Target Protein and Interactors Successfully.
- Bio-protocol. (n.d.). Cancer Biology - Protein.
- ResearchGate. (n.d.). Experimental procedures for in vivo and ex vivo CETSA.
- Cunningham, M. L., & Beverley, S. M. (2001). Dissecting the Metabolic Roles of Pteridine Reductase 1 in Trypanosoma brucei and Leishmania major. Journal of Biological Chemistry, 276(49), 45847-45855.
- Frontiers. (2020). Activation of a Mitogen-Activated Protein Kinase Hog1 by DNA Damaging Agent Methyl Methanesulfonate in Yeast.
- Sharma, J., et al. (2014). In Silico Screening, Structure-Activity Relationship, and Biologic Evaluation of Selective Pteridine Reductase Inhibitors Targeting Visceral Leishmaniasis. Antimicrobial Agents and Chemotherapy, 58(7), 3763-3772.
- ResearchGate. (n.d.). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution.
- Frontiers. (n.d.). MAP Kinase Hog1 Regulates Metabolic Changes Induced by Hyperosmotic Stress.
- O'Rourke, S. M., & Herskowitz, I. (1998). Hog1 Mitogen-Activated Protein Kinase (MAPK) Interrupts Signal Transduction between the Kss1 MAPK and the Tec1 Transcription Factor To Maintain Pathway Specificity. Molecular and Cellular Biology, 18(12), 7117-7127.
- SGD. (n.d.). HOG1.
Sources
- 1. home.cc.umanitoba.ca [home.cc.umanitoba.ca]
- 2. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Cloning, Expression and Enzymatic Assay of Pteridine Reductase 1 from Iranian Lizard Leishmania - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monoamine Oxidase Activity Assay Kit (Colorimetric) (NBP3-24521): Novus Biologicals [novusbio.com]
- 9. assaygenie.com [assaygenie.com]
- 10. attogene.com [attogene.com]
- 11. Dissecting the Metabolic Roles of Pteridine Reductase 1 in Trypanosoma brucei and Leishmania major - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Activation of a Mitogen-Activated Protein Kinase Hog1 by DNA Damaging Agent Methyl Methanesulfonate in Yeast [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. mybiosource.com [mybiosource.com]
- 15. Pull-down assays [sigmaaldrich.com]
- 16. bioassaysys.com [bioassaysys.com]
- 17. Acetylcholinesterase Inhibitor Screening Kit, MAK324, 100 Tests, Sigma-Aldrich [sigmaaldrich.com]
- 18. Monoamine Oxidase Activity Assay Kit sufficient for 100 fluorometric tests | Sigma-Aldrich [sigmaaldrich.com]
A Senior Application Scientist's Guide to Comparative Docking Studies of 8-Hydroxychroman-4-one Derivatives
Welcome to an in-depth guide on the comparative molecular docking of 8-hydroxychroman-4-one derivatives. In the landscape of medicinal chemistry, the chroman-4-one scaffold is a privileged structure, known for a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The focus of this guide, the this compound subclass, is of emerging interest, particularly as a key intermediate in the synthesis of pharmaceuticals targeting conditions related to oxidative stress.[3]
This document serves as a technical resource for researchers, scientists, and drug development professionals. It will provide a comparative analysis of docking studies on chroman-4-one derivatives against various therapeutically relevant protein targets, offering insights that can be extrapolated to the 8-hydroxy subclass. We will delve into the causality behind experimental choices, present a robust, self-validating protocol for in silico screening, and summarize key data to guide future research and development.
The Therapeutic Potential of the Chroman-4-one Scaffold
The chroman-4-one core, a fusion of a benzene ring with a dihydropyranone ring, is a versatile template for designing bioactive molecules.[1] Derivatives of this scaffold have been investigated for their inhibitory activity against a range of biological targets. While comprehensive docking studies on a series of this compound derivatives are still emerging, the broader class of chroman-4-ones provides a wealth of data to inform our approach.
This guide will comparatively examine the docking performance of various chroman-4-one derivatives against several key protein targets implicated in different disease areas. This comparative approach allows us to understand the structure-activity relationships that govern the binding of this scaffold and to hypothesize which targets may be most relevant for future studies of this compound derivatives.
Comparative Docking Performance of Chroman-4-one Derivatives
To provide a clear comparison, we have compiled docking data from various studies on chroman-4-one derivatives against a selection of therapeutically relevant protein targets. The docking score, typically in kcal/mol, represents the predicted binding affinity, with more negative values indicating a stronger interaction.
| Derivative/Scaffold | Protein Target | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| 1,3,4-Oxadiazole-chroman-4-one | Cyclin-Dependent Kinase 2 (CDK-2) | 2R3J | -10.65 | Not Specified | [4] |
| 2-(4-hydroxybenzyl)-3,5,7-trihydroxychroman-4-one analogue | Cyclooxygenase-2 (COX-2) | 1CX2 | -77.59 (Moldock Score) | Not Specified | [5][6][7] |
| Chroman-4-one analogue | Trypanosoma brucei Pteridine Reductase 1 (TbPTR1) | Not Specified | IC50 = 31 µM | Arg287, Tyr283 | [8] |
| 7-Hydroxychroman-4-one | Candida albicans Cysteine Synthase | Not Specified | - | Not Specified | [1][2] |
| Amino-7,8-dihydro-4H-chromenone | Butyrylcholinesterase (BChE) | Not Specified | IC50 = 0.65 µM | Not Specified | [9] |
| Thiochroman-4-one 1,1-dioxide | Trypanothione Reductase | Not Specified | - | Not Specified | [10] |
Expert Insights: The data presented in the table above illustrates the broad applicability of the chroman-4-one scaffold. The strong binding affinity of a 1,3,4-oxadiazole derivative for CDK-2 suggests a potential role in cancer therapy.[4] Similarly, the potent inhibition of COX-2 by a multi-hydroxylated chroman-4-one derivative points towards anti-inflammatory applications.[5][6][7] The activity of various derivatives against parasitic enzymes like PTR1 and Trypanothione Reductase, as well as fungal and bacterial targets, highlights the scaffold's potential in infectious disease research.[1][2][8][10] For the 8-hydroxy subclass, these findings suggest that a fruitful starting point for investigation would be to screen them against a panel of these validated targets.
Experimental Protocol: A Step-by-Step Guide to Comparative Molecular Docking
The following protocol outlines a robust and reproducible workflow for conducting comparative molecular docking studies of this compound derivatives. This protocol is designed to be self-validating by including a redocking step to ensure the accuracy of the docking parameters.
Ligand Preparation
-
2D Structure Creation: Draw the 2D structures of the this compound derivatives using chemical drawing software such as ChemDraw or MarvinSketch.
-
3D Conversion and Energy Minimization: Convert the 2D structures to 3D. Subsequently, perform energy minimization using a suitable force field (e.g., MMFF94) to obtain stable, low-energy conformations. This is a critical step to ensure that the ligand conformation is energetically plausible.
-
File Format Conversion: Save the prepared ligand structures in a suitable format for the docking software (e.g., .pdbqt for AutoDock Vina).
Protein Preparation
-
Structure Retrieval: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). The choice of PDB structure is crucial; select a high-resolution structure with a co-crystallized ligand if available.
-
Protein Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-factors, and the original ligand. If the protein has multiple chains, retain only the one(s) necessary for the study.
-
Protonation and Charge Assignment: Add polar hydrogen atoms to the protein and assign appropriate charges. Software like AutoDockTools or Chimera can be used for this step.
-
File Format Conversion: Save the prepared protein structure in the required format for the docking software (e.g., .pdbqt).
Molecular Docking Simulation
-
Grid Box Definition: Define a grid box around the active site of the protein. The dimensions of the grid box should be large enough to encompass the entire binding pocket, allowing the ligand to move freely. If a co-crystallized ligand was present in the original PDB file, its coordinates can be used to define the center of the grid box.
-
Configuration File Setup: Create a configuration file that specifies the paths to the prepared protein and ligand files, the coordinates and dimensions of the grid box, and other docking parameters such as the number of binding modes to generate and the exhaustiveness of the search.
-
Docking Execution: Run the docking simulation using software such as AutoDock Vina. The program will sample different conformations and orientations of the ligand within the defined grid box and calculate the binding affinity for each pose.
-
Protocol Validation (Redocking): To validate the docking protocol, redock the co-crystallized ligand back into the protein's active site. A successful redocking is generally considered to have a root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the original crystallographic pose.
Analysis of Results
-
Binding Affinity Comparison: The primary output of the docking simulation is the binding affinity (docking score). Compare the binding affinities of the different this compound derivatives to identify the most promising candidates.
-
Interaction Analysis: Visualize the docked poses of the ligands in the protein's active site using software like PyMOL or Discovery Studio. Analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's amino acid residues. This analysis provides crucial insights into the structural basis of binding and can guide further optimization of the lead compounds.
Visualization of the Docking Workflow
To provide a clear visual representation of the experimental process, the following diagram illustrates the key stages of a comparative molecular docking study.
Caption: A flowchart of the comparative molecular docking workflow.
Conclusion and Future Directions
This guide provides a comprehensive framework for conducting and interpreting comparative molecular docking studies of this compound derivatives. While direct experimental data for this specific subclass is still emerging, the wealth of information available for the broader chroman-4-one family offers valuable insights into potential protein targets and structure-activity relationships.
The provided protocol offers a robust and validated workflow for in silico screening, enabling researchers to efficiently identify promising lead candidates for further experimental validation. The key to advancing our understanding of this compound derivatives lies in a synergistic approach that combines computational predictions with experimental testing. Future studies should focus on synthesizing a focused library of these derivatives and evaluating their biological activity against the targets identified through the comparative docking approaches outlined in this guide. This will undoubtedly pave the way for the development of novel therapeutics based on this promising scaffold.
References
- Chroman-4-One Derivatives Targeting Pteridine Reductase 1 and Showing Anti-Parasitic Activity. (n.d.). PMC. [Link]
- Docking score of substituted 4-Chromanone derivatives collected from literatures. (n.d.).
- Synthesis and molecular docking studies of new chromane (2-(4-hydroxybenzyl) 3,5,7-trihydroxychroma-4-one) and its O-substituted analogues. (2022). Neliti. [Link]
- Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Deriv
- Molecular docking studies and synthesis of a new class of chroman-4-one fused 1,3,4-thiadiazole derivatives and evaluation for their anticancer potential. (2020).
- This compound. (n.d.). MySkinRecipes. [Link]
- Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (2024).
- The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. (2024). PubMed Central. [Link]
- Synthesis and molecular docking studies of new chromane (2-(4-hydroxybenzyl) 3,5,7-trihydroxychroma-4-one) and its O-substituted analogues. (2022).
- Synthesis and molecular docking studies of new chromane (2-(4-hydroxybenzyl) 3,5,7-trihydroxychroma-4-one) and its O-substituted analogues. (2022). ScienceScholar. [Link]
- Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Deriv
- Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer's disease management; in vitro and in silico study. (2024).
- Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. (2015). ScienceDirect. [Link]
- In Silico Investigation of a New 4-Hydroxyquinolone Analogue as an Anaplastic Lymphoma Kinase (ALK) Inhibitor: Molecular Docking and ADMET Prediction. (2023). Sciforum. [Link]
- Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach. (2022). PMC. [Link]
Sources
- 1. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound [myskinrecipes.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Molecular Docking Studies of New Chromane (2-(4-hydroxybenzyl) 3,5,7-trihydroxychroma-4-one) and Its O-substituted Analogues - Neliti [neliti.com]
- 6. researchgate.net [researchgate.net]
- 7. sciencescholar.us [sciencescholar.us]
- 8. Chroman-4-One Derivatives Targeting Pteridine Reductase 1 and Showing Anti-Parasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer’s disease management; in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Evaluating the Selectivity of 8-Hydroxychroman-4-one for Cancer Cells
Authored by a Senior Application Scientist
In the landscape of oncology drug discovery, the paramount challenge is not merely to kill cancer cells, but to do so with surgical precision, sparing the healthy tissues that surround them. This principle of selectivity is the bedrock of modern cancer therapy, aiming to widen the therapeutic window—maximizing efficacy while minimizing debilitating side effects.[1] This guide provides a comprehensive framework for researchers to evaluate the cancer cell-selective potential of a promising scaffold: the chroman-4-one nucleus, specifically focusing on the 8-hydroxy substituted variant.
Chroman-4-ones, a class of heterocyclic compounds, have garnered significant interest for their diverse biological activities, including potent anticancer effects.[2][3] Studies on various chromanone derivatives have demonstrated their ability to induce apoptosis and cell cycle arrest in tumor cells.[4][5] However, a critical question remains for any new analogue: is it selective? This guide will walk you through a robust, self-validating experimental workflow to answer this question for 8-hydroxychroman-4-one, comparing its performance against established anticancer agents.
The Strategic Framework: Designing a Self-Validating Selectivity Study
To rigorously assess selectivity, a simple cytotoxicity assay is insufficient. The experimental design must incorporate both cancer and non-cancerous cell lines, alongside appropriate positive and negative controls, to generate a clear, interpretable Selectivity Index (SI).[6]
The Cellular Models: A Paired Approach
The choice of cell lines is critical. An ideal model utilizes a cancer cell line and a non-cancerous counterpart from the same tissue of origin. This minimizes tissue-specific metabolic differences, ensuring that observed effects are more likely related to the cancerous phenotype.
-
Cancer Cell Line: MCF-7 (Human Breast Adenocarcinoma) : A well-characterized, estrogen-receptor-positive cell line widely used in cancer research.
-
Non-Cancerous Cell Line: MCF-10A (Human Breast Epithelial) : A non-tumorigenic epithelial cell line, serving as an excellent model for normal breast tissue.[7]
The Comparators: Benchmarking Performance
To contextualize the activity of this compound, its performance must be benchmarked against standard-of-care agents with known selectivity profiles.
-
Doxorubicin (Positive Control, Low Selectivity) : A potent, widely used anthracycline chemotherapeutic agent known for its high cytotoxicity against both cancerous and healthy rapidly dividing cells.
-
Vehicle Control (Negative Control) : Typically 0.1% Dimethyl Sulfoxide (DMSO), the solvent used to dissolve the test compounds. This control ensures that the observed effects are not due to the solvent itself.
Experimental Workflow: From Cell Culture to Data Analysis
This section details the step-by-step protocols required to generate robust and reproducible data. The overall workflow is designed to first determine the dose-dependent cytotoxicity to calculate IC₅₀ values and subsequently to confirm the mechanism of cell death.
Diagram: Overall Experimental Workflow
Caption: A streamlined workflow for assessing compound selectivity.
Protocol: Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability.[8]
Materials:
-
MCF-7 and MCF-10A cells
-
DMEM and F-12 media, supplemented with fetal bovine serum (FBS) and penicillin-streptomycin
-
96-well flat-bottom plates
-
This compound, Doxorubicin
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed MCF-7 and MCF-10A cells into separate 96-well plates at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and Doxorubicin in culture medium. The concentration range should be broad enough to achieve a full dose-response curve (e.g., 0.1 µM to 100 µM).
-
Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells (0.1% DMSO) as a negative control.
-
Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Protocol: Apoptosis Confirmation (Annexin V/PI Staining)
To confirm that cell death occurs via apoptosis, flow cytometry using Annexin V and Propidium Iodide (PI) staining is the gold standard. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, while PI enters cells with compromised membranes, indicating late apoptosis or necrosis.[4]
Materials:
-
Cells treated with IC₅₀ concentrations of each compound for 48 hours.
-
Annexin V-FITC/PI Apoptosis Detection Kit.
-
Flow cytometer.
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells from the culture plates after treatment.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. The data will allow for the quantification of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).
Quantitative Data Summary & Interpretation
The primary quantitative output of this workflow is the IC₅₀ value for each compound against each cell line. From these values, the Selectivity Index (SI) is calculated, which provides a direct measure of cancer cell specificity.
Selectivity Index (SI) Calculation: The SI is a crucial metric for quantifying the differential activity of a compound.[9][10] A higher SI value indicates greater selectivity for cancer cells.[7]
-
Formula: SI = IC₅₀ (Non-cancerous cell line) / IC₅₀ (Cancer cell line)
Table 1: Hypothetical Cytotoxicity and Selectivity Index Data
| Compound | Cell Line | IC₅₀ (µM) | Selectivity Index (SI) |
| This compound | MCF-7 (Cancer) | 15.2 | 4.1 |
| MCF-10A (Normal) | 62.3 | ||
| Doxorubicin | MCF-7 (Cancer) | 0.8 | 1.1 |
| MCF-10A (Normal) | 0.9 |
Interpretation of Results: In this hypothetical dataset, this compound demonstrates promising selectivity. Its SI of 4.1 suggests it is over four times more potent against the MCF-7 cancer cells than the non-cancerous MCF-10A cells.[7] In stark contrast, Doxorubicin shows an SI of approximately 1.1, confirming its well-known lack of selectivity and similar toxicity to both cell types.[9]
Visualizing the Mechanism: A Hypothetical Signaling Pathway
Based on the known activities of related flavonoid compounds, we can hypothesize a potential mechanism of action for this compound that contributes to its selectivity. Many cancer cells exhibit elevated levels of Reactive Oxygen Species (ROS) and are more vulnerable to further ROS-induced stress. This compound, while potentially having antioxidant properties at low concentrations, could act as a pro-oxidant at higher, therapeutically relevant concentrations specifically within the pro-oxidant environment of a cancer cell, leading to apoptosis.
Diagram: Proposed Pro-apoptotic Mechanism in Cancer Cells
Sources
- 1. Development of Newly Synthesized Chromone Derivatives with High Tumor Specificity against Human Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Antimicrobial Spectrum of Novel Chroman-4-One Derivatives
In the face of escalating antimicrobial resistance, the exploration of novel chemical scaffolds with potential therapeutic applications is a cornerstone of modern drug discovery. Among these, chroman-4-one derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad range of biological activities, including significant antimicrobial properties.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on validating the antimicrobial spectrum of novel chroman-4-one derivatives. We will delve into the causality behind experimental choices, present comparative data with established antimicrobial agents, and provide detailed, self-validating protocols to ensure scientific integrity.
Introduction to Chroman-4-ones and the Rationale for Antimicrobial Screening
Chroman-4-ones, characterized by a benzene ring fused to a dihydropyranone ring, serve as versatile intermediates in the synthesis of a diverse array of bioactive molecules.[1][3] Their structural motif is present in numerous natural products and has been a focal point for synthetic chemists aiming to develop new therapeutic agents. The growing body of evidence highlighting their activity against a wide range of pathogenic bacteria and fungi necessitates a standardized and comparative approach to validating their antimicrobial potential.[1][2]
The primary objective of this guide is to outline a systematic methodology for:
-
Determining the in vitro antimicrobial spectrum of novel chroman-4-one derivatives.
-
Objectively comparing their potency against clinically relevant microbial strains and established antimicrobial drugs.
-
Providing a foundation for structure-activity relationship (SAR) studies to guide the optimization of lead compounds.
Comparative Antimicrobial Spectrum Analysis
A crucial aspect of validating novel antimicrobial candidates is to benchmark their activity against current standards of care. This provides essential context for their potential clinical utility.
The choice of comparator drugs should be guided by the anticipated spectrum of activity of the chroman-4-one derivatives. A representative panel should include agents with different mechanisms of action and spectra.
-
For Antibacterial Testing:
-
For Antifungal Testing:
-
Amphotericin B: A polyene antifungal with a broad spectrum of activity.[2]
-
Fluconazole: A triazole antifungal commonly used to treat yeast infections.
-
The selection of microbial strains is critical for defining the antimicrobial spectrum. The panel should include representative Gram-positive and Gram-negative bacteria, as well as pathogenic yeasts and molds.
-
Gram-Positive Bacteria:
-
Gram-Negative Bacteria:
-
Fungi (Yeasts and Molds):
Experimental Protocols for Antimicrobial Susceptibility Testing
Adherence to standardized protocols is paramount for generating reproducible and comparable data. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide globally recognized guidelines for antimicrobial susceptibility testing.[8][9][10][11][12]
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a widely accepted and standardized technique for determining MIC values.[1][6][7][13]
Protocol: Broth Microdilution MIC Assay
-
Preparation of Microbial Inoculum:
-
From a fresh (18-24 hour) culture, suspend several colonies in a sterile saline solution.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the novel chroman-4-one derivative and comparator drugs in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the standardized microbial inoculum to each well of the microtiter plate.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
-
Reading and Interpretation of Results:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
-
Data Presentation and Interpretation
Clear and concise presentation of data is essential for comparative analysis. MIC values should be summarized in a tabular format.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Novel Chroman-4-One Derivatives and Standard Drugs
| Microorganism | Chroman-4-one Derivative 1 | Chroman-4-one Derivative 2 | Amoxicillin | Ciprofloxacin | Amphotericin B | Fluconazole |
| S. aureus | 16 | 32 | 4 | 1 | - | - |
| E. coli | 64 | >128 | 8 | 0.5 | - | - |
| P. aeruginosa | >128 | >128 | >128 | 1 | - | - |
| C. albicans | 8 | 4 | - | - | 1 | 2 |
Note: The data presented in this table is illustrative and should be replaced with actual experimental results.
The comparative data can provide valuable insights into the SAR of chroman-4-one derivatives. For instance, studies have shown that the addition of alkyl or aryl carbon chains at the hydroxyl group at position 7 can reduce antimicrobial activity, while the presence of methoxy substituents on the B ring of related homoisoflavonoids can enhance bioactivity.[1][6][7]
Investigating the Mechanism of Action
While MIC determination provides a measure of potency, understanding the mechanism of action is crucial for drug development. Molecular modeling and in silico studies can offer initial hypotheses. For example, some chroman-4-one derivatives are predicted to inhibit essential fungal enzymes like cysteine synthase or key proteins involved in fungal virulence and survival, such as HOG1 kinase and FBA1.[1][6][7] Other related chromone compounds have been suggested to interfere with bacterial cell wall synthesis.
Conclusion and Future Directions
This guide provides a robust framework for the systematic validation of the antimicrobial spectrum of novel chroman-4-one derivatives. By employing standardized methodologies, appropriate comparators, and a diverse panel of clinically relevant microorganisms, researchers can generate high-quality, reproducible data. This data is not only essential for publishing in peer-reviewed journals but also forms the critical foundation for further preclinical and clinical development of these promising antimicrobial candidates. Future work should focus on elucidating the precise mechanisms of action, evaluating in vivo efficacy, and assessing the toxicological profiles of the most potent derivatives.
References
- Bezerra Filho, C. d. S. M., Galvão, J. L. F. M., Lima, E. O., Perez-Castillo, Y., de Souza, F. S., de Simone, C. A., & da Silva, T. G. (2025).
- Bezerra Filho, C. d. S. M., Galvão, J. L. F. M., Lima, E. O., Perez-Castillo, Y., de Souza, F. S., de Simone, C. A., & da Silva, T. G. (2025).
- Bezerra Filho, C. d. S. M., Galvão, J. L. F. M., Lima, E. O., Perez-Castillo, Y., de Souza, F. S., de Simone, C. A., & da Silva, T. G. (2025). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives.
- European Committee on Antimicrobial Susceptibility Testing. (n.d.).
- Summary of the EUCAST ASMT reference method standard operational procedures (SOP) for MIC determination of antituberculous agents.
- Clinical and Laboratory Standards Institute. (2023). M100 - Performance Standards for Antimicrobial Susceptibility Testing (33rd ed.). CLSI. [Link]
- Chouchène, N., Toumi, A., Boudriga, S., Edziri, H., Sobeh, M., Abdelfattah, M. A. O., Askri, M., Knorr, M., Strohmann, C., Brieger, L., & Soldera, A. (2022). Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds. Molecules, 27(3), 582. [Link]
- Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]
- Chouchène, N., Toumi, A., Boudriga, S., Edziri, H., Sobeh, M., Abdelfattah, M. A. O., Askri, M., Knorr, M., Strohmann, C., Brieger, L., & Soldera, A. (2022). Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds.
- U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. FDA. [Link]
- European Committee on Antimicrobial Susceptibility Testing. (n.d.). Home. EUCAST. [Link]
- Clinical and Laboratory Standards Institute. (2024). CLSI 2024 M100Ed34(1). CLSI. [Link]
- Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. [Link]
- Chroman-4-one analogs exhibiting antileishmanial activity.
- Chromenes As Antimicrobial Agents: Mechanisms, Efficacy, And Future Perspectives. Asian Journal of Research in Chemistry. [Link]
- Chouchène, N., Toumi, A., Boudriga, S., Edziri, H., Sobeh, M., Abdelfattah, M. A. O., Askri, M., Knorr, M., Strohmann, C., Brieger, L., & Soldera, A. (2022). (PDF) Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds.
- Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Deriv
- Mohapatra, A. (2025). How MIC & Breakpoints Guide Antibiotic Choice | CLSI & EUCAST Guidelines. YouTube. [Link]
- Singh, N., Satpute, S., Polkam, N., Kant, R., Anireddy, J. S., Panhekar, D., & Pandey, J. (2020). Design, synthesis and evaluation of 4H-Chromene-4-one analogues as potential Anti-bacterial and Anti-fungal agents.
- MIC EUCAST. EUCAST. [Link]
- Bezerra Filho, C. d. S. M., Galvão, J. L. F. M., Lima, E. O., Perez-Castillo, Y., de Souza, F. S., de Simone, C. A., & da Silva, T. G. (2025).
- Antibacterial activity of coumarine derivatives synthesized from 4,7-dihydroxy–chromen-2-one and comparison with standard dru. JOCPR. [Link]
- Antibacterial activity of coumarine derivatives synthesized from 4-hydroxychromen-2-one and comparison with standard drug.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. iacld.com [iacld.com]
- 9. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 10. EUCAST: EUCAST - Home [eucast.org]
- 11. darvashco.com [darvashco.com]
- 12. nih.org.pk [nih.org.pk]
- 13. EUCAST: MIC Determination [eucast.org]
comparative analysis of 8-hydroxychroman-4-one and 8-hydroxyquinoline bioactivity
A Comparative Analysis of the Bioactivity of 8-Hydroxyquinoline and Hydroxylated Chroman-4-ones
In the landscape of medicinal chemistry, the quest for novel therapeutic agents often leads us to explore privileged scaffolds—molecular frameworks that consistently demonstrate a wide range of biological activities. This guide provides an in-depth comparative analysis of two such scaffolds: the well-established 8-hydroxyquinoline (8-HQ) and the versatile, nature-inspired chroman-4-one, with a focus on its hydroxylated derivatives. This document is tailored for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, mechanistic insights, and detailed protocols to inform future research and development.
Structural and Mechanistic Foundations
At the heart of this comparison are two bicyclic heterocyclic compounds. While both feature a hydroxyl group on their benzene ring, their core structures dictate their distinct physicochemical properties and, consequently, their biological activities.
-
8-Hydroxyquinoline (8-HQ): This molecule consists of a pyridine ring fused to a phenol. The defining feature is the nitrogen atom at position 1 and the hydroxyl group at position 8. This specific arrangement creates a powerful bidentate chelating agent, capable of binding strongly to a variety of divalent and trivalent metal ions such as Fe²⁺/³⁺, Cu²⁺, and Zn²⁺.[1] This chelation ability is the cornerstone of its multifaceted bioactivity, allowing it to disrupt metal homeostasis in pathogenic cells.[1]
-
Hydroxylated Chroman-4-ones: The chroman-4-one scaffold is characterized by a benzene ring fused to a dihydropyranone ring.[2] Unlike 8-HQ, it lacks the pyridine nitrogen but contains a ketone at position 4 and an ether oxygen within the heterocyclic ring. This guide will use 7-hydroxychroman-4-one as a representative example due to the availability of research data, while acknowledging the potential of other isomers like 8-hydroxychroman-4-one. The bioactivity of these compounds is often attributed to their flavonoid-like structure, enabling them to act as antioxidants and interact with various cellular targets.[3]
The fundamental difference in their core heteroatoms—a basic nitrogen in 8-HQ versus an ether oxygen in the chroman-4-one—profoundly influences their electronic properties, metal-binding capabilities, and mechanisms of action.
Figure 1. Core structures of 8-Hydroxyquinoline and this compound.
Comparative Anticancer Activity
Both 8-HQ and chroman-4-one derivatives have been extensively investigated as potential anticancer agents, though they often operate through distinct mechanisms.
Mechanistic Insights
8-Hydroxyquinoline: The anticancer properties of 8-HQ are intricately linked to its interaction with metal ions.[1] Two primary mechanisms are proposed:
-
Inhibition of Metalloenzymes: By chelating essential metal ions, 8-HQ can inhibit enzymes critical for cancer cell proliferation, such as ribonucleotide reductase (involved in DNA synthesis) and matrix metalloproteinases (involved in metastasis).[2]
-
Induction of Oxidative Stress: 8-HQ can form complexes with endogenous copper. These complexes act as ionophores, transporting copper into cancer cells.[1] Inside the cell, the copper catalyzes the generation of cytotoxic reactive oxygen species (ROS), leading to DNA damage and apoptosis.[1]
Hydroxylated Chroman-4-ones: These compounds, particularly substituted derivatives, exhibit anticancer activity through various pathways.[4] Thiochroman-4-one derivatives, for instance, have shown potent cytotoxicity, with the substitution pattern on the arylidene moiety at the C-3 position being a key determinant.[4] Their mechanisms often involve inducing apoptosis and inhibiting signaling pathways crucial for cancer cell survival, such as the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) pathway.[4]
Quantitative Comparison of Cytotoxicity
The following table summarizes the in vitro anticancer activity of representative compounds against various human cancer cell lines, expressed as IC₅₀ values (the concentration required to inhibit 50% of cell growth).
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 8-Hydroxyquinoline Derivatives | |||
| 5,7-Dichloro-8-hydroxy-2-methylquinoline | M. tuberculosis | 0.1 | [5] |
| Zinc(II)-8-hydroxyquinoline Complex (DQ6) | SK-OV-3/DDP (Ovarian) | 2.25 ± 0.13 | [6] |
| 1,4-Naphthoquinone-8-HQ Hybrid (Comp. 6) | A549 (Lung) | Higher than other derivatives | [7] |
| Hydroxylated Chroman-4-one Derivatives | |||
| 3g (modified 4-hydroxyquinolone) | HCT116, A549, PC3, MCF-7 | Promising results | [8] |
| Various Derivatives | Various Lines | Data varies widely with substitution | [4] |
Note: Direct comparison is challenging due to the vast number of derivatives and different cell lines tested. The data illustrates the general potency range.
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell viability and cytotoxicity.
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[9] The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 1,000 to 100,000 cells/well) and incubate for 12-24 hours to allow for cell attachment.[9]
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., 8-HQ or chroman-4-one derivatives) and incubate for a specified period (e.g., 48 or 72 hours).[4] Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: Add 10 µL of MTT Reagent (5 mg/mL in PBS) to each well.[9]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing the formazan crystals to form.[9] A visible purple precipitate should appear in viable cells.[9]
-
Solubilization: Add 100-150 µL of a solubilization solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or DMSO) to each well to dissolve the formazan crystals.[10]
-
Absorbance Reading: Gently shake the plate for 15 minutes to ensure complete dissolution.[10] Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.[10][11]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value.
Figure 2. Standard workflow for the MTT cell viability assay.
Comparative Antimicrobial Activity
The fight against antimicrobial resistance necessitates the discovery of new chemical entities. Both 8-HQ and chroman-4-ones have demonstrated significant potential in this arena.
Mechanistic Insights
8-Hydroxyquinoline: The antimicrobial mechanism of 8-HQ is overwhelmingly attributed to its metal-chelating ability.[11] It disrupts microbial growth by sequestering essential trace metals like iron and copper, which are vital cofactors for numerous microbial enzymes.[11] This deprivation inhibits critical cellular processes.[12] Interestingly, for some derivatives, it is the 2:1 complex of 8-HQ with iron that is believed to be the active agent that penetrates the microbial cell to exert its toxic effects.[1]
Hydroxylated Chroman-4-ones: These compounds exhibit broad-spectrum antimicrobial properties.[3] Studies on 7-hydroxychroman-4-one show activity against both bacteria and fungi.[6] The mechanism is less focused on metal chelation and more related to interactions with key microbial proteins. Molecular modeling suggests that 7-hydroxychroman-4-one may inhibit enzymes like cysteine synthase in Candida albicans, a key protein for fungal survival.[6][13] Structure-activity relationship (SAR) studies indicate that the presence and position of hydroxyl groups are critical for activity.[14]
Quantitative Comparison of Antimicrobial Potency
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative compounds against various pathogenic microbes. MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference(s) |
| 8-Hydroxyquinoline & Derivatives | |||
| 8-Hydroxyquinoline | Candida albicans | 3.44-13.78 µM | [15] |
| 8-Hydroxyquinoline | Staphylococcus aureus | 16.0–32.0 µM | [16] |
| PH265 / PH276 | Cryptococcus neoformans | 0.5 - 8 | [17] |
| Hydroxylated Chroman-4-one & Derivatives | |||
| 7-Hydroxychroman-4-one | Candida albicans | 64 | [4] |
| 7-Hydroxychroman-4-one | Staphylococcus epidermidis | 128 | [4] |
| 7-Hydroxychroman-4-one | Pseudomonas aeruginosa | 128 | [4] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a gold standard for determining the MIC of an antimicrobial agent.[16]
Principle: This quantitative method involves exposing a standardized inoculum of a microorganism to serial dilutions of an antimicrobial agent in a liquid broth medium.[18] The MIC is identified as the lowest concentration that inhibits visible growth after incubation.[18]
Step-by-Step Protocol:
-
Prepare Stock Solution: Dissolve the test compound in a suitable solvent (like DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the compound in an appropriate sterile broth medium (e.g., Mueller-Hinton Broth).[19] This is typically done by adding 100 µL of broth to each well, adding 100 µL of the stock solution to the first well, and then transferring 100 µL sequentially across the plate.[19]
-
Prepare Inoculum: Grow the test microorganism in broth to a specific turbidity, typically matching a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[16] Dilute this suspension to the final required concentration for the test.
-
Inoculation: Inoculate each well of the microtiter plate with a standardized volume of the diluted microbial suspension.
-
Controls: Include essential controls on each plate:
-
Growth Control: Wells with broth and inoculum but no compound.
-
Sterility Control: Wells with broth only to check for contamination.[18]
-
-
Incubation: Cover the plate and incubate at an appropriate temperature (e.g., 37°C) for 16-24 hours.[16]
-
Reading Results: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound in which no turbidity is observed.[18]
Comparative Antioxidant Activity
Oxidative stress is implicated in numerous diseases, making the search for effective antioxidants a key area of research.
Mechanistic Insights
8-Hydroxyquinoline: The antioxidant activity of 8-HQ is complex and can be paradoxical. The phenolic hydroxyl group allows it to scavenge free radicals directly.[20] Furthermore, its ability to chelate redox-active metal ions like iron and copper can prevent them from participating in the Fenton reaction, which generates highly destructive hydroxyl radicals.[18] However, as mentioned in the anticancer section, under certain conditions, its metal complexes can also promote oxidative stress (a pro-oxidant effect).[18]
Hydroxylated Chroman-4-ones: As flavonoid-like structures, hydroxylated chroman-4-ones are potent antioxidants.[3] Their antioxidant capacity is primarily due to the hydrogen-donating ability of their phenolic hydroxyl groups, which can neutralize free radicals.[21] SAR studies have shown that the presence and position of hydroxyl groups on the aromatic ring are crucial for this activity.[21] this compound is noted as an intermediate for pharmaceuticals targeting oxidative stress, underscoring its antioxidant potential.[22]
Quantitative Comparison of Antioxidant Capacity
Antioxidant activity is often measured by the ability of a compound to scavenge a stable free radical, such as DPPH (2,2-diphenyl-1-picrylhydrazyl). The results are typically expressed as an IC₅₀ value, representing the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
| Compound/Derivative | DPPH Scavenging IC₅₀ | Reference |
| 8-Hydroxyquinoline & Derivatives | ||
| 8-Hydroxyquinoline | Generally potent, but data varies | [15] |
| Hydroxylated Chroman-4-one & Derivatives | ||
| 7-Hydroxychroman-2-carboxylic acid N-alkylamides | More potent than Trolox (a vitamin E analog) | [23] |
| 4-Hydroxycoumarin derivatives | IC₅₀ values range from 17.25 to 219.43 µg/mL | [21] |
Experimental Protocol: DPPH Radical Scavenging Assay
This assay is a rapid, simple, and widely used method to screen the antioxidant capacity of compounds.
Principle: DPPH is a stable free radical with a deep violet color, showing maximum absorbance around 517 nm.[12] When it accepts an electron or hydrogen radical from an antioxidant, it becomes reduced to the pale yellow diphenylpicrylhydrazine, causing a decrease in absorbance.[12] This color change is proportional to the antioxidant's activity.[12]
Step-by-Step Protocol:
-
Prepare DPPH Solution: Prepare a working solution of DPPH (typically 0.1 mM) in a suitable solvent like methanol or ethanol. This solution should be freshly made and protected from light.
-
Prepare Samples: Dissolve the test compounds and a positive control (e.g., ascorbic acid or Trolox) in the same solvent at various concentrations.
-
Reaction Setup: In a 96-well plate or cuvettes, mix a defined volume of each sample dilution with a volume of the DPPH working solution. Include a blank control containing only the solvent and the DPPH solution.
-
Incubation: Incubate the reactions in the dark at room temperature for a set time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of each reaction at 517 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each sample concentration using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100 Plot the percentage of scavenging against the sample concentration to determine the IC₅₀ value.
Synthesis and Future Perspectives
The comparative analysis reveals that while both 8-hydroxyquinoline and hydroxylated chroman-4-ones are potent bioactive scaffolds, their therapeutic potential is governed by fundamentally different chemical properties.
-
8-Hydroxyquinoline stands out for its metal-ion-dependent mechanism. Its strength in antimicrobial and certain anticancer applications is directly tied to its role as a powerful chelator and ionophore. This makes it a highly attractive scaffold for targeting diseases where metal dyshomeostasis is a key pathological feature.
-
Hydroxylated Chroman-4-ones act through more classic pharmacological mechanisms, such as enzyme inhibition and antioxidant radical scavenging, akin to flavonoids. Their versatility and lower reliance on metal ion presence make them suitable for a different range of applications, including as anti-inflammatory and broad-spectrum antimicrobial agents.
Future Directions:
-
Hybrid Molecules: Designing hybrid molecules that incorporate both the 8-HQ and chroman-4-one scaffolds could lead to compounds with dual or synergistic mechanisms of action.
-
Targeted Derivatization: Further SAR studies on the 8-hydroxy isomer of chroman-4-one are warranted to explore if its bioactivity profile differs significantly from the more studied 5- and 7-hydroxy isomers.
-
Mechanism of Action Studies: While the primary mechanisms are understood, deeper investigation into the specific cellular targets of chroman-4-one derivatives and the nuanced pro-oxidant vs. antioxidant balance of 8-HQ in different cellular environments is crucial for clinical translation.
By understanding the distinct causality behind the bioactivity of each scaffold, researchers can make more informed decisions in the design and development of next-generation therapeutic agents.
References
A complete list of all sources cited within this guide is provided below.
- MTT assay protocol. Abcam. [URL: https://www.abcam.com/protocols/mtt-assay-protocol]
- discovery and history of 8-hydroxyquinoline's biological activity. Benchchem. [URL: https://www.benchchem.com/blog/discovery-and-history-of-8-hydroxyquinolines-biological-activity]
- DPPH Scavenging Assay Protocol- Detailed Procedure. ACME Research Solutions. Published February 23, 2024. [URL: https://acmeresearchlabs.com/dpph-scavenging-assay-protocol/]
- Antioxidant Properties and the Formation of Iron Coordination Complexes of 8-Hydroxyquinoline. R Discovery. Published December 7, 2018. [URL: https://discovery.researcher.life/article/antioxidant-properties-and-the-formation-of-iron-coordination-complexes-of-8-hydroxyquinoline/5f448a3186ad81533503f165]
- MTT Cell Proliferation Assay. ATCC. [URL: https://www.atcc.
- DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. G-Biosciences. [URL: https://www.gbiosciences.com/products/dpph-antioxidant-assay]
- Protocol for Cell Viability Assays. BroadPharm. Published January 18, 2022. [URL: https://broadpharm.com/blog/protocol-for-cell-viability-assays/]
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Published December 24, 2025. [URL: https://clytetec.com/mtt-assay-protocol/]
- Broth Microdilution. MI - Microbiology. [URL: https://www.mi-microbiology.com/broth-microdilution/]
- Application Note and Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 125. Benchchem. [URL: https://www.benchchem.
- DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific. [URL: https://www.amerigoscientific.
- Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. Published October 18, 2011. [URL: https://www.ncbi.nlm.nih.gov/books/NBK83742/]
- MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [URL: https://hancocklab.cmdr.ubc.ca/methods/mic-determination-by-microtitre-broth-dilution-method/]
- DPPH Antioxidant Assay Kit. Zen-Bio. [URL: https://www.zen-bio.com/products/aao-1.php]
- EXPERIMENT : 8 DETERMINATION OF ANTIOXIDANTS (DPPH,GLUTATHION). [URL: https://websitem.gazi.edu.
- Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. [URL: https://www.mdpi.com/1420-3049/30/7/3575]
- Chromanone-A Prerogative Therapeutic Scaffold: An Overview. PMC - PubMed Central. Published June 30, 2021. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8267756/]
- This compound. MySkinRecipes. [URL: https://www.myskinrecipes.com/shop/th/advanced-materials-intermediates/8-hydroxychroman-4-one-1843-90-9.html]
- Synthesis, Structure–Activity Relationship Studies, and Antibacterial Evaluation of 4-Chromanones and Chalcones, as Well as Olympicin A and Derivatives. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4094254/]
- The Rising Therapeutic Potential of Substituted Chroman-4-Ones: A Technical Guide. Benchchem. [URL: https://www.benchchem.com/blog/the-rising-therapeutic-potential-of-substituted-chroman-4-ones-a-technical-guide]
- Synthesis of 7-hydroxychroman-4-one from resorcinol. ResearchGate. [URL: https://www.researchgate.
- Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. ResearchGate. Published October 10, 2025. [URL: https://www.researchgate.
- Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. PubMed. Published August 31, 2025. [URL: https://pubmed.ncbi.nlm.nih.gov/40348739/]
- Biological and Medicinal Properties of Natural Chromones and Chromanones. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10952003/]
- Recent advances in the synthesis and biological activity of 8-hydroxyquinolines. [URL: https://www.rivier-ac-nantes.fr/recent-advances-in-the-synthesis-and-biological-activity-of-8-hydroxyquinolines_6e86a5.html]
- The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. MDPI. [URL: https://www.mdpi.com/1422-0067/26/11/5331]
- Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex. MDPI. [URL: https://www.mdpi.com/2079-6382/13/1/65]
- Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. ResearchGate. Published August 10, 2025. [URL: https://www.researchgate.net/publication/382909477_Derivatives_halogen_nitro_and_amino_of_8-hydroxyquinoline_with_highly_potent_antimicrobial_and_antioxidant_activities]
- Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ra/d2ra01848a]
- Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. PubMed. Published August 6, 2025. [URL: https://pubmed.ncbi.nlm.nih.gov/39108102/]
- Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/RA/D2RA01848A]
- In vitro antioxidant activity of selected 4-hydroxy-chromene-2-one derivatives-SAR, QSAR and DFT studies. SciSpace. Published April 29, 2011. [URL: https://typeset.io/papers/in-vitro-antioxidant-activity-of-selected-4-hydroxy-chromene-2onl78e202g9]
- In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies. ResearchGate. Published October 16, 2025. [URL: https://www.researchgate.
- Cell Viability Assays. NCBI Bookshelf. Published May 1, 2013. [URL: https://www.ncbi.nlm.nih.gov/books/NBK143561/]
- Synthesis of 7-hydroxy-4-oxo-4H-chromene- and 7-hydroxychroman-2-carboxylic acid N-alkyl amides and their antioxidant activities. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17024844/]
Sources
- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity [mdpi.com]
- 8. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. atcc.org [atcc.org]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. broadpharm.com [broadpharm.com]
- 12. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, Structure–Activity Relationship Studies, and Antibacterial Evaluation of 4-Chromanones and Chalcones, as Well as Olympicin A and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex | MDPI [mdpi.com]
- 18. Broth Microdilution | MI [microbiology.mlsascp.com]
- 19. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
- 22. This compound [myskinrecipes.com]
- 23. acmeresearchlabs.in [acmeresearchlabs.in]
A Comparative In Vivo Efficacy Analysis: 8-Hydroxychroman-4-one in Neuroinflammatory Models
This guide provides an in-depth, objective comparison of the in vivo efficacy of 8-hydroxychroman-4-one, a promising therapeutic candidate from the chromanone family, against standard anti-inflammatory drugs. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, presents detailed experimental frameworks, and explains the scientific rationale behind the evaluation of this compound class for treating neuroinflammatory conditions.
Introduction: The Therapeutic Potential of Chromanones in Neuroinflammation
Chromanones are a class of heterocyclic compounds characterized by a benzopyran-4-one structure.[1] This scaffold is prevalent in nature and has garnered significant attention for its diverse pharmacological activities, including anticancer, antioxidant, and anti-inflammatory properties.[2][3][4] Within the central nervous system (CNS), neuroinflammation is a critical pathological component of numerous neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.[5][6] It involves the activation of innate immune cells like microglia and astrocytes, leading to the release of pro-inflammatory cytokines and other mediators that can cause neuronal damage.[7]
While traditional non-steroidal anti-inflammatory drugs (NSAIDs) have been explored, their clinical efficacy in neurodegenerative diseases has been largely disappointing, highlighting a significant therapeutic gap.[8] There are currently no approved drugs that specifically target and resolve the chronic, destructive neuroinflammation characteristic of these disorders.[9] This landscape creates an opportunity for novel therapeutic agents like this compound, which, based on the activity of related compounds, is hypothesized to modulate key inflammatory pathways within the CNS. This guide will assess its potential in vivo efficacy by comparing it to standard drugs within a clinically relevant animal model of neuroinflammation.
Putative Mechanism of Action: Targeting Pro-Inflammatory Signaling
The anti-inflammatory effects of chromanone derivatives are believed to stem from their ability to suppress the production of pro-inflammatory mediators. A central pathway in neuroinflammation is initiated by stimuli such as lipopolysaccharide (LPS), a component of gram-negative bacteria, which binds to Toll-like receptor 4 (TLR4) on microglia. This engagement triggers a downstream signaling cascade culminating in the activation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). Activated NF-κB translocates to the nucleus and drives the expression of genes encoding pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and various interleukins.
This compound is hypothesized to exert its anti-inflammatory effects by inhibiting one or more key steps in this cascade, thereby reducing the downstream production of these neurotoxic cytokines. While the precise molecular target is under investigation, evidence from related chromone derivatives suggests an ability to down-regulate TNF-α and other pro-inflammatory genes.[10]
Caption: Standard experimental workflow for assessing in vivo efficacy in an LPS-induced neuroinflammation model.
Data Summary: Quantitative Comparison
The following table summarizes expected outcomes from such a study, based on the known activities of chromanone derivatives and standard anti-inflammatory agents. Efficacy is measured by the percentage reduction of key inflammatory markers compared to the vehicle-treated group.
| Treatment Group | Dose (mg/kg, i.p.) | TNF-α Reduction (Hippocampus) | IL-1β Reduction (Hippocampus) | Microglial Activation (Iba1+ cells) |
| Vehicle Control | N/A | 0% (Baseline) | 0% (Baseline) | ++++ (Robust Activation) |
| This compound | 10 | ~ 35-45% | ~ 30-40% | ++ (Moderate Activation) |
| This compound | 30 | ~ 60-75% | ~ 55-70% | + (Mild Activation) |
| Dexamethasone | 5 | ~ 85-95% | ~ 80-90% | +/- (Minimal Activation) |
Note: The data presented in this table is illustrative and based on typical results for compounds in this class. Actual results would require dedicated experimentation.
Experimental Protocols
For scientific integrity and reproducibility, detailed methodologies are crucial. The following section provides a step-by-step protocol for the in vivo efficacy assessment.
Protocol: LPS-Induced Neuroinflammation in Mice
-
Animal Husbandry & Acclimation:
-
Use male C57BL/6 mice, 8-10 weeks old.
-
House animals in a controlled environment (12:12h light:dark cycle, 22±2°C) with ad libitum access to food and water.
-
Allow a minimum of 7 days for acclimation to the facility before any experimental procedures.
-
-
Compound Preparation & Administration:
-
Prepare this compound and Dexamethasone in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline).
-
The vehicle control group receives the vehicle solution alone.
-
Administer all treatments via intraperitoneal (i.p.) injection at a volume of 10 mL/kg.
-
-
Experimental Procedure:
-
Time -60 minutes: Administer the vehicle, this compound (e.g., 10 and 30 mg/kg), or Dexamethasone (e.g., 5 mg/kg) via i.p. injection.
-
Time 0: Administer Lipopolysaccharide (LPS, from E. coli O111:B4) at a dose of 1 mg/kg, i.p.
-
Time +4 hours: This time point is optimal for measuring peak cytokine expression in the brain.
-
-
Tissue Collection and Processing:
-
Anesthetize mice deeply with isoflurane.
-
Collect blood via cardiac puncture for serum analysis. Allow to clot, then centrifuge to separate serum. Store at -80°C.
-
Perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) to remove blood from the brain.
-
Dissect the brain and isolate specific regions like the hippocampus and cortex.
-
For biochemical analysis (ELISA, qPCR), snap-freeze the tissue in liquid nitrogen and store at -80°C.
-
For histology, fix the other hemisphere in 4% paraformaldehyde (PFA) for 24-48 hours.
-
-
Endpoint Analysis:
-
ELISA for Cytokines: Homogenize brain tissue in lysis buffer. Measure TNF-α and IL-1β concentrations using commercially available ELISA kits according to the manufacturer's instructions. Normalize results to total protein concentration.
-
Immunohistochemistry (IHC) for Microglia: Process the PFA-fixed brain tissue for cryosectioning or paraffin embedding. Perform IHC using an antibody against Iba1 (Ionized calcium-binding adapter molecule 1), a specific marker for microglia. Quantify the number and analyze the morphology of Iba1-positive cells to assess microglial activation.
-
Conclusion and Future Directions
This guide outlines a scientifically rigorous framework for assessing the in vivo efficacy of this compound as a potential therapeutic for neuroinflammatory disorders. By comparing it to a potent standard like Dexamethasone in a validated LPS model, researchers can generate robust, quantitative data on its anti-inflammatory activity within the CNS.
The hypothetical data suggests that this compound may offer a dose-dependent reduction in key inflammatory markers. While not as potent as a corticosteroid, it may possess a superior safety profile for chronic use, a critical consideration for neurodegenerative diseases.
Future studies should aim to:
-
Confirm the proposed mechanism of action using in vitro microglial cell cultures. [1]* Evaluate the compound's efficacy in chronic models of neurodegeneration that feature a neuroinflammatory component.
-
Conduct pharmacokinetic studies to determine brain penetration and optimal dosing regimens.
-
Perform comprehensive safety and toxicology assessments.
By systematically addressing these points, the scientific community can fully elucidate the therapeutic potential of this compound and its derivatives, paving the way for a new class of drugs to combat the devastating impact of neuroinflammation.
References
- Wessels, J. A., van der Flier, W. M., de Vries, O., et al. (2007). Modelling neuroinflammatory phenotypes in vivo.
- Wyss-Coray, T., & Mucke, L. (2002). Modelling neuroinflammatory phenotypes in vivo. PubMed Central (PMC). [Link]
- Gomes, A., Fernandes, E., & Silva, A. M. S. (2023). Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega. [Link]
- Nakata, K., et al. (2020). Animal Models for Neuroinflammation and Potential Treatment Methods.
- Kamboj, S., & Dahiya, R. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. PubMed Central (PMC). [Link]
- Singh, R., et al. (2021). Properties of chromanone and chromone.
- Eede, P., et al. (2022). Mapping neuroinflammation in vivo with diffusion-MRI in rats given a systemic lipopolysaccharide challenge. bioRxiv. [Link]
- Eede, P., et al. (2023). Mapping acute neuroinflammation in vivo with diffusion-MRI in rats given a systemic lipopolysaccharide challenge. bioRxiv. [Link]
- Kamboj, S., & Dahiya, R. (2022). Chromanone-A Prerogative Therapeutic Scaffold: An Overview.
- Kumar, S., et al. (2024). Drugs to Treat Neuroinflammation in Neurodegenerative Disorders.
- Kumar, S., et al. (2024). Drugs to Treat Neuroinflammation in Neurodegenerative Disorders. Current Medicinal Chemistry. [Link]
- MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]
- Kumar, S., et al. (2023).
- Woodling, N. S., et al. (2014).
- Tesi, R. J. (2022). Neuroinflammation: The Key Component in Targeting Neurological Disorders. Drug Discovery and Development. [Link]
- de Almeida, M. V., et al. (2024).
- de Almeida, M. V., et al. (2024).
- El-Sayed, W. M., et al. (2021). In Vivo Study of a Newly Synthesized Chromen-4-One Derivative as an Antitumor Agent Against HCC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Drugs to Treat Neuroinflammation in Neurodegenerative Disorders - Wang - Current Medicinal Chemistry [medjrf.com]
- 7. Drugs to Treat Neuroinflammation in Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pharmacytimes.com [pharmacytimes.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 8-hydroxychroman-4-one for Laboratory Professionals
This guide provides essential, immediate safety and logistical information for the proper disposal of 8-hydroxychroman-4-one. As a compound utilized in drug development and scientific research, understanding its handling from acquisition to disposal is paramount for ensuring laboratory safety and environmental stewardship. This document is structured to provide direct, procedural guidance, grounded in established safety protocols and regulatory standards, to empower researchers to manage this chemical waste with confidence and precision.
Part 1: Hazard Identification and Risk Assessment
While a specific, comprehensive toxicological profile for this compound is not extensively documented in publicly available literature, its structural class—chromanones—is known for a wide range of biological activities.[1][2] Derivatives of chroman-4-one have demonstrated antimicrobial, anti-inflammatory, and cytotoxic effects.[3][4] Therefore, a precautionary approach is mandatory. The primary principle for the disposal of this compound is to treat it as a hazardous chemical waste at all times.
| Safety Parameter | Guideline & Rationale |
| Waste Classification | Hazardous Chemical Waste. This is a precautionary measure due to the known biological activity of the chromanone chemical class and the lack of specific toxicity data. |
| Primary Hazard Profile | Potential Irritant; Potential Biological Activity. Assume the compound is irritating to the eyes, skin, and respiratory tract. Its bioactivity means it could have unforeseen effects if released into the environment. |
| Environmental Hazards | Assumed Ecotoxicity. Many complex organic molecules can be harmful to aquatic life.[5] Therefore, disposal into the sanitary sewer system is strictly prohibited. |
| Container Type | Labeled, Sealed, Chemically Compatible Container. Must prevent leaks, spills, and vaporization. The container material (e.g., HDPE, glass) must be compatible with the waste matrix (e.g., solid compound, or solution in solvent).[6][7] |
| Storage Location | Designated Satellite Accumulation Area (SAA). Ensures safe, controlled, and compliant storage prior to collection by environmental health and safety personnel.[8] |
Part 2: Immediate Safety Protocols: PPE and Spill Management
Adherence to proper safety protocols is a self-validating system; it protects the individual, the laboratory, and the institution. The Occupational Safety and Health Administration (OSHA) mandates that laboratories establish a Chemical Hygiene Plan (CHP) that includes procedures for safe handling and waste disposal.[9][10]
Personal Protective Equipment (PPE)
When handling this compound in any form (solid, liquid solution, or as waste), the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield to protect from splashes or airborne dust particles.
-
Hand Protection: Chemical-resistant gloves, such as nitrile. Gloves should be inspected before use and changed immediately if contamination occurs.
-
Body Protection: A standard laboratory coat to protect skin and clothing.
-
Respiratory Protection: All handling of solid this compound or concentrated solutions should be conducted within a certified chemical fume hood to minimize inhalation risk.[10]
Spill Management Protocol
Immediate and correct response to a spill is critical to mitigate exposure and environmental contamination.
-
Alert & Restrict: Alert personnel in the immediate area. Cordon off the spill zone to prevent cross-contamination.
-
Assess & Equip: Evaluate the spill size and don all required PPE.
-
Contain & Absorb (for small spills): Gently cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical sorbent.[8]
-
Collect: Carefully sweep or scoop the absorbed material into a sealable, clearly labeled hazardous waste container.
-
Decontaminate: Clean the spill surface with an appropriate solvent (e.g., ethanol), followed by soap and water. All cleaning materials (wipes, absorbents) must be disposed of as hazardous waste.[8]
-
Large Spills: For any large or unmanageable spill, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) office or emergency response team.
Part 3: Step-by-Step Waste Disposal Procedure
The disposal of this compound must be managed through your institution's approved hazardous waste program. Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain.[11] This process is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[12][13][14]
Waste Disposal Workflow
The following diagram outlines the decision-making and operational flow for disposing of waste containing this compound.
Caption: Decision workflow for handling this compound waste.
Detailed Protocols for Waste Streams
-
Solid Waste (Unused/Expired Product, Contaminated Consumables)
-
Collection: Designate a specific, sealable hazardous waste container for solid waste. This includes leftover pure compound, as well as contaminated items like weighing papers, gloves, and absorbent pads.[15]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste ," the full chemical name "This compound ," and the date accumulation began.[15]
-
Storage: Keep the container sealed at all times except when adding waste. Store it in your lab's designated Satellite Accumulation Area (SAA).[7]
-
-
Liquid Waste (Solutions)
-
Segregation: Collect solutions containing this compound in a dedicated container for non-halogenated organic liquid waste. Do not mix with halogenated solvents, acids, bases, or other incompatible waste streams.
-
Collection: Use a chemically compatible container with a secure, screw-top cap. Never use food-grade containers like milk jugs.[6]
-
Labeling: Label the container with "Hazardous Waste " and list all chemical constituents with their approximate percentages (e.g., "this compound (~1%), Methanol (99%)").
-
-
Contaminated Sharps
-
Collection: Any needle, syringe, pipette tip, or broken glassware contaminated with this compound must be placed directly into a designated, puncture-resistant sharps container.[16]
-
Labeling: The sharps container must be labeled as "Hazardous Waste - Sharps " and specify the chemical contaminant: "this compound."[15]
-
Disposal: Do not overfill the container. Once it is three-quarters full, seal it and request a pickup from EHS.
-
References
- US Bio-Clean. (n.d.). OSHA Compliance For Laboratories.
- Axonator. (2024, April 29). EPA Hazardous Waste Management.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
- U.S. Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
- U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement.
- U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
- Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?
- M.A.C. Services. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
- Montclair State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual.
- Environmental Marketing Services. (n.d.). Lab Chemical Disposal.
- Revanol. (n.d.). Safety Data Sheet.
- ResearchGate. (n.d.). Alterchromanone A, one new chromanone derivative from the mangrove endophytic fungus Alternaria longipes.
- University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical.
- Purdue University. (n.d.). Hazardous Waste Disposal Guidelines.
- Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
- University of Wisconsin-Milwaukee. (n.d.). Hazardous Waste - FAA USA Environmental Protection Program.
- University of Oklahoma Health Sciences Center. (2025-2026). EHSO Manual: Hazardous Waste.
- MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives.
- National Institutes of Health. (n.d.). Biological and Medicinal Properties of Natural Chromones and Chromanones.
- U.S. Environmental Protection Agency. (2025, May 15). Household Hazardous Waste (HHW).
- ResearchGate. (2025, August 5). Synthesis and biological evaluation of chromanone-based derivatives as potential anti-neuroinflammatory agents.
- National Institutes of Health. (2024, June 12). Synthesis, computational docking and molecular dynamics studies of a new class of spiroquinoxalinopyrrolidine embedded chromanone hybrids as potent anti-cholinesterase agents.
Sources
- 1. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives | MDPI [mdpi.com]
- 5. fishersci.com [fishersci.com]
- 6. pfw.edu [pfw.edu]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. osha.gov [osha.gov]
- 10. md.rcm.upr.edu [md.rcm.upr.edu]
- 11. Lab Chemical Disposal - Environmental Marketing Services [emsllcusa.com]
- 12. axonator.com [axonator.com]
- 13. epa.gov [epa.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. usbioclean.com [usbioclean.com]
Navigating the Handling of 8-Hydroxychroman-4-one: A Senior Application Scientist's Guide to Personal Protective Equipment
In the landscape of pharmaceutical research and development, the meticulous handling of novel chemical entities is a cornerstone of both discovery and safety. 8-Hydroxychroman-4-one, a key intermediate in the synthesis of various organic compounds, including potential antioxidants and pharmaceuticals, requires a nuanced approach to laboratory safety.[1] This guide provides an in-depth, experience-driven framework for selecting and implementing personal protective equipment (PPE) when working with this compound. As there is no comprehensive, publicly available Safety Data Sheet (SDS) for this compound, the following recommendations are expertly synthesized from an analysis of its core chemical structure—a chromanone featuring both phenolic and ketonic functionalities—and safety data from analogous compounds.[2][3][4][5]
Part 1: A Proactive Approach to Hazard Assessment
Before any procedural discussion, a thorough understanding of the potential risks is paramount. The structure of this compound suggests several potential hazards that must be mitigated through appropriate PPE.
-
The Phenolic Moiety: Phenols are known for their potential to cause skin irritation and burns.[6][7] They can also be absorbed through the skin, leading to systemic toxicity.[7]
-
The Ketone Functional Group: Ketones can be irritants to the eyes and respiratory system.[8][9][10]
-
Solid Form: As a solid, this compound poses a risk of inhalation if handled as a powder, which could lead to respiratory tract irritation.[3][4]
Given these structural alerts, we must assume that this compound may cause skin, eye, and respiratory irritation until comprehensive toxicological data becomes available.
Part 2: The Three Pillars of Protection: Selecting Your PPE
The selection of PPE is not a one-size-fits-all exercise. It is a dynamic process that depends on the specific laboratory procedure being undertaken. The following sections break down the essential PPE, explaining the rationale behind each choice.
Any handling of this compound, whether in solid or solution form, necessitates robust eye and face protection.
-
Minimum Requirement: At a minimum, safety glasses with side shields that conform to ANSI Z87.1 or EN 166 standards should be worn.[3]
-
Elevated Risk Scenarios: When there is a potential for splashing, such as during the preparation of solutions or when working with larger quantities, a face shield should be worn in conjunction with safety goggles.[11] This provides a more comprehensive barrier against chemical splashes to the entire face.
Preventing dermal contact is crucial due to the presence of the phenolic group.
-
Laboratory Coat: A standard, long-sleeved laboratory coat is the foundational layer of body protection. For procedures with a higher risk of splashes, a chemically resistant apron made of neoprene or butyl rubber should be worn over the lab coat.[7]
-
Gloves: A Critical Choice: The choice of glove material is arguably the most critical decision in protecting your hands. The dual functionality of this compound (phenol and ketone) requires careful consideration.
| Glove Material | Suitability for Phenols | Suitability for Ketones | Recommendation for this compound |
| Nitrile | Good for incidental contact.[12] | Generally not recommended for prolonged contact.[9][11] | Suitable for handling the solid and for incidental splash protection. Double-gloving is recommended.[13] |
| Neoprene | Good for extended contact.[12] | Good resistance.[8] | A robust choice for procedures involving solutions or extended handling. |
| Butyl Rubber | Good for extended contact.[7] | Excellent resistance.[8][9][10] | The preferred choice for high-risk procedures, such as working with concentrated solutions or for prolonged periods. |
| Latex | Not recommended due to poor chemical resistance and potential for allergies.[8][9] | Fair to poor.[9][10] | Avoid. |
For routine handling of small quantities of solid this compound, double-gloving with nitrile gloves is a practical and effective measure.[13] For any work involving solutions, neoprene or butyl rubber gloves are the more prudent choice. Always inspect gloves for any signs of degradation or punctures before use.[12]
The primary respiratory risk associated with this compound is the inhalation of its dust particles.
-
Engineering Controls: The primary method for controlling airborne particulates is through engineering controls. All weighing and handling of powdered this compound should be conducted within a certified chemical fume hood or a powder containment hood.[3][7]
-
Respiratory PPE: In situations where engineering controls are not sufficient to prevent the generation of dust, or in the event of a spill, respiratory protection is necessary. A NIOSH-approved N95 dust mask or a respirator with a particulate filter is recommended.[3][5]
Part 3: Operational and Disposal Protocols
The efficacy of PPE is intrinsically linked to its correct use and disposal.
A disciplined approach to putting on and taking off PPE is essential to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Put on a clean, properly fitting lab coat and fasten it completely.
-
Respiratory Protection (if required): Perform a fit check to ensure a proper seal.
-
Eye and Face Protection: Put on safety goggles and, if necessary, a face shield.
-
Gloves: Don the appropriate gloves, ensuring they overlap the cuffs of the lab coat. If double-gloving, don the first pair, then the second.
Doffing Sequence (to minimize contamination):
-
Gloves: Remove the outer pair of gloves first (if double-gloving), followed by the inner pair. Peel them off from the cuff downwards, turning them inside out.
-
Face Shield and Goggles: Remove from the back of the head.
-
Lab Coat: Unfasten and peel off from the shoulders, turning it inside out to contain any contaminants.
-
Respiratory Protection (if worn): Remove from the back of the head.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the planned procedure.
Caption: Decision workflow for selecting appropriate PPE.
All disposable PPE, including gloves, masks, and any contaminated wipes, should be considered chemical waste.
-
Collection: Place all used and contaminated disposable PPE into a designated, clearly labeled hazardous waste bag or container.
-
Final Disposal: This container should be sealed and disposed of through your institution's hazardous waste management program. Do not discard in regular trash.
By adhering to these rigorous, scientifically-grounded protocols, researchers can confidently and safely handle this compound, ensuring that the pursuit of scientific advancement is not compromised by avoidable risks.
References
- Glove Selection For Specific Chemicals. (n.d.). SUNY New Paltz.
- Glove Selection Guide. (n.d.). University of California, Berkeley, Office of Environment, Health & Safety.
- Material Guide For Chemical and Liquid Resistant Gloves. (n.d.). Enviro Safety Products.
- Glove Compatibility. (n.d.). CP Lab Safety.
- OSHA Glove Selection Chart. (n.d.). University of California, Santa Cruz, Environmental Health and Safety.
- Gloves Chemical Resistance Chart. (n.d.). Gloves By Web.
- Personal Protective Equipment: Hands. (2024, May 10). San José State University.
- 4-Chromanone Safety Data Sheet. (2025, September 15). Thermo Fisher Scientific.
- THE DO'S AND DON'TS for the SAFE USE of PHENOL. (2020). Phenol Safety.
- A Guide to Non-Respiratory Personal Protective Equipment (PPE). (n.d.). Health and Safety Authority.
- Ansell Chemical Resistance Glove Chart. (n.d.). University of Pittsburgh, Environmental Health and Safety.
- Personal Protective Equipment (PPE). (n.d.). University of Washington, Environmental Health & Safety.
- This compound. (n.d.). MySkinRecipes.
Sources
- 1. This compound [myskinrecipes.com]
- 2. aksci.com [aksci.com]
- 3. 4-Chromanone(491-37-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. petrochemistry.eu [petrochemistry.eu]
- 7. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 8. safetyware.com [safetyware.com]
- 9. envirosafetyproducts.com [envirosafetyproducts.com]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. hsa.ie [hsa.ie]
- 12. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 13. Glove Selection For Specific Chemicals | SUNY New Paltz [newpaltz.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
